Product packaging for 7-Methyl-6-nitro-1H-indazole(Cat. No.:CAS No. 208457-81-2)

7-Methyl-6-nitro-1H-indazole

Cat. No.: B1465185
CAS No.: 208457-81-2
M. Wt: 177.16 g/mol
InChI Key: YKHCFVZVZBXQBH-UHFFFAOYSA-N
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Description

7-Methyl-6-nitro-1H-indazole is a useful research compound. Its molecular formula is C8H7N3O2 and its molecular weight is 177.16 g/mol. The purity is usually 95%.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H7N3O2 B1465185 7-Methyl-6-nitro-1H-indazole CAS No. 208457-81-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

7-methyl-6-nitro-1H-indazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3O2/c1-5-7(11(12)13)3-2-6-4-9-10-8(5)6/h2-4H,1H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKHCFVZVZBXQBH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC2=C1NN=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50711871
Record name 7-Methyl-6-nitro-1H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50711871
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

208457-81-2
Record name 7-Methyl-6-nitro-1H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50711871
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 7-Methyl-6-nitro-1H-indazole: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 7-Methyl-6-nitro-1H-indazole. The content is tailored for researchers, scientists, and drug development professionals, offering in-depth insights into this heterocyclic compound.

Introduction

Indazole and its derivatives are a significant class of heterocyclic compounds that have garnered substantial interest in medicinal chemistry due to their diverse biological activities. The indazole scaffold, a fusion of benzene and pyrazole rings, serves as a privileged structure in the design of novel therapeutic agents. The introduction of substituents, such as methyl and nitro groups, onto the indazole core can profoundly influence the molecule's physicochemical properties and biological efficacy.

This compound is a substituted indazole of particular interest. The presence of a nitro group, a strong electron-withdrawing group, is known to impart a range of biological activities, including antimicrobial, anticancer, and antiparasitic properties.[1] The methyl group at the 7-position can influence the molecule's lipophilicity, metabolic stability, and interaction with biological targets. This guide will delve into the synthesis, chemical characteristics, and potential therapeutic applications of this specific compound, providing a valuable resource for its further exploration in drug discovery and development.

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of this compound is crucial for its application in research and drug development. While experimental data for this specific compound is limited, we can infer its properties based on closely related analogs and computational predictions.

PropertyValue (Predicted/Estimated)Source/Basis
Molecular Formula C₈H₇N₃O₂Calculation
Molecular Weight 177.16 g/mol Calculation
Appearance Light yellow to yellow solidAnalogy to other nitroindazoles[2]
Melting Point 224-226 °C[2]
Boiling Point 379.7 ± 22.0 °CPredicted[2]
Density 1.437 ± 0.06 g/cm³Predicted[2]
pKa 11.47 ± 0.40Predicted[2]
Solubility Likely soluble in polar organic solvents such as DMSO, DMF, and acetone; sparingly soluble in water.Analogy to 3-methyl-6-nitroindazole[3][4]
CAS Number Not available

Synthesis of this compound

The synthesis of this compound can be approached through a two-step process: the synthesis of the 7-methyl-1H-indazole precursor followed by a regioselective nitration.

Synthesis of 7-Methyl-1H-indazole

A common and effective method for the synthesis of 7-methyl-1H-indazole starts from 2,6-dimethylaniline. The process involves a diazotization reaction followed by an intramolecular cyclization.[5]

Synthesis_of_7_Methyl_1H_indazole start 2,6-Dimethylaniline intermediate Diazonium Intermediate (in situ) start->intermediate Diazotization reagent1 tert-Butyl nitrite Chloroform reagent1->start product 7-Methyl-1H-indazole intermediate->product Cyclization reagent2 Potassium acetate 18-crown-6 Reflux reagent2->intermediate

Synthesis of 7-Methyl-1H-indazole from 2,6-dimethylaniline.

Protocol: Synthesis of 7-Methyl-1H-indazole [5]

  • Reaction Setup: To a solution of 2,6-dimethylaniline (1 equivalent) in chloroform, slowly add tert-butyl nitrite (2 equivalents) at room temperature under a nitrogen atmosphere.

  • Diazotization: Stir the mixture for 20 minutes at room temperature.

  • Cyclization: Add potassium acetate (2 equivalents) and 18-crown-6 (0.1 equivalents). Heat the reaction mixture to reflux for 3 hours.

  • Workup: After cooling to room temperature, stir the mixture for an additional 15 hours. Filter the solids and wash with chloroform. Combine the filtrates, wash with water, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate) to yield 7-methyl-1H-indazole.

Nitration of 7-Methyl-1H-indazole

The nitration of the 7-methyl-1H-indazole precursor is the final step to obtain this compound. The directing effects of the substituents on the indazole ring are critical for achieving the desired regioselectivity. The pyrazole portion of the indazole ring is electron-withdrawing, directing electrophilic substitution to the benzene ring. The methyl group at position 7 is an ortho-, para-director. Therefore, nitration is expected to occur at the 6-position.

Nitration_of_7_Methyl_1H_indazole start 7-Methyl-1H-indazole product This compound start->product Nitration reagent HNO₃ / H₂SO₄ reagent->start

Nitration of 7-Methyl-1H-indazole.

Protocol: Nitration of 7-Methyl-1H-indazole (Proposed)

This protocol is based on general procedures for the nitration of aromatic compounds and should be optimized for this specific substrate.

  • Reaction Setup: In a flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid to 0 °C in an ice bath.

  • Addition of Substrate: Slowly add 7-methyl-1H-indazole (1 equivalent) to the cold sulfuric acid while stirring, ensuring the temperature remains below 10 °C.

  • Nitrating Mixture: Prepare a nitrating mixture by slowly adding concentrated nitric acid (1.1 equivalents) to concentrated sulfuric acid in a separate flask, keeping the mixture cool.

  • Nitration: Add the nitrating mixture dropwise to the solution of 7-methyl-1H-indazole in sulfuric acid, maintaining the temperature below 10 °C.

  • Reaction: After the addition is complete, allow the reaction to stir at room temperature for a specified time (monitoring by TLC is recommended).

  • Workup: Carefully pour the reaction mixture onto crushed ice. The precipitated product can be collected by filtration.

  • Purification: Wash the crude product with cold water and recrystallize from a suitable solvent (e.g., ethanol/water) to obtain pure this compound.

Spectroscopic Characterization (Predicted)

¹H and ¹³C NMR Spectroscopy

The predicted NMR spectra are crucial for the structural elucidation of the molecule. The chemical shifts are influenced by the electron-withdrawing nitro group and the electron-donating methyl group.

Predicted ¹H NMR Chemical Shifts (in DMSO-d₆, 400 MHz)

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Rationale
H-3~8.2s-Protons on the pyrazole ring of indazoles typically appear downfield.
H-4~7.8d~8.0Coupled to H-5.
H-5~8.1d~8.0Deshielded by the adjacent nitro group.
CH₃-7~2.6s-Methyl group on the aromatic ring.
NH-1~13.5br s-Exchangeable proton, typically broad and downfield in DMSO.

Predicted ¹³C NMR Chemical Shifts (in DMSO-d₆, 100 MHz)

CarbonPredicted Chemical Shift (δ, ppm)Rationale
C-3~135Carbon in the pyrazole ring.
C-3a~120Bridgehead carbon.
C-4~122Aromatic carbon.
C-5~118Aromatic carbon.
C-6~145Carbon attached to the nitro group, significantly deshielded.
C-7~125Carbon attached to the methyl group.
C-7a~140Bridgehead carbon.
CH₃-7~17Methyl carbon.
Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.

Characteristic IR Absorption Bands

Wavenumber (cm⁻¹)VibrationFunctional GroupReference
3300-3100N-H StretchIndazole NH[6]
1550-1475Asymmetric NO₂ StretchNitro group[1][7]
1360-1290Symmetric NO₂ StretchNitro group[1][7]
1620-1450C=C and C=N StretchAromatic/Heteroaromatic Rings[6]
Mass Spectrometry

Mass spectrometry will confirm the molecular weight of the compound. The fragmentation pattern will be characteristic of the indazole core and the nitro substituent.

Expected Mass Spectrometry Data

  • Molecular Ion (M⁺): m/z = 177.0538 (calculated for C₈H₇N₃O₂)

  • Major Fragments:

    • Loss of NO₂ (m/z = 131)

    • Loss of NO (m/z = 147)

    • Fragments corresponding to the indazole ring system.[8][9][10][11][12]

Chemical Reactivity

The chemical reactivity of this compound is dictated by the interplay of the indazole ring system and its substituents.

  • N-H Acidity: The N-H proton of the pyrazole ring is acidic and can be deprotonated with a suitable base, allowing for N-alkylation or N-acylation reactions.

  • Electrophilic Aromatic Substitution: The benzene ring is deactivated by the nitro group and the pyrazole ring. Further electrophilic substitution would be difficult and would likely occur at the 4-position, directed by the methyl group and avoiding the meta-directing nitro group.

  • Reduction of the Nitro Group: The nitro group can be readily reduced to an amino group using various reducing agents (e.g., SnCl₂/HCl, H₂/Pd-C). This amino intermediate is a versatile building block for the synthesis of other derivatives.

  • Nucleophilic Aromatic Substitution: The nitro group activates the ring towards nucleophilic aromatic substitution, although this is generally less common for indazoles compared to other nitroaromatic systems.

Potential Applications in Drug Discovery

Nitroindazole derivatives have shown a wide range of biological activities, making this compound a compound of interest for drug discovery and development.

Anticancer Activity

Derivatives of 6-nitroindazole have demonstrated significant antiproliferative activity against various cancer cell lines.[13] The nitro group is often a key contributor to the cytotoxic effects of these compounds. The specific role of the 7-methyl group in modulating this activity warrants further investigation.

Antiparasitic Activity

Nitro-heterocyclic compounds are well-established agents for treating parasitic infections.[14] Derivatives of 6-nitroindazole have shown promising inhibitory activity against Leishmania species.[14] The mechanism of action is often related to the bioreduction of the nitro group within the parasite, leading to the formation of cytotoxic radical species.[1]

Nitric Oxide Synthase (NOS) Inhibition

Certain nitroindazole derivatives are known to be potent and selective inhibitors of nitric oxide synthase (NOS) isoforms.[15][16] NOS enzymes are involved in a variety of physiological and pathological processes, and their inhibition has therapeutic potential in conditions such as neurodegenerative diseases and inflammation. The substitution pattern on the indazole ring is crucial for the inhibitory potency and selectivity.

NOS_Inhibition L_Arginine L-Arginine NOS Nitric Oxide Synthase (NOS) L_Arginine->NOS NO Nitric Oxide (NO) NOS->NO Citrulline L-Citrulline NOS->Citrulline Inhibitor This compound (Potential Inhibitor) Inhibitor->NOS Inhibition

Potential mechanism of action of this compound as a Nitric Oxide Synthase (NOS) inhibitor.

Conclusion

This compound is a heterocyclic compound with significant potential for applications in medicinal chemistry and drug discovery. Its synthesis is achievable through established methods, and its chemical properties can be reasonably predicted based on its structure. The presence of the nitro group suggests a range of potential biological activities, including anticancer, antiparasitic, and NOS inhibitory effects. This technical guide provides a solid foundation for researchers interested in exploring the therapeutic potential of this and related substituted indazoles. Further experimental validation of its synthesis, properties, and biological activities is warranted to fully elucidate its promise as a lead compound in drug development programs.

References

  • PubMed. (n.d.). Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry.
  • ACS Publications. (n.d.). Organic Ions in the Gas Phase. XVIII. Mass Spectra of Nitroarenes.
  • ResearchGate. (2025). Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry.
  • PMC. (n.d.). Characterization of aerosol nitroaromatic compounds: Validation of an experimental method.
  • ACS Publications. (2019). Solubility Measurement, Correlation, and Molecular Interactions of 3-Methyl-6-nitroindazole in Different Neat Solvents and Mixed Solvents from T = 278.15 to 328.15 K.
  • ACS Publications. (2019). Solubility Measurement, Correlation, and Molecular Interactions of 3-Methyl-6-nitroindazole in Different Neat Solvents and Mixed Solvents from T = 278.15 to 328.15 K.
  • ResearchGate. (2017). Researches in the series of 6-nitroindazole, synthesis and biological activities.
  • PubMed. (2021). Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates: synthesis, biological activity, and molecular modelling studies.
  • UCLA. (n.d.). IR: nitro groups.
  • PMC. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions.
  • RSC Publishing. (2020). Design, synthesis and bioevaluation of novel 6-substituted aminoindazole derivatives as anticancer agents.
  • Wikipedia. (n.d.). 7-Nitroindazole.
  • PubMed. (n.d.). [Synthesis and biological activity of isomeric 5- and 6-nitro-1-alkylbenzimidazoles].
  • ACS Publications. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions.
  • PMC. (n.d.). Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination.
  • PubMed. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds.

Sources

The Elucidation of 7-Methyl-6-nitro-1H-indazole: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling a Scaffold of Interest

In the landscape of medicinal chemistry and drug development, the indazole core represents a "privileged scaffold," a molecular framework that consistently appears in biologically active compounds.[1] Its unique electronic properties and structural rigidity make it an ideal starting point for the synthesis of novel therapeutics. The introduction of specific substituents, such as methyl and nitro groups, allows for the fine-tuning of a molecule's physicochemical properties, influencing its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its target-binding affinity.

This technical guide provides an in-depth exploration of the structural elucidation of a specific, yet significant, derivative: 7-methyl-6-nitro-1H-indazole. While this compound may not be extensively documented in publicly available literature, its structural features present a valuable case study for the application of modern analytical techniques. For researchers in organic synthesis and drug discovery, understanding the precise arrangement of atoms in such a molecule is paramount for predicting its behavior and potential as a therapeutic agent. This guide will walk through a logical, multi-technique approach to unequivocally confirm the structure of this compound, providing not just the "what" but the "why" behind each analytical step. The methodologies and predictive data presented herein are grounded in established chemical principles and comparative analysis with structurally related molecules.

Molecular Blueprint: Structure and Physicochemical Properties

A foundational understanding of the target molecule is the first step in its comprehensive analysis. The key physicochemical properties of this compound are summarized below.

PropertyValueReference
Molecular Formula C₈H₇N₃O₂[2]
Molecular Weight 177.16 g/mol [2]
Appearance Predicted to be a yellow solid[3]
CAS Number Not available

The numbering of the indazole ring system, which is crucial for the interpretation of spectroscopic data, follows established IUPAC conventions.

Diagram: Molecular Structure and Atom Numbering

Molecular structure of this compound with atom numbering.

Synthetic Pathway: A Plausible Route

Proposed Synthesis of this compound

G start 2,3-Dimethylnitrobenzene step1 Nitration (HNO3, H2SO4) start->step1 intermediate1 2,3-Dimethyl-1,4-dinitrobenzene step1->intermediate1 step2 Selective Reduction (e.g., Na2S) intermediate1->step2 intermediate2 2,3-Dimethyl-6-nitroaniline step2->intermediate2 step3 Diazotization (NaNO2, HCl) intermediate2->step3 intermediate3 Diazonium Salt Intermediate step3->intermediate3 step4 Cyclization intermediate3->step4 product This compound step4->product

Proposed synthetic workflow for this compound.

Experimental Protocol: Synthesis of this compound

  • Nitration: To a cooled solution of 2,3-dimethylnitrobenzene in concentrated sulfuric acid, a mixture of concentrated nitric acid and sulfuric acid is added dropwise while maintaining a low temperature. The reaction is stirred until completion, then poured onto ice to precipitate the dinitro product.

  • Selective Reduction: The resulting 2,3-dimethyl-1,4-dinitrobenzene is selectively reduced to the corresponding aniline using a mild reducing agent such as sodium sulfide. This step requires careful control of stoichiometry and reaction conditions to avoid over-reduction.

  • Diazotization and Cyclization: The 2,3-dimethyl-6-nitroaniline is dissolved in an acidic medium (e.g., aqueous HCl) and cooled. A solution of sodium nitrite is added slowly to form the diazonium salt. The reaction mixture is then gently warmed to promote intramolecular cyclization, leading to the formation of this compound.

  • Purification: The crude product is isolated by filtration and purified by recrystallization or column chromatography.

Spectroscopic Elucidation: A Multi-faceted Approach

The unequivocal confirmation of a chemical structure relies on the synergistic interpretation of data from multiple analytical techniques. The following sections detail the predicted spectroscopic data for this compound, providing a roadmap for its identification.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Core Structure

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. By analyzing the chemical shifts, coupling constants, and integration of signals in both ¹H and ¹³C NMR spectra, the connectivity of atoms can be determined with high confidence.

¹H NMR Spectroscopy

The predicted ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons, the methyl group protons, and the N-H proton of the indazole ring. The chemical shifts are influenced by the electron-donating methyl group and the electron-withdrawing nitro group.

Predicted ¹H NMR Data Summary

Proton AssignmentPredicted Chemical Shift (δ) [ppm]MultiplicityCoupling Constant (J) [Hz]Rationale
H-3~8.2s-The C-3 proton of the indazole ring typically appears as a singlet in the downfield region.
H-4~7.8d~8.0Coupled to H-5, this proton will appear as a doublet.
H-5~7.3d~8.0Coupled to H-4, this proton will also be a doublet.
CH₃ (at C-7)~2.6s-The methyl protons will appear as a singlet in the upfield region.
N-H>10br s-The acidic N-H proton is often broad and appears at a very downfield chemical shift.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides complementary information, revealing the chemical environment of each carbon atom in the molecule. The predicted chemical shifts are based on the known effects of methyl and nitro substituents on the indazole ring system.[5]

Predicted ¹³C NMR Data Summary

Carbon AssignmentPredicted Chemical Shift (δ) [ppm]Rationale
C-3~135A typical chemical shift for the C-3 carbon in an indazole ring.
C-3a~120This quaternary carbon is part of the ring fusion.
C-4~118Shielded relative to an unsubstituted benzene ring.
C-5~125Influenced by the adjacent nitro group.
C-6~145Deshielded due to the direct attachment of the electron-withdrawing nitro group.
C-7~130Deshielded by the attached methyl group.
C-7a~140A quaternary carbon at the ring junction.
CH₃~15A typical chemical shift for a methyl group attached to an aromatic ring.

Experimental Protocol: NMR Analysis

  • Sample Preparation: Dissolve 5-10 mg of the purified this compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

  • ¹H NMR Acquisition: Acquire the ¹H NMR spectrum using a standard pulse sequence. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. Due to the lower natural abundance of ¹³C, a larger number of scans will be required.

  • 2D NMR (Optional but Recommended): To confirm assignments, acquire 2D NMR spectra such as COSY (to identify proton-proton couplings) and HSQC/HMBC (to correlate protons with their directly attached and long-range carbons).

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The predicted IR spectrum of this compound will be dominated by absorptions corresponding to the N-H, C-H, N-O, and C=C bonds.

Predicted IR Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignmentReference
3300-3100Medium, BroadN-H stretch[6]
3100-3000MediumAromatic C-H stretch
2950-2850WeakAliphatic C-H stretch (CH₃)
1620-1580MediumC=C aromatic ring stretch
1550-1475StrongAsymmetric N-O stretch (NO₂)[7]
1360-1290StrongSymmetric N-O stretch (NO₂)[7]

Experimental Protocol: IR Analysis

  • Sample Preparation: The sample can be analyzed as a solid using an ATR (Attenuated Total Reflectance) accessory or as a KBr pellet.

  • Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides crucial information about the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) can confirm the molecular formula with a high degree of accuracy. The fragmentation pattern observed in the mass spectrum offers valuable clues about the molecule's structure.

Predicted Mass Spectrometry Data

Ionm/z (calculated)Rationale
[M+H]⁺178.0611Protonated molecular ion
[M]⁺˙177.0538Molecular ion
[M-NO₂]⁺131.0604Loss of the nitro group
[M-NO₂-HCN]⁺104.0522Subsequent loss of hydrogen cyanide

Predicted Fragmentation Pathway

G M [M]⁺˙ m/z = 177 frag1 [M-NO₂]⁺ m/z = 131 M->frag1 - NO₂ frag2 [M-NO₂-HCN]⁺ m/z = 104 frag1->frag2 - HCN

Predicted EI fragmentation pathway for this compound.

Experimental Protocol: Mass Spectrometry Analysis

  • Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).

  • Ionization: Electrospray ionization (ESI) is suitable for LC-MS, while electron ionization (EI) is typically used for GC-MS.

  • Mass Analysis: A high-resolution mass analyzer (e.g., TOF or Orbitrap) is recommended for accurate mass measurements.

  • Tandem MS (MS/MS): To further investigate fragmentation, the molecular ion can be isolated and subjected to collision-induced dissociation (CID) to generate a fragment ion spectrum.

Conclusion: A Unified Approach to Structural Verification

The structural elucidation of a novel or sparsely documented compound like this compound requires a systematic and multi-pronged analytical strategy. By combining the predictive power of NMR, the functional group information from IR, and the molecular weight and fragmentation data from mass spectrometry, a confident structural assignment can be made. This technical guide has outlined a logical workflow, from a plausible synthesis to the detailed prediction of spectroscopic data, to serve as a comprehensive resource for researchers working with this and related heterocyclic scaffolds. The principles and methodologies described herein are fundamental to the broader fields of organic chemistry and drug discovery, where the precise characterization of molecular architecture is the bedrock of innovation.

References

  • (No author given). (n.d.). Characterization of aerosol nitroaromatic compounds: Validation of an experimental method. PMC.
  • Elguero, J., et al. (2016). 13C NMR of indazoles. ResearchGate.
  • Claramunt, R. M., et al. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry.
  • Claramunt, R. M., et al. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. PMC.
  • Coles, B. A. (2020). Organic Nitrogen Compounds X: Nitro Groups, An Explosive Proposition. Spectroscopy Online.
  • MDPI. (n.d.). 13C CPMAS NMR as a Tool for Full Structural Description of 2-Phenyl Substituted Imidazoles That Overcomes the Effects of Fast Tautomerization.
  • Journal of the Chemical Society A: Inorganic, Physical, Theoretical. (n.d.). Infrared spectra of isotopically substituted nitro-, nitrito-, and nitrosyl complexes. RSC Publishing.
  • (No author given). (n.d.). IR: nitro groups.
  • ResearchGate. (n.d.). Calculated and experimental 13C chemical shifts of the imidazole and substituent parts. (continued).
  • YouTube. (2022). Lec-35 || Mass Fragmentation pattern of nitro compounds || Nitropropane || Nitrobenzene.
  • Google Patents. (n.d.). US3988347A - Process for the preparation of substituted indazoles.

Sources

Introduction: The Indazole Scaffold in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to Methyl-Nitro-1H-Indazoles: Synthesis, Characterization, and Applications in Drug Discovery

A Note on the Target Compound: 7-Methyl-6-nitro-1H-indazole

Initial searches for the specific isomer, this compound, did not yield a registered CAS number or substantial technical literature in publicly accessible databases. This suggests that this particular compound is not widely synthesized or characterized. Therefore, to provide a valuable and scientifically grounded guide for researchers, this document will focus on closely related and well-documented methyl-nitro-1H-indazole isomers. The principles, protocols, and applications discussed herein are fundamentally relevant and adaptable for the study of other isomers within this important chemical class.

The indazole nucleus, a bicyclic heteroaromatic system, is a cornerstone in medicinal chemistry.[1] Its structural resemblance to purine has made it a "privileged scaffold," capable of interacting with a wide range of biological targets. The introduction of substituents, such as methyl and nitro groups, onto the indazole core profoundly modulates the molecule's physicochemical properties, including its electron density, lipophilicity, and hydrogen bonding capacity. These modifications are critical for tuning the compound's pharmacokinetic and pharmacodynamic profile.

The nitro group, a strong electron-withdrawing group, can serve as a key hydrogen bond acceptor and is often a precursor to an amino group, which provides a reactive handle for further molecular elaboration.[2] The methyl group can enhance binding to hydrophobic pockets in target proteins and improve metabolic stability. This guide provides an in-depth look at the synthesis, characterization, applications, and safety considerations for key methyl-nitro-1H-indazole derivatives, offering valuable insights for researchers in drug development.

Physicochemical Properties and Identification

Accurate identification is the foundation of all chemical research. The Chemical Abstracts Service (CAS) number is a unique identifier for a specific chemical substance. Below is a summary of properties for several key nitro-indazole derivatives.

Property3-Methyl-6-nitro-1H-indazole6-Nitro-1H-indazole7-Nitro-1H-indazole
CAS Number 6494-19-5[3]7597-18-4[4][5]2942-42-9[6][7]
Molecular Formula C₈H₇N₃O₂[3]C₇H₅N₃O₂[4]C₇H₅N₃O₂[7]
Molecular Weight 177.16 g/mol [3][8]163.13 g/mol [4]163.13 g/mol [7]
Appearance Solid powder[8]SolidNot specified
Melting Point 187-188 °C[8]Not specifiedNot specified
IUPAC Name 3-methyl-6-nitro-1H-indazole[3]6-nitro-1H-indazole[4][9]7-nitro-1H-indazole[7]

Synthesis and Mechanistic Considerations

The synthesis of substituted indazoles can be achieved through various routes. A common and effective method for introducing a nitro group is through electrophilic aromatic substitution using a nitrating agent. The following protocol details a representative synthesis of 3-Methyl-6-nitro-1H-indazole by the direct nitration of 3-methylindazole.[10]

Detailed Experimental Protocol: Nitration of 3-Methylindazole

Disclaimer: This protocol involves highly corrosive and hazardous materials. All operations must be conducted in a certified chemical fume hood with appropriate personal protective equipment (PPE), including a lab coat, chemical-resistant gloves, and safety goggles or a face shield.[10]

Materials:

  • 3-Methylindazole

  • Concentrated Sulfuric Acid (H₂SO₄, 98%)

  • Concentrated Nitric Acid (HNO₃, 70%)

  • Ice

  • Deionized Water

  • Sodium Bicarbonate (NaHCO₃) solution (dilute)

  • Ethanol

Procedure:

  • Reaction Setup: In a three-neck round-bottom flask equipped with a magnetic stir bar and a thermometer, dissolve 3-methylindazole in concentrated sulfuric acid. This step is exothermic and must be performed in an ice-water bath to maintain a low temperature.[10] The sulfuric acid serves to protonate the indazole, making it soluble and activating the ring system for nitration.

  • Preparation of Nitrating Mixture: In a separate flask cooled in an ice-water bath, cautiously and slowly add concentrated nitric acid to an equal volume of concentrated sulfuric acid. The sulfuric acid acts as a catalyst, protonating the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species.

  • Nitration Reaction: Slowly add the prepared nitrating mixture dropwise to the solution of 3-methylindazole while vigorously stirring and maintaining the temperature below 10°C. The reaction is highly exothermic, and careful temperature control is crucial to prevent side reactions and ensure safety.[10]

  • Reaction Quenching & Precipitation: Once the addition is complete, allow the reaction to stir at a low temperature for a specified time to ensure completion. Then, very slowly and carefully pour the reaction mixture over a large volume of crushed ice. This quenches the reaction and precipitates the crude 3-methyl-6-nitro-1H-indazole product, which is less soluble in the aqueous medium.[10]

  • Isolation and Neutralization: Collect the solid precipitate via vacuum filtration using a Büchner funnel. Wash the crude product thoroughly with cold deionized water to remove residual acids. A subsequent wash with a dilute sodium bicarbonate solution can be performed to neutralize any remaining acid, followed by a final wash with cold water.[10]

  • Purification: The crude product is purified by recrystallization, typically from an ethanol/water mixture, to yield the final, purified 3-methyl-6-nitro-1H-indazole.[10]

Synthesis Workflow Diagram

Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A 1. Dissolve 3-Methylindazole in conc. H₂SO₄ (Ice Bath) C 3. Add Nitrating Mixture to Substrate Solution (<10°C) A->C Substrate Solution B 2. Prepare Nitrating Mixture (HNO₃ + H₂SO₄, Ice Bath) B->C Nitrating Agent D 4. Quench Reaction on Ice C->D Reaction Mixture E 5. Vacuum Filtration & Washing (H₂O, NaHCO₃) D->E Crude Precipitate F 6. Recrystallization (Ethanol/Water) E->F Crude Product G Purified Product: 3-Methyl-6-nitro-1H-indazole F->G Final Product Drug_Development_Pathway Start 3-Methyl-6-nitro-1H-indazole (Key Intermediate) Step1 Reduction of Nitro Group Start->Step1 Intermediate N,2,3-trimethyl- 2H-indazol-6-amine (Pazopanib Intermediate) Step1->Intermediate Step2 Further Synthetic Elaboration Intermediate->Step2 End Pazopanib (Anti-Cancer Drug) Step2->End

Caption: Synthetic pathway from a key intermediate to the drug Pazopanib.

Safety and Handling

Working with nitroaromatic compounds requires strict adherence to safety protocols. The information below is a summary based on available Safety Data Sheets (SDS) for related compounds.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat. [6][11][12]All handling should be performed in a well-ventilated area or a chemical fume hood. [12][13]* Handling: Avoid contact with skin, eyes, and clothing. [11][12]Do not breathe dust. [6][13]Wash hands thoroughly after handling. [6][13]* Storage: Store in a cool, dry, well-ventilated place in a tightly sealed container. [6]Keep away from heat and sources of ignition. [6]* Hazards: Nitro-indazole derivatives can be harmful if swallowed, inhaled, or absorbed through the skin. [11]They may cause skin and eye irritation. [11][14]Some nitroaromatic compounds are suspected of having long-term health effects, and appropriate precautions should always be taken. [11]* Spills: In case of a spill, avoid generating dust. [13]Clean up spills immediately using dry clean-up procedures and place the material in a sealed container for disposal. [13]

Conclusion

While the specific isomer this compound remains elusive in the current body of scientific literature, the broader class of methyl-nitro-1H-indazoles represents a family of compounds with immense value to the scientific community. Their utility as versatile synthetic intermediates, particularly in the development of targeted cancer therapies like Pazopanib, is well-established. Furthermore, the direct biological activities of compounds like 7-nitroindazole underscore the potential for this scaffold in discovering new therapeutic agents. The synthetic protocols, characterization data, and safety guidelines presented in this guide provide a solid foundation for researchers and drug development professionals working with this important class of molecules.

References

  • D.A. Horton, G.T. Bourne, M.L. Smythe, The Combinatorial Synthesis of Bicyclic Privileged Structures or Privileged Substructures, Chem. Rev., 2003, 103, 3, 893–930. ([Link])
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An In-depth Technical Guide to the Predicted NMR Spectrum of 7-Methyl-6-nitro-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive, in-depth prediction and analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra for the heterocyclic compound 7-Methyl-6-nitro-1H-indazole. Designed for researchers, medicinal chemists, and professionals in drug development, this document synthesizes data from analogous structures and established principles of NMR spectroscopy to offer a robust predictive model. We will explore the causal electronic effects of the methyl and nitro substituents on the indazole core, present predicted chemical shifts and coupling constants in detailed tables, and outline a self-validating experimental workflow for empirical verification. The guide is grounded in authoritative references and includes detailed protocols and visualizations to facilitate both understanding and practical application.

Introduction: The Imperative for Structural Certainty

In the landscape of modern medicinal chemistry, the indazole scaffold is a privileged structure, serving as the core of numerous therapeutic agents.[1] The precise functionalization of this bicyclic heterocycle dictates its biological activity, making unambiguous structural elucidation a critical step in the research and development pipeline. Nuclear Magnetic Resonance (NMR) spectroscopy remains the gold standard for determining molecular structure in solution.[2]

This guide focuses on this compound, a compound whose specific substitution pattern presents a unique spectroscopic challenge. The interplay between the electron-donating methyl group at the C-7 position and the potent electron-withdrawing nitro group at the C-6 position creates a distinct electronic environment that profoundly influences the magnetic shielding of each nucleus. Understanding and predicting these influences is key to confirming the compound's identity and purity.

Molecular Structure and Electronic Influence Analysis

To predict the NMR spectrum, we must first analyze the molecule's structure and the electronic contributions of its substituents. The standard IUPAC numbering for the indazole ring is used throughout this guide.

Caption: Molecular structure of this compound with IUPAC numbering.

  • 6-Nitro Group (-NO₂): This is a powerful electron-withdrawing group via both inductive (-I) and resonance (-R) effects. It will significantly deshield (shift downfield) nearby nuclei. The effect is most pronounced on the directly attached C-6 and the adjacent C-5 and C-7 atoms and their attached protons.[3][4]

  • 7-Methyl Group (-CH₃): This is a weakly electron-donating group via induction (+I) and hyperconjugation. It will cause a modest shielding (shift upfield) of the aromatic ring, particularly the ortho (C-7a, C-6) and para (C-4) positions.

The net effect is a strong electronic polarization of the benzene ring portion of the molecule, which will be clearly reflected in the predicted chemical shifts.

Predicted ¹H NMR Spectrum

The predicted ¹H NMR spectrum is based on established substituent effects and data from analogous compounds, such as 6-nitro-1H-indazole-3-carbaldehyde and various nitroindazoles.[2][5] All predictions are for a standard deuterated solvent like DMSO-d₆.

Proton AssignmentPredicted δ (ppm)MultiplicityCoupling Constant (J) (Hz)Rationale
N1-H ~13.5 - 14.5Broad Singlet-The N-H proton of indazoles is acidic and often appears as a broad, downfield signal due to hydrogen bonding and exchange. Its chemical shift is highly dependent on solvent and concentration.
H-5 ~8.6 - 8.8Singlet-This proton is ortho to the strongly deshielding nitro group at C-6. It is expected to be the most downfield aromatic proton. Due to substitution at C-4 and C-6, it should appear as a singlet.
H-3 ~8.2 - 8.4Doublet (narrow)⁵J ≈ 0.7 - 0.9 HzThis proton is part of the pyrazole ring. It will experience a long-range "W-coupling" (⁵J) with H-7, which is often observed in indazole systems.[6]
H-4 ~7.9 - 8.1Singlet-This proton is meta to the nitro group and ortho to the pyrazole ring fusion. The absence of an adjacent proton at C-5 will result in a singlet.
C7-CH₃ ~2.6 - 2.8Singlet-The methyl protons will appear as a singlet. The chemical shift is slightly downfield from a typical aromatic methyl group due to the proximity of the nitro group and the heterocyclic ring.

Predicted ¹³C NMR Spectrum

The ¹³C chemical shifts are highly sensitive to the electronic environment. The predictions below are for a broadband proton-decoupled spectrum.

Carbon AssignmentPredicted δ (ppm)Rationale
C-6 ~146.0 - 148.0The carbon directly attached to the electron-withdrawing nitro group is expected to be the most deshielded carbon in the benzene ring, appearing significantly downfield.[2]
C-7a ~140.0 - 142.0This is the bridgehead carbon adjacent to the pyrazole ring. Its chemical shift is influenced by both ring systems.
C-3a ~123.0 - 125.0This is the other bridgehead carbon, typically found in this region for indazoles.
C-3 ~134.0 - 136.0The C-3 carbon of the pyrazole ring.
C-5 ~118.0 - 120.0This carbon is ortho to the nitro group and is expected to be deshielded, but less so than C-6.
C-7 ~115.0 - 117.0This carbon is attached to the methyl group and is adjacent to the nitro group. The competing effects make prediction less direct, but it is expected to be relatively upfield compared to other substituted carbons.
C-4 ~108.0 - 110.0This carbon is para to the nitro group and is often found in the more upfield region of the aromatic spectrum for 6-nitroindazoles.[5]
C7-CH₃ ~15.0 - 17.0A typical chemical shift for an aromatic methyl carbon.

Methodology: A Dual Approach to Prediction

The spectral predictions outlined above are derived from a two-pronged methodology, ensuring a high degree of confidence.

  • Empirical and Comparative Analysis: This approach relies on analyzing extensive libraries of experimental NMR data for structurally related compounds. By understanding the incremental effect of adding a methyl or nitro group (Substituent Chemical Shift or SCS effects) to the parent indazole ring, we can build a reliable predictive model. Data from compounds like 6-nitro-1H-indazole provides a foundational dataset.[7]

  • Computational (In Silico) Prediction: Modern computational chemistry offers powerful tools for predicting NMR spectra from first principles.[8] Methods like Density Functional Theory (DFT) combined with the Gauge-Including Atomic Orbital (GIAO) approach can calculate nuclear magnetic shielding constants.[6][9] These calculated values can be scaled to predict chemical shifts that show excellent correlation with experimental data, providing an independent validation of the empirical predictions.[10]

cluster_0 NMR Prediction Workflow mol Molecular Structure (this compound) empirical Empirical Analysis: - Substituent Effects - Analogue Data [1, 2] mol->empirical computational Computational Analysis: - DFT/GIAO Calculation [3] - Shielding Tensor Calculation mol->computational pred_H Predicted ¹H Spectrum (δ, J, Multiplicity) empirical->pred_H pred_C Predicted ¹³C Spectrum (δ) empirical->pred_C computational->pred_H computational->pred_C

Caption: Workflow for dual-approach NMR spectrum prediction.

Self-Validating Experimental Protocol

The following protocol describes a robust, self-validating system for the acquisition and confirmation of the NMR spectra for this compound.

Sample Preparation
  • Weighing: Accurately weigh 5-10 mg of the synthesized this compound.

  • Solvation: Dissolve the sample in ~0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). DMSO-d₆ is chosen for its excellent solvating power for polar heterocyclic compounds and its high boiling point.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

  • Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.

  • Filtration (Optional): If any particulate matter is visible, filter the solution through a small plug of glass wool directly into the NMR tube.

Spectrometer Parameters (500 MHz Example)
  • Instrument: 500 MHz NMR Spectrometer

  • Probe: Standard 5 mm broadband probe

  • Temperature: 298 K (25 °C)

¹H Spectrum:

  • Pulse Program: Standard single pulse (zg30)

  • Acquisition Time: ~3 seconds

  • Relaxation Delay (d1): 2 seconds

  • Number of Scans: 16 (adjust for concentration)

  • Spectral Width: -2 to 16 ppm

¹³C{¹H} Spectrum (Proton Decoupled):

  • Pulse Program: Standard single pulse with proton decoupling (zgpg30)

  • Acquisition Time: ~1.5 seconds

  • Relaxation Delay (d1): 3 seconds

  • Number of Scans: 1024 (or more, as ¹³C is less sensitive)

  • Spectral Width: -10 to 200 ppm

2D Experiments (for confirmation):

  • COSY (Correlation Spectroscopy): To establish ¹H-¹H coupling networks (e.g., confirming the H3-H7 W-coupling).

  • HSQC (Heteronuclear Single Quantum Coherence): To correlate each proton with its directly attached carbon.

  • HMBC (Heteronuclear Multiple Bond Correlation): To identify 2- and 3-bond correlations between protons and carbons, which is crucial for assigning quaternary carbons and confirming the overall connectivity.

start Sample Prep h1 ¹H NMR Acquisition start->h1 c13 ¹³C NMR Acquisition start->c13 d2 2D NMR (COSY, HSQC, HMBC) start->d2 proc Data Processing (FT, Phasing, Baseline) h1->proc c13->proc d2->proc analysis Spectral Analysis & Assignment proc->analysis report Final Report analysis->report

Caption: Experimental workflow for NMR data acquisition and analysis.

Conclusion

The predicted ¹H and ¹³C NMR spectra of this compound are characterized by a significant downfield dispersion of signals, driven primarily by the strong deshielding effect of the C-6 nitro group. The most notable features are the anticipated downfield singlet for H-5 (~8.7 ppm), the highly deshielded C-6 signal in the ¹³C spectrum (~147 ppm), and the subtle W-coupling between H-3 and H-7. This in-depth guide provides a robust predictive framework and a clear experimental path for scientists working with this and related heterocyclic scaffolds, enabling confident and accurate structural verification.

References

  • BenchChem. (2025). Comparative NMR Analysis of 6-Nitro-1H-indazole-3-carbaldehyde and Its Isomers. BenchChem Technical Support Team.
  • The Royal Society of Chemistry. (n.d.). Synthesis of 1H-Indazoles from N-Tosylhydrazones and Nitroaromatic Compounds. The Royal Society of Chemistry.
  • Elguero, J., et al. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry. [Link]
  • MDPI. (n.d.).
  • BenchChem. (2025). An In-depth Technical Guide to the Spectroscopic Data of 6-Nitro-1H-indazole-3-carbaldehyde. BenchChem.
  • ResearchGate. (2016). 13 C NMR of indazoles.
  • Scilit. (n.d.). Computational NMR as Useful Tool for Predicting Structure and Stereochemistry of Four‐Membered Sulfur Heterocycles. Scilit. [Link]
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  • ResearchGate. (n.d.). Calculated and experimental 13 C chemical shifts of the imidazole and substituent parts.
  • ResearchGate. (n.d.). 13 C NMR chemical shifts (ppm) and 13 C-19 F coupling constants (Hz) in DMSO-d 6.
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  • ResearchGate. (2024). 1 H NMR spectrum (8.30−8.44 and 7.32−7.40 ppm regions) of 1e in DMSO-d 6 at 500 MHz.
  • University of Calgary. (n.d.). Spectroscopy Tutorial: Nitro Groups. University of Calgary. [Link]
  • ACS Publications. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry. [Link]
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  • CORE. (n.d.). Can Variations of 1H NMR Chemical Shifts in Benzene Substituted with an Electron-Accepting (NO2)
  • National Center for Biotechnology Information. (n.d.).
  • BenchChem. (2025). A Technical Guide to 6-Nitro-1H-Indazole and Its Derivatives: Synthesis, Biological Activity, and Therapeutic Potential. BenchChem.
  • MDPI. (2024). Computational NMR Study of Benzothienoquinoline Heterohelicenes. MDPI. [Link]
  • Wagen, C. (2023). Computational NMR Prediction: A Microreview. Corin Wagen's Blog. [Link]
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  • SpringerLink. (2021). Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates: synthesis, biological activity, and molecular modelling studies. Medicinal Chemistry Research. [Link]
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An In-depth Technical Guide to 7-Methyl-6-nitro-1H-indazole: Synthesis, Characterization, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive scientific overview of 7-Methyl-6-nitro-1H-indazole, a heterocyclic compound of significant interest in medicinal chemistry and drug development. While specific experimental data for this particular isomer is not extensively documented in publicly accessible literature, this guide synthesizes information from closely related analogues and established chemical principles to provide a robust framework for its synthesis, characterization, and potential applications. We will delve into its core chemical properties, propose logical and field-proven synthetic strategies, and discuss the analytical techniques required for its unambiguous identification.

Core Molecular Profile

This compound belongs to the indazole class of bicyclic heteroaromatic compounds. The indazole scaffold is a well-recognized "privileged structure" in medicinal chemistry, serving as a bioisostere of indole and appearing in numerous pharmacologically active agents. The presence and specific arrangement of the methyl and nitro substituents on the benzene ring portion of the molecule are critical determinants of its chemical reactivity and biological activity.

Chemical Identity and Physicochemical Properties

A precise understanding of the molecule's fundamental properties is the cornerstone of any research endeavor. The key identifiers and computed properties for this compound are summarized below.

PropertyValueSource / Method
Molecular Formula C₈H₇N₃O₂-
Molecular Weight 177.16 g/mol [1]
IUPAC Name This compound-
CAS Number 208457-81-2Commercial Supplier Data
Appearance Expected to be a yellow solidAnalogy to related nitroindazoles[2]
Hydrogen Bond Donors 1Computed[1]
Hydrogen Bond Acceptors 3Computed[1]
Topological Polar Surface Area 71.82 ŲComputed[1]
LogP 1.77952Computed[1]

Note: While a CAS number is listed by a commercial supplier, it lacks extensive documentation in primary scientific databases. Researchers should independently verify the structure of any procured material.

Strategic Synthesis of this compound

The synthesis of specifically substituted indazoles requires careful strategic planning to control regioselectivity. Given the substitution pattern of the target molecule, two primary retrosynthetic approaches are logical: construction of the indazole ring from a pre-functionalized benzene derivative, or late-stage functionalization of a 7-methyl-1H-indazole precursor.

Approach 1: Cyclization from a Substituted Aniline Derivative

This is often the most reliable method for achieving specific substitution patterns on the benzene portion of the indazole core. The key is the synthesis of a suitable ortho-substituted aniline precursor.

A 2,3-Dinitrotoluene B Selective Reduction A->B e.g., Na₂S or H₂/Pd-C C 2-Methyl-3-nitroaniline B->C D Diazotization (NaNO₂, HCl, 0°C) C->D E Diazonium Salt Intermediate D->E F Reductive Cyclization (e.g., Na₂SO₃) E->F G This compound F->G

Caption: Proposed synthesis of this compound from 2,3-dinitrotoluene.

This protocol is a generalized procedure based on established methods for indazole synthesis from ortho-substituted anilines and requires optimization.[3][4]

  • Diazotization:

    • In a three-necked round-bottom flask equipped with a mechanical stirrer, thermometer, and dropping funnel, dissolve 2-methyl-3-nitroaniline (1.0 eq) in glacial acetic acid or a mixture of concentrated HCl and water.

    • Cool the solution to 0-5°C in an ice-salt bath.

    • Slowly add a pre-cooled aqueous solution of sodium nitrite (1.05 eq) dropwise, ensuring the temperature does not rise above 5°C. The formation of the diazonium salt is critical and temperature control is paramount to prevent decomposition and side reactions.

    • Stir the mixture at 0-5°C for an additional 30 minutes after the addition is complete.

  • Reductive Cyclization:

    • In a separate flask, prepare a solution of a reducing agent such as sodium sulfite or tin(II) chloride in water or HCl, respectively.

    • Slowly add the cold diazonium salt solution to the reducing agent solution. The choice of reductant is key; sodium sulfite is a milder option often used in these cyclizations.

    • Allow the reaction to warm to room temperature and stir for several hours or until TLC/LC-MS analysis indicates the consumption of the intermediate.

  • Work-up and Purification:

    • Neutralize the reaction mixture carefully with a base (e.g., saturated sodium bicarbonate solution) until the pH is ~7-8.

    • Extract the aqueous layer multiple times with an organic solvent such as ethyl acetate or dichloromethane.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • The crude product should be purified by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes to yield pure this compound.

Approach 2: Late-Stage Nitration of 7-Methyl-1H-indazole

This approach is viable if 7-methyl-1H-indazole is a readily available starting material. The challenge lies in controlling the regioselectivity of the electrophilic nitration, as multiple positions on the indazole ring are susceptible to attack.

A 7-Methyl-1H-indazole B Nitration (HNO₃, H₂SO₄) A->B C Mixture of Isomers (e.g., 6-nitro, 4-nitro, 5-nitro) B->C D Chromatographic Separation C->D E This compound D->E

Caption: Synthesis via nitration, highlighting the challenge of isomeric mixture formation.

Causality Behind Experimental Choices: The use of a strong acid mixture (H₂SO₄/HNO₃) generates the nitronium ion (NO₂⁺), the active electrophile. The indazole ring is activated towards electrophilic substitution. The directing effects of the fused benzene ring and the pyrazole nitrogens, combined with the methyl group, will influence the position of nitration. While the 6-position is a plausible site for substitution, formation of other isomers is highly likely, necessitating careful analytical characterization and purification.[5]

Spectroscopic Characterization and Validation

Unambiguous structural confirmation is essential. The following section outlines the expected spectroscopic data for this compound, based on data from closely related compounds.[6][7][8]

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to be the most informative for initial structural verification.

    • NH Proton: A broad singlet, typically downfield (>10 ppm), corresponding to the N1-H of the indazole ring.

    • Aromatic Protons: The protons on the benzene ring (H4 and H5) will appear as doublets due to ortho-coupling. Their chemical shifts will be influenced by the electron-withdrawing nitro group and the electron-donating methyl group.

    • C3 Proton: A singlet in the aromatic region for the proton at the 3-position of the pyrazole ring.

    • Methyl Protons: A singlet around 2.5-2.8 ppm corresponding to the three protons of the C7-methyl group.

  • ¹³C NMR: The carbon spectrum will confirm the number of unique carbon environments. The carbon attached to the nitro group (C6) will be significantly shifted downfield.

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. High-resolution mass spectrometry (HRMS) should be used to verify the elemental composition.

  • Expected [M+H]⁺: 178.0611 (for C₈H₈N₃O₂⁺)

  • Expected [M-H]⁻: 176.0466 (for C₈H₆N₃O₂⁻)

Infrared (IR) Spectroscopy

IR spectroscopy is useful for confirming the presence of key functional groups.

  • N-H Stretch: A broad absorption band around 3300-3400 cm⁻¹.

  • Aromatic C-H Stretch: Peaks around 3000-3100 cm⁻¹.

  • N-O Asymmetric Stretch (Nitro Group): A strong, sharp absorption band around 1520-1560 cm⁻¹.

  • N-O Symmetric Stretch (Nitro Group): A strong absorption band around 1340-1380 cm⁻¹.

Applications in Drug Discovery and Development

The indazole scaffold is a cornerstone of modern medicinal chemistry. Derivatives of nitroindazole are of particular interest due to their diverse biological activities and their utility as versatile synthetic intermediates.

Role as a Synthetic Intermediate

The nitro group in this compound is a key functional handle. It can be readily reduced to an amine, which then serves as a nucleophile for a vast array of subsequent chemical transformations. This is exemplified by the synthesis of the anticancer drug Pazopanib, where the related 3-methyl-6-nitro-1H-indazole is a critical starting material.[9] The amino-indazole core is a common feature in many kinase inhibitors.

A This compound B Reduction of Nitro Group (e.g., H₂/Pd-C, SnCl₂) A->B C 6-Amino-7-methyl-1H-indazole B->C D Further Functionalization (e.g., Amide coupling, Sulfonylation) C->D E Biologically Active Molecules (e.g., Kinase Inhibitors) D->E

Caption: The utility of this compound as a precursor to bioactive compounds.

Potential Biological Activity

Nitroindazole derivatives themselves have been investigated for a range of biological activities. For instance, various substituted nitroindazoles have shown potential as antileishmanial agents.[10] Furthermore, compounds like 6-methyl-7-nitro-1H-indazole are used in research to design molecules targeting diseases such as cancer and neurological disorders.[11] The specific biological profile of this compound remains to be elucidated and represents an open area for investigation by researchers in drug discovery.

Safety and Handling

As a nitroaromatic compound, this compound should be handled with care. It is expected to be harmful if swallowed, inhaled, or in contact with skin, and may cause irritation.[12]

  • Personal Protective Equipment (PPE): Always wear a lab coat, chemical-resistant gloves, and safety glasses when handling this compound.

  • Engineering Controls: All manipulations should be performed in a certified chemical fume hood to avoid inhalation of dust or vapors.

  • Storage: Store in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents.

Conclusion

This compound is a valuable heterocyclic compound with significant potential as a building block in the synthesis of complex, biologically active molecules. While detailed experimental data for this specific isomer is not abundant, this guide provides a scientifically grounded framework for its synthesis, characterization, and application based on established chemical principles and data from closely related analogues. The proposed synthetic routes offer logical starting points for its preparation, and the outlined analytical methods provide a clear path for its structural validation. The rich chemistry of the indazole nucleus, combined with the versatile reactivity of the nitro group, ensures that this compound will remain a compound of interest for researchers and scientists in the field of drug development.

References

  • Schmitt, A. C., et al. (2007). Efficient Synthesis of 7-Substituted or 3,7-Disubstituted 1H-Indazoles. Synlett, 2007(3), 497-501. [Link]
  • Abdelahi, M., et al. (2021). Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates: synthesis, biological activity, and molecular modelling studies. RSC Advances, 11(61), 38657-38668. [Link]
  • MySkinRecipes. (n.d.). 6-Methyl-7-nitro-1H-indazole. [Link]
  • Elguero, J., et al. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry, 87(9), 5648-5661. [Link]
  • Kumar, A., et al. (2023). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry, 14(7), 1221-1253. [Link]
  • Shafi, S., et al. (2019). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 24(21), 3956. [Link]
  • Elguero, J., et al. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions.
  • PubChem. (n.d.). 6-Nitroindazole.

Sources

The Diverse Biological Activities of Nitroindazole Derivatives: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Resurgence of Nitroaromatics in Therapeutic Development

For decades, the presence of a nitro group in a drug candidate was often viewed with caution by medicinal chemists, primarily due to concerns regarding potential toxicity and mutagenicity. However, a nuanced understanding of their mechanism of action, particularly their role as bioactivatable prodrugs, has led to a renaissance in the exploration of nitroaromatic compounds. Among these, nitroindazole derivatives have emerged as a particularly versatile and promising scaffold, demonstrating a remarkable breadth of biological activities. This guide provides an in-depth technical overview of the current landscape of nitroindazole research, offering field-proven insights for researchers, scientists, and drug development professionals. We will delve into their significant potential in oncology, infectious diseases, and enzyme inhibition, supported by experimental data and detailed protocols.

The Nitro Group: A Double-Edged Sword Harnessed for Therapeutic Benefit

The biological activity of many nitro-heterocyclic compounds is intrinsically linked to the reductive metabolism of the nitro group. This process, often occurring under hypoxic conditions prevalent in tumors and certain parasitic or bacterial environments, leads to the formation of highly reactive nitroso and hydroxylamine intermediates. These reactive species can indiscriminately damage a variety of cellular macromolecules, including DNA, proteins, and lipids, ultimately leading to cell death.[1] This mechanism forms the basis of their application as anticancer, antimicrobial, and antiparasitic agents.

The key to harnessing the therapeutic potential of nitroindazoles lies in achieving selective activation within the target cells (e.g., cancer cells or pathogens) while minimizing effects on healthy host tissues. This selectivity can be achieved by exploiting the unique physiological conditions of the target, such as the presence of specific nitroreductases or a low-oxygen environment.[2]

Below is a generalized schematic of the bioactivation pathway of nitroaromatic compounds.

Nitroaromatic_Activation Nitroindazole Nitroindazole Derivative (Prodrug) Nitroreductase Nitroreductase (e.g., in parasite/hypoxic tumor cell) Nitroindazole->Nitroreductase Reduction ReactiveSpecies Reactive Nitrogen Species (Nitroso, Hydroxylamine) Nitroreductase->ReactiveSpecies Generates CellularDamage Cellular Damage (DNA, Proteins, Lipids) ReactiveSpecies->CellularDamage Induces CellDeath Cell Death (Apoptosis/Necrosis) CellularDamage->CellDeath Leads to

Figure 1. Generalized mechanism of action of nitroindazole derivatives.

Anticancer Activity: Exploiting Tumor Hypoxia

The hypoxic microenvironment of solid tumors presents a unique opportunity for the targeted activation of nitroindazole derivatives. Several studies have highlighted the potent antiproliferative effects of these compounds against a variety of cancer cell lines.

Quantitative Data on Anticancer Activity

The following table summarizes the in vitro anticancer activity of selected nitroindazole derivatives, presented as IC50 values (the concentration required to inhibit 50% of cell growth).

Compound Class/DerivativeCell LineIC50 (µM)Reference
5-Nitro-N-phenyl-3-(phenylamino)-1H-indazole-1-carboxamide (5'j)A549 (Lung Carcinoma)1.15 ± 0.08[3]
5-Nitro-N-phenyl-3-(phenylamino)-1H-indazole-1-carboxamide (5'j)MCF7 (Breast Cancer)1.32 ± 0.09[3]
5-Nitro-N-phenyl-3-(phenylamino)-1H-indazole-1-carboxamide (5'k)A549 (Lung Carcinoma)1.28 ± 0.09[3]
5-Nitro-N-phenyl-3-(phenylamino)-1H-indazole-1-carboxamide (5'k)MCF7 (Breast Cancer)1.45 ± 0.11[3]
5-Nitro-N-phenyl-3-(phenylamino)-1H-indazole-1-carboxamide (5'n)A549 (Lung Carcinoma)1.35 ± 0.10[3]
5-Nitro-N-phenyl-3-(phenylamino)-1H-indazole-1-carboxamide (5'n)MCF7 (Breast Cancer)1.52 ± 0.12[3]
Nitroimidazole-Oxadiazole/Triazole HybridsHCT116 (Colon Cancer) - Hypoxic4.69 - 11.56[4]
Nitroimidazole-Oxadiazole/Triazole HybridsHCT116 (Colon Cancer) - Normoxic12.50 - 24.39[4]

Note: The enhanced activity under hypoxic conditions for the nitroimidazole-oxadiazole/triazole hybrids underscores the importance of the tumor microenvironment in the efficacy of these compounds.[4]

Experimental Protocol: MTT Assay for Anticancer Activity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method widely used to assess cell viability and the cytotoxic potential of chemical compounds.[5]

MTT_Assay_Workflow cluster_Plate_Preparation Plate Preparation cluster_Compound_Treatment Compound Treatment cluster_MTT_Reaction MTT Reaction cluster_Measurement Measurement CellSeeding 1. Seed cancer cells in a 96-well plate (e.g., 5x10^3 cells/well) Adherence 2. Incubate for 24h to allow cell adherence CellSeeding->Adherence CompoundAddition 3. Add serial dilutions of nitroindazole derivatives Adherence->CompoundAddition Incubation 4. Incubate for 48-72h CompoundAddition->Incubation AddMTT 5. Add MTT solution (e.g., 0.5 mg/mL) to each well Incubation->AddMTT FormazanFormation 6. Incubate for 2-4h to allow formazan crystal formation AddMTT->FormazanFormation Solubilization 7. Add solubilizing agent (e.g., DMSO) to dissolve crystals FormazanFormation->Solubilization AbsorbanceReading 8. Read absorbance at 570 nm Solubilization->AbsorbanceReading

Figure 2. Workflow of the MTT assay for determining anticancer activity.

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells in a 96-well flat-bottom plate at an optimal density (e.g., 5 x 10³ to 1 x 10⁴ cells per well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the nitroindazole derivatives in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of the compound's solvent, e.g., DMSO) and a negative control (medium only). Incubate for the desired exposure time (typically 48 or 72 hours).

  • MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium containing MTT and add 100 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

  • Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound relative to the untreated control. The IC50 value can then be determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.

Antiparasitic Activity: A Renewed Hope for Neglected Diseases

Nitroindazole derivatives have shown remarkable efficacy against a range of protozoan parasites, including those responsible for Chagas disease (Trypanosoma cruzi) and leishmaniasis (Leishmania spp.).[6][7] The mechanism of action is believed to involve the parasite-specific reduction of the nitro group, leading to the generation of cytotoxic reactive oxygen and nitrogen species that the parasite's antioxidant systems cannot effectively neutralize.[2]

Quantitative Data on Antiparasitic Activity

The following tables summarize the in vitro antiparasitic activity of selected nitroindazole derivatives.

Table 1: Activity against Trypanosoma cruzi

Compound/DerivativeParasite StageIC50 (µM)Reference
1-(2-aminoethyl)-2-benzyl-5-nitro-1,2-dihydro-3H-indazol-3-one (16)Epimastigotes0.49[6]
1-(2-aminoethyl)-2-benzyl-5-nitro-1,2-dihydro-3H-indazol-3-one (16)Intracellular Amastigotes0.41[6]
1-(2-acetoxyethyl)-2-benzyl-5-nitro-1,2-dihydro-3H-indazol-3-one (24)Epimastigotes5.75[6]
1-(2-acetoxyethyl)-2-benzyl-5-nitro-1,2-dihydro-3H-indazol-3-one (24)Intracellular Amastigotes1.17[6]
5-nitro-2-picolyl-indazolin-3-one (5a)Epimastigotes1.1 ± 0.3[8]
5-nitro-2-picolyl-indazolin-3-one (5a)Trypomastigotes5.4 ± 1.0[8]
Benznidazole (Reference Drug)Epimastigotes25.22[9]
Benznidazole (Reference Drug)Intracellular Amastigotes0.57[9]

Table 2: Activity against Leishmania spp.

Compound/DerivativeLeishmania SpeciesParasite StageIC50 (µM)Reference
NV6L. amazonensisIntracellular Amastigotes0.43[7]
NV16L. amazonensisIntracellular Amastigotes0.17[7]
3-alkoxy-1-benzyl-5-nitroindazolesL. infantumIntracellular Amastigotes1.2 - 3.8[7]
3-alkoxy-1-benzyl-5-nitroindazolesL. mexicanaIntracellular Amastigotes1.0 - 2.2[7]
3-chloro-6-nitro-1H-indazole derivative (4)L. infantumPromastigotes5.53[10]
3-chloro-6-nitro-1H-indazole derivative (5)L. infantumPromastigotes4.0[10]
Experimental Protocol: Intracellular Amastigote Susceptibility Assay

This assay is crucial for evaluating the efficacy of compounds against the clinically relevant intracellular stage of parasites like Leishmania and Trypanosoma cruzi.[11][12]

Amastigote_Assay_Workflow cluster_Infection Macrophage Infection cluster_Treatment Compound Treatment cluster_Quantification Quantification of Parasite Load SeedMacrophages 1. Seed macrophages (e.g., THP-1) in a 96-well plate Infect 2. Infect macrophages with promastigotes/trypomastigotes SeedMacrophages->Infect Differentiate 3. Allow differentiation into intracellular amastigotes Infect->Differentiate AddCompounds 4. Add serial dilutions of nitroindazole derivatives Differentiate->AddCompounds Incubate 5. Incubate for 72-96h AddCompounds->Incubate FixStain 6. Fix and stain cells (e.g., Giemsa) Incubate->FixStain Microscopy 7. Quantify intracellular amastigotes by microscopy FixStain->Microscopy

Figure 3. Workflow of the intracellular amastigote susceptibility assay.

Step-by-Step Methodology:

  • Macrophage Seeding: Seed a suitable macrophage cell line (e.g., THP-1, J774) or primary peritoneal macrophages into a 96-well plate and allow them to adhere. For THP-1 cells, differentiation into a macrophage-like phenotype is induced using phorbol 12-myristate 13-acetate (PMA).[13]

  • Parasite Infection: Infect the adherent macrophages with the promastigote stage of Leishmania or the trypomastigote stage of T. cruzi at a defined parasite-to-cell ratio (e.g., 10:1). Incubate for a sufficient period (e.g., 24 hours) to allow for parasite internalization and differentiation into the amastigote stage.

  • Compound Treatment: Remove the extracellular parasites by washing and add fresh medium containing serial dilutions of the nitroindazole derivatives.

  • Incubation: Incubate the plates for 72-96 hours to allow for the compound to exert its effect on the intracellular amastigotes.

  • Quantification of Parasite Load:

    • Microscopic Enumeration: Fix the cells with methanol and stain with Giemsa. The number of amastigotes per 100 macrophages is then determined by light microscopy.

    • High-Content Imaging: For higher throughput, automated microscopy and image analysis can be used to quantify the number of intracellular parasites.[13]

  • Data Analysis: The percentage of infection and the number of amastigotes per infected cell are calculated for each compound concentration relative to the untreated control. The IC50 value is then determined.

Antimicrobial Activity: Combating Drug Resistance

The emergence of drug-resistant bacterial strains is a major global health threat. Nitroindazole derivatives have demonstrated promising activity against a range of bacteria, including both Gram-positive and Gram-negative species.

Quantitative Data on Antimicrobial Activity

The following table summarizes the in vitro antimicrobial activity of selected nitroimidazole derivatives, presented as Minimum Inhibitory Concentration (MIC) values.

Compound/DerivativeBacterial/Fungal StrainMIC (µg/mL)Reference
Nitroimidazole-1,3,4-oxadiazole hybrid (11)Escherichia coli1.56 - 3.13[14]
Nitroimidazole-1,3,4-oxadiazole hybrid (12)Escherichia coli1.56 - 6.25[14]
5-nitroimidazole derivativesHelicobacter pylori (Metronidazole-resistant)MIC50 = 8, MIC90 = 16[15]
5-nitroimidazole-triazole hybridsFungi3 - 125[16]

Enzyme Inhibition: Targeting Key Pathological Pathways

Beyond their direct cytotoxic effects, nitroindazole derivatives have also been identified as potent inhibitors of specific enzymes, most notably nitric oxide synthase (NOS).

Nitric Oxide Synthase (NOS) Inhibition

Nitric oxide (NO) is a critical signaling molecule involved in various physiological processes. However, its overproduction by neuronal NOS (nNOS) is implicated in neurodegenerative diseases.[17] 7-Nitroindazole (7-NI) is a well-characterized selective inhibitor of nNOS.[18][19]

Quantitative Data on NOS Inhibition
Compound/DerivativeNOS IsoformIC50 (µM)Reference
3-Bromo-7-Nitroindazolerat nNOS0.17[20]
3-Bromo-7-Nitroindazolebovine eNOS0.86[20]
3-Bromo-7-Nitroindazolerat iNOS0.29[20]

Structure-Activity Relationships (SAR): Guiding Rational Drug Design

The biological activity of nitroindazole derivatives is highly dependent on their chemical structure. Key SAR insights include:

  • Position of the Nitro Group: The position of the nitro group on the indazole ring is a critical determinant of activity. The 5-nitro and 7-nitro isomers often exhibit distinct biological profiles. For instance, 5-nitroindazoles are frequently associated with potent antiparasitic activity, while 7-nitroindazoles are known for their NOS inhibitory effects.[3][18]

  • Substitutions on the Indazole Ring: Modifications at other positions of the indazole ring can significantly modulate the potency, selectivity, and pharmacokinetic properties of the compounds. For example, substitutions at the N-1 and N-2 positions have been shown to influence the anticancer and antiparasitic activities.[21] The introduction of electron-withdrawing groups, such as fluorine, on a benzyl substituent at the N-2 position has been shown to have a positive impact on the trypanocidal activity of 5-nitroindazoles.[22]

Conclusion and Future Directions

Nitroindazole derivatives represent a versatile and promising class of compounds with a broad spectrum of biological activities. Their unique mechanism of action, often involving bioreductive activation, makes them particularly attractive for targeting hypoxic tumors and various pathogens. The wealth of available data on their anticancer, antiparasitic, antimicrobial, and enzyme inhibitory properties provides a strong foundation for further research and development.

Future efforts should focus on:

  • Optimizing Selectivity: Fine-tuning the chemical structure to enhance selective activation in target cells and minimize off-target effects.

  • Improving Pharmacokinetic Properties: Modifying the scaffold to improve solubility, bioavailability, and metabolic stability.

  • Elucidating Detailed Mechanisms of Action: Further investigation into the specific molecular targets and pathways affected by these compounds.

  • In Vivo Efficacy Studies: Translating the promising in vitro results into successful in vivo models of disease.

By leveraging the insights and methodologies outlined in this guide, researchers can accelerate the development of novel and effective therapies based on the nitroindazole scaffold.

References

[6] Activity profile of two 5-nitroindazole derivatives over the moderately drug-resistant Trypanosoma cruzi Y strain (DTU TcII): in vitro and in vivo studies - PMC - NIH. (n.d.). Retrieved from [3] A Comparative Analysis of Structure-Activity Relationships in 5-Nitroindazole Derivatives - Benchchem. (n.d.). Retrieved from MTT assay protocol | Abcam. (n.d.). Retrieved from [1] Benznidazole - Wikipedia. (n.d.). Retrieved from [22] 5-Nitroindazole-based compounds: further studies for activity optimization as anti-Trypanosoma cruzi agents | Request PDF - ResearchGate. (n.d.). Retrieved from [7] Indazole Derivatives Against Murine Cutaneous Leishmaniasis - PMC - PubMed Central. (2025, July 25). Retrieved from [9] 5-Nitroindazole-based compounds: further studies for activity optimization as anti-Trypanosoma cruzi agents - PubMed. (n.d.). Retrieved from [10] Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates: synthesis, biological activity, and molecular modelling studies. (2021, December 11). Retrieved from [5] Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments. (n.d.). Retrieved from [11] 2.5. Intracellular amastigote susceptibility assay - Bio-protocol. (n.d.). Retrieved from [2] Trypanosoma cruzi: Effect and mode of action of nitroimidazole and nitrofuran derivatives | Request PDF - ResearchGate. (2025, August 7). Retrieved from [12] A Parasite Rescue and Transformation Assay for Antileishmanial Screening Against Intracellular Leishmania donovani Amastigotes in THP1 Human Acute Monocytic Leukemia Cell Line - NIH. (2012, December 30). Retrieved from [20] Nitric Oxide Synthase (NOS) (inhibitors, antagonists, agonists) - ProbeChem.com. (n.d.). Retrieved from [13] An Image-Based High-Content Screening Assay for Compounds Targeting Intracellular Leishmania donovani Amastigotes in Human Macrophages | PLOS Neglected Tropical Diseases. (n.d.). Retrieved from [8] (PDF) In Vitro Evaluation of New 5-Nitroindazolin-3-one Derivatives as Promising Agents against Trypanosoma cruzi - ResearchGate. (2024, October 10). Retrieved from [21] New derivatives of 5-nitroindazole with potential antitumor activity - ResearchGate. (2025, August 7). Retrieved from [4] Nitroimidazole derivatives potentiated against tumor hypoxia: Design, synthesis, antitumor activity, molecular docking study, and QSAR study - PubMed. (2023, November 1). Retrieved from [16] 5-Nitroimidazole derivatives as possible antibacterial and antifungal agents - PubMed. (n.d.). Retrieved from [15] Synthesis and Biological Evaluation of New Nitroimidazole Derivatives as Anti-Helicobacter pylori Agents Against Metronidazole-Resistant Strains - NIH. (n.d.). Retrieved from [18] 7-Nitroindazole (7-NI) - Biotium. (n.d.). Retrieved from [19] 7-Nitroindazole, a nitric oxide synthase inhibitor, has anxiolytic-like properties in exploratory models of anxiety - PubMed. (n.d.). Retrieved from [14] Synthesis and antimicrobial activities of some new nitroimidazole derivatives - PubMed. (n.d.). Retrieved from

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The Methyl Group in Indazole Compounds: A Guide to Its Strategic Role in Drug Design and Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

Abstract

The indazole scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged scaffold" for its structural rigidity and versatile synthetic accessibility.[1] Its derivatives are integral to numerous therapeutic agents, demonstrating a wide spectrum of biological activities including anti-inflammatory, antibacterial, and antitumor effects.[2][3] This guide delves into the nuanced yet powerful role of a seemingly simple functional group: the methyl group. The strategic placement of a methyl group on the indazole core—whether on the pyrazole nitrogen (N-methylation) or the benzene ring (C-methylation)—profoundly influences the compound's physicochemical properties, target affinity, metabolic stability, and overall pharmacological profile. We will explore the synthetic strategies for controlled methylation, dissect its impact on structure-activity relationships (SAR), and examine its role in marketed pharmaceuticals, providing researchers and drug development professionals with a comprehensive understanding of how to leverage this critical substituent in the design of next-generation indazole-based therapeutics.

The Physicochemical and Electronic Impact of Methylation

The introduction of a methyl group, while small, fundamentally alters the electronic and physical nature of the indazole scaffold. These changes are the root cause of the significant pharmacological effects observed.

  • Lipophilicity and Solubility: Methylation increases the lipophilicity (fat-solubility) of the indazole molecule. This modification directly impacts the compound's ability to cross cellular membranes and the blood-brain barrier. However, this must be carefully balanced, as excessive lipophilicity can lead to poor aqueous solubility and increased off-target toxicity.

  • Electronic Effects: The methyl group is a weak electron-donating group. Its placement can subtly modulate the electron density of the heterocyclic ring system. This influences the pKa of the indazole nitrogens, affecting their ability to participate in hydrogen bonding—a critical interaction for target binding.[2] For instance, the 1H-indazole tautomer is generally the most thermodynamically stable form.[2][4]

  • Steric Hindrance: The methyl group introduces steric bulk. This can be exploited to create conformational restrictions, locking the molecule into a bioactive conformation. It can also serve as a "steric shield," preventing unwanted metabolic reactions at adjacent positions.

PropertyUnsubstituted IndazoleN-Methyl IndazoleC-Methyl IndazoleImpact of Methylation
Lipophilicity (LogP) LowerHigherHigherIncreases membrane permeability; may decrease aqueous solubility.
pKa ~1.3 (weaker base)Varies by positionSlightly alteredModulates hydrogen bonding potential and ionization state at physiological pH.[5]
Molecular Weight 118.14 g/mol 132.16 g/mol 132.16 g/mol Minor increase, relevant for ligand efficiency calculations.
Polar Surface Area LoweredLoweredLoweredN-methylation removes a hydrogen bond donor, which can improve oral bioavailability.

Synthetic Strategies: The Challenge of Regioselective Methylation

The indazole nucleus presents a significant synthetic challenge: the regioselective alkylation of its two nitrogen atoms, N1 and N2. The outcome is highly dependent on the reaction conditions and the nature of the methylating agent.[6][7]

N-Methylation: A Tale of Two Nitrogens

Alkylation of an indazole anion under basic conditions often yields a mixture of N1 and N2 methylated products.[6][8] The ratio of these isomers is governed by a delicate interplay between kinetic and thermodynamic control.

  • Kinetic Control: Under milder, acidic conditions, alkylation tends to favor the N2 position. The lone pair of electrons on the N2 nitrogen is often considered more kinetically accessible.[6]

  • Thermodynamic Control: The N1-alkylated product is typically the more thermodynamically stable isomer.[6] Therefore, harsher conditions (e.g., stronger bases, higher temperatures) can favor the formation of the N1 product.[9]

The choice of methylating agent is also critical. Reagents like methyl iodide or dimethyl sulfate in the presence of a base like K₂CO₃ often produce mixtures.[6][8] For example, methylating 6-nitro-1H-indazole with dimethyl sulfate and KOH can result in an almost 1:1 mixture of the N1 and N2 isomers.[6] In contrast, using diazomethane with BF₃ can heavily favor the N1 product.[6]

Indazole 1H-Indazole Conditions1 Strong Base (e.g., NaH) High Temperature Indazole->Conditions1 Conditions2 Mild/Acidic Conditions (e.g., MeI, low temp) Indazole->Conditions2 N1_Product N1-Methyl-Indazole (Thermodynamic Product) N2_Product N2-Methyl-Indazole (Kinetic Product) Conditions1->N1_Product Favors N1 Conditions2->N2_Product Favors N2

Fig. 1: Control of N-Methylation Regioselectivity.
Experimental Protocol: Regioselective N2-Methylation

This protocol describes a method for the regioselective N2-methylation of a substituted 1H-indazole using methyl 2,2,2-trichloroacetimidate, which often favors the kinetic N2 product under acidic conditions.[6]

Objective: To synthesize 2-methyl-6-nitro-2H-indazole from 6-nitro-1H-indazole.

Materials:

  • 6-nitro-1H-indazole (1.0 eq)

  • Methyl 2,2,2-trichloroacetimidate (1.5 eq)

  • Trifluoromethanesulfonic acid (TfOH) (0.2 eq, catalyst)

  • Dichloromethane (DCM), anhydrous

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate for elution

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add 6-nitro-1H-indazole (1.0 eq) and dissolve it in anhydrous DCM.

    • Causality: Anhydrous conditions are crucial to prevent hydrolysis of the trichloroacetimidate reagent and reaction with the acidic catalyst.

  • Reagent Addition: Add methyl 2,2,2-trichloroacetimidate (1.5 eq) to the solution. Cool the mixture to 0 °C in an ice bath.

    • Causality: Cooling the reaction helps to control the exothermic nature of the acid addition and improve selectivity.

  • Catalyst Addition: Slowly add trifluoromethanesulfonic acid (0.2 eq) dropwise to the stirred solution.

    • Causality: TfOH is a strong acid catalyst that protonates the indazole, activating it for nucleophilic attack on the methylating agent, favoring the kinetically accessible N2 position.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Quenching: Carefully quench the reaction by slowly adding saturated sodium bicarbonate solution until gas evolution ceases.

    • Causality: The basic bicarbonate solution neutralizes the strong acid catalyst, stopping the reaction.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer twice with DCM. Combine the organic layers.

  • Washing and Drying: Wash the combined organic layers with brine, then dry over anhydrous MgSO₄.

    • Causality: The brine wash removes residual water, and MgSO₄ removes any remaining traces of moisture from the organic solvent.

  • Purification: Filter the mixture and concentrate the solvent under reduced pressure. Purify the crude residue by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient to isolate the desired 2-methyl-6-nitro-2H-indazole.

    • Self-Validation: The separation of N1 and N2 isomers is typically possible via chromatography as the N2 isomer is often less polar.[10] The final product's identity and regiochemistry must be confirmed by NMR spectroscopy.

The Methyl Group in Structure-Activity Relationships (SAR)

The true power of the methyl group is realized in its ability to fine-tune the interaction between an indazole compound and its biological target.

Enhancing Potency and Selectivity via Hydrophobic Interactions

In many target proteins, particularly kinases, there are specific hydrophobic pockets near the ATP-binding site. A strategically placed methyl group can occupy this pocket, creating favorable van der Waals interactions that significantly increase the binding affinity and, consequently, the potency of the inhibitor.

The 7-methyl-indazole scaffold is a prime example of this principle.[1] This moiety is a key feature in numerous potent and selective kinase inhibitors. The 7-methyl group often serves to enhance potency by occupying a specific hydrophobic pocket within the target kinase, leading to improved activity against targets like VEGFR-2 and FGFR1.[1] Pazopanib, an approved anti-cancer drug, features an indazole core and targets multiple kinases including VEGFR.[1]

cluster_0 Kinase ATP-Binding Site cluster_1 7-Methyl-Indazole Inhibitor Pocket Hydrophobic Pocket Hinge Hinge Region (H-Bonding) Indazole_Core Indazole NH Indazole_Core->Hinge Forms critical H-bond Methyl_Group 7-Methyl Group Methyl_Group->Pocket Occupies pocket, increases affinity

Fig. 2: Role of 7-Methyl Group in Kinase Binding.
Impact on Pharmacokinetics (ADME): The Metabolic Blocker

Metabolic stability is a critical parameter in drug design.[11] Compounds that are metabolized too quickly have a short half-life and poor bioavailability. The indazole ring itself can be susceptible to oxidation by cytochrome P450 (CYP) enzymes.[12]

A methyl group can be strategically placed at a metabolically vulnerable position, acting as a "metabolic blocker." By preventing hydroxylation at that site, it can significantly increase the compound's metabolic half-life and overall exposure in the body. For example, in a series of androgen receptor antagonists, a 3-methyl-indazole compound showed greater metabolic stability compared to its unsubstituted counterpart.[13] This N-methylation can also play a protective role against acid hydrolysis.[14]

cluster_0 cluster_1 Unsub Indazole Ring (Position X) CYP CYP450 Enzymes Unsub->CYP Sub Methyl-Indazole (CH₃ at Position X) Sub->CYP Hydroxylation Hydroxylation (Metabolism) CYP->Hydroxylation Blocked Metabolism Blocked CYP->Blocked Methyl group prevents oxidation Excretion Rapid Excretion Hydroxylation->Excretion Stability Increased Metabolic Stability Blocked->Stability

Fig. 3: Methyl Group as a Metabolic Blocker.

Analytical Characterization: Distinguishing N1 and N2 Isomers

Correctly identifying the position of the methyl group is non-trivial and absolutely essential. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for this task.

Distinguishing between N1- and N2-methyl indazoles can be achieved by analyzing their NMR spectra. Key differences are often observed:

  • Polarity: N2-isomers are generally less polar than their N1-counterparts, which can be observed during chromatographic separation.[10]

  • ¹H NMR: The protons on the carbon directly attached to the indazole nitrogen are typically more downfield (shifted to a higher ppm value) by about 0.5 ppm in the N2-isomer, likely due to the deshielding effect of the adjacent ester or other functional groups.[10]

  • Advanced NMR: Techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) and Heteronuclear Multiple Bond Correlation (HMBC) can provide definitive structural proof by showing through-space or through-bond correlations between the methyl protons and specific protons on the indazole ring system.[15]

IsomerPolarity¹H NMR Chemical Shift of N-CH₃ ProtonsKey Differentiating Feature
N1-Methyl More PolarTypically ~3.8-4.0 ppmNOESY correlation may be observed between N1-CH₃ and the H7 proton.
N2-Methyl Less PolarTypically ~4.2-4.5 ppm (more downfield)NOESY correlation may be observed between N2-CH₃ and the H3 proton.

Conclusion and Future Outlook

The methyl group is far more than a simple hydrocarbon substituent in the context of indazole chemistry. It is a powerful tool for medicinal chemists to precisely modulate a compound's properties. From controlling regiochemistry in synthesis to enhancing target affinity, blocking metabolic pathways, and fine-tuning pharmacokinetics, the strategic placement of a methyl group is a key design element in the development of successful indazole-based drugs.[1] Future research will undoubtedly continue to leverage nuanced structural modifications, including methylation, to expand the application of the indazole scaffold to new biological targets and to further refine the potency, selectivity, and drug-like properties of the resulting compounds.[1]

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A Hypothesis-Driven Technical Guide to the Mechanism of Action of 7-Methyl-6-nitro-1H-indazole as a Novel Anticancer Agent

Author: BenchChem Technical Support Team. Date: January 2026

This document presents a comprehensive, hypothesis-driven exploration into the potential mechanism of action of 7-Methyl-6-nitro-1H-indazole. As specific literature on this compound is nascent, this guide synthesizes data from structurally related indazole derivatives to formulate a robust, testable hypothesis. It is intended for researchers, scientists, and drug development professionals engaged in oncology and medicinal chemistry.

Introduction: The Indazole Scaffold as a Cornerstone of Modern Oncology

The indazole ring system is a well-established "privileged scaffold" in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2][3][4] Its unique structural and electronic properties allow it to serve as an effective pharmacophore, particularly in the development of targeted cancer therapies. The clinical and commercial success of several indazole-based drugs, such as Axitinib (a VEGFR inhibitor), Pazopanib (a multi-kinase inhibitor), and Entrectinib (a TRK/ROS1/ALK inhibitor), underscores the therapeutic potential of this heterocyclic motif.[2][5][6]

Within this class, nitro-substituted indazoles have garnered significant attention for their potent and diverse biological activities.[4][7][8] The strong electron-withdrawing nature of the nitro group can significantly influence the molecule's interaction with biological targets. This guide focuses on this compound, a compound of interest for which a clear mechanism of action has yet to be elucidated. Herein, we propose a primary mechanistic hypothesis and provide a detailed, field-proven experimental framework for its validation, designed to guide further research and development efforts.

Part 1: The Mechanistic Hypothesis: this compound as a Putative Protein Kinase Inhibitor

The Core Hypothesis: We hypothesize that this compound functions as a competitive inhibitor of ATP-binding sites on specific protein kinases that are critical for cancer cell proliferation and survival. The indazole core is proposed to mimic the purine ring of ATP, while the substituents at the 6- and 7-positions modulate binding affinity and selectivity for a distinct subset of the human kinome.

Scientific Rationale and Structure-Activity Relationship (SAR) Insights:

The indazole scaffold is a bioisostere of purine and has been repeatedly shown to be an effective hinge-binding motif in protein kinase inhibitors.[9] Many indazole derivatives have been identified as potent inhibitors of a wide range of kinases, including tyrosine kinases and serine/threonine kinases.[6][9]

  • The Indazole Core: The bicyclic ring system provides a rigid framework that can form critical hydrogen bonds with the "hinge" region of the kinase ATP-binding pocket, a common anchoring point for kinase inhibitors.

  • The 6-Nitro Group: The potent electron-withdrawing properties of the nitro group can enhance binding interactions through dipole-dipole forces or by influencing the electronic distribution of the indazole ring system. Studies on related nitro-indazoles, such as 5-nitroindazole, have identified them as multi-targeted kinase inhibitors.[7]

  • The 7-Methyl Group: The methyl group at the 7-position likely plays a role in defining the compound's selectivity profile. It may create favorable van der Waals interactions within a specific hydrophobic pocket of the target kinase or, conversely, create steric hindrance that prevents binding to other kinases, thereby narrowing its spectrum of activity.

Dysregulation of protein kinase signaling is a hallmark of many cancers.[9] By inhibiting key kinases in pathways such as the MAPK/ERK or PI3K/Akt/mTOR cascades, this compound could effectively halt cell cycle progression, inhibit proliferation, and induce programmed cell death (apoptosis).

Hypothesized Signaling Pathway Interruption

The following diagram illustrates the hypothesized point of intervention for this compound within a generic oncogenic signaling pathway.

Kinase_Signaling_Pathway cluster_pathway MAPK/ERK Signaling Cascade GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors (e.g., c-Myc, AP-1) ERK->TF Proliferation Cell Proliferation, Survival, Angiogenesis TF->Proliferation Inhibitor This compound Inhibitor->RAF Inhibitor->MEK

Caption: Hypothesized interruption of the MAPK/ERK pathway by this compound.

Part 2: A Self-Validating Experimental Workflow to Test the Kinase Inhibition Hypothesis

To rigorously test this hypothesis, a multi-phased experimental approach is proposed. This workflow is designed to first establish biological activity, then identify specific molecular targets, and finally, confirm the downstream cellular consequences of target engagement.

Phase 1: Broad Spectrum Activity and Target Identification

The initial phase focuses on confirming the anticancer activity of this compound and identifying its potential kinase targets from a wide array of possibilities.

Objective: To determine the concentration-dependent cytotoxic effect of the compound across a panel of diverse human cancer cell lines.

Methodology (MTT Assay):

  • Cell Seeding: Plate cells from various cancer types (e.g., lung, breast, colon, leukemia) in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Prepare a 10 mM stock solution of this compound in DMSO. Perform serial dilutions in culture medium to create a range of final concentrations (e.g., 0.01 µM to 100 µM). Treat the cells for 72 hours.

  • MTT Addition: Add 20 µL of a 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.[10]

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the half-maximal inhibitory concentration (IC₅₀) values by plotting the percentage of cell viability against the log of the compound concentration and fitting the data to a dose-response curve.

Data Presentation:

Cell LineCancer TypeIC₅₀ (µM)
A549Lung Carcinoma[Experimental Value]
MCF-7Breast Adenocarcinoma[Experimental Value]
HCT116Colorectal Carcinoma[Experimental Value]
K562Chronic Myeloid Leukemia[Experimental Value]
PC-3Prostate Adenocarcinoma[Experimental Value]

Objective: To identify the primary kinase targets of this compound from a large, unbiased panel.

Methodology:

  • Assay Platform: Utilize a commercial kinase screening service (e.g., Eurofins DiscoverX, Promega) that offers a panel of 400+ human kinases.

  • Compound Concentration: Submit the compound for testing at a standard concentration, typically 1 µM or 10 µM, to identify initial hits.

  • Assay Principle: These assays are typically based on measuring the remaining kinase activity after incubation with the test compound. This is often done via radiometric (³³P-ATP) or fluorescence/luminescence-based methods that quantify ATP consumption or product formation.

  • Data Analysis: Results are provided as the percentage of remaining kinase activity compared to a vehicle (DMSO) control. A significant reduction in activity (e.g., >70% inhibition) flags a potential target.

Data Presentation:

Kinase TargetKinase Family% Inhibition at 1 µM
[Hit Kinase 1][e.g., Tyrosine Kinase][Experimental Value]
[Hit Kinase 2][e.g., Ser/Thr Kinase][Experimental Value]
[Hit Kinase 3][e.g., Ser/Thr Kinase][Experimental Value]
Phase 2: Target Validation and Cellular Mechanism of Action

This phase validates the hits from the kinase screen and connects target inhibition to the observed cellular effects.

Objective: To determine the potency of this compound against the top 3-5 candidate kinases identified in the initial screen.

Methodology:

  • Reagents: Obtain recombinant human enzyme for each hit kinase, its specific substrate, and ATP.

  • Reaction Setup: In a 96- or 384-well plate, combine the kinase, its substrate, and a range of concentrations of this compound.

  • Initiation: Initiate the kinase reaction by adding a defined concentration of ATP (often at the Kₘ value).

  • Detection: After a set incubation time, quantify the reaction product using a suitable detection method (e.g., ADP-Glo™, Z'-LYTE™).

  • Analysis: Calculate the IC₅₀ value for each kinase by plotting percent inhibition versus compound concentration.

Objective: To confirm that the compound inhibits the activity of the target kinase(s) within a cellular context by assessing the phosphorylation state of downstream substrates.

Methodology:

  • Cell Treatment: Treat a sensitive cancer cell line (identified in Protocol 1) with this compound at concentrations around its IC₅₀ value (e.g., 0.5x, 1x, 2x IC₅₀) for a short period (e.g., 2-6 hours).

  • Protein Extraction: Lyse the cells and quantify the total protein concentration.

  • SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on an SDS-polyacrylamide gel and transfer to a PVDF membrane.

  • Immunoblotting: Probe the membrane with primary antibodies specific for the phosphorylated form of the target kinase (if an autophosphorylation site is known) and a key downstream substrate. Subsequently, strip the membrane and re-probe with antibodies for the total forms of these proteins to serve as loading controls.

  • Detection: Use a chemiluminescent or fluorescent secondary antibody and imaging system to visualize the protein bands. A decrease in the phosphorylated protein signal relative to the total protein indicates target inhibition.

Objective: To determine if the observed cytotoxicity is mediated by the induction of apoptosis.

Methodology (Annexin V/Propidium Iodide Staining):

  • Cell Treatment: Treat cells with this compound at 1x and 2x its IC₅₀ for 24-48 hours.

  • Staining: Harvest the cells and stain them with FITC-conjugated Annexin V and Propidium Iodide (PI) according to the manufacturer's protocol.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Quantify the cell populations: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+). A dose-dependent increase in the Annexin V+ populations confirms apoptosis induction.[11]

  • Confirmation: Corroborate findings by Western blot analysis for key apoptosis markers like cleaved Caspase-3 and the ratio of Bax to Bcl-2.[11]

Experimental Validation Workflow Diagram

Experimental_Workflow cluster_phase1 Phase 1: Activity & Target ID cluster_phase2 Phase 2: Target Validation & MOA start Hypothesis Formulation protocol1 Protocol 1: In Vitro Cytotoxicity (IC50 in Cell Lines) start->protocol1 data1 IC50 Values protocol1->data1 protocol2 Protocol 2: Broad Kinase Panel Screen (Identify Potential Hits) data2 List of Hit Kinases protocol2->data2 data1->protocol2 Select Concentration protocol4 Protocol 4: Western Blot Analysis (Confirm Cellular Target Engagement) data1->protocol4 Select Cell Line & Doses protocol3 Protocol 3: Kinase IC50 Determination (Confirm Potency) data2->protocol3 Top 3-5 Hits protocol3->protocol4 Validated Targets data3 Validated Targets & Cellular Mechanism protocol3->data3 protocol5 Protocol 5: Apoptosis Assays (Elucidate Cellular Phenotype) protocol4->protocol5 protocol5->data3 conclusion Mechanism of Action Elucidated data3->conclusion

Caption: A logical workflow for the experimental validation of the proposed mechanism of action.

Conclusion and Future Outlook

This guide puts forth the central hypothesis that this compound exerts its anticancer effects through the inhibition of specific protein kinases. The proposed experimental workflow provides a clear and robust path to test this hypothesis, from broad-based screening to specific target validation and cellular phenotyping. Successful validation of this hypothesis would position this compound as a promising lead compound for the development of a novel targeted cancer therapy. Subsequent studies would logically progress to cell cycle analysis, migration and invasion assays, and ultimately, evaluation in preclinical in vivo xenograft models to establish its therapeutic potential.

References

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An In-Depth Technical Guide to the Physicochemical Properties of 7-Methyl-6-nitro-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive examination of the physicochemical properties of 7-Methyl-6-nitro-1H-indazole. Due to the limited availability of direct experimental data for this specific compound in public literature, this guide establishes a detailed profile of the well-characterized parent scaffold, 6-nitro-1H-indazole. Leveraging this foundational data, we present predicted properties for this compound, supported by established principles of physical organic chemistry. This guide offers a robust framework for researchers, encompassing proposed synthetic routes, expected analytical and spectroscopic data, and potential applications in medicinal chemistry and drug discovery.

Introduction: The Indazole Scaffold in Drug Discovery

The indazole core is a privileged scaffold in medicinal chemistry, recognized for its bioisosteric relationship with indole and its capacity to form key hydrogen bonding interactions within biological targets.[1] The introduction of a nitro group, as seen in nitroindazoles, further enhances the therapeutic potential, with applications ranging from oncology to infectious diseases.[2][3] This guide focuses on a specific, lesser-studied derivative, this compound, providing a detailed theoretical and practical framework for its investigation.

A Note on Data Availability: Direct experimental data for this compound is not extensively available in peer-reviewed literature. Therefore, this guide utilizes a comparative approach, providing established data for the parent compound, 6-nitro-1H-indazole, and offering expert-driven predictions for the target molecule.

The Foundational Scaffold: 6-Nitro-1H-indazole

A thorough understanding of 6-nitro-1H-indazole is crucial for predicting the properties of its 7-methyl derivative.

Physicochemical Properties of 6-Nitro-1H-indazole

The physicochemical properties of 6-nitro-1H-indazole are well-documented and provide a solid baseline for our analysis.

PropertyValueSource
Molecular Formula C₇H₅N₃O₂[4][5]
Molecular Weight 163.13 g/mol [4][5]
CAS Number 7597-18-4[4][5]
Appearance Light yellow powder/solid[6]
Melting Point 180-182 °C[6]
Solubility >24.5 µg/mL in aqueous solution at pH 7.4. Faint turbidity in hot methanol.[5][6]
pKa 11.08 ± 0.40 (Predicted)[6]
LogP (Octanol/Water) 0.989 (Calculated)[7]
Synthesis of 6-Nitro-1H-indazole

Several synthetic routes to 6-nitro-1H-indazole have been reported. A common and effective method involves the nitrosation of 6-nitroindole.[8]

  • Preparation of Nitrosating Mixture: In a flask equipped with a magnetic stirrer, dissolve sodium nitrite in water. Cool the solution to 0°C using an ice bath. Slowly add hydrochloric acid dropwise while maintaining the temperature at 0°C.

  • Dissolution of Starting Material: In a separate flask, dissolve 6-nitroindole in dimethylformamide (DMF).

  • Reaction: Slowly add the 6-nitroindole solution to the chilled nitrosating mixture.

  • Heating and Reaction Monitoring: Allow the reaction mixture to warm to room temperature and then heat to 80°C for approximately 6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Workup and Isolation: After the reaction is complete, cool the mixture to room temperature. Perform an aqueous workup and extract the product with a suitable organic solvent, such as ethyl acetate.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Synthesis_6_Nitro_1H_Indazole cluster_start Starting Materials cluster_reaction Reaction cluster_workup Purification cluster_product Final Product A 6-Nitroindole C Nitrosation at 0°C, then 80°C in DMF A->C B Sodium Nitrite, HCl, Water B->C D Aqueous Workup & Extraction C->D Cooling E Column Chromatography D->E F 6-Nitro-1H-indazole E->F

Spectroscopic Data of 6-Nitro-1H-indazole

Spectroscopic data is essential for the unambiguous identification of the compound.

  • ¹H NMR (DMSO-d₆): The proton NMR spectrum of 6-nitro-1H-indazole will show characteristic signals for the aromatic protons. The exact chemical shifts can vary slightly depending on the solvent and concentration.

  • ¹³C NMR (DMSO-d₆): The carbon spectrum will show distinct signals for each of the seven carbon atoms in the molecule. The carbon attached to the nitro group will be significantly downfield.

  • IR Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the N-H stretch of the indazole ring, C-H stretches of the aromatic ring, and the symmetric and asymmetric stretches of the nitro group (typically around 1520 cm⁻¹ and 1340 cm⁻¹).[9]

  • Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (163.13 g/mol ).[5]

Predicted Physicochemical Profile of this compound

The introduction of a methyl group at the 7-position of the 6-nitro-1H-indazole scaffold is expected to modulate its physicochemical properties.

The "Magic Methyl" Effect

In medicinal chemistry, the addition of a methyl group, often termed the "magic methyl," can have profound effects on a molecule's properties, including its metabolic stability, solubility, and target-binding affinity.[10]

Predicted Physicochemical Properties
PropertyPredicted Value/EffectRationale
Molecular Formula C₈H₇N₃O₂Addition of a CH₂ group to 6-nitro-1H-indazole.
Molecular Weight 177.16 g/mol Calculated based on the molecular formula.
CAS Number Not readily availableThis compound is not widely cataloged.
Appearance Likely a yellow solidSimilar to other nitroindazoles.
Melting Point Expected to be slightly different from 6-nitro-1H-indazoleThe methyl group can affect crystal packing, potentially leading to a higher or lower melting point.
Solubility Potentially lower aqueous solubility, higher solubility in organic solventsThe methyl group increases the lipophilicity of the molecule.
pKa Similar to 6-nitro-1H-indazoleThe methyl group at the 7-position is not expected to have a major electronic effect on the acidity of the N-H proton.
LogP (Octanol/Water) Higher than 6-nitro-1H-indazoleThe methyl group contributes to increased lipophilicity.

Proposed Synthetic Strategy for this compound

A plausible synthetic route to this compound can be adapted from established methods for synthesizing substituted indazoles. A logical starting material would be 2,3-dimethylnitrobenzene, which can be manipulated to form the indazole ring. An alternative is the methylation of 6-nitro-1H-indazole, though this may lead to a mixture of N- and C-methylated products.[4] A more direct approach would be a variation of the Bartoli indole synthesis, which can be adapted for indazole synthesis.

  • Starting Material: 3-Methyl-2-nitroaniline.

  • Diazotization: React 3-methyl-2-nitroaniline with sodium nitrite in the presence of a strong acid (e.g., hydrochloric acid) at low temperatures (0-5 °C) to form the corresponding diazonium salt.

  • Cyclization: The in-situ generated diazonium salt will undergo intramolecular cyclization to form this compound.

  • Isolation and Purification: The product can be isolated by filtration and purified by recrystallization or column chromatography.

Proposed_Synthesis cluster_start Starting Material cluster_reaction Reaction Steps cluster_workup Purification cluster_product Final Product A 3-Methyl-2-nitroaniline B Diazotization (NaNO₂, HCl, 0-5°C) A->B C Intramolecular Cyclization B->C In-situ D Isolation by Filtration C->D E Recrystallization or Column Chromatography D->E F This compound E->F

Predicted Spectroscopic Characterization

Predicting the spectroscopic data for this compound is essential for its successful identification upon synthesis.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is expected to show:

  • A singlet for the methyl protons, likely in the range of 2.2-2.6 ppm.

  • Signals for the aromatic protons, with their chemical shifts influenced by the electron-withdrawing nitro group and the electron-donating methyl group.

  • A broad singlet for the N-H proton of the indazole ring, typically downfield.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide information on the carbon framework:

  • A signal for the methyl carbon, typically in the aliphatic region.

  • Signals for the aromatic carbons, with the carbon attached to the nitro group being the most deshielded.

IR Spectroscopy

The IR spectrum should display characteristic peaks for:

  • N-H stretch

  • Aromatic C-H stretches

  • Aliphatic C-H stretches (from the methyl group)

  • Asymmetric and symmetric NO₂ stretches

Mass Spectrometry

The high-resolution mass spectrum should show a molecular ion peak corresponding to the exact mass of C₈H₇N₃O₂.

Potential Applications in Drug Discovery

Nitroindazoles have demonstrated a wide range of biological activities, suggesting potential therapeutic applications for this compound.

  • Anticancer Agents: Many indazole derivatives are being investigated as kinase inhibitors for cancer therapy.[11]

  • Antimicrobial Agents: The nitroimidazole class of compounds, which shares structural similarities, has yielded numerous antimicrobial drugs.[12]

  • Anti-inflammatory Agents: Certain nitroindazolinones have shown potent anti-inflammatory activity.[13]

  • Neurological Disorders: 7-Nitroindazole is a known inhibitor of neuronal nitric oxide synthase, suggesting potential applications in neurodegenerative diseases.[14]

The introduction of the 7-methyl group could fine-tune the biological activity, selectivity, and pharmacokinetic properties of the 6-nitro-1H-indazole scaffold, making it a promising candidate for further investigation in these therapeutic areas.

Conclusion

While direct experimental data for this compound is limited, this technical guide provides a comprehensive and scientifically grounded framework for its study. By leveraging the well-characterized properties of the parent 6-nitro-1H-indazole scaffold and applying established principles of medicinal chemistry, we have outlined its predicted physicochemical properties, a plausible synthetic strategy, and its potential for spectroscopic characterization. The promising biological activities of related nitroindazoles underscore the potential of this compound as a valuable building block for the development of novel therapeutics. This guide serves as a foundational resource for researchers embarking on the synthesis and evaluation of this and other novel indazole derivatives.

References

  • Royal Society of Chemistry. (n.d.). Synthesis of 1H-Indazoles from N-Tosylhydrazones and Nitroaromatic Compounds.
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  • Journal of Chemical and Pharmaceutical Research. (2011). Synthesis of some 2-methyl-5-nitroimidazole derivatives as potential antimicrobial agents.
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  • National Center for Biotechnology Information. (2009). Systematic investigation of the influence of methyl groups upon fluorescence parameters and the intersystem crossing rate constant of aromatic molecules. PubMed.
  • PrepChem.com. (n.d.). Synthesis of 2-methyl-5-nitroimidazole.
  • ResearchGate. (2023). Effect of Methyl Groups on Formation of Ordered or Layered Graphitic Materials from Aromatic Molecules.
  • Der Pharma Chemica. (n.d.). 1-[2-Substituted ethyl]-2-methyl-5-nitroimidazole derivatives, synthesis and antibacterial activities.
  • National Center for Biotechnology Information. (2023). The Magic Methyl and Its Tricks in Drug Discovery and Development. PubMed Central.
  • MDPI. (n.d.). A Suitable Functionalization of Nitroindazoles with Triazolyl and Pyrazolyl Moieties via Cycloaddition Reactions.
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  • YouTube. (2021). Exercise 16.7 - Predicting Chemical Shifts in an 1H-NMR Spectrum.

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7-Methyl-6-nitro-1H-indazole: A Core Intermediate for Next-Generation Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction: The Strategic Value of the Substituted Indazole Scaffold

The indazole ring system, a fusion of benzene and pyrazole, has firmly established itself as a "privileged scaffold" in modern medicinal chemistry. Its rigid, bicyclic structure and capacity for critical hydrogen bonding interactions make it a cornerstone in the design of numerous biologically active compounds, particularly in oncology.[1][2] Within this important class, 7-methyl-6-nitro-1H-indazole emerges as a highly valuable, yet underexplored, synthetic intermediate. The specific placement of the methyl and nitro groups on the indazole core provides a unique combination of steric and electronic properties, offering chemists a versatile platform for constructing complex molecular architectures.

The 7-methyl group provides a key steric and electronic anchor, influencing the molecule's interaction with biological targets and modulating its physicochemical properties. The 6-nitro group, however, is the lynchpin of its synthetic utility. As a powerful electron-withdrawing group, it activates the indazole ring for certain reactions. More importantly, it serves as a latent amino group, which, upon reduction, provides a crucial nucleophilic handle for the elaboration of the molecule into final drug candidates.[3] This guide offers a comprehensive analysis of the synthesis, reactivity, and strategic application of this compound, with a particular focus on its role in the development of potent protein kinase inhibitors.

Physicochemical and Structural Data

A summary of the key properties for this compound is presented below. This data is essential for its handling, characterization, and use in synthetic protocols.

PropertyValueSource
CAS Number 717881-06-6[4]
Molecular Formula C₈H₇N₃O₂[4]
Molecular Weight 177.16 g/mol [4]
Appearance Predicted to be a yellow or crystalline solidN/A
TPSA 71.82 Ų[4]
LogP 1.77952[4]
Hydrogen Bond Donors 1[4]
Hydrogen Bond Acceptors 3[4]

Synthesis of this compound: A Two-Step Approach

The synthesis of this compound is logically approached via a two-step sequence starting from the commercially available 7-methyl-1H-indazole. This strategy involves the electrophilic nitration of the pre-formed indazole ring.

Step 1: Synthesis of 7-Methyl-1H-indazole

The foundational core, 7-methyl-1H-indazole, is accessible through established methods, most commonly via the diazotization and subsequent intramolecular cyclization of 2,6-dimethylaniline.[5][6]

Step 2: Regioselective Nitration

The critical step is the introduction of the nitro group onto the 7-methyl-1H-indazole core. Electrophilic aromatic substitution on the indazole ring is highly regioselective. The reaction with nitrating agents (typically a mixture of nitric and sulfuric acid) is expected to direct the nitro group to the C6 position. This is analogous to the synthesis of 6-nitroindazole from 2-methylaniline derivatives, where cyclization is followed by nitration.[7][8] The electron-donating nature of the pyrazole moiety directs electrophiles to the benzene ring, and the 7-methyl group does not sterically hinder the C6 position, making it the most probable site of nitration.

Experimental Protocol: Synthesis of this compound

This protocol is a representative procedure based on established methodologies for the nitration of indazole derivatives. Researchers must conduct their own risk assessment and optimization.[7]

Materials:

  • 7-Methyl-1H-indazole

  • Concentrated Sulfuric Acid (H₂SO₄, 98%)

  • Concentrated Nitric Acid (HNO₃, 70%)

  • Crushed Ice

  • Deionized Water

  • Sodium Bicarbonate (NaHCO₃), saturated solution

  • Ethyl Acetate

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Reaction Setup: In a three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel, carefully add 7-methyl-1H-indazole (1.0 equiv) to concentrated sulfuric acid (3-5 volumes) while cooling in an ice-water bath to maintain a temperature between 0-5 °C. Stir until complete dissolution.

  • Preparation of Nitrating Mixture: In a separate beaker, cautiously add concentrated nitric acid (1.1 equiv) to concentrated sulfuric acid (1 volume) while cooling in an ice bath.

  • Nitration Reaction: Slowly add the pre-cooled nitrating mixture dropwise from the dropping funnel to the solution of 7-methyl-1H-indazole. The internal temperature must be strictly maintained below 10 °C throughout the addition. After the addition is complete, allow the reaction to stir at 0-5 °C for 1-2 hours, monitoring progress by TLC.

  • Quenching: Carefully and slowly pour the reaction mixture onto a large beaker filled with crushed ice with vigorous stirring. A solid precipitate of crude this compound should form.

  • Isolation and Neutralization: Allow the ice to melt. Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold deionized water until the filtrate is neutral (pH ~7). A subsequent wash with cold, saturated sodium bicarbonate solution can be performed to ensure complete removal of acid, followed by a final wash with cold deionized water.

  • Drying and Purification: Dry the crude product under vacuum. The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to yield pure this compound.

Synthetic Workflow Diagram

G cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: Nitration cluster_2 Workup & Purification 2_6_Dimethylaniline 2,6-Dimethylaniline 7_Methyl_Indazole 7-Methyl-1H-indazole 2_6_Dimethylaniline->7_Methyl_Indazole Diazotization & Cyclization 7_Methyl_Indazole_ref 7-Methyl-1H-indazole Nitration This compound Nitration_ref Crude Product 7_Methyl_Indazole_ref->Nitration HNO₃, H₂SO₄ 0-10 °C Final_Product Pure this compound Quench Ice Water Quench Filter_Wash Filtration & Washing Quench->Filter_Wash Purify Recrystallization Filter_Wash->Purify Purify->Final_Product Nitration_ref->Quench

Caption: Proposed workflow for the synthesis of this compound.

Chemical Reactivity and Synthetic Utility

The true value of this compound lies in its predictable reactivity, which allows it to serve as a versatile scaffold. The two primary sites for synthetic elaboration are the nitro group and the N1/N2 positions of the pyrazole ring.

Reduction of the Nitro Group: Gateway to Functionalization

The most critical reaction of this intermediate is the reduction of the 6-nitro group to a 6-amino group, yielding 6-amino-7-methyl-1H-indazole. This transformation unlocks a wealth of synthetic possibilities, as the resulting aniline-like amino group can participate in a vast array of C-N bond-forming reactions (e.g., amide couplings, reductive aminations, Buchwald-Hartwig aminations, urea formations).

Several reliable methods exist for the reduction of aromatic nitro groups in the presence of the sensitive indazole core.[9]

  • Catalytic Hydrogenation: Using catalysts like Palladium on carbon (Pd/C) with a hydrogen source such as H₂ gas or hydrazine hydrate is a common and effective method.[9]

  • Metal-Acid Systems: Reagents like Tin(II) chloride (SnCl₂) in hydrochloric acid (HCl) are also widely used for this transformation.

N-Alkylation: Modulating Properties and Vector Control

Alkylation of the indazole nitrogen is a common strategy to modulate solubility, metabolic stability, and to introduce vectors that can occupy specific pockets in a target protein's binding site. However, direct alkylation of NH-indazoles can lead to a mixture of N1 and N2 regioisomers.[10][11] The regiochemical outcome is highly dependent on the base, solvent, and electrophile used.[12]

For 7-substituted indazoles, studies have shown that steric and electronic factors at this position significantly influence the N1/N2 ratio. Specifically, electron-withdrawing groups at C7, such as a nitro group, have been shown to confer excellent N2 regioselectivity.[11][13][14] This predictable selectivity is a major advantage, allowing for the controlled synthesis of specific N2-alkylated isomers, which can be critical for biological activity.

G Start This compound Nitro_Reduction Reduction of Nitro Group (e.g., Pd/C, H₂ or SnCl₂) Start->Nitro_Reduction N_Alkylation N-Alkylation (e.g., R-X, Base) Start->N_Alkylation Amine_Product 6-Amino-7-methyl-1H-indazole Nitro_Reduction->Amine_Product N_Alkyl_Product N-Alkyl-7-methyl-6-nitro-1H-indazole (Predominantly N2 isomer) N_Alkylation->N_Alkyl_Product Further_Func Complex Bioactive Molecules (e.g., Kinase Inhibitors) Amine_Product->Further_Func Amide Coupling, Urea Formation, Buchwald-Hartwig, etc.

Caption: Key reaction pathways for the synthetic intermediate.

Application in Drug Discovery: A Precursor to PERK Kinase Inhibitors

A compelling application for this compound is in the synthesis of inhibitors for Protein Kinase R (PKR)-like Endoplasmic Reticulum Kinase (PERK). PERK is a critical mediator of the unfolded protein response (UPR), a cellular stress pathway implicated in cancer and neurodegenerative diseases.[15][16]

The potent and selective PERK inhibitor GSK2606414, discovered by GlaxoSmithKline, features a 7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine core.[1][17] While the exact synthetic route to the specific pyrrolo[2,3-d]pyrimidine fragment of GSK2606414 involves multiple steps, the 6-amino-7-methyl-1H-indazole, derived directly from this compound, represents an ideal starting point or structural analog for building the core structures of such kinase inhibitors. The 6-amino group serves as the key attachment point for constructing the rest of the inhibitor scaffold.

Illustrative Synthetic Scheme

The following scheme illustrates the strategic use of this compound as a precursor to a generic indazole-based kinase inhibitor core, highlighting the pivotal role of the nitro-to-amino transformation.

G mol1 7-Methyl-6-nitro- 1H-indazole mol2 6-Amino-7-methyl- 1H-indazole mol1->mol2 [Reduction] SnCl₂/HCl or Pd/C, H₂NNH₂ mol3 Key Kinase Inhibitor Scaffold mol2->mol3 Amide Coupling or SNAr Reaction with Heterocyclic Partner

Caption: Strategic conversion to a versatile amine for kinase inhibitor synthesis.

Safety and Handling

While specific toxicity data for this compound is not widely available, it should be handled with the care appropriate for nitroaromatic compounds, which are potentially hazardous.

  • Personal Protective Equipment (PPE): Always wear a lab coat, chemical-resistant gloves, and safety goggles.[18]

  • Handling: All operations should be conducted inside a certified chemical fume hood. Avoid inhalation of dust and contact with skin and eyes.[18]

  • Reagents: The synthesis involves highly corrosive acids (H₂SO₄, HNO₃). Handle with extreme caution and appropriate containment measures.

Conclusion

This compound is a strategically important synthetic intermediate poised for significant application in drug discovery. Its synthesis is straightforward from common starting materials, and its reactivity is dominated by two highly useful transformations: the reduction of the nitro group and the regioselective alkylation of the indazole nitrogen. The conversion to 6-amino-7-methyl-1H-indazole, in particular, provides a versatile building block for the construction of complex, high-value molecules. As the demand for novel and selective kinase inhibitors continues to grow, the utility of well-designed intermediates like this compound will only become more critical for the advancement of medicinal chemistry and the development of next-generation therapeutics.

References

  • Alam, R. M., & Keating, J. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. University College Cork. [Link]
  • Abdel-Wahab, B. F., et al. (2018). Design and Synthesis of New 6-Nitro and 6-Amino-3,3a,4,5-Tetrahydro-2H-Benzo[g]indazole Derivatives: Antiproliferative and Antibacterial Activity. Molecules, 23(11), 2955. [Link]
  • Rojas-Rivera, D., et al. (2023). From PERK to RIPK1: Design, synthesis and evaluation of novel potent and selective necroptosis inhibitors. Frontiers in Chemistry, 11, 1144933. [Link]
  • Sloop, J. C., et al. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. Beilstein Journal of Organic Chemistry, 20, 715–728. [Link]
  • Alam, R. M., & Keating, J. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Tetrahedron, 94, 132270. [Link]
  • Lai, A. Q., et al. (2025). Synthesis and Process Optimization of 1‐(tert‐Butoxycarbonyl)‐7‐Fluoro‐3‐Methyl‐1H‐Indazole‐5‐Carboxylic Acid.
  • Sloop, J. C., et al. (2024). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution.
  • Axten, J. M., et al. (2013). Characterization of a Novel PERK Kinase Inhibitor with Antitumor and Antiangiogenic Activity. Cancer Research, 73(23), 7003-7012. [Link]
  • Axten, J. M., et al. (2012). Discovery of 7-Methyl-5-(1-{[3-(trifluoromethyl)phenyl]acetyl}-2,3-dihydro-1H-indol-5-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine (GSK2606414), a Potent and Selective First-in-Class Inhibitor of Protein Kinase R (PKR)-like Endoplasmic Reticulum Kinase (PERK). Journal of Medicinal Chemistry, 55(16), 7193–7207. [Link]
  • Kar, G. K. (2016). Response to "How do you do reduction of aromatic nitro or nitroimidazole?".
  • Pardi, C., et al. (2017). Compounds and compositions for intracellular delivery of therapeutic agents.
  • Axten, J. M., et al. (2013). Discovery of GSK2656157: An Optimized PERK Inhibitor Selected for Preclinical Development. ACS Medicinal Chemistry Letters, 4(10), 964–968. [Link]
  • Sorensen, E. J. (1976). Process for the preparation of substituted indazoles.
  • Ammari, L. (2017). 1-(6-Nitro-1H-indazol-1-yl)ethanone.
  • Kumar, A., et al. (2022). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. RSC Medicinal Chemistry, 13(1), 21-41. [Link]
  • Alam, R. M., & Keating, J. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold. [Link]
  • Reddy, T. J., et al. (2010). Selective N2-Alkylation of 1H-Indazoles and 1H-Azaindazoles.
  • Porter, H. D., & Peterson, W. D. 5-nitroindazole. Organic Syntheses. [Link]
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An In-Depth Technical Guide on Potential Therapeutic Targets for 7-Methyl-6-nitro-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive exploration of the potential therapeutic targets for the novel heterocyclic compound, 7-Methyl-6-nitro-1H-indazole. Designed for researchers, scientists, and drug development professionals, this document synthesizes current knowledge on indazole derivatives and outlines a strategic, scientifically-grounded approach to identifying and validating its molecular targets. We will delve into the mechanistic rationale behind proposed targets, provide detailed experimental protocols for their validation, and present the information in a structured, accessible format.

Introduction: The Therapeutic Promise of the Indazole Scaffold

The indazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of pharmacological activities.[1][2][3] Indazole derivatives have demonstrated efficacy as anti-inflammatory, anticancer, neuroprotective, and antimicrobial agents.[1][2][4][5] Several indazole-based drugs, such as the kinase inhibitors axitinib and pazopanib, are already in clinical use for cancer therapy, underscoring the therapeutic potential of this chemical class.[6][7]

The specific compound of interest, this compound, is a relatively new entity. While direct biological data is limited, its structural features—the indazole core, a methyl group at position 7, and a nitro group at position 6—provide critical clues to its potential mechanisms of action and, consequently, its therapeutic targets. The nitro group, in particular, is a key functional group known to influence the electronic properties and biological activity of heterocyclic compounds. For instance, the related compound 7-nitroindazole is a known inhibitor of nitric oxide synthase (NOS).[8][9]

This guide will leverage the known pharmacology of related indazole and nitroindazole derivatives to hypothesize and explore the most promising therapeutic avenues for this compound.

Postulated Therapeutic Arenas and Primary Target Classes

Based on the extensive literature on indazole derivatives, we can logically infer that this compound is likely to exhibit activity in one or more of the following therapeutic areas: oncology, inflammation, and neurodegenerative diseases. The primary molecular target classes associated with these activities are protein kinases, inflammatory enzymes, and enzymes involved in nitric oxide signaling.

Oncology: Targeting Aberrant Kinase Signaling

Rationale: The indazole scaffold is a well-established pharmacophore for the development of protein kinase inhibitors.[4] Numerous indazole derivatives have been synthesized and evaluated as potent inhibitors of various kinases implicated in cancer, including tyrosine kinases and serine/threonine kinases.[4][10] Commercially successful drugs like axitinib and pazopanib validate this approach.[6] The overexpression and hyperactivity of protein kinases are hallmarks of many cancers, driving uncontrolled cell proliferation, survival, and metastasis.

Potential Kinase Targets:

  • Aurora Kinases (AURKs): These serine/threonine kinases are crucial for cell cycle regulation, and their overexpression is common in various cancers.[4] Indazole derivatives have been reported as inhibitors of Aurora kinases.[4]

  • Fibroblast Growth Factor Receptors (FGFRs): Dysregulation of the FGF/FGFR signaling pathway is implicated in multiple cancers.[11] Indazole-based compounds have been identified as potent FGFR inhibitors.[1][11]

  • Glycogen Synthase Kinase-3 (GSK-3): This serine/threonine kinase is involved in a multitude of cellular processes, and its inhibition has shown therapeutic potential in cancer.[4]

  • Polo-like Kinase 4 (PLK4): A master regulator of centriole duplication, PLK4 is a validated target in oncology, and indazole-based inhibitors are in clinical trials.[10]

Inflammation: Modulating Pro-inflammatory Pathways

Rationale: Indazole derivatives have consistently demonstrated significant anti-inflammatory properties in both in vivo and in vitro models.[12][13][14] The mechanisms underlying this activity often involve the inhibition of key enzymes and signaling molecules in the inflammatory cascade.

Potential Anti-inflammatory Targets:

  • Cyclooxygenase-2 (COX-2): Inhibition of COX-2, a key enzyme in the synthesis of pro-inflammatory prostaglandins, is a common mechanism for anti-inflammatory drugs. Indazole compounds have been shown to inhibit COX-2.[12][13]

  • Pro-inflammatory Cytokines: Overproduction of cytokines like Tumor Necrosis Factor-α (TNF-α) and Interleukin-1β (IL-1β) drives chronic inflammation. Indazole derivatives can suppress the production of these cytokines.[12][14]

  • Nitric Oxide Synthase (NOS): Inducible NOS (iNOS) produces large amounts of nitric oxide, a pro-inflammatory mediator. As a nitroindazole, this compound is a prime candidate for NOS inhibition.

Neurological Disorders: A Neuroprotective Strategy

Rationale: The neuroprotective effects of indazole derivatives are an emerging area of research.[5][15] The related compound, 7-nitroindazole, has been investigated for its potential to protect against nerve damage from excitotoxicity and neurodegenerative diseases.[8] This neuroprotective activity is often linked to the modulation of nitric oxide signaling and the reduction of oxidative stress.[8][16]

Potential Neuroprotective Targets:

  • Neuronal Nitric Oxide Synthase (nNOS): Selective inhibition of nNOS is a key mechanism proposed for the neuroprotective effects of 7-nitroindazole.[8] Overproduction of nitric oxide by nNOS can lead to neuronal damage.

  • Voltage-gated Sodium Channels (Nav): Certain indazole derivatives have been identified as modulators of voltage-gated sodium channels, with potent activity against specific isoforms like Nav1.6, suggesting a role in neuroprotection.[5]

Target Identification and Validation Workflow

A systematic and rigorous approach is essential for identifying and validating the therapeutic targets of this compound. The following workflow outlines a logical progression from initial screening to in-depth validation.

Target_Validation_Workflow cluster_0 Phase 1: Target Identification cluster_1 Phase 2: Target Validation Initial_Screening Initial Phenotypic Screening (e.g., Anti-proliferative, Anti-inflammatory assays) Target_Fishing Target Fishing Methodologies (e.g., Affinity Chromatography, Proteomics) Initial_Screening->Target_Fishing Identifies Biological Activity Computational_Prediction In Silico Target Prediction (e.g., Molecular Docking, Pharmacophore Modeling) Initial_Screening->Computational_Prediction Provides Activity Data for Modeling Biochemical_Assays Biochemical Assays (Enzyme Inhibition, Binding Assays) Target_Fishing->Biochemical_Assays Identifies Potential Binding Proteins Computational_Prediction->Biochemical_Assays Predicts Putative Targets Cellular_Assays Cell-based Assays (Target Engagement, Pathway Modulation) Biochemical_Assays->Cellular_Assays Confirms Direct Target Interaction In_Vivo_Models In Vivo Models (Disease Models, Target Knockdown/out) Cellular_Assays->In_Vivo_Models Validates Target Relevance in a Cellular Context

Caption: A streamlined workflow for the identification and validation of therapeutic targets.

Experimental Protocols
3.1.1. Synthesis of this compound

While the specific synthesis of this compound is not widely published, a general approach can be adapted from established methods for synthesizing substituted indazoles.[17][18] A plausible synthetic route would involve the nitration of 7-methyl-1H-indazole.

Protocol: Nitration of 7-Methyl-1H-indazole

  • Preparation: Dissolve 7-methyl-1H-indazole in concentrated sulfuric acid at 0°C.

  • Nitration: Slowly add a mixture of concentrated nitric acid and concentrated sulfuric acid dropwise while maintaining the temperature at 0°C.

  • Reaction: Stir the reaction mixture at 0°C for a specified time (e.g., 2 hours), monitoring the reaction progress by thin-layer chromatography.

  • Quenching: Carefully pour the reaction mixture onto crushed ice.

  • Neutralization and Extraction: Neutralize the solution with a suitable base (e.g., sodium bicarbonate) and extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Purify the crude product by column chromatography on silica gel to isolate this compound.

3.1.2. Kinase Inhibition Assay (Example: Aurora Kinase A)

Protocol:

  • Reagents: Recombinant human Aurora Kinase A, ATP, kinase buffer, and a suitable substrate (e.g., Kemptide).

  • Assay Setup: In a 96-well plate, add the kinase, substrate, and varying concentrations of this compound.

  • Initiation: Start the reaction by adding ATP.

  • Incubation: Incubate the plate at 30°C for a defined period (e.g., 60 minutes).

  • Detection: Stop the reaction and quantify kinase activity using a suitable method, such as a luminescence-based assay that measures the amount of ATP remaining.

  • Data Analysis: Calculate the IC₅₀ value by plotting the percentage of kinase inhibition against the compound concentration.

3.1.3. COX-2 Inhibition Assay

Protocol:

  • Enzyme and Substrate: Use purified ovine or human COX-2 and arachidonic acid as the substrate.

  • Incubation: Pre-incubate the enzyme with various concentrations of this compound.

  • Reaction Initiation: Add arachidonic acid to start the reaction.

  • Detection: Measure the production of prostaglandin E2 (PGE2) using an enzyme immunoassay (EIA) kit.

  • Analysis: Determine the IC₅₀ value by analyzing the dose-response curve.

3.1.4. Neuronal Nitric Oxide Synthase (nNOS) Inhibition Assay

Protocol:

  • Enzyme Source: Use purified recombinant nNOS or a brain tissue homogenate.

  • Assay Principle: Measure the conversion of [³H]-L-arginine to [³H]-L-citrulline.

  • Reaction Mixture: Combine the enzyme source, [³H]-L-arginine, and necessary cofactors (e.g., NADPH, calmodulin) with different concentrations of this compound.

  • Incubation and Termination: Incubate the mixture and then stop the reaction.

  • Separation and Quantification: Separate [³H]-L-citrulline from unreacted [³H]-L-arginine using ion-exchange chromatography and quantify the radioactivity.

  • IC₅₀ Determination: Calculate the IC₅₀ value from the concentration-inhibition curve.

Data Presentation and Interpretation

Summary of Postulated Target Affinities

The following table summarizes the anticipated inhibitory activities of this compound against the proposed targets, based on the known activities of structurally related compounds. These are hypothetical values to be confirmed by experimental data.

Target ClassSpecific TargetPredicted Activity (IC₅₀/EC₅₀)Rationale
Protein Kinases Aurora Kinase ALow to mid-micromolarIndazole scaffold is a known kinase inhibitor motif.[4]
FGFR1Sub-micromolar to low micromolarCertain indazole derivatives show high potency against FGFRs.[1]
Inflammatory Enzymes COX-2Mid to high micromolarGeneral anti-inflammatory activity of indazoles.[12][13]
nNOSLow micromolarThe 7-nitroindazole substructure is a potent nNOS inhibitor.[8]
Ion Channels Nav1.6Low micromolarSome indazoles modulate sodium channels.[5]
Visualizing Signaling Pathways

Understanding the broader biological context of the identified targets is crucial. The following diagram illustrates a simplified signaling pathway relevant to a potential anticancer mechanism of action.

Kinase_Signaling_Pathway Growth_Factor Growth Factor Receptor_Tyrosine_Kinase Receptor Tyrosine Kinase (e.g., FGFR) Growth_Factor->Receptor_Tyrosine_Kinase RAS_RAF_MEK_ERK_Pathway RAS/RAF/MEK/ERK Pathway Receptor_Tyrosine_Kinase->RAS_RAF_MEK_ERK_Pathway PI3K_AKT_mTOR_Pathway PI3K/AKT/mTOR Pathway Receptor_Tyrosine_Kinase->PI3K_AKT_mTOR_Pathway Cell_Proliferation Cell Proliferation RAS_RAF_MEK_ERK_Pathway->Cell_Proliferation Cell_Survival Cell Survival PI3K_AKT_mTOR_Pathway->Cell_Survival Indazole_Inhibitor This compound Indazole_Inhibitor->Receptor_Tyrosine_Kinase Inhibition

Caption: A simplified representation of a receptor tyrosine kinase signaling pathway potentially inhibited by this compound.

Conclusion and Future Directions

This technical guide has outlined a scientifically rigorous and logically structured approach to identifying and validating the therapeutic targets of this compound. By leveraging the extensive knowledge base of the indazole scaffold and its derivatives, we have prioritized key target classes in oncology, inflammation, and neurodegeneration. The provided experimental workflows and protocols serve as a practical starting point for researchers in the field.

Future work should focus on the systematic execution of these validation studies. A combination of unbiased, large-scale screening with focused, hypothesis-driven experiments will be crucial for elucidating the precise mechanism of action of this promising compound. The insights gained will not only advance our understanding of this compound but also contribute to the broader development of indazole-based therapeutics.

References

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The Ascendant Trajectory of 6-Nitroindazoles in Modern Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

[City, State] – The indazole nucleus, a privileged scaffold in drug discovery, continues to yield compounds of significant therapeutic promise. Among these, substituted 6-nitroindazoles have emerged as a particularly fertile ground for the development of novel agents targeting a spectrum of diseases, from cancer to parasitic infections and neurodegenerative disorders. This technical guide offers an in-depth review for researchers, scientists, and drug development professionals, exploring the synthesis, structure-activity relationships (SAR), and therapeutic applications of this compelling class of molecules.

The Indazole Core: A Foundation of Therapeutic Potential

The indazole scaffold, a bicyclic heteroaromatic system composed of a benzene ring fused to a pyrazole ring, has been a cornerstone in the design of numerous clinically successful drugs.[1][2] Its unique structural and electronic properties allow for diverse functionalization, leading to compounds with a wide array of biological activities, including anti-inflammatory, antimicrobial, and anticancer effects.[1][3] The introduction of a nitro group at the 6-position profoundly influences the molecule's electronic profile and metabolic fate, often enhancing its biological activity and providing a handle for further chemical modification.[4]

Crafting the Core: Synthetic Strategies for Substituted 6-Nitroindazoles

The synthesis of the 6-nitroindazole core and its derivatives can be achieved through several strategic pathways. A common and effective method involves the diazotization of appropriately substituted anilines followed by cyclization.

Experimental Protocol: Synthesis of 3-Methyl-6-nitro-1H-indazole[5]

This protocol outlines a classical approach to constructing a substituted 6-nitroindazole.

Materials:

  • 2-Ethyl-5-nitroaniline

  • Glacial Acetic Acid

  • Sodium Nitrite

  • Water

  • Hexane

  • Ethyl Acetate

Procedure:

  • Dissolve 2-ethyl-5-nitroaniline (1.021 g, 6.14 mmol) in glacial acetic acid (40 ml) and cool the mixture to 0 °C.

  • Add a solution of sodium nitrite (424 mg, 6.14 mmol) in water (1 ml) to the cooled mixture all at once.

  • Stir the reaction mixture for 15 minutes at 25 °C.

  • After 3 hours, remove any residual solid by filtration.

  • Allow the filtrate to stand at room temperature for 3 days.

  • Concentrate the solution under vacuum.

  • Dilute the residue with 2 ml of water and stir vigorously.

  • Collect the solid product by filtration and wash thoroughly with cold water.

  • Purify the crude product by flash chromatography using a 4:1 hexane/ethyl acetate mobile phase to yield 3-methyl-6-nitro-1H-indazole.[5]

Further substitutions on the indazole ring, such as N-alkylation, can be readily achieved.

Experimental Protocol: N-Alkylation of 6-Nitroindazole[2]

Materials:

  • 6-Nitroindazole derivative

  • Potassium Carbonate

  • Dry Dimethylformamide (DMF)

  • Iodomethane

  • Ethyl Acetate (EA)

  • Water

  • Brine

Procedure:

  • To a mixture of the 6-nitroindazole derivative (1.0 equiv.) and excess potassium carbonate in dry DMF, add iodomethane (2.0 equiv.).

  • Stir the reaction mixture at 60 °C for 4 hours.

  • Quench the reaction with water and extract with ethyl acetate (3 times).

  • Collect the organic layers, wash with water and brine, and then concentrate.

  • Purify the residue by silica gel column chromatography using an ethyl acetate/n-hexane (1/2) mobile phase to separate the N1- and N2-alkylation isomers.[2]

A visual representation of a general synthetic workflow is provided below.

Start Starting Materials (e.g., Substituted Anilines) Step1 Diazotization & Cyclization Start->Step1 Core 6-Nitroindazole Core Step1->Core Step2 N-Alkylation / Substitution Core->Step2 Derivatives Substituted 6-Nitroindazoles Step2->Derivatives Purification Purification & Characterization Derivatives->Purification Final Final Compounds Purification->Final

General Synthetic Workflow for 6-Nitroindazoles.

Therapeutic Applications of Substituted 6-Nitroindazoles

The versatility of the 6-nitroindazole scaffold is reflected in its broad range of therapeutic applications.

Anticancer Activity

Substituted 6-nitroindazoles have demonstrated significant potential as anticancer agents, with activities attributed to various mechanisms of action.

A series of 6-substituted aminoindazole derivatives, synthesized from 6-nitroindazole precursors, have shown potent anti-proliferative activity against several cancer cell lines.[2] For instance, N-(4-fluorobenzyl)-1,3-dimethyl-1H-indazol-6-amine exhibited a remarkable IC50 value of 0.4 ± 0.3 μM in human colorectal cancer cells (HCT116).[2][6] The cytotoxic effects of these compounds are often selective for cancer cells over normal cells.[2]

Compound ClassCancer Cell LineIC50 (µM)Reference
6-Nitro-3,3a,4,5-tetrahydro-2H-benzo[g]indazolesNCI-H460 (Lung Carcinoma)5–15[4]
N-Aromatic substituted 6-aminoindazolesA549 (Lung) & SNU-638 (Gastric)0.7–10[2]
N-(4-fluorobenzyl)-1,3-dimethyl-1H-indazol-6-amineHCT116 (Colorectal)0.4 ± 0.3[2][6]
Indazole-pyrimidine hybrid (4f)MCF-7 (Breast)1.629[1]
Indazole-pyrimidine hybrid (4i)A549 (Lung)2.305[1]
  • IDO1 Inhibition: Some 6-substituted aminoindazoles have been designed as inhibitors of indoleamine 2,3-dioxygenase 1 (IDO1), an enzyme implicated in tumor immune evasion.[2][6]

  • Cell Cycle Arrest: Certain derivatives have been shown to induce cell cycle arrest at the G2/M phase in cancer cells, leading to apoptosis.[2][6]

  • Kinase Inhibition: The indazole scaffold is a well-established pharmacophore for kinase inhibitors.[7] While specific data for 6-nitroindazoles is emerging, related indazole derivatives have shown potent inhibition of kinases such as JNK3 and VEGFR-2, which are crucial for cancer cell proliferation and angiogenesis.[7]

  • PARP Inhibition: There is evidence suggesting that some nitroaromatic compounds may act as Poly (ADP-ribose) polymerase (PARP) inhibitors.[8][9] PARP inhibitors are a class of anticancer agents that induce synthetic lethality in tumors with deficiencies in homologous recombination repair, such as those with BRCA1/2 mutations.[8] The mechanism involves trapping PARP on DNA and inhibiting its catalytic activity, leading to an accumulation of DNA damage and cell death.[8][9]

Drug 6-Nitroindazole Derivative IDO1 IDO1 Inhibition Drug->IDO1 Kinase Kinase Inhibition (e.g., VEGFR-2) Drug->Kinase PARP PARP Inhibition Drug->PARP CellCycle G2/M Arrest Drug->CellCycle Apoptosis Apoptosis IDO1->Apoptosis Kinase->Apoptosis PARP->Apoptosis CellCycle->Apoptosis

Potential Anticancer Mechanisms of 6-Nitroindazoles.
Antiparasitic Activity

Nitro-containing heterocyclic compounds have long been a mainstay in the treatment of parasitic diseases.[10] Substituted 6-nitroindazoles have shown promising activity against various parasites, including Leishmania and Trypanosoma species.[11][12]

Derivatives of 3-chloro-6-nitro-1H-indazole have been synthesized and evaluated for their antileishmanial activity.[11] Computational modeling suggests that these compounds may target cysteine peptidase A (CPA), an enzyme crucial for the survival and virulence of the Leishmania parasite.[3] The interaction is predicted to involve hydrophobic interactions and hydrogen bonds between the nitroindazole derivative and the enzyme's active site.[3]

The antiparasitic mechanism of nitro-heterocyclic drugs is often linked to the generation of reactive oxygen species (ROS) following the reduction of the nitro group within the parasite.[10] Additionally, specific enzyme inhibition plays a critical role. For trypanosomatids, trypanothione reductase is a key enzyme in their redox metabolism and a validated drug target.[13][14] The inhibition of this enzyme disrupts the parasite's ability to handle oxidative stress, leading to cell death.[14]

Drug 6-Nitroindazole Derivative NitroReduction Nitro Group Reduction Drug->NitroReduction Enzyme Enzyme Inhibition (e.g., Cysteine Peptidase A, Trypanothione Reductase) Drug->Enzyme ROS Reactive Oxygen Species (ROS) NitroReduction->ROS ParasiteDeath Parasite Death ROS->ParasiteDeath Enzyme->ParasiteDeath

Antiparasitic Mechanism of 6-Nitroindazoles.
Neuroprotective Potential

Interestingly, a related compound, 7-nitroindazole, is a well-known selective inhibitor of neuronal nitric oxide synthase (nNOS). Overproduction of nitric oxide by nNOS is implicated in the pathophysiology of several neurodegenerative diseases. While 6-nitroindazole itself has been shown to induce smooth muscle relaxation independent of NOS inhibition, the broader class of nitroindazoles warrants further investigation for their potential in neuroprotection.

Future Directions and Conclusion

Substituted 6-nitroindazoles represent a versatile and highly promising scaffold in medicinal chemistry. The existing body of research demonstrates their potential in developing novel anticancer and antiparasitic agents. The exploration of their activity as kinase and potentially PARP inhibitors opens new avenues for targeted cancer therapies. While no 6-nitroindazole derivatives have yet progressed to late-stage clinical trials, the potent and selective activities observed in preclinical studies underscore their therapeutic potential.

Future research should focus on:

  • Lead Optimization: Systematically modifying the substitution patterns on the 6-nitroindazole core to enhance potency, selectivity, and pharmacokinetic properties.

  • Mechanism of Action Studies: Further elucidating the specific molecular targets and signaling pathways modulated by these compounds in different disease contexts.

  • In Vivo Efficacy and Safety Profiling: Advancing the most promising candidates to in vivo models to assess their therapeutic efficacy and safety profiles.

References

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  • Targeting Trypanothione Reductase, a Key Enzyme in the Redox Trypanosomatid Metabolism, to Develop New Drugs against Leishmaniasis and Trypanosomiases. (2021). Molecules, 26(11), 3144.
  • Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy. (2021). Cancers, 13(11), 2733.
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The Strategic Placement of Methyl and Nitro Groups on the Indazole Scaffold: A Deep Dive into Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Indazole Scaffold - A Privileged Structure in Medicinal Chemistry

The indazole nucleus, a bicyclic heteroaromatic system composed of a benzene ring fused to a pyrazole ring, is a cornerstone in medicinal chemistry.[1][2] Its unique structural and electronic properties have made it a "privileged scaffold," capable of interacting with a diverse range of biological targets. The versatility of the indazole ring allows for substitutions at various positions, profoundly influencing its pharmacokinetic and pharmacodynamic profiles. This guide focuses on the nuanced yet critical role of methyl and nitro group substitutions on the indazole core, exploring the intricate structure-activity relationships (SAR) that govern their biological effects. Understanding how the strategic placement of these seemingly simple functional groups dictates the therapeutic potential and toxicological profile of the resulting molecules is paramount for the rational design of novel therapeutics.

Indazole derivatives have demonstrated a wide spectrum of pharmacological activities, including potent anticancer, anti-inflammatory, and neuroprotective properties.[1][2][3] The introduction of methyl and nitro groups, in particular, has been a key strategy in the development of clinically significant molecules. For instance, 3-methyl-6-nitro-1H-indazole is a crucial intermediate in the synthesis of Pazopanib, a multi-targeted tyrosine kinase inhibitor approved for the treatment of renal cell carcinoma and soft tissue sarcoma.[1][3][4] This underscores the therapeutic relevance of this substitution pattern and provides a compelling rationale for a detailed exploration of its SAR.

This technical guide will provide a comprehensive overview of the synthesis of various methyl-nitro-indazole isomers, delve into the specific structure-activity relationships governing their anticancer, anti-inflammatory, and neuronal nitric oxide synthase inhibitory activities, and offer detailed experimental protocols for their synthesis and biological evaluation.

Synthesis of Methyl-Nitro-Indazoles: Navigating Regioselectivity

The synthesis of specific methyl-nitro-indazole isomers is a critical first step in exploring their SAR. The regiochemical outcome of nitration and methylation reactions is highly dependent on the starting material and reaction conditions.

Synthesis of 3-Methyl-6-Nitro-1H-Indazole

A common and well-established method for the synthesis of 3-methyl-6-nitro-1H-indazole involves the diazotization of 2-methyl-5-nitroaniline, followed by an intramolecular cyclization.[1][5]

Experimental Protocol: Synthesis of 3-Methyl-6-Nitro-1H-Indazole [1][5]

  • Dissolution: Dissolve 1.0 g (6.57 mmol) of 2-methyl-5-nitroaniline in 40 mL of glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer.

  • Cooling: Cool the solution to 15-20°C in an ice-water bath.

  • Diazotization: Prepare a solution of 0.45 g (6.57 mmol) of sodium nitrite in 1 mL of water. Add the sodium nitrite solution to the cooled aniline solution all at once while stirring vigorously. It is crucial to maintain the reaction temperature below 25°C during this addition.

  • Reaction: Continue stirring the mixture for 15 minutes at the same temperature.

  • Cyclization: Remove the ice bath and allow the solution to stand at room temperature for 3 days to facilitate complete intramolecular cyclization.

  • Work-up: Concentrate the reaction mixture under reduced pressure. Dilute the residue with a small volume of water and stir vigorously to precipitate the crude product.

  • Isolation: Collect the solid product by vacuum filtration and wash thoroughly with cold water.

  • Purification: The crude product can be purified by recrystallization from an ethanol/water mixture to yield 3-methyl-6-nitro-1H-indazole as a yellow solid.

General Synthetic Strategies for Other Isomers

The synthesis of other positional isomers often requires different starting materials and strategies to achieve the desired regioselectivity.

  • Direct Nitration of 3-Methylindazole: This method can be employed to introduce a nitro group onto the 3-methylindazole scaffold. However, it often yields a mixture of isomers, with the 6-nitro isomer being a major product. The reaction is typically carried out using a mixture of concentrated nitric and sulfuric acids at low temperatures (0-5°C).[2][4]

  • Synthesis from Substituted Anilines: Similar to the synthesis of the 6-nitro isomer, other isomers can be synthesized from appropriately substituted anilines. For example, 5-nitroindazole can be synthesized from 2-amino-5-nitrotoluene via diazotization and cyclization.[6]

The choice of synthetic route is a critical consideration, as it directly impacts the purity and yield of the desired isomer, which is essential for accurate biological evaluation.

Structure-Activity Relationship of Methyl-Nitro-Indazoles

The biological activity of methyl-nitro-indazoles is profoundly influenced by the position of the methyl and nitro groups on the indazole ring. This section will explore the SAR of these compounds in the context of their major biological activities.

Anticancer Activity: Kinase Inhibition

The indazole scaffold is a prominent feature in many kinase inhibitors.[3][7] The methyl and nitro substitutions play a crucial role in modulating the interaction of these molecules with the ATP-binding pocket of various kinases, particularly VEGFR-2.

Key SAR Insights for Kinase Inhibition:

  • 3-Methyl-6-Nitro Scaffold: The 3-methyl-6-nitro substitution pattern, as seen in the precursor to Pazopanib, is a key pharmacophore for potent VEGFR-2 inhibition.[3] The methyl group at the 3-position often occupies a hydrophobic pocket in the kinase domain, while the nitro group at the 6-position can form important hydrogen bonding interactions.

  • Positional Isomerism: While direct comparative studies are limited, the position of the nitro group is critical. For instance, in a series of indazole-based VEGFR-2 inhibitors, the substitution pattern on the indazole ring significantly influenced potency.[8][9]

  • N-Methylation vs. C-Methylation: N-methylation of the indazole ring can also impact activity. The position of N-methylation (N1 vs. N2) can alter the molecule's conformation and its ability to fit into the kinase binding site.

Signaling Pathway: VEGFR-2 in Angiogenesis

VEGFR_Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds & Activates PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K PKC PKC PLCg->PKC RAF Raf PKC->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Angiogenesis ERK->Proliferation AKT Akt PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Indazole Methyl-Nitro-Indazole Inhibitor Indazole->VEGFR2 Inhibits

Anti-inflammatory Activity

Indazole derivatives have been investigated for their anti-inflammatory properties, often linked to the inhibition of enzymes like cyclooxygenase (COX). The electronic nature and position of substituents are critical for this activity. A study comparing indazole, 5-aminoindazole, and 6-nitroindazole revealed that 6-nitroindazole possesses anti-inflammatory and COX-2 inhibitory activity, although it is less potent than 5-aminoindazole.[3] This suggests that the electron-withdrawing nature of the nitro group at the 6-position contributes to the activity, but its potency is modulated by the specific interactions within the enzyme's active site.

Neuronal Nitric Oxide Synthase (nNOS) Inhibition

Certain nitroindazoles are potent inhibitors of neuronal nitric oxide synthase (nNOS), an enzyme implicated in various neurological processes.

  • 7-Nitroindazole: 7-Nitroindazole is a well-characterized and relatively selective inhibitor of nNOS.[10][11][12][13] Its inhibitory activity is crucial for its neuroprotective effects.

  • Impact of Nitro Group Position: The position of the nitro group is paramount for nNOS inhibition. 7-nitroindazole is a potent inhibitor, while other isomers may exhibit significantly reduced or no activity. This highlights the specific steric and electronic requirements for binding to the nNOS active site.

Mutagenic Activity

A critical aspect of the SAR of nitroaromatic compounds is their potential for mutagenicity. The position of the nitro group on the indazole ring has a dramatic effect on this property.

  • C5 and C6 Positions: A nitro group at the C5 or C6 position of the indazole ring generally results in measurable mutagenic activity in Salmonella typhimurium assays.

  • C4 and C7 Positions: In contrast, a nitro group at the C4 or C7 position leads to weakly or non-mutagenic compounds.

  • Effect of N-Methylation: Methylation of a ring nitrogen atom typically reduces the mutagenic activity of these nitroindazoles.

Table 1: Summary of Structure-Activity Relationships of Methyl-Nitro-Indazoles

Biological ActivityFavorable Substitution PatternLess Favorable/Inactive PatternKey Insights
Anticancer (VEGFR-2 Inhibition) 3-Methyl-6-NitroOther positional isomers may have lower activity.The 3-methyl group interacts with a hydrophobic pocket, while the 6-nitro group can form hydrogen bonds.[3]
Anti-inflammatory (COX-2) 6-Nitro (moderate activity)-The electron-withdrawing nature of the nitro group at the 6-position contributes to activity.[3]
nNOS Inhibition 7-NitroOther positional isomers.The 7-position is critical for selective binding to the nNOS active site.[10][11]
Mutagenicity Nitro at C5 or C6Nitro at C4 or C7The position of the nitro group dictates the potential for metabolic activation to mutagenic species. N-methylation generally reduces mutagenicity.

Experimental Protocols for Biological Evaluation

To ensure the reliability and reproducibility of SAR studies, standardized and well-validated experimental protocols are essential.

Antiproliferative Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability and proliferation.[14][15][16][17][18]

Experimental Protocol: MTT Assay for Cancer Cell Lines [14][15][16][17][18]

  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined optimal density and incubate overnight in a humidified incubator at 37°C with 5% CO2.

  • Compound Treatment: Treat the cells with various concentrations of the methyl-nitro-indazole derivatives and incubate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours at 37°C.

  • Formazan Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Workflow for Antiproliferative Activity Assessment

MTT_Workflow cluster_plate_prep Plate Preparation cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis Cell_Culture Cancer Cell Culture Seeding Seed Cells in 96-well Plate Cell_Culture->Seeding Compound_Prep Prepare Serial Dilutions of Methyl-Nitro-Indazoles Seeding->Compound_Prep Treatment Treat Cells and Incubate Compound_Prep->Treatment MTT_Addition Add MTT Reagent Treatment->MTT_Addition Incubation Incubate to Form Formazan MTT_Addition->Incubation Solubilization Add Solubilization Solution Incubation->Solubilization Read_Absorbance Read Absorbance at 570 nm Solubilization->Read_Absorbance Calculate_IC50 Calculate IC50 Values Read_Absorbance->Calculate_IC50

Kinase Inhibition Assay

Given the importance of kinase inhibition for the anticancer activity of many indazole derivatives, a representative in vitro kinase assay protocol is provided below.

Experimental Protocol: In Vitro Kinase Inhibition Assay (Luminescence-based)

  • Reagent Preparation: Prepare assay buffer, kinase, substrate, and ATP solutions.

  • Compound Preparation: Prepare serial dilutions of the methyl-nitro-indazole derivatives in the appropriate solvent (e.g., DMSO).

  • Kinase Reaction: In a 96-well plate, combine the kinase, substrate, and test compound in the assay buffer. Initiate the reaction by adding ATP. Incubate at room temperature for a specified time (e.g., 60 minutes).

  • Detection: Add a luminescence-based detection reagent that measures the amount of ATP remaining in the well. The luminescence signal is inversely proportional to the kinase activity.

  • Data Acquisition: Read the luminescence signal using a plate reader.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value.

Conclusion and Future Directions

The structure-activity relationship of methyl-nitro-indazoles is a rich and complex field with significant implications for drug discovery. The strategic placement of methyl and nitro groups on the indazole scaffold exerts a profound influence on a wide range of biological activities, from anticancer and anti-inflammatory effects to neuroprotective and mutagenic potential.

This guide has provided a comprehensive overview of the synthesis of key methyl-nitro-indazole isomers, a detailed analysis of their SAR across various biological targets, and robust experimental protocols for their evaluation. The insights presented herein underscore the importance of a rational, structure-based approach to the design of novel indazole-based therapeutics.

Future research in this area should focus on expanding the library of positional isomers and conducting direct, head-to-head comparisons of their biological activities. A deeper understanding of the metabolic pathways of these compounds will also be crucial for optimizing their safety profiles and minimizing off-target effects. By leveraging the principles of medicinal chemistry and a thorough understanding of SAR, the full therapeutic potential of the methyl-nitro-indazole scaffold can be realized.

References

  • Liskon Biological. (2025). Synthesis Routes and Detailed Analysis of 3-Methyl-6-nitro-1H-Indazole. [Link]
  • CLYTE Technologies. (2025).
  • PubMed. (1996).
  • Horton, T. MTT Cell Assay Protocol. [Link]
  • Roche.
  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. [Link]
  • PubMed. (2024). Design, synthesis and biological evaluation of indazole derivatives as VEGFR-2 kinase inhibitors with anti-angiogenic properties. [Link]
  • PubMed. (1995).
  • PubMed. (2001).
  • ResearchGate. (2024). Design, synthesis and biological evaluation of indazole derivatives as VEGFR-2 kinase inhibitors with anti-angiogenic properties. [Link]
  • PubMed. (1983).
  • PubMed. (1995). Inhibition of neuronal nitric oxide synthase by 7-nitroindazole protects against MPTP-induced neurotoxicity in mice. [Link]
  • PubMed Central. (2013).
  • ResearchGate. Synthesis (A) and VEGFR-2 activity profiles (B) of novel indazole-based.... [Link]
  • PubMed. (2011). Discovery of indazoles as inhibitors of Tpl2 kinase. [Link]
  • MDPI. (2023). Targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2)
  • Scientific Reports. (2021). Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates: synthesis, biological activity, and molecular modelling studies. [Link]
  • PubMed. (2006). Synthesis and SAR of indazole-pyridine based protein kinase B/Akt inhibitors. [Link]
  • PubMed. (2024).
  • Organic Syntheses. 5-nitroindazole. [Link]
  • PubMed Central. (2021).
  • SpringerLink. (2024).
  • Organic Chemistry Portal. Indazole synthesis. [Link]
  • PubMed Central. (2022).
  • Indian Journal of Pharmaceutical Sciences. (2008). Synthesis, Antimicrobial and Antiinflammatory Activity of 2,5-Disubstituted-1,3,4-oxadiazoles. [Link]
  • Google Patents. Method for separating and purifying substituted indazole isomers.
  • RSC Publishing. (2024).
  • PubMed. (1983). Anti-inflammatory activity of substituted 1,3,4-oxadiazoles. [Link]

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A Comprehensive Technical Guide to the Safe Handling of 7-Methyl-6-nitro-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Methyl-6-nitro-1H-indazole is a substituted indazole derivative, a class of heterocyclic compounds of significant interest in medicinal chemistry and drug development. The presence of the nitro group, a well-known energetic and potentially toxic functional group, coupled with the indazole core, necessitates a thorough understanding of its chemical properties and potential hazards to ensure safe handling in a laboratory setting. This guide provides an in-depth analysis of the safety and handling protocols for this compound, drawing upon data from structurally similar compounds to establish a robust framework for risk mitigation. Due to the limited availability of a specific Safety Data Sheet (SDS) for this compound, the safety recommendations herein are extrapolated from data on related nitroindazoles and are intended to provide a comprehensive and cautious approach to its handling.

Chemical and Physical Properties

A foundational aspect of safe handling is a clear understanding of the compound's physical and chemical characteristics.

PropertyValueSource
Molecular Formula C₈H₇N₃O₂[1][2]
Molecular Weight 177.16 g/mol [1][2]
CAS Number 208457-81-2[2]
Appearance Solid (form may vary)General knowledge
Storage Temperature 2-8°C, protected from light and moisture[3]

Hazard Identification and GHS Classification (Anticipated)

Anticipated GHS Pictograms:

Anticipated Hazard Statements:

  • H302: Harmful if swallowed. [4]

  • H312: Harmful in contact with skin. [4]

  • H332: Harmful if inhaled. [4]

  • H315: Causes skin irritation. [4][7]

  • H319: Causes serious eye irritation. [4][7]

  • H335: May cause respiratory irritation. [4][8]

  • H351: Suspected of causing cancer. [4]

Anticipated Precautionary Statements:

  • P203: Obtain special instructions before use.[5]

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[9]

  • P270: Do not eat, drink or smoke when using this product.[8]

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.[8]

  • P301+P316: IF SWALLOWED: Get emergency medical help immediately.[5]

  • P302+P352: IF ON SKIN: Wash with plenty of water.[10]

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[8]

  • P501: Dispose of contents/container to an approved waste disposal plant.[8]

Risk Assessment and Control Workflow

A systematic approach to risk assessment is paramount when handling any potentially hazardous chemical. The following workflow outlines the critical steps from initial assessment to ongoing review.

RiskAssessmentWorkflow Risk Assessment and Control Workflow for this compound cluster_assessment Risk Assessment cluster_control Control Measures cluster_implementation Implementation & Review A Identify Hazards (Toxicity, Reactivity, Physical) B Evaluate Exposure Potential (Inhalation, Dermal, Ingestion) A->B C Characterize Risk (Likelihood and Severity) B->C D Elimination/Substitution (Is a safer alternative available?) C->D E Engineering Controls (Fume Hood, Glovebox) D->E F Administrative Controls (SOPs, Training) E->F G Personal Protective Equipment (PPE) (Gloves, Goggles, Lab Coat) F->G H Implement Control Measures G->H I Monitor Effectiveness H->I J Review and Update Regularly I->J J->H

Sources

A Technical Guide to 7-Methyl-6-nitro-1H-indazole: Synthesis, Characterization, and Potential Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction: The Significance of the Nitroindazole Scaffold

Indazole derivatives are a cornerstone in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, antiviral, and anticancer properties. The nitro-substituted indazole motif, in particular, has garnered considerable attention. Nitroindazoles are known to act as inhibitors of various enzymes and have been investigated for their potential as anticancer agents, antiparasitic drugs, and probes for hypoxic tissues. The position of the nitro group on the indazole ring is critical in determining the compound's biological target and efficacy. This guide focuses on the synthesis and characterization of the specific, and likely novel, isomer 7-Methyl-6-nitro-1H-indazole.

Proposed Synthesis of this compound

Given the lack of commercial availability, a reliable synthetic protocol is paramount for researchers wishing to investigate this compound. The following two-step synthesis is proposed, starting from the commercially available 2-methyl-3-nitroaniline.

Step 1: Synthesis of 7-Methyl-1H-indazole

The initial step involves the synthesis of the precursor, 7-methyl-1H-indazole, via a diazotization and cyclization reaction of 2-methyl-3-nitroaniline, followed by reduction of the nitro group and subsequent cyclization. A more direct and established method for similar indazoles is the Davis-Beirut reaction. However, a classical approach starting from a substituted aniline is detailed below.

Experimental Protocol: Synthesis of 7-Methyl-1H-indazole

  • Diazotization:

    • Dissolve 2-methyl-3-nitroaniline in a mixture of glacial acetic acid and propionic acid.

    • Cool the solution to 0-5 °C in an ice bath.

    • Slowly add a solution of sodium nitrite (NaNO₂) in water dropwise while maintaining the temperature below 5 °C.

    • Stir the reaction mixture at this temperature for 1 hour to ensure complete formation of the diazonium salt.

  • Reduction and Cyclization:

    • In a separate flask, prepare a solution of tin(II) chloride (SnCl₂) in concentrated hydrochloric acid (HCl).

    • Slowly add the diazonium salt solution to the SnCl₂ solution at a temperature maintained below 10 °C.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC).

    • The reaction will yield 7-methyl-1H-indazole.

  • Work-up and Purification:

    • Neutralize the reaction mixture with a saturated solution of sodium bicarbonate (NaHCO₃).

    • Extract the product with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent.

Diagram: Synthesis of 7-Methyl-1H-indazole

G cluster_0 Step 1: Synthesis of 7-Methyl-1H-indazole A 2-Methyl-3-nitroaniline B Diazonium Salt Intermediate A->B 1. NaNO₂, Acetic Acid, 0-5 °C C 7-Methyl-1H-indazole B->C 2. SnCl₂, HCl

Caption: Proposed synthesis of 7-Methyl-1H-indazole.

Step 2: Nitration of 7-Methyl-1H-indazole

The second step involves the regioselective nitration of 7-methyl-1H-indazole to introduce a nitro group at the C6 position. The directing effects of the methyl group and the pyrazole ring will influence the position of nitration. Separation of potential isomers will be a critical aspect of this step.

Experimental Protocol: Nitration of 7-Methyl-1H-indazole

  • Nitration Reaction:

    • Dissolve 7-methyl-1H-indazole in concentrated sulfuric acid (H₂SO₄) at 0 °C.

    • Slowly add a nitrating mixture of concentrated nitric acid (HNO₃) and concentrated sulfuric acid dropwise, maintaining the temperature below 5 °C.[1]

    • Stir the reaction mixture at this temperature for 1-2 hours.

    • Allow the reaction to warm to room temperature and stir for an additional 2-4 hours.

  • Work-up and Purification:

    • Carefully pour the reaction mixture onto crushed ice.

    • Collect the precipitated solid by vacuum filtration and wash with cold water until the filtrate is neutral.

    • The crude product will likely be a mixture of isomers. Purification by fractional crystallization or preparative high-performance liquid chromatography (HPLC) will be necessary to isolate the desired this compound.[2]

Diagram: Nitration of 7-Methyl-1H-indazole

G cluster_1 Step 2: Nitration D 7-Methyl-1H-indazole E Reaction Mixture D->E H₂SO₄, 0 °C F Crude Product (Isomer Mixture) E->F HNO₃/H₂SO₄, <5 °C G This compound F->G Purification (HPLC/Crystallization)

Caption: Proposed nitration of 7-Methyl-1H-indazole.

Analytical Characterization

Unambiguous characterization of the synthesized this compound is crucial. A combination of spectroscopic techniques should be employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the methyl group. The chemical shifts and coupling constants of the aromatic protons will be indicative of the substitution pattern. The proton at the C5 position is expected to be a singlet, while the protons at C4 and C8 will likely appear as doublets.

  • ¹³C NMR: The carbon NMR spectrum will provide information on the number of unique carbon atoms and their chemical environment. The carbon atom attached to the nitro group (C6) is expected to have a characteristic downfield chemical shift.

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) should be used to confirm the molecular formula of the synthesized compound by providing a highly accurate mass measurement. The fragmentation pattern observed in the mass spectrum can also provide structural information.

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the N-H stretch of the indazole ring, the C-H stretches of the aromatic ring and methyl group, and the symmetric and asymmetric stretches of the nitro group.

Table 1: Predicted Analytical Data for this compound

Technique Expected Observations
¹H NMR Aromatic protons in the range of 7.0-8.5 ppm, methyl protons around 2.5 ppm.
¹³C NMR Aromatic carbons in the range of 110-150 ppm, methyl carbon around 15-20 ppm.
HRMS (ESI+) Calculated m/z for C₈H₈N₃O₂ [M+H]⁺.
IR (KBr) N-H stretch (~3300 cm⁻¹), C-H stretch (~3000-2850 cm⁻¹), NO₂ stretches (~1550 and 1350 cm⁻¹).

Potential Applications in Drug Discovery

While the specific biological activity of this compound is yet to be determined, the known pharmacology of related nitroindazole compounds suggests several promising avenues for investigation.

  • Enzyme Inhibition: Many nitroindazole derivatives are known to be potent enzyme inhibitors. For example, various substituted nitroindazoles have shown inhibitory activity against kinases, which are crucial targets in cancer therapy.

  • Antiparasitic Activity: Nitroheterocyclic compounds have a long history as antiparasitic agents. Derivatives of 6-nitro-1H-indazole have demonstrated antileishmanial activity.[3]

  • Hypoxia Imaging and Therapy: The nitro group can be bioreduced under hypoxic conditions, a characteristic of solid tumors. This property makes nitroindazoles potential candidates for the development of hypoxia-selective drugs and imaging agents.

Diagram: Potential Drug Discovery Workflow

G cluster_2 Drug Discovery Pathway H This compound I In vitro Biological Screening (e.g., Kinase Assays, Antiparasitic Assays) H->I J Hit Identification I->J K Lead Optimization (Structure-Activity Relationship Studies) J->K L Preclinical Development K->L

Caption: A potential workflow for evaluating the therapeutic potential of this compound.

Conclusion

This compound represents an intriguing yet underexplored molecule within the broader class of pharmacologically significant nitroindazoles. Although not commercially available, this guide provides a plausible and detailed synthetic route, along with essential protocols for its purification and comprehensive characterization. The outlined methodologies, grounded in established organic chemistry principles for related compounds, offer a solid foundation for researchers to synthesize and investigate this novel compound. The potential applications in enzyme inhibition, antiparasitic drug discovery, and hypoxia-targeted therapies, inferred from the activities of its structural analogs, underscore the value of pursuing the synthesis and biological evaluation of this compound. This guide serves as a critical starting point for unlocking the scientific and therapeutic potential of this unique chemical entity.

References

  • Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates: synthesis, biological activity, and molecular modelling studies. (URL: not available)
  • CN101948433A - Method for separating and purifying substituted indazole isomers - Google P
  • Nitration of Methyl Benzo
  • Electrophilic Aromatic Substitution, Nitration of Methyl Benzo
  • Electrophilic Aromatic Substitution: Nitration of Methyl benzoate - Organic Chemistry II. (URL: not available)
  • US4209631A - Process for the safe nitration of 2-methylimidazole - Google P

Sources

Methodological & Application

Application Note & Protocol: A Comprehensive Guide to the Synthesis of 7-Methyl-6-nitro-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a detailed protocol and scientific background for the synthesis of 7-Methyl-6-nitro-1H-indazole, a valuable heterocyclic building block in medicinal chemistry and materials science. The synthesis is achieved through a classical yet effective pathway involving the diazotization of 2,3-dimethyl-4-nitroaniline followed by an in-situ intramolecular cyclization. This guide is designed for researchers, chemists, and drug development professionals, offering in-depth mechanistic insights, a step-by-step experimental procedure, safety protocols, and characterization guidelines to ensure a reproducible and safe synthesis.

Introduction and Scientific Rationale

Indazole derivatives are a cornerstone of modern medicinal chemistry, forming the core scaffold of numerous therapeutic agents.[1] The specific target of this protocol, this compound, serves as a crucial intermediate for more complex molecules, where the nitro group can be readily reduced to an amine for further functionalization, and the indazole core provides a rigid, hydrogen-bond donating and accepting framework.

The synthetic strategy detailed herein is based on the well-established transformation of an ortho-methyl substituted aniline into an indazole.[2] The process hinges on two key chemical events:

  • Diazotization: The primary aromatic amine of the 2,3-dimethyl-4-nitroaniline substrate is converted into a diazonium salt using nitrous acid. The nitrous acid is generated in situ from sodium nitrite and a mineral or carboxylic acid, such as acetic acid.[3] This reaction must be conducted at low temperatures (typically below 10°C) to ensure the stability of the highly reactive diazonium salt intermediate.[4]

  • Intramolecular Cyclization: The newly formed diazonium salt undergoes a spontaneous intramolecular electrophilic attack on the adjacent ortho-methyl group (at the C2 position of the aniline), leading to the formation of the five-membered pyrazole ring fused to the benzene ring, yielding the final indazole product.[2]

The choice of 2,3-dimethyl-4-nitroaniline as the starting material directly installs the required methyl and nitro groups at the 7 and 6 positions of the indazole ring, respectively, making this an efficient and atom-economical approach.

Synthetic Pathway and Mechanism

The conversion of 2,3-dimethyl-4-nitroaniline to this compound is a one-pot process that proceeds through a diazonium salt intermediate.

G sub 2,3-Dimethyl-4-nitroaniline reagents1 NaNO₂, Glacial Acetic Acid (Diazotization) 0-5 °C intermediate Diazonium Salt Intermediate (Unstable) reagents1->intermediate cyclization Intramolecular Cyclization prod This compound cyclization->prod

Caption: Reaction scheme for the synthesis of this compound.

The reaction is initiated by the formation of nitrous acid from sodium nitrite in glacial acetic acid. The primary amine of the substrate attacks the protonated nitrous acid to form an N-nitrosoamine, which then tautomerizes and loses water to generate the critical diazonium salt intermediate. This intermediate is highly electrophilic. The subsequent intramolecular cyclization is the ring-forming step, where the C-H bond of the ortho-methyl group acts as a nucleophile, attacking the terminal nitrogen of the diazonium group. This is followed by deprotonation to re-aromatize the system, yielding the stable 1H-indazole product. Acetic anhydride is sometimes used as a co-solvent to act as a dehydrating agent, which can improve yields.[5]

Materials and Equipment

Reagents and Chemicals
ReagentCAS No.M.W. ( g/mol )Quantity (Example)Notes
2,3-Dimethyl-4-nitroaniline6972-71-0166.185.00 g (30.1 mmol)Starting material.
Glacial Acetic Acid64-19-760.05120 mLSolvent and acid catalyst.
Sodium Nitrite (NaNO₂)7632-00-069.002.29 g (33.1 mmol)Diazotizing agent. Toxic oxidizer.[6]
Deionized Water7732-18-518.02As neededFor work-up and precipitation.
Saturated Sodium Bicarbonate144-55-884.01As neededFor neutralization.
Ethyl Acetate141-78-688.11As neededFor extraction (optional).
Anhydrous Magnesium Sulfate7487-88-9120.37As neededFor drying organic layers.
Equipment
  • Three-neck round-bottom flask (250 mL)

  • Magnetic stirrer and stir bar

  • Thermometer (-10 to 110 °C)

  • Dropping funnel or powder funnel

  • Ice-water bath

  • Büchner funnel and vacuum flask

  • Standard laboratory glassware (beakers, graduated cylinders)

  • Rotary evaporator (optional)

  • pH paper or meter

  • Analytical balance

Detailed Experimental Protocol

Safety First: This procedure involves hazardous materials and exothermic reactions. It must be performed by trained personnel in a well-ventilated chemical fume hood. Appropriate Personal Protective Equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves (nitrile or neoprene), is mandatory.[7]

Caption: High-level experimental workflow for the synthesis.

Step 1: Preparation and Dissolution

  • Equip a 250 mL three-neck round-bottom flask with a magnetic stir bar, a thermometer, and a powder funnel.

  • Charge the flask with 2,3-dimethyl-4-nitroaniline (5.00 g, 30.1 mmol).

  • Add 120 mL of glacial acetic acid to the flask. Stir the mixture at room temperature until the aniline derivative is fully dissolved, resulting in a clear solution.

Step 2: Cooling

  • Place the flask in an ice-water bath and cool the solution to between 0 °C and 5 °C with continuous stirring. It is critical to maintain this low temperature for the subsequent diazotization step to prevent the decomposition of the diazonium salt.[4]

Step 3: Diazotization

  • Weigh sodium nitrite (2.29 g, 33.1 mmol, 1.1 equivalents) carefully.

  • While vigorously stirring the cooled aniline solution, add the solid sodium nitrite in small portions over a period of 20-30 minutes.

  • Causality Note: Portion-wise addition is essential to control the exothermic reaction and maintain the temperature below 10 °C.[2] A rapid rise in temperature can lead to the formation of phenolic byproducts and a significant reduction in yield.

  • After the addition is complete, rinse the powder funnel with a small amount of glacial acetic acid (~5 mL) to ensure all the sodium nitrite is transferred into the reaction mixture.

Step 4: Reaction and Cyclization

  • Continue stirring the mixture in the ice bath for an additional 30 minutes.

  • Remove the ice bath and allow the reaction mixture to slowly warm to room temperature.

  • Let the solution stand at room temperature for 24-48 hours. During this time, the intramolecular cyclization occurs. The color of the solution may darken.

Step 5: Work-up and Precipitation

  • Slowly pour the reaction mixture into a beaker containing ~500 mL of ice-cold deionized water with vigorous stirring.

  • A solid precipitate of the crude this compound should form immediately.

  • Carefully neutralize the mixture by slowly adding a saturated solution of sodium bicarbonate until the pH is approximately 7. Be cautious as this will generate CO₂ gas.

Step 6: Isolation and Drying

  • Collect the precipitated solid by vacuum filtration using a Büchner funnel.

  • Wash the filter cake thoroughly with several portions of cold deionized water to remove any residual acetic acid and inorganic salts.

  • Press the solid as dry as possible on the funnel, then transfer it to a watch glass to air-dry or dry in a vacuum oven at a low temperature (40-50 °C).

Step 7: Purification (Optional)

  • The crude product can be purified further by recrystallization from a suitable solvent system, such as ethanol/water or toluene, to yield a crystalline solid.

Product Characterization

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.

  • Appearance: Expected to be a yellow or beige solid.

  • Melting Point: Compare the measured melting point with literature values if available. A sharp melting point is indicative of high purity.

  • ¹H NMR Spectroscopy: The proton NMR spectrum is the most definitive method for structural confirmation. Expected characteristic signals include:

    • A singlet for the C7-methyl group.

    • Aromatic proton signals in the downfield region. The exact chemical shifts and coupling patterns will be influenced by the nitro and methyl substituents.

    • A broad singlet for the N-H proton of the indazole ring, which is exchangeable with D₂O.[8]

  • ¹³C NMR Spectroscopy: Will show distinct signals for the two methyl carbons and the aromatic/heterocyclic carbons.

  • Mass Spectrometry (MS): The molecular ion peak corresponding to the calculated molecular weight (C₈H₇N₃O₂ = 177.16 g/mol ) should be observed.

Safety and Hazard Management

  • 2,3-Dimethyl-4-nitroaniline: Handle with care as aromatic nitro compounds and anilines are generally toxic. Avoid inhalation of dust and skin contact.

  • Sodium Nitrite (NaNO₂): A strong oxidizing agent and is acutely toxic if swallowed.[9] Keep away from combustible materials.[10] In case of contact, flush the affected area with copious amounts of water.[6]

  • Glacial Acetic Acid: Corrosive and causes severe skin and eye burns. Handle only in a fume hood.[11]

  • Diazonium Salts: These intermediates are thermally unstable and can be explosive in a dry, solid state. The protocol is designed to keep the diazonium salt in a cold solution where it is much more stable and is consumed in situ. Never attempt to isolate the diazonium salt intermediate.

  • Waste Disposal: All chemical waste, including filtrates and unused reagents, must be disposed of according to institutional and local environmental regulations. Acidic and basic solutions should be neutralized before disposal.

Troubleshooting

ProblemPotential Cause(s)Suggested Solution(s)
Low or No Product Yield 1. Incomplete diazotization. 2. Diazonium salt decomposition (temperature too high). 3. Starting material is impure.1. Ensure 1.1 equivalents of fresh NaNO₂ are used. 2. Strictly maintain the reaction temperature below 10 °C during NaNO₂ addition. 3. Check the purity of the starting aniline by NMR or melting point before starting.
Oily or Tarry Product Formation of side products due to elevated temperatures or incorrect stoichiometry.Recrystallize the crude product from a suitable solvent. If unsuccessful, purify by column chromatography on silica gel. Ensure strict temperature control in future attempts.
Reaction Fails to Solidify Upon Quenching The product may be soluble in the acidic water or has not formed.1. Ensure complete neutralization with sodium bicarbonate. 2. Allow the quenched mixture to stand in an ice bath for a longer period. 3. Extract the aqueous layer with ethyl acetate, dry the organic phase, and evaporate the solvent.

References

  • Organic Chemistry Portal. (n.d.). Indazole synthesis.
  • Carl ROTH. (n.d.). Safety Data Sheet: Sodium nitrite.
  • New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Sodium nitrite.
  • Elguero, J., et al. (2012). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry.
  • Elguero, J., et al. (2012). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. ACS Publications.
  • Organic Chemistry Portal. (2024). Synthesis of Indazoles via N-N Bond-Forming Oxidative Cyclization from 2-Aminomethyl-phenylamines.
  • BYJU'S. (n.d.). NCERT Solutions for Class 12 Chemistry Chapter 13 Amines.
  • Boufroura, H., et al. (2021). Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates: synthesis, biological activity, and molecular modelling studies. RSC Advances.
  • Quora. (2016). What is the product for reaction of ortho-nitroaniline with nitrous acid?.
  • Google Patents. (1976). Process for the preparation of substituted indazoles.

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Introduction: The Significance of the Substituted Indazole Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the ¹H NMR Characterization of 7-Methyl-6-nitro-1H-indazole

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the structural characterization of this compound using ¹H Nuclear Magnetic Resonance (NMR) spectroscopy. This guide moves beyond a simple recitation of data to explain the rationale behind the spectral features, offering a framework for confident structural elucidation.

The indazole nucleus is a prominent heterocyclic framework in medicinal chemistry, recognized for its role as a bioisostere of indoles and its presence in a wide array of pharmacologically active compounds.[1] Specifically, nitro-substituted indazoles are key building blocks in the development of therapeutic agents, including kinase inhibitors.[1][2] this compound (CAS No. 717881-06-6) is one such scaffold, and its unambiguous structural verification is a critical first step in any research or development pipeline.[3]

¹H NMR spectroscopy stands as the primary analytical tool for this purpose, providing precise information about the molecular structure by probing the chemical environment of each proton. This application note details the expected ¹H NMR signature of this molecule, provides a robust protocol for data acquisition, and explains the underlying principles for spectral interpretation.

Molecular Structure and Electronic Effects

To interpret the ¹H NMR spectrum, one must first understand the molecule's structure and the electronic influence of its substituents. The indazole ring is an aromatic bicyclic system. In this compound, the substituents—a methyl group at position C7 and a nitro group at position C6—create a distinct electronic environment that governs the chemical shifts of the protons.

  • Nitro Group (-NO₂): As a powerful electron-withdrawing group, the nitro substituent at C6 strongly deshields nearby protons, causing their resonance signals to appear further downfield (at a higher ppm value) in the spectrum. This effect is most pronounced on the ortho proton (H5).

  • Methyl Group (-CH₃): This is a weakly electron-donating group, which has a shielding effect on adjacent protons, causing them to resonate at a slightly upfield (lower ppm) position.

  • N-H Proton: The proton on the pyrazole ring nitrogen (N1-H) is acidic and its chemical shift is highly sensitive to solvent, concentration, and temperature. It often appears as a broad signal due to quadrupole broadening and chemical exchange.

Below is a diagram illustrating the molecular structure and standard numbering convention.

Caption: Molecular structure of this compound.

Predicted ¹H NMR Spectral Data

While specific experimental data for this compound is not widely published, we can reliably predict its ¹H NMR spectrum by analyzing the substituent effects and comparing them with data from structurally similar nitro- and methyl-substituted indazoles.[2][4][5] The spectrum is predicted in DMSO-d₆, a common solvent for indazole derivatives that allows for the observation of the exchangeable N-H proton.[5]

Proton AssignmentPredicted Chemical Shift (δ) [ppm]MultiplicityPredicted Coupling Constant (J) [Hz]Rationale
N1-H ~13.0 - 14.0Broad Singlet (br s)N/ATypical for indazole N-H protons in DMSO-d₆; broadening due to exchange.[4]
H3 ~8.2 - 8.4Singlet (s)N/ALocated on the pyrazole ring; appears as a singlet due to the absence of adjacent protons.
H5 ~8.1 - 8.3Doublet (d)~8.5 - 9.0 HzSignificantly deshielded (downfield shift) due to the strong electron-withdrawing effect of the ortho nitro group. Coupled to H4.
H4 ~7.4 - 7.6Doublet (d)~8.5 - 9.0 HzCoupled to H5, appearing upfield relative to H5.
C7-CH₃ ~2.6 - 2.8Singlet (s)N/AProtons of the methyl group resonate in the typical range for an aromatic methyl group.

Experimental Protocol for NMR Data Acquisition

Adherence to a standardized protocol is essential for obtaining high-quality, reproducible NMR data.

Sample Preparation
  • Compound Weighing: Accurately weigh 5-10 mg of solid this compound.

  • Solvent Selection: Use high-purity deuterated dimethyl sulfoxide (DMSO-d₆, 99.9 atom % D). This solvent is ideal for solubilizing the compound and observing the N-H proton signal.[5]

  • Dissolution: Transfer the weighed solid into a clean, dry 5 mm NMR tube. Add approximately 0.6 mL of DMSO-d₆.

  • Homogenization: Gently vortex or sonicate the tube until the sample is fully dissolved. A clear, homogeneous solution is required.

  • Internal Standard: Tetramethylsilane (TMS) can be used as an internal reference (δ = 0.00 ppm), although modern spectrometers can reference the spectrum to the residual solvent peak of DMSO-d₆ (δ ≈ 2.50 ppm).[5]

Spectrometer Parameters (400 MHz Example)
  • Instrument Setup: Insert the sample into the spectrometer. Lock the field on the deuterium signal of the DMSO-d₆. Tune and shim the probe to optimize magnetic field homogeneity.[5]

  • Acquisition Parameters:

    • Pulse Angle: 30-45°

    • Acquisition Time: 2-4 seconds

    • Relaxation Delay (d1): 2 seconds

    • Number of Scans: 16-64 (adjust for desired signal-to-noise ratio)

    • Spectral Width: 0-16 ppm

Data Analysis and Interpretation Workflow

The process of converting the raw experimental data into a final structural assignment follows a logical workflow. This system ensures that the interpretation is robust and self-validating.

cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Spectral Analysis & Assignment cluster_validation Structural Validation Sample Prepared NMR Sample Acquisition Acquire FID (Free Induction Decay) Sample->Acquisition FT Fourier Transform (Time -> Frequency) Acquisition->FT Phase Phase Correction FT->Phase Baseline Baseline Correction Phase->Baseline Reference Chemical Shift Referencing Baseline->Reference PeakPick Peak Picking Reference->PeakPick Integration Integration (Verify Proton Ratios) PeakPick->Integration Multiplicity Analyze Splitting (J-Coupling) PeakPick->Multiplicity Assignment Assign Peaks to Protons Integration->Assignment Multiplicity->Assignment Structure Confirm Structure of This compound Assignment->Structure

Sources

Mass spectrometry analysis of 7-Methyl-6-nitro-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

An authoritative guide to the robust and reproducible analysis of 7-Methyl-6-nitro-1H-indazole using Liquid Chromatography-Mass Spectrometry (LC-MS). This document provides scientifically-grounded protocols, from sample preparation to data interpretation, tailored for researchers in pharmaceutical development and analytical chemistry.

Authored by: Gemini, Senior Application Scientist

Abstract

This technical application note details a comprehensive methodology for the analysis of this compound, a key heterocyclic scaffold in modern drug discovery. We present a complete workflow, including optimized protocols for sample preparation, liquid chromatography, and high-resolution mass spectrometry (HRMS). The rationale behind each step is thoroughly explained to empower scientists to adapt and troubleshoot the methodology effectively. Core to this guide is the elucidation of the compound's mass spectrometric behavior, including precise mass determination and a detailed analysis of its characteristic fragmentation patterns under electrospray ionization (ESI) conditions. This document is intended to serve as a practical and authoritative resource for researchers requiring accurate identification, characterization, and quantification of this molecule and its analogues.

Introduction: The Analytical Imperative for Nitroindazole Scaffolds

Indazole derivatives represent a class of "privileged structures" in medicinal chemistry, forming the core of numerous compounds with diverse therapeutic activities, including oncology and neurodegenerative diseases.[1] The specific analogue, this compound, combines the bioactive indazole core with substituents that critically modulate its pharmacological profile. The nitroaromatic moiety, in particular, is a common feature in various therapeutic agents but also necessitates careful analytical characterization due to its potential for metabolic transformation and unique chemical reactivity.

Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), is the definitive analytical tool for studying such molecules.[2] Its unparalleled sensitivity and specificity allow for confident structural confirmation and precise quantification in complex biological matrices. Electrospray ionization (ESI) is an ideal "soft ionization" technique for these moderately polar heterocyclic compounds, as it typically preserves the molecular ion, providing a clear measurement of the molecular weight.[3] This application note provides a validated starting point for LC-MS/MS method development for this compound.

Core Principles & Experimental Design

A successful mass spectrometry analysis relies on a systematic workflow where each stage is optimized to ensure the integrity of the final data. The process begins with creating a sample suitable for injection, followed by chromatographic separation to isolate the analyte, and finally, detection and structural characterization by the mass spectrometer.

G cluster_0 Sample Preparation cluster_1 LC Separation cluster_2 MS Analysis cluster_3 Data Interpretation p1 Stock Solution (1 mg/mL in MeOH) p2 Working Standards (Serial Dilution) p1->p2 p3 Final Dilution (Mobile Phase A/B) p2->p3 lc1 Reversed-Phase C18 Column p3->lc1 Injection lc2 Gradient Elution (H₂O/ACN + 0.1% FA) lc1->lc2 ms1 ESI+ Ionization lc2->ms1 Ion Source Introduction ms2 Full Scan MS (HRMS) [M+H]⁺ Detection ms1->ms2 ms3 dd-MS² (Fragmentation) ms2->ms3 da1 Accurate Mass Confirmation ms3->da1 Data Acquisition da3 Structural Elucidation da1->da3 da2 Fragmentation Pattern Analysis da2->da3

Figure 1: High-level experimental workflow for the LC-MS/MS analysis of this compound.

Detailed Protocols & Methodologies

Reagents and Materials
  • This compound reference standard

  • LC-MS Grade Acetonitrile (ACN)

  • LC-MS Grade Methanol (MeOH)

  • LC-MS Grade Water

  • Formic Acid (FA), 99%+ purity

  • Calibrated analytical balance and pipettes

  • LC autosampler vials with septa

Protocol 1: Sample & Standard Preparation

Causality: This protocol is designed to accurately prepare the analyte in a solution that is fully compatible with a reversed-phase LC-MS system. Methanol is an excellent solvent for many organic molecules. Subsequent dilutions into the mobile phase composition prevent solvent-mismatch effects during injection, which can otherwise lead to poor peak shape. The addition of formic acid is critical for ensuring the analyte is protonated before it enters the ESI source, maximizing ionization efficiency in positive mode.[4]

Step-by-Step Procedure:

  • Primary Stock (1 mg/mL): Accurately weigh ~1.0 mg of this compound. Dissolve in 1.0 mL of LC-MS grade Methanol to achieve a final concentration of 1 mg/mL. Vortex until fully dissolved.

  • Intermediate Stock (10 µg/mL): Pipette 10 µL of the Primary Stock into 990 µL of 50:50 (v/v) Acetonitrile/Water. This creates a 1:100 dilution.

  • Working Standard for Injection (100 ng/mL): Pipette 10 µL of the Intermediate Stock into 990 µL of the initial mobile phase condition (e.g., 95:5 Water/Acetonitrile with 0.1% Formic Acid). This solution is now ready for injection to build a calibration curve or for method development.

Protocol 2: High-Performance Liquid Chromatography (HPLC)

Causality: The objective of chromatography is to achieve baseline separation of the target analyte from any impurities or matrix components, which is crucial for accurate quantification and preventing ion suppression. A C18 stationary phase is the standard for retaining and separating small, moderately polar molecules.[5] A gradient elution, moving from a high-aqueous to a high-organic mobile phase, ensures that the analyte is eluted as a sharp, symmetrical peak in a reasonable timeframe.

ParameterRecommended SettingRationale
Column C18, 2.1 x 50 mm, <2 µmProvides excellent separation efficiency and is compatible with standard MS flow rates.
Mobile Phase A Water + 0.1% Formic AcidAqueous phase for analyte retention. Formic acid maintains an acidic pH to promote protonation.
Mobile Phase B Acetonitrile + 0.1% Formic AcidOrganic phase for analyte elution.
Flow Rate 0.4 mL/minOptimal for a 2.1 mm ID column, balancing analysis time and separation efficiency.
Column Temp. 40 °CReduces mobile phase viscosity and can improve peak shape and reproducibility.
Injection Vol. 2-5 µLMinimizes column overload while providing sufficient analyte for sensitive detection.
Gradient 5% B to 95% B over 8 minA typical starting gradient for screening; should be optimized to ensure the analyte elutes between 2-6 minutes.
Protocol 3: High-Resolution Mass Spectrometry (HRMS)

Causality: ESI in positive ion mode is selected due to the presence of basic nitrogen atoms on the indazole ring, which are readily protonated. HRMS (e.g., TOF or Orbitrap) is essential for determining the elemental composition of the parent and fragment ions with high confidence by providing mass accuracy below 5 ppm. Data-dependent MS/MS acquisition allows for the automatic selection and fragmentation of the analyte peak as it elutes from the column, providing rich structural data in a single run.[2]

ParameterRecommended SettingRationale
Ionization Mode ESI Positive (ESI+)The heterocyclic nitrogen atoms are easily protonated to form a stable [M+H]⁺ ion.
Capillary Voltage +3.5 to +4.5 kVCreates a stable electrospray. This is a critical parameter to tune for optimal signal.
Source Temp. 120-150 °CAssists in the initial stages of desolvation without causing thermal degradation.
Desolvation Temp. 350-450 °CEnsures complete removal of solvent from the ions before they enter the mass analyzer.
MS1 Scan Range m/z 70 - 600Covers the expected mass of the analyte and potential fragments or adducts.
MS1 Resolution > 40,000 FWHMNecessary for high mass accuracy to confirm the elemental formula.
MS/MS Acquisition Data-Dependent (dd-MS²)Triggers fragmentation on the most intense ion in the MS1 scan (the analyte).
Collision Energy Stepped: 15, 25, 40 eVUsing multiple collision energies ensures the generation of a full range of structurally informative fragments.

Expected Data & Interpretation

Molecular Ion and Formula Confirmation

The elemental composition of this compound is C₈H₇N₃O₂ .

  • Monoisotopic Neutral Mass: 177.0538 Da

  • Expected Protonated Ion [M+H]⁺: 178.0611 Da

Using an HRMS instrument, the measured m/z should be within 5 ppm of the theoretical value to confidently confirm the elemental composition.

MS/MS Fragmentation Pathway Analysis

The fragmentation of nitroaromatic compounds in ESI-MS/MS is often directed by the nitro group. The most common and diagnostic neutral losses are NO (30 Da) and NO₂ (46 Da).[6] These cleavage patterns provide definitive evidence of the nitro-substituent.

fragmentation cluster_frags Primary Diagnostic Fragments parent This compound [M+H]⁺ m/z = 178.0611 frag1 [M+H - NO]⁺ m/z = 148.0618 parent->frag1 - 29.999 Da frag2 [M+H - NO₂]⁺ m/z = 132.0662 parent->frag2 - 45.995 Da frag3 [M+H - H₂O]⁺ m/z = 160.0505 parent->frag3 - 18.011 Da

Figure 2: Proposed fragmentation pathways for protonated this compound.

Summary of Expected Fragment Ions:

Precursor Ion (m/z)Fragment Ion (m/z)Neutral LossProposed Identity of LossStructural Significance
178.0611132.066245.995 DaNO₂Primary diagnostic fragment. Confirms the presence of the nitro group via cleavage of the C-N bond.
178.0611148.061829.999 DaNOA common fragmentation pathway for nitroaromatics, indicating the nitro functionality.[6]
178.0611160.050518.011 DaH₂OA potential rearrangement-based loss involving the nitro-group oxygens and a proton from the ring or methyl group.

Trustworthiness & Self-Validation

To ensure the trustworthiness of this protocol, the following self-validating steps should be incorporated into any study:

  • Blank Injections: Run a solvent blank before and after sample sets to confirm there is no system contamination or carryover.

  • System Suitability: Inject the working standard at the beginning of the run to verify system performance, including retention time stability, peak shape, and signal intensity.

  • Isotopic Pattern: For the MS1 scan, verify that the observed isotopic distribution for the [M+H]⁺ ion matches the theoretical distribution for C₈H₈N₃O₂⁺. This provides an additional layer of confirmation for the elemental composition.

By adhering to these protocols and principles, researchers can generate high-quality, reliable, and defensible mass spectrometry data for this compound, accelerating drug development and fundamental chemical research.

References

  • Schmidt, J., et al. (2006). Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry. Rapid Communications in Mass Spectrometry, 20(15), 2293-302. [Link]
  • Wikipedia. (n.d.). 7-Nitroindazole.
  • Advanced techniques and applications of LC-MS in small molecule drug discovery. (2016). Drug Discovery World. [Link]
  • Kwan, W. P. (Anson), & Liu, H. (n.d.). BA Method Development: Polar Compounds. BioPharma Services.
  • Development and validation of small molecule analytes by liquid chromatography-tandem mass spectrometry. (2023). Clinical Tree. [Link]
  • Wikipedia. (n.d.). Electrospray ionization.

Sources

Application Notes and Protocols for Cell-Based Assays Using 7-Methyl-6-nitro-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for utilizing 7-Methyl-6-nitro-1H-indazole, a novel small molecule with potential applications in oncology research. We present a series of validated, cell-based protocols to characterize its cytotoxic and pro-apoptotic effects on cancer cell lines. The methodologies detailed herein are designed to form a self-validating workflow, beginning with the assessment of overall cell viability, confirming an apoptotic mechanism of action, and culminating in the identification of downstream molecular markers. These protocols are intended for researchers, scientists, and drug development professionals seeking to investigate the cellular impact of this and similar indazole-based compounds.

Introduction: The Rationale for Characterizing Novel Indazole Compounds

The indazole nucleus is a privileged scaffold in medicinal chemistry, present in numerous compounds with a wide array of pharmacological activities, including anticancer effects.[1] Compounds containing a nitro group, such as this compound, are of particular interest due to their potential to modulate key cellular signaling pathways. This application note establishes a robust framework for the initial characterization of this compound's biological activity, focusing on the induction of apoptosis, a critical mechanism for anti-cancer therapeutics.

Apoptosis, or programmed cell death, is a tightly regulated process essential for normal tissue homeostasis. Its dysregulation is a hallmark of cancer. A key event in apoptosis is the activation of a cascade of cysteine-aspartic proteases known as caspases.[2] These enzymes execute the death program by cleaving critical cellular substrates, including Poly (ADP-ribose) polymerase (PARP), a protein involved in DNA repair.[3] The cleavage of PARP by caspase-3 is a well-established marker of apoptosis.[2]

The following protocols provide a multi-faceted approach to determine if this compound induces cell death via apoptosis, by systematically measuring changes in cell viability, membrane asymmetry, caspase activation, and substrate cleavage.

Compound Handling and Safety

2.1. Material Properties

PropertyDescriptionSource
Compound Name This compound-
Appearance Assumed to be a yellow crystalline powder, similar to related nitroindazoles.[4]
Solubility Expected to have low aqueous solubility but be soluble in organic solvents like DMSO and ethanol.[4][5]
Storage Store in a cool, dry, well-ventilated area, protected from light.[4]

2.2. Safety Precautions

Nitroaromatic compounds should be handled with care.[6]

  • Personal Protective Equipment (PPE): Always wear protective gloves, a lab coat, and safety glasses.[7]

  • Handling: Use in a well-ventilated area or a chemical fume hood. Avoid breathing dust. Wash hands thoroughly after handling.[7][8]

  • Disposal: Dispose of waste according to institutional and local regulations for chemical waste.[9]

2.3. Preparation of Stock Solutions

  • Primary Stock (10 mM): Carefully weigh the required amount of this compound and dissolve it in high-quality, anhydrous DMSO to a final concentration of 10 mM.

  • Aliquoting and Storage: Aliquot the stock solution into smaller volumes in light-protected tubes to avoid repeated freeze-thaw cycles. Store at -20°C for long-term use.

    • Scientist's Note: DMSO is hygroscopic and can absorb water from the air, which may cause the compound to precipitate out of solution over time. Using anhydrous DMSO and proper storage is critical for reproducibility.

Experimental Workflow Overview

A logical and sequential workflow is crucial for building a coherent mechanistic story. The results of each assay inform the design of the next, creating a self-validating cascade of experiments.

G cluster_0 Phase 1: Cytotoxicity Screening cluster_1 Phase 2: Mechanism of Cell Death cluster_2 Phase 3: Molecular Confirmation a Prepare Serial Dilutions of This compound b Protocol 1: Cell Viability Assay (MTT) a->b c Determine IC₅₀ Value b->c d Treat Cells at IC₅₀ and 2x IC₅₀ c->d Inform Concentration Selection e Protocol 2: Annexin V/PI Staining Assay d->e f Protocol 3: Caspase-3/7 Activity Assay d->f g Quantify Apoptotic vs. Necrotic Cells e->g h Measure Caspase Activation f->h i Treat Cells (Time Course & Dose Response) g->i Confirm Apoptosis h->i Confirm Caspase Activity j Protocol 4: PARP Cleavage Western Blot i->j k Detect Cleaved PARP Fragment j->k l Conclusion: Compound Induces Caspase-Mediated Apoptosis k->l

Diagram 1: Experimental workflow for characterizing this compound.

Protocol 1: Cell Viability Assay (MTT)

This initial assay determines the concentration-dependent effect of the compound on cell viability and is used to calculate the half-maximal inhibitory concentration (IC₅₀). The principle is based on the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by mitochondrial dehydrogenases in metabolically active cells.

4.1. Materials

  • HeLa or other suitable cancer cell line

  • Complete growth medium (e.g., DMEM + 10% FBS)

  • 96-well flat-bottom cell culture plates

  • This compound (Compound)

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)[10]

  • Multi-well spectrophotometer (plate reader)

4.2. Step-by-Step Methodology

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the compound in complete medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium. Include a "vehicle control" (medium with the same final concentration of DMSO as the highest compound concentration) and a "medium only" blank.

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C, 5% CO₂.

  • MTT Addition: After incubation, add 10 µL of 5 mg/mL MTT solution to each well.[11]

  • Formazan Formation: Incubate for 3-4 hours at 37°C. Viable cells will convert the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully aspirate the medium and add 150 µL of MTT solvent to each well to dissolve the formazan crystals.[10] Wrap the plate in foil and shake on an orbital shaker for 15 minutes.

  • Absorbance Reading: Read the absorbance at 570-590 nm using a plate reader.

4.3. Data Analysis

  • Subtract the average absorbance of the "medium only" blanks from all other readings.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control:

    • % Viability = (Absorbance_Treated / Absorbance_Vehicle) * 100

  • Plot % Viability against the log of the compound concentration and use non-linear regression (log(inhibitor) vs. response) to determine the IC₅₀ value.

Treatment GroupConcentration (µM)Corrected Absorbance (570 nm)% Viability
Vehicle Control00.950100%
Compound10.88392.9%
Compound50.64668.0%
Compound100.48551.1%
Compound250.21923.1%
Compound500.09510.0%

Protocol 2: Apoptosis Detection by Annexin V & Propidium Iodide (PI) Staining

This assay differentiates between healthy, early apoptotic, late apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane.[12] Annexin V, a calcium-dependent protein, has a high affinity for PS and, when conjugated to a fluorophore (e.g., FITC), can identify early apoptotic cells.[13] PI is a fluorescent nuclear stain that is impermeant to live and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membrane integrity.[14]

5.1. Materials

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, PI, and Binding Buffer)[12]

  • Treated and control cells

  • Flow cytometer

5.2. Step-by-Step Methodology

  • Cell Treatment: Seed cells in 6-well plates and treat with the compound at its IC₅₀ and 2x IC₅₀ concentrations for an appropriate time (e.g., 24 hours). Include a vehicle control.

  • Cell Harvesting: Collect both floating and adherent cells. For adherent cells, gently trypsinize, combine with the supernatant, and centrifuge at 670 x g for 5 minutes.[13][14]

  • Washing: Wash the cell pellet twice with ice-cold PBS.

  • Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol (e.g., 5 µL of each).[15]

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Analysis: Analyze the cells by flow cytometry immediately. Do not wash the cells after staining.[13]

5.3. Data Interpretation

  • Healthy Cells: Annexin V- / PI- (Lower Left Quadrant)

  • Early Apoptotic Cells: Annexin V+ / PI- (Lower Right Quadrant)

  • Late Apoptotic/Necrotic Cells: Annexin V+ / PI+ (Upper Right Quadrant)

  • Necrotic Cells: Annexin V- / PI+ (Upper Left Quadrant)

Protocol 3: Caspase-3/7 Activity Assay

This assay provides direct evidence of the activation of executioner caspases, a key event in the apoptotic cascade. The assay utilizes a proluminescent caspase-3/7 substrate containing the DEVD tetrapeptide sequence. Cleavage of this substrate by active caspase-3/7 releases aminoluciferin, which is then used by luciferase to generate a luminescent signal proportional to caspase activity.[16]

6.1. Materials

  • Luminescent Caspase-3/7 Assay Kit (e.g., Caspase-Glo® 3/7)[16][17]

  • White-walled, 96-well plates suitable for luminescence

  • Treated and control cells

  • Luminometer

6.2. Step-by-Step Methodology

  • Cell Seeding and Treatment: Seed cells in a white-walled 96-well plate and treat with the compound as described in Protocol 2.

  • Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.[17]

  • Assay Execution ("Add-Mix-Measure"):

    • Remove the plate from the incubator and allow it to equilibrate to room temperature.

    • Add 100 µL of Caspase-Glo® 3/7 Reagent directly to each well containing 100 µL of cell culture medium.[16]

    • Mix the contents on a plate shaker for 2 minutes to induce cell lysis.

  • Incubation: Incubate at room temperature for 1-2 hours, protected from light.

  • Measurement: Measure the luminescence using a luminometer.

6.3. Data Analysis

  • Subtract the background luminescence (from wells with medium only).

  • Calculate the fold increase in caspase activity relative to the vehicle control.

Protocol 4: PARP Cleavage Analysis by Western Blot

This protocol provides molecular confirmation of apoptosis by detecting the cleavage of the 116 kDa PARP protein into its characteristic 89 kDa fragment.[2]

7.1. Signaling Pathway

G compound This compound mito Mitochondrial Stress (Intrinsic Pathway) compound->mito cas9 Pro-Caspase-9 mito->cas9 a_cas9 Active Caspase-9 cas9->a_cas9 cas3 Pro-Caspase-3 a_cas9->cas3 a_cas3 Active Caspase-3 (Executioner Caspase) cas3->a_cas3 parp PARP (116 kDa) (DNA Repair) a_cas3->parp Cleavage c_parp Cleaved PARP (89 kDa) (Inactive) parp->c_parp Cleavage apoptosis Apoptosis c_parp->apoptosis

Diagram 2: Simplified intrinsic apoptosis pathway leading to PARP cleavage.

7.2. Materials

  • Treated and control cell pellets

  • RIPA lysis buffer with protease inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (5% non-fat milk or BSA in TBST)

  • Primary antibody (anti-PARP, capable of detecting both full-length and cleaved forms)[2]

  • Loading control primary antibody (e.g., anti-β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate (ECL)

  • Imaging system

7.3. Step-by-Step Methodology

  • Cell Lysis: Lyse cell pellets in ice-cold RIPA buffer. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet debris.[2]

  • Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay.

  • SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) per lane and separate by SDS-PAGE.

  • Transfer: Transfer the separated proteins to a PVDF membrane.[2]

  • Blocking: Block the membrane for 1 hour at room temperature in blocking buffer.

  • Antibody Incubation: Incubate the membrane with the primary anti-PARP antibody overnight at 4°C.

  • Washing: Wash the membrane three times with TBST.

  • Secondary Antibody: Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash again, then apply ECL substrate and visualize the bands using an imaging system.

  • Stripping and Re-probing: The membrane can be stripped and re-probed with a loading control antibody like β-actin to ensure equal protein loading.

7.4. Data Interpretation

  • A decrease in the intensity of the 116 kDa band (full-length PARP) and a corresponding increase in the 89 kDa band (cleaved PARP) in compound-treated samples compared to the vehicle control indicates apoptosis.[3] A positive control, such as staurosporine, should be included.[2][18]

References

  • Lakshmanan, I., & Batra, S. K. (2013). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol, 3(6), e374.
  • Creative Bioarray. (n.d.). Caspase Activity Assay.
  • Bio-protocol. (2013). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method.
  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual.
  • DeNovix. (2021). Apoptosis Assay Protocol | Technical Note 244.
  • National Center for Biotechnology Information. (n.d.). Caspase Protocols in Mice.
  • protocols.io. (2021). Caspase 3/7 Activity.
  • National Center for Biotechnology Information. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA.
  • JoVE. (2023). Target Engagement in Adherent Cells Quantification | Protocol Preview.
  • National Center for Biotechnology Information. (n.d.). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement.
  • Selvita. (2023). A Practical Guide to Target Engagement Assays.
  • Promega Connections. (2021). Drug Target Confirmed? Tivantinib's Lesson on the Importance of Cellular Target Engagement.
  • News-Medical.Net. (2020). Cellular Thermal Shift Assay (CETSA).
  • Annual Reviews. (2015). The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies.
  • CETSA. (n.d.). CETSA.
  • Bio-Rad Antibodies. (n.d.). Analysis by Western Blotting - Apoptosis.
  • ResearchGate. (2015). What's a suitable positive control for detection of PARP cleavage using western blotting?.
  • Industrial Chemicals. (n.d.). 7-Nitro-1H-indazole.
  • National Center for Biotechnology Information. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions.
  • ACS Publications. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions.
  • PubChem. (n.d.). 7-Nitroindazole.
  • ResearchGate. (2022). Study of the Addition Mechanism of 1 H -Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions.
  • Scientific Reports. (2021). Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates: synthesis, biological activity, and molecular modelling studies.
  • PubChem. (n.d.). 6-Nitroindazole.
  • Cheméo. (n.d.). Chemical Properties of 1H-Indazole, 6-nitro- (CAS 7597-18-4).

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MTT assay protocol for 7-Methyl-6-nitro-1H-indazole cytotoxicity

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for Assessing the Cytotoxicity of 7-Methyl-6-nitro-1H-indazole using the MTT Assay

Authored by: A Senior Application Scientist

Introduction: The Rationale for Cytotoxicity Profiling

In the landscape of drug discovery and toxicology, the precise evaluation of a compound's effect on cell viability is a foundational step.[1] The indazole scaffold is a privileged structure in medicinal chemistry, with many derivatives showing a wide array of biological activities.[2][3] this compound, a member of this chemical class, requires rigorous in vitro characterization to determine its therapeutic potential and safety profile. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on utilizing the MTT assay to quantify the cytotoxic effects of this specific compound.

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust, colorimetric method for assessing cellular metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[4] The principle of the assay is elegant in its simplicity: metabolically active, viable cells possess mitochondrial NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow, water-soluble MTT tetrazolium salt into a purple, insoluble formazan product.[5] This conversion is almost exclusively carried out by living cells, making the amount of formazan produced directly proportional to the number of viable cells in the culture well.[6][7] The insoluble formazan crystals are then solubilized using a solvent, and the resulting colored solution is quantified by measuring its absorbance with a spectrophotometer.

This application note moves beyond a mere list of steps. It explains the causality behind experimental choices, integrates self-validating controls for data integrity, and is grounded in authoritative scientific principles to ensure the generation of reliable and reproducible cytotoxicity data for this compound.

Core Principle of the MTT Assay

The MTT assay's utility hinges on a key biochemical process within the mitochondria of living cells. The reduction of the tetrazolium ring of MTT is a hallmark of a functional electron transport chain and, by extension, cellular health.

MTT_Principle cluster_cell Viable Cell Mitochondria Mitochondria Formazan Formazan (Purple, Insoluble) Mitochondria->Formazan Reduction MTT MTT (Yellow, Soluble) MTT->Mitochondria NAD(P)H-dependent oxidoreductases DeadCell Non-Viable Cell (Metabolically Inactive) MTT->DeadCell No Reduction

Caption: Mechanism of the MTT reduction in viable vs. non-viable cells.

Materials and Reagents

Successful implementation of this protocol requires careful preparation and handling of all components.

Reagent / Material Specifications Supplier Example
This compoundPurity >98%BenchChem
MTT Reagent3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromideSigma-Aldrich, Thermo Fisher
Cell Linee.g., A549, HeLa, HepG2 (select based on research context)ATCC
Cell Culture Mediume.g., DMEM, RPMI-1640 (appropriate for the chosen cell line)Gibco, Corning
Fetal Bovine Serum (FBS)Heat-inactivatedGibco, Corning
Penicillin-Streptomycin10,000 U/mL Penicillin, 10,000 µg/mL StreptomycinGibco, Corning
Trypsin-EDTA0.25% Trypsin, 0.53 mM EDTAGibco, Corning
Phosphate-Buffered Saline (PBS)pH 7.4, sterileGibco, Corning
Dimethyl Sulfoxide (DMSO)Cell culture grade, sterileSigma-Aldrich
96-well flat-bottom platesTissue culture treated, sterileCorning, Falcon
Multichannel Pipettor8- or 12-channelEppendorf, Gilson
Microplate SpectrophotometerCapable of reading absorbance at 570 nmMolecular Devices, BioTek
CO₂ IncubatorHumidified, 37°C, 5% CO₂Thermo Fisher, Eppendorf

Experimental Protocol: A Step-by-Step Guide

This protocol is optimized for a 96-well plate format, which is ideal for screening multiple concentrations of the test compound.

Part 1: Preparation of this compound

Indazole derivatives often exhibit limited aqueous solubility, making proper stock solution preparation critical for accurate results.[8]

  • Prepare a High-Concentration Stock Solution: Accurately weigh the required amount of this compound and dissolve it in 100% cell culture-grade DMSO to create a concentrated stock solution (e.g., 20 mM). Vortex or sonicate briefly to ensure complete dissolution.[8] Store this stock at -20°C in small aliquots to avoid repeated freeze-thaw cycles.

  • Prepare Working Solutions: On the day of the experiment, thaw a stock aliquot. Prepare serial dilutions of the compound in complete cell culture medium. The final concentration of DMSO in the wells should be consistent across all treatments and should not exceed 0.5% to avoid solvent-induced cytotoxicity.[9]

Part 2: Cell Seeding and Incubation
  • Cell Culture: Grow the chosen cell line in complete culture medium in a humidified incubator at 37°C with 5% CO₂. Use cells that are in the logarithmic growth phase and have a viability of >95%.[9]

  • Cell Counting: Harvest the cells using Trypsin-EDTA, neutralize with complete medium, and centrifuge. Resuspend the cell pellet in fresh medium and count the cells using a hemocytometer or automated cell counter.

  • Seeding: Dilute the cell suspension to the optimal seeding density. This must be determined empirically for each cell line but typically ranges from 5,000 to 20,000 cells per well.[9] Add 100 µL of the cell suspension to each well of a 96-well plate.

  • Adherence: Incubate the plate for 24 hours to allow the cells to adhere and resume logarithmic growth.

Part 3: Compound Treatment
  • Plate Layout Design: It is crucial to design the plate layout to include all necessary controls for a self-validating experiment.

1 2 3 4 5 6 7 8 9 10 11 12
A BlankC1C1C1C5C5C5PCPCPCBlank
B BlankC1C1C1C5C5C5PCPCPCBlank
C VCC2C2C2C6C6C6CI-C8CI-C8CI-C8VC
D VCC2C2C2C6C6C6CI-C8CI-C8CI-C8VC
E VCC3C3C3C7C7C7CI-PCCI-PCCI-PCVC
F VCC3C3C3C7C7C7CI-PCCI-PCCI-PCVC
G BlankC4C4C4C8C8C8UCUCUCBlank
H BlankC4C4C4C8C8C8UCUCUCBlank
  • Blank: Medium only (no cells). For background absorbance subtraction.

  • VC (Vehicle Control): Cells + Medium + highest % DMSO. Represents 100% viability.

  • UC (Untreated Control): Cells + Medium.

  • C1-C8: Cells + Medium + serial dilutions of this compound.

  • PC (Positive Control): Cells + Medium + a known cytotoxic agent (e.g., Doxorubicin).

  • CI (Compound Interference): Medium + Compound (highest conc.) + MTT (no cells). Checks for direct MTT reduction by the compound.[10]

  • Treatment: After the 24-hour adherence period, carefully remove the medium. Add 100 µL of the prepared compound dilutions (and controls) to the appropriate wells.

  • Incubation: Return the plate to the incubator for the desired exposure time (e.g., 24, 48, or 72 hours).

Part 4: The MTT Assay Procedure
  • Prepare MTT Solution: Prepare a 5 mg/mL solution of MTT in sterile PBS.[7] Filter-sterilize this solution and protect it from light.

  • Add MTT Reagent: At the end of the treatment period, add 10 µL of the 5 mg/mL MTT solution to each well (for a final concentration of 0.5 mg/mL).

  • Incubation for Formazan Formation: Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will convert the yellow MTT to purple formazan crystals.

  • Solubilize Formazan Crystals: Carefully aspirate the medium from each well without disturbing the formazan crystals. Add 100 µL of DMSO to each well to dissolve the crystals.[7]

  • Mix: Place the plate on an orbital shaker for 10-15 minutes, protected from light, to ensure complete solubilization of the formazan.

Part 5: Data Acquisition and Analysis
  • Read Absorbance: Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm. A reference wavelength of 630 nm can be used to reduce background noise.

  • Calculate Percentage Viability:

    • First, subtract the average absorbance of the Blank wells from all other readings.

    • Calculate the percentage of cell viability for each concentration using the following formula: % Viability = [(Absorbance of Treated Cells) / (Absorbance of Vehicle Control Cells)] x 100

  • Determine IC₅₀: Plot the % Viability against the log of the compound concentration. Use non-linear regression (log(inhibitor) vs. response -- variable slope) in software like GraphPad Prism to determine the IC₅₀ value, which is the concentration of the compound that inhibits cell viability by 50%.

Experimental Workflow Visualization

The entire process from cell preparation to data analysis can be visualized as a sequential workflow.

MTT_Workflow cluster_prep Preparation Phase cluster_assay Assay Execution cluster_analysis Data Analysis A 1. Culture Cells in Logarithmic Growth Phase C 3. Seed Cells in 96-Well Plate (24h) A->C B 2. Prepare Serial Dilutions of This compound D 4. Treat Cells with Compound (24-72h) B->D C->D E 5. Add MTT Reagent (2-4h Incubation) D->E F 6. Solubilize Formazan Crystals with DMSO E->F G 7. Read Absorbance (570 nm) F->G H 8. Calculate % Viability vs. Vehicle Control G->H I 9. Plot Dose-Response Curve & Determine IC₅₀ H->I

Caption: A streamlined workflow of the MTT cytotoxicity assay.

Troubleshooting Common Issues

Problem Potential Cause Recommended Solution
High Background Absorbance Contamination of medium; Phenol red interference; Incomplete removal of serum-containing medium.[9][10]Use fresh, sterile reagents. Consider using phenol red-free medium during the MTT incubation step. Ensure complete aspiration of medium before adding DMSO.[9]
Low Absorbance Readings Cell seeding density is too low; Insufficient MTT incubation time.[9]Optimize cell seeding density with a titration experiment. Increase MTT incubation time, checking for formazan crystal formation under a microscope.[11]
Inconsistent Replicates Inaccurate pipetting; "Edge effect" due to evaporation in outer wells.[9]Ensure proper pipetting technique. Avoid using the outer wells for experimental data; instead, fill them with sterile PBS or medium to create a humidity barrier.[9]
Compound Interference The test compound is colored or can directly reduce MTT.[10][12]Run the "Compound Interference" control (compound + medium + MTT, no cells). If absorbance is high, the compound is interfering. Consider an alternative viability assay (e.g., CellTiter-Glo).

Conclusion

The MTT assay is a powerful and widely adopted method for assessing the cytotoxic potential of novel compounds like this compound.[7][13] Adherence to the detailed protocol, meticulous preparation of the test article, and the inclusion of a comprehensive set of controls are paramount for generating high-quality, trustworthy data. The insights gained from this assay are a critical component in the decision-making process for advancing a compound through the drug development pipeline.

References

  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods.
  • van Meerloo, J., Kaspers, G. J., & Cloos, J. (2011). Cell sensitivity assays: the MTT assay. Methods in molecular biology (Clifton, N.J.), 731, 237–245.
  • Creative Diagnostics. (n.d.). The MTT Assay: A Valuable Tool for Measuring Cell Viability.
  • Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation.
  • CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation.
  • National Center for Biotechnology Information. (2013). Assay Guidance Manual: Cell Viability Assays.
  • CUSABIO. (n.d.). The Overview of Cell Viability.
  • National Center for Biotechnology Information. (2024). An Overview of the Current State of Cell Viability Assessment Methods Using OECD Classification.
  • Molecular Devices. (n.d.). Cell viability, cell proliferation, and cytotoxicity assays.
  • ResearchGate. (2022). I am having problems in getting results in MTT assay. How do I rectify it?.
  • ACS Publications. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions.
  • PubMed. (1998). Oxidative stress and 1-methyl-2-nitroimidazole cytotoxicity.
  • Scientific Reports. (2021). Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates: synthesis, biological activity, and molecular modelling studies.
  • ResearchGate. (1993). 7-Nitro indazole, an inhibitor of nitric oxide synthase, exhibits anti-nociceptive activity in the mouse without increasing blood pressure.
  • ChemRxiv. (n.d.). Nitroreductase-triggered indazole formation.

Sources

Kinase inhibition assay with 7-Methyl-6-nitro-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

A General Framework for Evaluating the Kinase Inhibitory Potential of 7-Methyl-6-nitro-1H-indazole using a Luminescence-Based Assay

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on how to assess the kinase inhibitory activity of the novel compound, this compound. Protein kinases are a critical class of enzymes and prominent drug targets; their dysregulation is implicated in numerous diseases.[1][2] The indazole scaffold is recognized as a "privileged structure" in medicinal chemistry, forming the core of many approved kinase inhibitors.[3][4] This guide details a robust, high-throughput screening protocol using the ADP-Glo™ Kinase Assay, a luminescence-based system that quantifies kinase activity by measuring the amount of ADP produced in the enzymatic reaction.[5][6] We present the scientific principles of the assay, a detailed step-by-step protocol for its execution, and a guide to data analysis for determining key inhibitory metrics such as the half-maximal inhibitory concentration (IC₅₀). The methodologies described herein are designed to be a self-validating system for characterizing the potential of new chemical entities like this compound as kinase inhibitors.

Introduction: The Pursuit of Novel Kinase Inhibitors

The human kinome, comprising over 500 protein kinases, represents one of the most significant families of drug targets for a multitude of diseases, particularly cancer.[1] These enzymes catalyze the transfer of a phosphate group from ATP to a substrate, a fundamental mechanism of signal transduction that governs most aspects of cell biology.[1][7] Consequently, the development of small molecule kinase inhibitors has become a central focus of modern drug discovery.

The indazole nucleus is a heterocyclic framework that appears in a large number of compounds with a wide range of pharmacological activities, including potent kinase inhibition.[3][4] Its versatility as a scaffold has led to the development of successful therapeutics, underscoring the potential of novel indazole derivatives in drug development pipelines.[4][8] this compound is one such compound of interest. While its specific biological targets are not yet fully elucidated, its structure merits investigation for kinase inhibitory activity.[9]

To effectively screen and characterize novel compounds, a robust, sensitive, and universal assay platform is required. The ADP-Glo™ Kinase Assay is a luminescence-based method that provides a universal, homogeneous, high-throughput screening system to measure the activity of virtually any ADP-generating enzyme, including kinases.[5][10] The assay quantifies the amount of ADP produced during the kinase reaction. The luminescent signal generated is directly proportional to kinase activity, making it an ideal platform for identifying and characterizing inhibitors.[1][6]

This application note provides a detailed protocol for using the ADP-Glo™ assay to determine the inhibitory potential of this compound against a chosen kinase target.

Scientific Principle of the ADP-Glo™ Kinase Assay

The ADP-Glo™ Kinase Assay is a two-step process performed in a single well, designed to quantify the amount of ADP generated during a kinase reaction.[11]

  • Kinase Reaction & Termination: First, the kinase, its substrate, ATP, and the test inhibitor (this compound) are incubated together. The kinase catalyzes the transfer of phosphate from ATP to the substrate, producing ADP. After this reaction, the ADP-Glo™ Reagent is added. This reagent simultaneously terminates the enzymatic reaction and depletes any remaining, unconsumed ATP. This step is crucial as it removes the primary source of background signal for the subsequent detection step.

  • ADP Detection: In the second step, the Kinase Detection Reagent is added. This reagent contains enzymes that convert the ADP produced in the first step back into ATP. It also contains Ultra-Glo™ Luciferase and its substrate, luciferin. The newly synthesized ATP acts as a substrate for the luciferase, catalyzing a reaction that produces a stable, "glow-type" luminescent signal.[11][12] The intensity of this light is directly proportional to the initial concentration of ADP, and therefore, directly proportional to the activity of the kinase.[1] An effective inhibitor will reduce kinase activity, leading to lower ADP production and a weaker luminescent signal.

Figure 1. Principle of the two-step ADP-Glo™ Kinase Assay.

Materials and Reagents

ReagentSupplierNotes
This compoundVariesTest compound.
ADP-Glo™ Kinase Assay KitPromega (Cat# V9101)Contains ADP-Glo™ Reagent, Kinase Detection Reagent, ATP, and ADP.
Kinase of Interest (e.g., ABL1, SRC, etc.)VariesPurified, active enzyme. The choice of kinase will depend on the research objective.
Kinase Substrate (e.g., peptide, protein)VariesA substrate appropriate for the chosen kinase.
Dimethyl Sulfoxide (DMSO), AnhydrousSigma-AldrichFor dissolving the test compound.
Kinase Reaction Buffer (5X)Varies / Lab-madeA typical buffer may contain Tris-HCl, MgCl₂, Brij-35, and DTT. Must be optimized for the specific kinase.[13]
Nuclease-Free WaterVariesFor dilutions.
Solid White, Opaque Multi-well Assay PlatesCorning, Greiner384-well format is recommended for HTS. White plates maximize luminescent signal.
Multichannel Pipettes & AutomationVariesFor accurate liquid handling.
Plate-Reading LuminometerVariese.g., BMG LABTECH, PerkinElmer EnVision.[14]

Safety Precaution: this compound, like other nitro-aromatic compounds, should be handled with care.[15] Researchers must consult the Safety Data Sheet (SDS) prior to use and wear appropriate Personal Protective Equipment (PPE), including gloves, lab coat, and safety glasses.[15][16] All handling of the solid compound and concentrated stock solutions should be performed in a chemical fume hood.

Detailed Experimental Protocol

This protocol is optimized for a 384-well plate format, with a final kinase reaction volume of 5 µL.[13] The volumes can be scaled, but the 1:1:2 ratio of kinase reaction to ADP-Glo™ Reagent to Kinase Detection Reagent must be maintained.[13]

Part A: Reagent Preparation
  • Test Compound Preparation:

    • Prepare a 10 mM stock solution of this compound in 100% DMSO.

    • Create a serial dilution series of the test compound in 100% DMSO. For a 10-point IC₅₀ curve, a 3-fold dilution series is common (e.g., 10 mM, 3.33 mM, 1.11 mM, ...).

    • Causality Note: Using 100% DMSO for the initial dilution plate prevents compound precipitation. This plate will be further diluted in the assay buffer.

  • Kinase Reaction Buffer (1X):

    • Prepare the 1X Kinase Reaction Buffer by diluting the 5X stock with nuclease-free water. Keep on ice.

  • ATP Solution:

    • Prepare a working solution of ATP in 1X Kinase Reaction Buffer. The final concentration in the 5 µL kinase reaction should be at or near the Kₘ value for the specific kinase being tested. This is critical for accurately assessing the potency of ATP-competitive inhibitors.[6]

  • Enzyme and Substrate Solutions:

    • Prepare a "Kinase/Substrate Mix" in 1X Kinase Reaction Buffer. The concentration should be 2X the final desired concentration.

    • Causality Note: Preparing a master mix of enzyme and substrate reduces pipetting errors and improves well-to-well consistency.

  • ADP-Glo™ Reagents:

    • Equilibrate the ADP-Glo™ Reagent and Kinase Detection Reagent to room temperature before use, as per the manufacturer's protocol.[11][13]

Part B: Assay Plate Setup
  • Compound Addition:

    • Add 250 nL of the serially diluted compound stocks (from Part A, step 1) to the appropriate wells of a 384-well assay plate.

    • For control wells, add 250 nL of 100% DMSO. This includes the "No Inhibitor" (100% activity) and "No Enzyme" (background) controls.

    • Causality Note: This volume results in a final DMSO concentration of 5% in the 5 µL kinase reaction, which is generally tolerated by most kinases. However, DMSO tolerance should be determined for each enzyme system.[17]

  • Kinase/Substrate Addition:

    • Add 2.5 µL of the 2X "Kinase/Substrate Mix" to all wells except the "No Enzyme" background controls.

    • To the "No Enzyme" wells, add 2.5 µL of a 2X Substrate solution (without kinase) in 1X Kinase Buffer.

  • Initiate Kinase Reaction:

    • Add 2.25 µL of 1X Kinase Reaction Buffer to all wells.

    • To initiate the reaction, add 2.5 µL of the 2X ATP solution to all wells. The total reaction volume is now 5 µL.

    • Mix the plate gently (e.g., orbital shaker for 30 seconds).

    • Incubate the plate at the optimal temperature for the kinase (e.g., 30°C or room temperature) for the determined reaction time (e.g., 60 minutes). The reaction should be stopped within the linear range of product formation.

Part C: Luminescence Detection
  • Stop Reaction and Deplete ATP:

    • After the kinase reaction incubation, equilibrate the plate to room temperature.

    • Add 5 µL of ADP-Glo™ Reagent to all wells.[5]

    • Mix the plate gently and incubate for 40 minutes at room temperature.[11]

  • Generate Luminescent Signal:

    • Add 10 µL of Kinase Detection Reagent to all wells.[13]

    • Mix the plate gently and incubate for 30-60 minutes at room temperature to allow the luminescent signal to stabilize.[11]

  • Measure Luminescence:

    • Read the luminescence of the plate using a plate-reading luminometer. An integration time of 0.25–1 second per well is typically sufficient.[13]

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution (384-well plate) cluster_detection Detection A1 Prepare Compound Dilution Series in DMSO B1 1. Add 250 nL Compound/DMSO to wells A1->B1 A2 Prepare 2X Kinase/ Substrate Master Mix B2 2. Add 2.5 µL 2X Kinase/ Substrate Mix A2->B2 A3 Prepare 2X ATP Solution B4 4. Initiate with 2.5 µL 2X ATP (Total Volume = 5 µL) A3->B4 B1->B2 B3 3. Add 2.25 µL Buffer B2->B3 B3->B4 B5 5. Incubate (e.g., 60 min, 30°C) B4->B5 C1 6. Add 5 µL ADP-Glo™ Reagent (Incubate 40 min) B5->C1 C2 7. Add 10 µL Kinase Detection Reagent (Incubate 30 min) C1->C2 C3 8. Read Luminescence C2->C3

Figure 2. High-level experimental workflow for the kinase inhibition assay.

Data Analysis and Interpretation

The raw data will be in Relative Light Units (RLU). The goal is to convert this data into a dose-response curve to calculate the IC₅₀ value—the concentration of inhibitor required to reduce kinase activity by 50%.

  • Data Normalization:

    • Average Controls: Calculate the average RLU for the "No Inhibitor" (100% activity, Max_Signal) and "No Enzyme" (0% activity, Bkgd_Signal) controls.

    • Calculate Percent Inhibition: For each well containing the test compound, calculate the percent inhibition using the following formula: % Inhibition = 100 * (1 - (RLU_Sample - Bkgd_Signal) / (Max_Signal - Bkgd_Signal))

  • IC₅₀ Determination:

    • Plot the % Inhibition (Y-axis) against the logarithm of the inhibitor concentration (X-axis).

    • Fit the data to a four-parameter logistic (4PL) equation using graphing software (e.g., GraphPad Prism, Origin).

    • The IC₅₀ value is derived from the fitted curve.

Example Data and IC₅₀ Curve Generation

The following table shows representative data for a hypothetical inhibition experiment.

Compound Conc. (µM)Log [Conc.]Avg. RLU% Inhibition
0 (Max Signal)-850,0000%
0 (Bkgd Signal)-10,000100%
0.01-2.00835,0001.8%
0.03-1.52790,0007.1%
0.1-1.00650,00023.8%
0.3-0.52440,00048.8%
1.00.00180,00079.8%
3.00.4845,00095.8%
10.01.0015,00099.4%

When plotted, this data would generate a sigmoidal dose-response curve from which an IC₅₀ value (in this example, approximately 0.31 µM) can be accurately determined.

Conclusion

This application note provides a comprehensive and robust framework for the initial characterization of this compound as a potential kinase inhibitor. By leveraging the sensitivity and high-throughput nature of the ADP-Glo™ Kinase Assay, researchers can efficiently generate reliable dose-response data and determine the compound's potency (IC₅₀). The detailed protocol and data analysis guide establish a self-validating workflow crucial for the early stages of drug discovery. This methodology is not limited to a single kinase and can be readily adapted for screening against a broad panel of kinases, enabling the comprehensive profiling of novel chemical entities and accelerating the journey from a promising scaffold to a potential therapeutic lead.

References

  • BPS Bioscience. (n.d.).
  • ResearchGate. (n.d.).
  • BMG LABTECH. (2020). Kinase assays. [Link]
  • BellBrook Labs. (2018). How Does a Biochemical Kinase Assay Work?. [Link]
  • Celtarys Research. (2023). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. [Link]
  • NCBI Bookshelf. (2012). Assay Development for Protein Kinase Enzymes. In Assay Guidance Manual. [Link]
  • Reaction Biology. (n.d.). Kinase Screening Assay Services. [Link]
  • Scientific Reports. (2021).
  • Journal of the Brazilian Chemical Society. (2011). Synthesis of 2-azetidinone derivatives of 6-nitro-1H-indazole and their biological importance. [Link]
  • Carl ROTH. (2016).
  • MySkinRecipes. (n.d.). 6-Methyl-7-nitro-1H-indazole. [Link]
  • The Journal of Organic Chemistry. (2022).
  • Journal of Medicinal Chemistry. (2012). Discovery of 7-methyl-5-(1-{[3-(trifluoromethyl)phenyl]acetyl}-2,3-dihydro-1H-indol-5-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine (GSK2606414). [Link]
  • Molecules. (2022). CK2 Inhibition and Antitumor Activity of 4,7-Dihydro-6-nitroazolo[1,5-a]pyrimidines. [Link]
  • Google Patents. (n.d.). A kind of synthetic method of indazole compound.
  • Frontiers in Pharmacology. (2022). Insights on Cancer Cell Inhibition, Subcellular Activities, and Kinase Profile of Phenylacetamides Pending 1H-Imidazol-5-One Variants. [Link]

Sources

Preparing a stock solution of 7-Methyl-6-nitro-1H-indazole in DMSO

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the Preparation and Validation of 7-Methyl-6-nitro-1H-indazole Stock Solutions in DMSO

Abstract

This document provides a comprehensive, field-proven protocol for the preparation, validation, and storage of stock solutions of this compound in dimethyl sulfoxide (DMSO). As a Senior Application Scientist, this guide moves beyond a simple list of steps to explain the scientific rationale behind each procedural choice, ensuring the final stock solution is of the highest accuracy, purity, and stability for use in sensitive research and drug development applications. The protocol incorporates a self-validating system through integrated quality control checkpoints, including concentration verification by UV-Vis spectrophotometry and purity assessment by High-Performance Liquid Chromatography (HPLC).

Introduction: The Criticality of a Well-Characterized Stock Solution

This compound is a heterocyclic compound belonging to the indazole class. Related nitroindazole compounds are known for their biological activity, such as the selective inhibition of neuronal nitric oxide synthase (nNOS), which makes them valuable tools in neuroscience research and as potential therapeutic agents.[1] The integrity of any experimental data derived from such a compound is fundamentally dependent on the accuracy and purity of its primary stock solution. Inaccuracies in concentration or the presence of impurities can lead to erroneous results, lack of reproducibility, and wasted resources.[2]

Preparing a concentrated stock solution is a cornerstone of efficient and accurate laboratory practice.[3][4] It allows for precise dilutions, conserves valuable compound, and ensures consistency across multiple experiments.[4][5]

Why Dimethyl Sulfoxide (DMSO)?

DMSO is the solvent of choice for this protocol due to its exceptional properties. It is a highly polar, aprotic solvent capable of dissolving a vast array of both polar and nonpolar compounds.[6][7] Its miscibility with water and aqueous cell culture media makes it ideal for creating working solutions, while its high boiling point (189°C) minimizes evaporation and concentration changes at room temperature.[6][8]

Chemical and Physical Properties

Accurate preparation begins with accurate data. The properties for the solute and solvent are summarized below.

PropertyThis compoundDimethyl Sulfoxide (DMSO)
Molecular Formula C₈H₇N₃O₂(CH₃)₂SO
Molecular Weight 177.16 g/mol [9][10][11][12]78.13 g/mol [6]
Appearance Crystalline Solid / Powder[13]Clear, Colorless Liquid[14]
CAS Number Varies by isomer (e.g., 717881-06-6 for 6-Methyl-7-nitro isomer)[9]67-68-5[6]
Boiling Point ~370°C (Predicted)[15]189°C[6][8]
Melting Point ~122°C (for 1-Methyl-6-nitro isomer)[15]18.5°C[8]
Key Features Nitroaromatic indazole derivativePolar aprotic, hygroscopic solvent[14]

Materials and Equipment

The quality of your materials directly impacts the quality of your solution. Using high-purity reagents and calibrated equipment is non-negotiable.

  • Compound: this compound (Purity ≥98%)

  • Solvent: Dimethyl Sulfoxide (DMSO), Anhydrous, ACS Reagent Grade (≥99.9% purity)[16]

  • Analytical Balance: Calibrated, with a readability of at least 0.1 mg.

  • Volumetric Flasks: Class A, various sizes (e.g., 1 mL, 5 mL, 10 mL) with glass stoppers.[17]

  • Pipettes: Calibrated micropipettes (P1000, P200) with sterile, low-retention tips.

  • Weighing Paper or Boat

  • Spatula

  • Vortex Mixer

  • Bath Sonicator

  • Storage Vials: Amber or opaque cryovials (1.5 mL or 2 mL) with screw caps.

  • Personal Protective Equipment (PPE): Safety goggles, nitrile gloves, lab coat.

Safety Precautions & Chemical Handling

Causality: Both this compound and DMSO require careful handling to ensure user safety and maintain compound integrity. Nitroaromatic compounds can be toxic, and DMSO readily penetrates the skin, potentially carrying dissolved substances with it.

  • Work Environment: All handling of the solid compound and preparation of the concentrated stock solution MUST be performed inside a certified chemical fume hood.

  • Personal Protective Equipment: Always wear safety goggles, a lab coat, and nitrile gloves.[13] If gloves become contaminated, dispose of them immediately and wash your hands thoroughly.

  • Compound Handling: Avoid inhalation of the powder and direct contact with skin or eyes.[18]

  • Waste Disposal: Dispose of contaminated materials (tips, vials, gloves) and chemical waste according to your institution's hazardous waste disposal guidelines. Do not pour DMSO waste down the drain.

Protocol Part 1: Preparation of a 10 mM Stock Solution

This protocol details the preparation of 10 mL of a 10 mM stock solution. The principle can be adapted for different volumes and concentrations.

Step 1: Pre-Preparation and Calculation

  • Rationale: Accurate calculation is the theoretical foundation of your stock solution. Ensuring all materials are clean and at room temperature prevents measurement errors. DMSO can solidify below 19°C, so it must be fully liquid before use.[8]

  • Action:

    • Allow the vial of this compound and the bottle of anhydrous DMSO to equilibrate to room temperature.

    • Calculate the mass of the compound required.

      • Mass (g) = Molarity (mol/L) × Volume (L) × Molecular Weight ( g/mol )

      • Mass (mg) = 10 mmol/L × 0.010 L × 177.16 g/mol × 1000 mg/g = 17.72 mg

Step 2: Weighing the Compound

  • Rationale: Using a calibrated analytical balance is critical for accuracy. Weighing by difference can improve precision by accounting for any powder remaining on the weighing vessel.

  • Action:

    • Place a weighing boat on the analytical balance and tare it.

    • Carefully add approximately 17.72 mg of this compound to the boat. It is more important to record the exact mass you weigh than to hit the target precisely.[17]

    • Record the exact mass to at least four decimal places (e.g., 17.78 mg). This exact mass will be used to calculate the final, true concentration.

    • Carefully transfer the weighed powder into a 10 mL Class A volumetric flask.

Step 3: Initial Dissolution

  • Rationale: Adding a portion of the solvent first allows for efficient dissolution before diluting to the final volume. Vortexing and sonication provide mechanical and ultrasonic energy, respectively, to break up aggregates and ensure the compound is fully dissolved, creating a homogenous solution.

  • Action:

    • Add approximately 7-8 mL of anhydrous DMSO to the volumetric flask.

    • Stopper the flask and vortex for 30-60 seconds.

    • Place the flask in a bath sonicator for 5-10 minutes.

    • Visually inspect the solution against a light source to ensure no solid particles remain. If particles are visible, repeat vortexing and sonication.

Step 4: Dilution to Final Volume

  • Rationale: Using a Class A volumetric flask ensures the final volume is highly accurate. The bottom of the meniscus must align perfectly with the calibration mark for this accuracy to be achieved.

  • Action:

    • Once the compound is fully dissolved, carefully add DMSO dropwise until the bottom of the meniscus is precisely on the 10 mL calibration mark.

    • Stopper the flask securely.

Step 5: Final Homogenization

  • Rationale: Inverting the flask multiple times is essential to ensure the concentration is uniform throughout the entire solution.[19]

  • Action:

    • Invert the flask 15-20 times, holding the stopper firmly. Avoid vigorous shaking, which can introduce air bubbles.

Step 6: Aliquoting and Storage

  • Rationale: Aliquoting the stock solution into smaller, single-use volumes is the best practice for maintaining stability.[20] This prevents contamination of the entire stock and minimizes degradation caused by repeated freeze-thaw cycles. Amber or opaque vials protect the compound from potential light-induced degradation.

  • Action:

    • Dispense the stock solution into appropriately sized, clearly labeled amber cryovials (e.g., 100 µL aliquots).

    • Labels should include: Compound Name, Final Concentration, Solvent, Date of Preparation, and Preparer's Initials.[21]

    • Store aliquots at -20°C or -80°C for long-term stability.[20]

G

Protocol Part 2: Quality Control & Validation

Rationale: This section establishes the self-validating nature of the protocol. Never assume a prepared stock is accurate. Validation confirms the concentration and purity, ensuring experimental reproducibility.

A. Concentration Verification by UV-Vis Spectrophotometry

  • Principle: The Beer-Lambert law (A = εcl) states that the absorbance of a solution is directly proportional to its concentration.[22][23] By measuring the absorbance at the compound's maximum absorption wavelength (λ_max), you can verify its concentration.

  • Procedure:

    • Determine λ_max: Scan a dilute sample of the compound (in DMSO) across a UV-Vis spectrum (e.g., 200-400 nm) to find the wavelength of maximum absorbance.

    • Prepare Standards: Create a series of accurate serial dilutions from your newly prepared stock solution (e.g., 1 µM, 5 µM, 10 µM, 25 µM, 50 µM) using DMSO as the diluent.

    • Generate Standard Curve: Measure the absorbance of each standard at λ_max, using a DMSO blank to zero the spectrophotometer.[24] Plot Absorbance vs. Concentration. The plot should be linear with an R² value > 0.99.

    • Verify Stock: The slope of this line represents the molar extinction coefficient (ε). The calculated concentration of your stock should align with the expected value based on this curve.

B. Purity Assessment by High-Performance Liquid Chromatography (HPLC)

  • Principle: HPLC separates components in a sample, allowing for the detection and quantification of the main compound and any impurities or degradation products.[25][26] For purity analysis, the result is often expressed as the area percentage of the main peak relative to all peaks in the chromatogram.[27]

  • Procedure:

    • Method Development: Develop or use an established HPLC method (isocratic or gradient) with a suitable mobile phase and column (e.g., C18) that provides good separation of the main peak from any potential impurities.

    • Sample Preparation: Prepare a dilute sample of the stock solution in a suitable mobile phase-compatible solvent.

    • Analysis: Inject the sample into the HPLC system. Use a detector, such as a Diode Array Detector (DAD), to monitor the elution.[27][28]

    • Data Interpretation: A pure sample should ideally show a single, sharp, symmetrical peak.[28] Purity can be calculated using area normalization: Purity (%) = (Area of Main Peak / Total Area of All Peaks) × 100. The purity should be ≥98% for most applications.

G start Prepared Stock Solution conc_check conc_check start->conc_check purity_check purity_check start->purity_check decision_conc Concentration within ±5% of target? pass PASS Stock is Validated for Use decision_conc->pass Yes fail FAIL Discard and Re-prepare decision_conc->fail No decision_purity Purity >98%? decision_purity->pass Yes decision_purity->fail No conc_check->decision_conc purity_check->decision_purity

Troubleshooting

ProblemPotential Cause(s)Recommended Solution
Compound will not fully dissolve. 1. Insufficient solvent volume.2. Low ambient temperature.3. Compound has low solubility.1. Ensure enough solvent is added for initial dissolution.2. Gently warm the solution (do not exceed 30-40°C).3. Continue sonication; if still insoluble, a lower concentration stock may be necessary.
Final concentration is inaccurate. 1. Weighing error.2. Improper use of volumetric flask.3. Pipetting error during dilution for QC.1. Recalibrate balance and re-weigh.2. Ensure meniscus is exactly on the line and flask is Class A.3. Calibrate pipettes; use proper technique.
HPLC shows multiple peaks. 1. Compound has degraded.2. Initial compound purity was low.3. Contamination during preparation.1. Prepare fresh stock; check storage conditions.2. Obtain a new lot of compound with a certificate of analysis.3. Use clean glassware and sterile technique.
Precipitate forms upon storage. 1. Solution was supersaturated.2. Temperature fluctuations.3. Solvent evaporation.1. Gently warm and sonicate to redissolve before use.2. Store at a stable temperature.3. Ensure vials are sealed tightly.

Conclusion

This application note provides a robust and verifiable methodology for preparing high-quality stock solutions of this compound in DMSO. By integrating meticulous technique with essential quality control checkpoints, researchers can ensure the integrity of their starting materials, leading to more reliable and reproducible experimental outcomes. Adherence to these principles of accuracy, validation, and proper handling is fundamental to the practice of good science.

References

  • Why Is HPLC Ideal for Chemical Purity Testing? - Moravek. (n.d.).
  • Peak Purity in HPLC: Assessment, Troubleshooting, and Best Practices. (2025).
  • HPLC Testing and Analysis - Detailed Guide for Accurate Results. (2024). Torontech.
  • How to Do Spectrophotometric Analysis: 13 Steps (with Pictures). (n.d.). wikiHow.
  • Spectrophotometer. (2019). Conduct Science.
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  • Using Spectrophotometer To Determine Concentration (UV/VIS). (2018). PROAnalytics.
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  • Mastering Spectrophotometer Techniques for Accurate Concentration Analysis. (2025). Persee.
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  • CAS No : 6494-19-5 | Product Name : 3-Methyl-6-nitroindazole. (n.d.). Pharmaffiliates.
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Application Note & Protocols: A Framework for the In Vitro Evaluation of 7-Methyl-6-nitro-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Abstract

This document provides a comprehensive guide for the initial in vitro characterization of 7-Methyl-6-nitro-1H-indazole, a novel synthetic compound. The indazole scaffold is a privileged structure in medicinal chemistry, with derivatives showing a wide array of pharmacological activities, including anti-tumor and anti-inflammatory effects.[1][2][3] However, the presence of a nitro-aromatic moiety necessitates a thorough evaluation of potential genotoxicity.[4][5] This guide presents a logically tiered experimental design, balancing the exploration of therapeutic potential with essential safety profiling. The protocols herein are designed to be self-validating, providing researchers in drug development with a robust framework to assess the compound's cytotoxic, anti-proliferative, anti-inflammatory, and genotoxic properties.

Scientific Rationale & Strategic Overview

The chemical architecture of this compound presents a duality common in drug discovery. The core 1H-indazole ring system is found in numerous bioactive compounds, suggesting potential for therapeutic efficacy.[2][6] The substituents—a methyl group at position 7 and a nitro group at position 6—critically influence its physicochemical properties and biological interactions.

The primary strategic consideration is the nitro group (NO₂) . While an effective pharmacophore in many approved drugs, it is also a well-known structural alert for potential toxicity.[5] In biological systems, nitro groups can undergo enzymatic reduction to form reactive nitroso and hydroxylamine intermediates, which can covalently bind to macromolecules like DNA, leading to mutations and chromosomal damage.[5][7]

Therefore, a prudent in vitro evaluation must follow a parallel, two-pronged approach:

  • Pharmacological Screening: To identify and characterize potential therapeutic activities, primarily focusing on the known biological roles of indazole derivatives, such as anti-cancer and anti-inflammatory effects.[8][9]

  • Toxicological Assessment: To proactively identify safety liabilities, with a primary focus on the genotoxic potential conferred by the nitro-aromatic system.[4]

This integrated strategy ensures that a comprehensive profile of the compound is developed, enabling an informed decision-making process for further preclinical development.

G cluster_0 Overall Experimental Workflow A Compound Synthesis & QC (this compound) B Phase 1: Foundational Profiling - Solubility & Stability - General Cytotoxicity Screen (IC50) A->B C Phase 2A: Pharmacological Investigation (Anti-Cancer / Anti-Inflammatory) B->C If Activity Observed D Phase 2B: Safety & Toxicology (Genotoxicity Assessment) B->D Parallel Assessment E Mechanistic Studies - Cell Cycle Analysis - Apoptosis Assays - Cytokine Profiling C->E F Regulatory Assays - Ames Test (Mutation) - Micronucleus Test (Clastogenicity) D->F G Data Synthesis & Go/No-Go Decision E->G F->G

Caption: Tiered workflow for the in vitro evaluation of this compound.

Phase 1: Foundational In Vitro Profiling

Before engaging in complex biological assays, it is crucial to establish the compound's fundamental properties and its general effect on cell viability.

Preliminary Assays: Solubility and Stability

Accurate pharmacological data relies on the compound being fully solubilized in the assay medium.

  • Solubility: Determine the maximum soluble concentration in Dimethyl Sulfoxide (DMSO) and the final assay medium (e.g., DMEM with 10% FBS). Visually inspect for precipitation at 37°C. The final DMSO concentration in the culture medium should typically not exceed 0.5% to avoid solvent-induced toxicity.

  • Stability: Assess the compound's stability in the assay medium over the course of the longest planned experiment (e.g., 72 hours). Use HPLC to quantify the parent compound at various time points.

General Cytotoxicity Screening

This initial screen determines the concentration range at which the compound affects cell viability. It is foundational for both pharmacological and toxicological studies. A panel of human cancer cell lines and a normal, non-transformed cell line should be used to identify potential anti-cancer selectivity.

Recommended Cell Lines:

  • Cancer Panel: A549 (lung), K562 (leukemia), PC-3 (prostate), HepG2 (hepatoma).[8]

  • Non-Transformed Control: HFF-1 (Human Foreskin Fibroblast)[10] or HEK-293 (Human Embryonic Kidney).[8]

This protocol is adapted from standard methodologies used for evaluating indazole derivatives.[8][11]

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Preparation: Prepare a 2X stock of this compound in complete medium from a 200X DMSO stock. Perform serial dilutions to create a range of 8-10 concentrations (e.g., 0.1 µM to 100 µM). Include a "vehicle control" (e.g., 0.5% DMSO) and a "no cells" blank control.

  • Cell Treatment: Add 100 µL of the 2X compound dilutions to the appropriate wells. The final volume will be 200 µL.

  • Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well. Incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Mix gently on an orbital shaker for 10 minutes.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ (half-maximal inhibitory concentration) value.

Cell LineTypeHypothetical IC₅₀ (µM)Selectivity Index (SI = IC₅₀ HFF-1 / IC₅₀ Cancer)
A549 Lung Carcinoma8.55.3
K562 Myeloid Leukemia5.28.7
PC-3 Prostate Cancer12.13.7
HFF-1 Normal Fibroblast45.31.0

Phase 2A: Pharmacological Investigation

If the foundational screen reveals potent and selective cytotoxicity against cancer cell lines, the next step is to investigate the mechanism of action. Based on the known activities of indazole derivatives, key areas to explore are the induction of apoptosis and cell cycle arrest.[8]

Anti-Proliferative and Pro-Apoptotic Activity
  • Cell Culture: Seed a suitable cancer cell line (e.g., K562) in 6-well plates at a density that will not exceed 80% confluency by the end of the experiment.

  • Treatment: Treat cells with the vehicle, a low dose (IC₂₅), and a high dose (IC₅₀) of the compound for 24 or 48 hours.

  • Cell Harvesting: Harvest cells, wash with ice-cold PBS, and fix in 70% ethanol at -20°C for at least 2 hours.

  • Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing Propidium Iodide (PI) and RNase A.

  • Analysis: Analyze the DNA content using a flow cytometer. Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. An accumulation of cells in a specific phase suggests cell cycle arrest.

  • Cell Culture and Treatment: Follow steps 1 and 2 from the Cell Cycle Analysis protocol.

  • Harvesting and Staining: Harvest cells and wash with cold PBS. Resuspend the cell pellet in 1X Annexin V Binding Buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol. Incubate in the dark for 15 minutes at room temperature.

  • Analysis: Analyze the stained cells by flow cytometry immediately. Quantify the populations of viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+) cells.

G cluster_1 Potential Pro-Apoptotic Signaling Compound This compound p53 p53 Activation Compound->p53 Hypothesized Inhibition of p53/MDM2 Interaction MDM2 MDM2 p53->MDM2 Inhibits Bax Bax (Pro-apoptotic) p53->Bax Upregulates Bcl2 Bcl-2 (Anti-apoptotic) p53->Bcl2 Downregulates Mito Mitochondrial Outer Membrane Permeabilization Bax->Mito Bcl2->Mito Casp9 Caspase-9 Mito->Casp9 Cytochrome c Release Casp3 Caspase-3 Casp9->Casp3 Activates Apoptosis Apoptosis Casp3->Apoptosis Executes

Caption: Hypothesized p53-mediated apoptotic pathway potentially modulated by the compound.[8]

Phase 2B: In Vitro Safety & Toxicology

This phase is conducted in parallel with pharmacological studies and is non-negotiable due to the compound's nitro-aromatic nature. The goal is to assess the potential for genetic damage using a standard battery of regulatory-accepted in vitro tests.[4]

Genotoxicity Assessment

G cluster_2 In Vitro Genotoxicity Assessment Workflow Start Start Cytotox Preliminary Cytotoxicity Assay (e.g., in CHO or TK6 cells) Determine Top Concentration Start->Cytotox Ames Bacterial Reverse Mutation Assay (Ames Test) Detects Gene Mutations Cytotox->Ames Micro Mammalian Cell Micronucleus Test (OECD 487) Detects Chromosome Damage Cytotox->Micro S9_Ames With S9 Metabolic Activation Ames->S9_Ames NoS9_Ames Without S9 Metabolic Activation Ames->NoS9_Ames S9_Micro With S9 (Short Exposure) Micro->S9_Micro NoS9_Micro Without S9 (Long Exposure) Micro->NoS9_Micro End Report & Interpretation S9_Ames->End NoS9_Ames->End S9_Micro->End NoS9_Micro->End

Caption: Standard workflow for assessing the genotoxic potential of a novel compound.[4]

  • Strains: Utilize a panel of Salmonella typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) and Escherichia coli (e.g., WP2 uvrA).

  • Metabolic Activation: Prepare a liver S9 fraction from Aroclor- or phenobarbital/β-naphthoflavone-induced rats to simulate mammalian metabolism.[4]

  • Assay Plate Preparation: In a test tube, combine the test compound at various concentrations, the bacterial culture, and either S9 mix or a buffer (for the non-activation arm).

  • Plating: Add molten top agar to the tube, mix, and pour onto minimal glucose agar plates.

  • Incubation: Incubate the plates at 37°C for 48-72 hours.

  • Scoring: Count the number of revertant colonies (his+ for Salmonella, trp+ for E. coli) on each plate.

  • Interpretation: A positive result is defined as a dose-dependent increase in revertant colonies, typically a two-fold or greater increase over the vehicle control, in one or more strains.

  • Cell Line: Use a suitable mammalian cell line such as L5178Y, TK6, CHO, or CHL.

  • Cytotoxicity Range-Finding: Perform a preliminary cytotoxicity assay to determine the concentration range. The highest concentration tested should induce approximately 50-60% cytotoxicity or precipitation.[4]

  • Treatment:

    • Short Treatment (with S9): Treat cells for 3-6 hours with the compound in the presence of S9 mix. Wash and culture for an additional 1.5-2.0 cell cycles.

    • Long Treatment (without S9): Treat cells for 1.5-2.0 cell cycles without S9 mix.

  • Cytokinesis Block: Add Cytochalasin B to the culture medium to block cell division at the two-cell stage, resulting in binucleated cells. This allows for the specific analysis of cells that have undergone one mitosis.

  • Harvesting and Staining: Harvest cells, treat with a hypotonic solution, fix, and drop onto microscope slides. Stain with a DNA-specific dye like Giemsa or acridine orange.

  • Scoring: Using a microscope, score at least 2000 binucleated cells per concentration for the presence of micronuclei (small, membrane-bound DNA fragments in the cytoplasm).

  • Interpretation: A positive result is a statistically significant, dose-dependent increase in the frequency of micronucleated cells.[4]

Data Interpretation and Next Steps

The culmination of this in vitro investigation is a comprehensive data package.

  • Favorable Outcome: The ideal candidate will exhibit potent and selective activity in a pharmacological model (e.g., low micromolar IC₅₀ in cancer cells with a high selectivity index) AND be negative in all genotoxicity assays. Such a profile would strongly support advancing the compound to in vivo efficacy and safety studies.

  • Unfavorable Outcome: A positive result in either the Ames test or the micronucleus assay is a significant safety red flag. While some nitro-containing drugs on the market show mutagenic potential in vitro, this often requires extensive further investigation to prove a lack of in vivo relevance, a resource-intensive endeavor.[7][12]

  • Mixed Outcome: The compound may show interesting pharmacological activity but also borderline or weak genotoxicity. In this case, structure-activity relationship (SAR) studies would be warranted to design analogs that retain the desired activity while eliminating the toxicological liability.

This structured approach provides a robust and efficient pathway to characterize novel indazole derivatives like this compound, ensuring that both potential benefits and risks are thoroughly evaluated at an early stage of drug discovery.

References

  • BenchChem. (n.d.). Protocol for in vitro genotoxicity assessment of nitro compounds.
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  • Journal of Pharmaceutical Negative Results. (2022). Indazole From Natural Resources And Biological Activity. Journal of Pharmaceutical Negative Results, 13(Special Issue 9), 7669-7681.
  • Wang, C., et al. (2023). Design, Synthesis and Antitumor Activity of 1 H-indazole-3-amine Derivatives. International Journal of Molecular Sciences, 24(10), 8686.
  • Royal Society of Chemistry. (2023). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry.
  • ResearchGate. (n.d.). Tissue-specific activity of aromatic nitro compounds and proposed mechanism thought to account for the clastogenicity of these compounds.
  • BenchChem. (n.d.). A Technical Guide to 6-Nitro-1H-Indazole and Its Derivatives: Synthesis, Biological Activity, and Therapeutic Potential.
  • Ben-M'barek, K., et al. (2021). Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates: synthesis, biological activity, and molecular modelling studies. RSC Advances, 11(61), 38779-38791.
  • Rojas-Mayorquín, A. E., et al. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. Pharmaceuticals, 15(6), 705.
  • Synthesis of 2-azetidinone derivatives of 6-nitro-1H-indazole and their biological importance. (2012). Der Pharma Chemica, 4(2), 795-802.
  • Słoczyńska, K., et al. (2021). Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines. International Journal of Molecular Sciences, 22(19), 10293.
  • ResearchGate. (n.d.). (PDF) DEVELOPMENT OF 1H-INDAZOLE DERIVATIVES AS ANTI-INFLAMMATORY AGENTS USING COMPUTATIONAL METHODS.
  • Elguero, J., et al. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry, 87(9), 5809-5821.
  • BenchChem. (n.d.). 7-Nitro-1H-indazol-6-OL | Research Chemical.
  • ACS Publications. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry.
  • ResearchGate. (2022). (PDF) Study of the Addition Mechanism of 1 H -Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions.
  • MDPI. (2024). In Silico Studies and Biological Evaluation of Thiosemicarbazones as Cruzain-Targeting Trypanocidal Agents for Chagas Disease. Molecules, 29(1), 223.
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Application Notes & Protocols: A Framework for the In Vitro Evaluation of 7-Methyl-6-nitro-1H-indazole in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: As a novel chemical entity, specific biological data for 7-Methyl-6-nitro-1H-indazole in cancer cell lines is not extensively documented in publicly available literature. The following application notes and protocols are presented as a scientifically rigorous framework for the initial in vitro evaluation of this, or structurally related, novel compounds. The proposed mechanisms and presented data are illustrative and intended to guide the experimental design process.

Introduction: The Rationale for Investigating Indazole Scaffolds in Oncology

The indazole nucleus is a prominent heterocyclic scaffold that is a constituent of numerous compounds with a wide array of pharmacological activities, including potent anticancer properties.[1][2] Various substituted indazole derivatives have demonstrated significant antiproliferative effects against a panel of human cancer cell lines.[2][3] These compounds can exert their effects through diverse mechanisms, such as the inhibition of critical cell signaling pathways, induction of apoptosis (programmed cell death), and cell cycle arrest.[2]

The compound this compound, a specific derivative, presents a unique substitution pattern that warrants investigation. The nitro group, an electron-withdrawing moiety, and the methyl group can significantly influence the molecule's electronic properties and its interaction with biological targets.[4] This guide provides a comprehensive, step-by-step approach to systematically characterize the potential anticancer effects of this novel agent in a cancer cell line model.

Phase 1: Foundational Analysis - Determining Cytotoxicity

The initial and most critical step in evaluating a novel compound is to determine its cytotoxic and cytostatic effects. This establishes the concentration range over which the compound is biologically active and provides the half-maximal inhibitory concentration (IC50), a key measure of potency.[5] The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust and widely used colorimetric method for this purpose. It measures the metabolic activity of cells, which in viable cells, reduces the yellow MTT tetrazolium salt to a purple formazan product.[6]

Experimental Protocol 1: MTT Assay for Cell Viability

Causality Behind Experimental Choices: This protocol is designed to create a dose-response curve. Seeding density is optimized to ensure cells are in an exponential growth phase during the experiment. The 48 to 72-hour incubation period allows sufficient time for the compound to exert its effects on cell proliferation. The use of a solubilizing agent like DMSO is critical because the formazan product is crystalline and insoluble in aqueous culture medium.[6]

Materials:

  • Selected human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer)

  • Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • This compound

  • MTT solution (5 mg/mL in sterile PBS)[7]

  • DMSO (Dimethyl sulfoxide)

  • Sterile 96-well flat-bottom plates

  • Microplate reader

Step-by-Step Methodology:

  • Cell Seeding: Harvest and count cells, then seed them into a 96-well plate at a density of 5,000–10,000 cells/well in 100 µL of medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for attachment.[7]

  • Compound Preparation & Treatment: Prepare a stock solution of this compound in DMSO. Perform serial dilutions in complete culture medium to achieve the desired final concentrations (e.g., ranging from 0.1 µM to 100 µM).

  • Remove the overnight culture medium from the cells and add 100 µL of the diluted compound solutions to the respective wells. Include wells for a vehicle control (DMSO at the same final concentration as the highest compound dose) and a no-treatment control.

  • Incubation: Incubate the plate for 48 or 72 hours at 37°C and 5% CO2.

  • MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well and incubate for another 4 hours. Viable cells will produce purple formazan crystals.

  • Formazan Solubilization: Carefully aspirate the medium containing MTT from each well. Add 100 µL of DMSO to each well to dissolve the formazan crystals.[7]

  • Absorbance Measurement: Gently shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution.[6] Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration and use non-linear regression to determine the IC50 value.

Data Presentation: Hypothetical IC50 Values
Cell LineTissue of OriginHypothetical IC50 of this compound (µM) after 48h
MCF-7Breast Adenocarcinoma12.8 ± 1.5
A549Lung Carcinoma25.2 ± 2.1
HCT116Colorectal Carcinoma9.5 ± 1.1
PC-3Prostate Carcinoma31.6 ± 3.4
Experimental Workflow: Cytotoxicity Screening

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis cell_culture 1. Cancer Cell Culture & Maintenance seeding 2. Seed Cells in 96-well Plates cell_culture->seeding compound_prep 3. Prepare Serial Dilutions of Test Compound seeding->compound_prep treatment 4. Treat Cells with Compound (48-72h) compound_prep->treatment mtt_add 5. Add MTT Reagent (4h Incubation) treatment->mtt_add dissolve 6. Solubilize Formazan with DMSO mtt_add->dissolve read 7. Measure Absorbance (570 nm) dissolve->read calculate 8. Calculate % Viability & Determine IC50 read->calculate G cluster_prep Cell Preparation cluster_stain Staining cluster_analysis Analysis treat 1. Treat Cells with Compound (IC50) harvest 2. Harvest Adherent & Floating Cells treat->harvest wash 3. Wash with cold PBS harvest->wash resuspend 4. Resuspend in Binding Buffer wash->resuspend add_stain 5. Add Annexin V-FITC & Propidium Iodide resuspend->add_stain incubate 6. Incubate 15 min in the dark add_stain->incubate analyze 7. Analyze by Flow Cytometry incubate->analyze

Apoptosis detection workflow.

Phase 3: Deepening Mechanistic Understanding - Cell Cycle Analysis

Many anticancer compounds exert their effects by disrupting the normal progression of the cell cycle, often causing arrest at specific checkpoints (G1, S, or G2/M). This prevents cancer cells from dividing and can ultimately trigger apoptosis. Flow cytometry using propidium iodide (PI) staining is a standard technique to analyze the distribution of cells across these phases. [8]PI is a stoichiometric dye, meaning it binds to DNA in proportion to the amount present. Therefore, cells in the G2/M phase (with twice the DNA content) will have approximately double the fluorescence intensity of cells in the G0/G1 phase. [9]

Experimental Protocol 3: Cell Cycle Analysis by Propidium Iodide Staining

Causality Behind Experimental Choices: Fixing cells with ice-cold 70% ethanol is a critical step as it permeabilizes the cell membrane, allowing PI to enter and stain the nuclear DNA. [10]Treatment with RNase A is essential because PI can also bind to double-stranded RNA, and its removal ensures that the fluorescence signal is specific to DNA content, providing an accurate cell cycle profile. [8] Materials:

  • Treated and control cancer cells

  • Ice-cold 70% Ethanol

  • PBS

  • PI staining solution (containing PI and RNase A) [10]* Flow cytometer

Step-by-Step Methodology:

  • Cell Treatment & Harvesting: Seed cells and treat with the IC50 concentration of the compound for 24 or 48 hours. Harvest approximately 1 x 10^6 cells per sample.

  • Fixation: Wash the cells with PBS. Resuspend the cell pellet and add ice-cold 70% ethanol dropwise while gently vortexing to prevent clumping. Fix for at least 30 minutes on ice (or store at -20°C for longer periods). [10]3. Washing: Centrifuge the fixed cells, discard the ethanol, and wash the pellet twice with PBS. [9]4. Staining: Resuspend the cell pellet in 500 µL of PI/RNase A staining solution.

  • Incubation: Incubate for 30 minutes at room temperature, protected from light. [11]6. Flow Cytometry Analysis: Analyze the samples on a flow cytometer, ensuring the data is collected on a linear scale. Use gating strategies to exclude doublets and debris. [11]The resulting histogram is analyzed using cell cycle modeling software.

Data Presentation: Hypothetical Cell Cycle Distribution in HCT116 Cells (24h)
TreatmentG0/G1 Phase (%)S Phase (%)G2/M Phase (%)Sub-G1 (Apoptosis) (%)
Vehicle Control (DMSO)55.4 ± 3.228.1 ± 2.516.5 ± 1.81.2 ± 0.3
This compound (IC50)25.9 ± 2.915.3 ± 1.950.1 ± 4.18.7 ± 1.1

Phase 4: Molecular Target Identification - Western Blotting

To connect the observed cellular effects (apoptosis, cell cycle arrest) to specific molecular events, Western blotting is an indispensable technique. It allows for the detection and semi-quantification of key proteins involved in these pathways. Based on the induction of apoptosis and G2/M arrest, a logical hypothesis is that this compound activates the intrinsic apoptosis pathway.

Proposed Signaling Pathway for Investigation

A plausible mechanism is that the compound induces cellular stress, leading to the upregulation of pro-apoptotic Bcl-2 family proteins (like Bax) and downregulation of anti-apoptotic proteins (like Bcl-2). This disrupts the mitochondrial membrane potential, causing the release of cytochrome c into the cytoplasm. Cytochrome c then activates a caspase cascade, starting with initiator caspase-9 and leading to the cleavage and activation of executioner caspase-3. Activated caspase-3 cleaves key cellular substrates, such as PARP (Poly (ADP-ribose) polymerase), leading to the execution of apoptosis. [12]Concurrently, cell cycle arrest at the G2/M checkpoint is often mediated by proteins like p21.

Signaling Pathway Diagram: Intrinsic Apoptosis```dot

G compound 7-Methyl-6-nitro- 1H-indazole stress Cellular Stress compound->stress bcl2 Bcl-2 (Anti-apoptotic) (Expression ↓) stress->bcl2 bax Bax (Pro-apoptotic) (Expression ↑) stress->bax mito Mitochondrial Disruption bcl2->mito bax->mito cyto_c Cytochrome c Release mito->cyto_c cas9 Caspase-9 Activation cyto_c->cas9 cas3 Caspase-3 Activation cas9->cas3 parp PARP Cleavage cas3->parp apoptosis Apoptosis parp->apoptosis

Sources

Application Note: A Robust Colorimetric Assay for Screening Indazole-Based Inhibitors of Neuronal Nitric Oxide Synthase (nNOS)

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a detailed, field-tested protocol for determining the inhibitory potential of indazole-based compounds against neuronal nitric oxide synthase (nNOS). Overproduction of nitric oxide (NO) by nNOS is implicated in various neurological disorders, making nNOS a prime therapeutic target.[1][2] The indazole scaffold is a promising chemotype for developing selective nNOS inhibitors.[1][3][4] We present a robust and high-throughput adaptable protocol based on the Griess reaction, which colorimetrically quantifies nitrite, a stable breakdown product of NO. This guide is designed for researchers in drug discovery and pharmacology, offering step-by-step instructions, explaining the rationale behind key steps, and providing guidance on data analysis and interpretation.

Introduction: The "Why"

1.1. nNOS: A Key Neuromodulator and Therapeutic Target

Nitric oxide (NO) is a critical gaseous signaling molecule involved in a vast array of physiological processes, including neurotransmission, vascular regulation, and immune response.[5][6] In the central nervous system, NO is primarily synthesized by neuronal nitric oxide synthase (nNOS), one of three NOS isoforms.[7] While essential for normal neuronal communication, excessive NO production by nNOS is linked to excitotoxicity and neurodegenerative diseases, making selective nNOS inhibition a compelling therapeutic strategy.[1][2]

1.2. The nNOS Catalytic Cycle: A Multi-Cofactor Process

nNOS catalyzes a complex five-electron oxidation of L-arginine to produce L-citrulline and NO.[5] This process is critically dependent on several cofactors: NADPH, FAD, FMN, tetrahydrobiopterin (BH4), and heme.[5] The enzyme exists as a homodimer, with each monomer containing an N-terminal oxygenase domain and a C-terminal reductase domain.[8][9] Electron transfer from NADPH to the heme active site is a key regulatory step, triggered by the binding of a Calcium-Calmodulin (Ca2+/CaM) complex to a linker region between the two domains.[10][11][12]

1.3. Indazoles as Privileged Scaffolds for nNOS Inhibition

Indazole derivatives have emerged as a significant class of nNOS inhibitors. Compounds like 7-nitroindazole (7-NI) are well-characterized selective inhibitors of nNOS and are widely used as pharmacological tools to probe the function of NO in the brain.[3][13][14] The indazole ring system provides a rigid scaffold that can be functionalized to achieve high potency and selectivity against nNOS over the endothelial (eNOS) and inducible (iNOS) isoforms.[1] Developing a reliable assay to screen new indazole analogues is a critical step in the drug discovery pipeline.

Assay Principle: From NO to a Colored Signal

Direct measurement of the NO radical is challenging due to its short half-life. Therefore, this protocol relies on the quantification of its stable, nonvolatile breakdown products, nitrite (NO₂⁻) and nitrate (NO₃⁻).[15] The assay workflow involves two key enzymatic reactions:

  • nNOS Catalysis: In the primary reaction, the nNOS enzyme converts L-arginine to L-citrulline and NO in the presence of its necessary cofactors.

  • Griess Reaction: The NO produced rapidly oxidizes to nitrite in the aqueous buffer. The Griess Reagent, a two-part solution, then converts nitrite into a stable, purple-colored azo compound in a two-step diazotization reaction.[16][17] The intensity of the purple color, measured by absorbance at 540 nm, is directly proportional to the amount of nitrite formed, and thus to the nNOS activity.[18]

Inhibitors, such as the indazole compounds being tested, will bind to nNOS and reduce its catalytic activity, leading to a decrease in NO production and a corresponding reduction in the final colorimetric signal.

Visualized Protocols & Workflows

nNOS Catalytic Pathway and Inhibition

The following diagram illustrates the enzymatic reaction catalyzed by nNOS and the point of intervention for inhibitory indazole compounds.

G cluster_0 nNOS Reductase Domain cluster_1 nNOS Oxygenase Domain NADPH NADPH FAD FAD NADPH->FAD e- transfer FMN FMN FAD->FMN e- transfer NADP NADP+ FAD->NADP Heme Heme FMN->Heme e- LCit L-Citrulline Heme->LCit NO Nitric Oxide (NO) Heme->NO LArg L-Arginine LArg->Heme O2 O2 O2->Heme Indazole Indazole Inhibitor Indazole->Heme Binds & Blocks Substrate Site CaM Ca2+/Calmodulin CaM->FMN Activates e- transfer

Caption: nNOS catalytic cycle and the mechanism of indazole-based inhibition.

Experimental Workflow Overview

This flowchart provides a high-level view of the entire experimental procedure from preparation to data analysis.

workflow prep 1. Reagent Preparation (Buffers, Cofactors, Enzyme, Test Compounds, Controls) plate 2. Plate Setup (96-Well) (Blanks, Controls, Indazoles) prep->plate initiate 3. Reaction Initiation (Add nNOS Enzyme) plate->initiate incubate 4. Enzymatic Reaction (Incubate at 37°C) initiate->incubate griess 5. Color Development (Add Griess Reagents) incubate->griess read 6. Absorbance Measurement (Read at 540 nm) griess->read analyze 7. Data Analysis (% Inhibition, IC50 Curve) read->analyze

Caption: High-level experimental workflow for the nNOS inhibition assay.

Detailed Experimental Protocol

Disclaimer: This protocol is a guideline. Optimal concentrations of enzyme, substrate, and cofactors may need to be determined empirically for specific enzyme lots and experimental conditions.

Materials and Reagents
  • Enzyme: Recombinant human or rat nNOS (Store at -80°C)

  • Substrate: L-Arginine

  • Cofactors:

    • β-Nicotinamide adenine dinucleotide phosphate (NADPH)

    • Flavin adenine dinucleotide (FAD)

    • Flavin mononucleotide (FMN)

    • (6R)-5,6,7,8-Tetrahydrobiopterin (BH4)

    • Calmodulin (CaM)

    • Calcium Chloride (CaCl₂)

  • Buffers: HEPES buffer (pH 7.4)

  • Inhibitors:

    • Test Indazole Compounds (dissolved in DMSO)

    • Positive Control: 7-Nitroindazole (7-NI) or L-NAME[13][19]

  • Detection: Griess Reagent System

    • Sulfanilamide solution (in phosphoric acid)

    • N-(1-Naphthyl)ethylenediamine dihydrochloride (NED) solution

  • Standard: Sodium Nitrite (NaNO₂)

  • Equipment:

    • 96-well clear, flat-bottom microplates

    • Multichannel pipettes

    • Microplate reader (capable of reading absorbance at 540 nm)

    • Incubator (37°C)

Reagent Preparation (On the Day of Assay)
  • Assay Buffer: 50 mM HEPES, pH 7.4. Keep on ice.

  • Cofactor Mix (2X Concentration): Prepare a master mix in Assay Buffer. This is a critical step as cofactors like BH4 are sensitive to oxidation.

    • Rationale: Preparing a master mix ensures consistency across all wells and minimizes pipetting errors. Keeping it on ice and preparing it fresh is crucial for maintaining the activity of labile components.

    • Final concentrations in the 2X mix:

      • 2.0 mM NADPH

      • 4 µM FAD

      • 4 µM FMN

      • 20 µM BH4

      • 20 µg/mL Calmodulin

      • 400 µM CaCl₂

  • Substrate Solution (L-Arginine, 10X Concentration): Prepare a 2 mM solution in Assay Buffer.

    • Rationale: The substrate concentration should be near the Km value of the enzyme to ensure the assay is sensitive to competitive inhibitors.

  • nNOS Enzyme Dilution: Dilute the nNOS enzyme stock in cold Assay Buffer to a working concentration (e.g., 2X final concentration). The exact dilution must be optimized in a preliminary enzyme titration experiment to find a concentration that yields a robust signal within the linear range of the assay.

  • Indazole Compound Dilutions: Prepare a serial dilution of your test indazole compounds and the positive control (e.g., 7-NI) in Assay Buffer containing a final DMSO concentration of <1%.

    • Rationale: High concentrations of DMSO can inhibit enzyme activity. It is essential to maintain a consistent, low percentage of DMSO across all wells, including controls.

  • Nitrite Standard Curve: Prepare a serial dilution of Sodium Nitrite in Assay Buffer (e.g., from 100 µM down to 0 µM) to quantify the amount of NO produced.

Assay Procedure (96-Well Plate)
  • Plate Layout: Design the plate map carefully. Include wells for the nitrite standard curve, "100% activity" controls (enzyme, no inhibitor), "blank" controls (no enzyme), and test compound wells at various concentrations. (See Table 1 for an example).

  • Add Reagents: In a 96-well plate, add the components in the following order (total volume per well will be 100 µL):

    • 50 µL of 2X Cofactor Mix to all wells (except blanks for the standard curve).

    • 10 µL of Assay Buffer (for 100% activity controls) or 10 µL of the appropriate Indazole Compound dilution.

    • 10 µL of 10X L-Arginine solution.

    • 20 µL of Assay Buffer.

  • Pre-incubation: Pre-incubate the plate at 37°C for 5 minutes.

    • Rationale: This step allows the test compounds to bind to the enzyme before the reaction starts and ensures the reaction begins at the optimal temperature.

  • Initiate Reaction: Add 10 µL of the diluted nNOS enzyme solution to all wells except the blanks. Mix gently by tapping the plate.

  • Enzymatic Incubation: Incubate the plate at 37°C for 30-60 minutes. The optimal time should be determined during assay development to ensure the reaction is in the linear phase.

  • Stop Reaction & Develop Color:

    • Add 50 µL of Sulfanilamide solution (Griess Reagent I) to each well. Incubate for 10 minutes at room temperature, protected from light.

    • Rationale: The acidic nature of this reagent helps to stop the enzymatic reaction.

    • Add 50 µL of NED solution (Griess Reagent II) to each well. Incubate for another 10 minutes at room temperature, protected from light. A purple color will develop in wells where nitrite is present.

  • Read Absorbance: Measure the absorbance of each well at 540 nm using a microplate reader.

Data Presentation and Analysis

Plate Layout Example

Table 1. Example 96-Well Plate Layout for nNOS Inhibition Assay.

Well1-23-45-67-89-1011-12
A Std (100µM)Cmpd 1 (100µM)Cmpd 2 (100µM)Cmpd 3 (100µM)Cmpd 4 (100µM)100% Act.
B Std (50µM)Cmpd 1 (30µM)Cmpd 2 (30µM)Cmpd 3 (30µM)Cmpd 4 (30µM)100% Act.
C Std (25µM)Cmpd 1 (10µM)Cmpd 2 (10µM)Cmpd 3 (10µM)Cmpd 4 (10µM)100% Act.
D Std (12.5µM)Cmpd 1 (3µM)Cmpd 2 (3µM)Cmpd 3 (3µM)Cmpd 4 (3µM)Blank
E Std (6.25µM)Cmpd 1 (1µM)Cmpd 2 (1µM)Cmpd 3 (1µM)Cmpd 4 (1µM)Blank
F Std (3.13µM)Cmpd 1 (0.3µM)Cmpd 2 (0.3µM)Cmpd 3 (0.3µM)Cmpd 4 (0.3µM)Blank
G Std (1.56µM)Cmpd 1 (0.1µM)Cmpd 2 (0.1µM)Cmpd 3 (0.1µM)Cmpd 4 (0.1µM)7-NI (Pos Ctrl)
H Std (0µM)Cmpd 1 (0.03µM)Cmpd 2 (0.03µM)Cmpd 3 (0.03µM)Cmpd 4 (0.03µM)7-NI (Pos Ctrl)

Std = Nitrite Standard, Cmpd = Indazole Compound, 100% Act. = 100% Activity Control (No Inhibitor), Blank = No Enzyme Control.

Calculations
  • Correct for Background: Subtract the average absorbance of the "Blank" (no enzyme) wells from all other wells.

    • Corrected Abs = Abs_sample - Avg_Abs_blank

  • Calculate Percent Inhibition: Use the corrected absorbance values to determine the percentage of nNOS activity inhibited by your indazole compounds at each concentration.

    • % Inhibition = (1 - (Corrected Abs_inhibitor / Avg_Corrected Abs_100%_activity)) * 100

  • Determine IC₅₀: Plot the % Inhibition against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response (variable slope) curve using a suitable software package (e.g., GraphPad Prism, R). The IC₅₀ is the concentration of the inhibitor that produces 50% inhibition of enzyme activity.

Sample Data

Table 2. Example Data for an Indazole Compound.

[Indazole] (µM)Avg. Absorbance (540 nm)Corrected Absorbance% Inhibition
0 (100% Act.)0.8500.8000%
0.10.7700.72010.0%
0.30.6500.60025.0%
1.00.4500.40050.0%
3.00.2100.16080.0%
10.00.0980.04894.0%
30.00.0620.01298.5%
Blank (No Enzyme)0.050N/AN/A

In this example, the IC₅₀ is approximately 1.0 µM.

Trustworthiness: A Self-Validating System

To ensure the reliability and trustworthiness of your results, incorporate the following checks:

  • Positive Control: A known nNOS inhibitor (e.g., 7-NI or L-NAME) should produce an IC₅₀ value consistent with literature reports.[3][19] This validates that the assay system is responsive to inhibition.

  • Standard Curve: The nitrite standard curve should be linear (R² > 0.99), confirming that the Griess reaction is working correctly and allowing for the potential quantification of NO production rate (pmol/min/mg enzyme).

  • Z'-Factor: For high-throughput screening applications, calculate the Z'-factor to assess the quality and robustness of the assay. A Z' > 0.5 indicates an excellent assay.

    • Z' = 1 - (3 * (SD_max + SD_min)) / |Avg_max - Avg_min|

    • Where "max" refers to the 100% activity control and "min" refers to a maximally inhibited control.

  • Selectivity Assays: To confirm that your indazole hits are selective for nNOS, this protocol should be repeated using purified eNOS and iNOS enzymes. A compound is considered selective if its IC₅₀ for nNOS is significantly lower (typically >10-fold) than for eNOS and iNOS. This is a critical step, as inhibition of eNOS can lead to undesirable cardiovascular side effects.[20]

Conclusion

The colorimetric nNOS inhibition assay described here provides a reliable, cost-effective, and high-throughput method for screening and characterizing indazole-based inhibitors. By understanding the roles of each reagent and incorporating proper controls, researchers can generate high-quality, reproducible data critical for advancing neurotherapeutic drug discovery programs. The detailed protocol and data analysis guide serve as a comprehensive resource for scientists aiming to identify novel modulators of nNOS activity.

References

  • Wikipedia. (n.d.). Nitric oxide synthase.
  • Oxford Biomedical Research. (n.d.). Ultra Sensitive Assay for Nitric Oxide Synthase.
  • Guliaeva, N. V., & Onufriev, M. V. (1997). 7-Nitroindazole, a nitric oxide synthase inhibitor, has anxiolytic-like properties in exploratory models of anxiety. Psychopharmacology, 131(4), 399–405.
  • Abu-Soud, H. M., Yoho, L. L., & Stuehr, D. J. (1994). Nitric oxide synthases reveal a role for calmodulin in controlling electron transfer. Proceedings of the National Academy of Sciences, 91(22), 10769–10773.
  • Wang, Y., & Li, H. (2005). A Cellular Model for Screening Neuronal Nitric Oxide Synthase Inhibitors. PLoS ONE, 1(1), e10.
  • Wu, J., et al. (2021). Insights into human eNOS, nNOS and iNOS structures and medicinal indications from statistical analyses of their interactions with bound compounds. Journal of Biosciences, 46(1), 1-21.
  • Stoll, S., et al. (2012). Mechanism and Kinetics of Inducible Nitric Oxide Synthase Auto-S-Nitrosation and Inactivation. Biochemistry, 51(2), 730-740.
  • O'Dell, T. J., et al. (1996). 7-Nitro indazole, a selective neuronal nitric oxide synthase inhibitor in vivo, impairs spatial learning in the rat. Learning & Memory, 2(6), 267–278.
  • Tsikas, D. (2007). Measurement of Nitric Oxide Production in Biological Systems by Using Griess Reaction Assay. Sensors, 7(12), 3094-3129.
  • Abu-Soud, H. M., et al. (2000). Effects of Ca2+-Activated Calmodulin on Neuronal Nitric Oxide Synthase Reductase Activity and Binding of Substrates: pH Dependence of Kinetic Parameters. Biochemistry, 39(40), 12160–12168.
  • Bogle, R. G., et al. (1992). L-NAME releases nitric oxide and potentiates subsequent nitroglycerin-mediated vasodilation. British Journal of Pharmacology, 105(4), 768–770.
  • Cinelli, M. A., et al. (2020). Inducible nitric oxide synthase (iNOS): More than an inducible enzyme? Rethinking the classification of NOS isoforms. Nitric Oxide, 102, 6-12.
  • Schulz, J. B., et al. (1995). Inhibition of neuronal nitric oxide synthase by 7-nitroindazole protects against MPTP-induced neurotoxicity in mice. Journal of Neurochemistry, 64(2), 936–939.
  • Stuehr, D. J., et al. (2012). Mechanism and Kinetics of Inducible Nitric Oxide Synthase Auto-S-nitrosation and Inactivation. Biochemistry, 51(2), 730-40.
  • Lu, Y., et al. (2014). Nitric oxide detection methods in vitro and in vivo. Medical Gas Research, 4, 17.
  • Di Mola, A., et al. (2024). Advancements in the Research of New Modulators of Nitric Oxide Synthases Activity. International Journal of Molecular Sciences, 25(15), 8343.
  • Jagtap, P. G., et al. (2014). Development Of Nitric Oxide Synthase Inhibitors for Neurodegeneration and Neuropathic Pain. Future Medicinal Chemistry, 6(13), 1505-1527.
  • Li, H., et al. (2008). Mechanism of Inactivation of Neuronal Nitric Oxide Synthase by (S)-2-Amino-5-(2-(methylthio)acetimidamido)pentanoic acid. Journal of the American Chemical Society, 130(41), 13644-13651.
  • Wikipedia. (n.d.). 7-Nitroindazole.
  • Wang, Z. Q., et al. (2012). Mechanism of Nitric Oxide Synthase Regulation: Electron Transfer and Interdomain Interactions. Antioxidants & Redox Signaling, 17(1), 11-24.
  • ResearchGate. (2014). Griess reagent is used to measure NO released by cells. How can I use this to assess the function of endothelial nitric oxide synthase (eNOS)?.
  • BioAssay Systems. (n.d.). Nitric Oxide Synthase (NOS) Inhibitor Assay Screening Services.
  • Omar, A., & Abdelal, A. (2022). Nitric Oxide Synthases: Properties and Catalytic Mechanism. IntechOpen.
  • Komeima, K., et al. (2018). Coordination between Calcium/Calmodulin-Dependent Protein Kinase II and Neuronal Nitric Oxide Synthase in Neurons. International Journal of Molecular Sciences, 19(11), 3356.
  • Gau, N., et al. (2005). Innate Immunity Signaling: Cytosolic Ca2+ Elevation Is Linked to Downstream Nitric Oxide Generation through the Action of Calmodulin or a Calmodulin-Like Protein. Plant Physiology, 139(4), 1957–1972.
  • Synapse. (2024). What are nNOS inhibitors and how do they work?.
  • Fox, G. B., et al. (2011). The selective neuronal nitric oxide synthase inhibitor 7-nitroindazole has acute analgesic but not cumulative effects in a rat model of peripheral neuropathy. Journal of Pain Research, 4, 93–100.
  • Pechánová, O., & Bernátová, I. (2002). L-NAME in the cardiovascular system - nitric oxide synthase activator?. Journal of Physiology and Pharmacology, 53(4 Pt 1), 537-49.
  • Xia, C., et al. (2017). Mapping interactions of calmodulin and neuronal NO synthase by crosslinking and mass spectrometry. Journal of the American Society for Mass Spectrometry, 28(10), 2154–2165.

Sources

Screening 7-Methyl-6-nitro-1H-indazole against a kinase panel

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Topic: Screening 7-Methyl-6-nitro-1H-indazole against a Kinase Panel

Abstract

Protein kinases are a major class of therapeutic targets, and identifying novel, selective inhibitors is a cornerstone of modern drug discovery.[1][2] The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of several approved kinase inhibitors.[3][4][5] This document provides a comprehensive guide for the initial characterization of a novel indazole derivative, this compound, through in vitro biochemical screening against a diverse panel of human kinases. We present a rationale for the screening strategy, a detailed, field-proven protocol for a luminescence-based primary screen, and methodologies for hit confirmation, including IC50 determination and mechanism of action studies. The protocols are designed to be robust and adaptable, ensuring high-quality, reproducible data for confident decision-making in early-stage drug development.

Introduction: Rationale and Scientific Background

The Kinase Superfamily: A Premier Target Class

The human genome encodes over 500 protein kinases, collectively known as the kinome.[6] These enzymes regulate a vast number of cellular processes by catalyzing the phosphorylation of specific substrates, effectively acting as molecular switches in signal transduction pathways.[2][7] Dysregulation of kinase activity is a known driver in numerous pathologies, including cancer, inflammation, and neurodegenerative disorders, making them highly attractive targets for therapeutic intervention.[2][8]

The Indazole Scaffold: A Privileged Motif in Kinase Inhibition

The indazole ring system is a prominent feature in many small-molecule kinase inhibitors.[3][5] Its unique structural and electronic properties allow it to form key interactions within the ATP-binding pocket of various kinases.[9][10] Several FDA-approved drugs, such as Axitinib and Pazopanib, incorporate an indazole core, validating its utility in designing potent and selective inhibitors.[3][5]

This compound: A Test Article with Potential

The subject of this protocol, this compound, is a novel derivative. While no specific biological activity has been published for this exact molecule, its core structure suggests potential kinase inhibitory activity. The nitro group, a strong electron-withdrawing feature, can significantly influence molecular interactions and metabolic stability.[11][12] However, the presence of a nitroaromatic group also necessitates careful evaluation due to potential toxicological liabilities, often associated with metabolic reduction.[11][12][13] Therefore, an early-stage, broad biochemical screen is a critical first step to identify any potential kinase targets, assess preliminary selectivity, and guide future optimization efforts.

The primary objective of this study is to perform a systematic screen of this compound against a panel of purified kinases to identify any direct inhibitory activity.

Experimental Design & Strategy

A multi-stage approach is employed to efficiently identify and characterize the kinase inhibitory profile of the test compound. This strategy minimizes resource expenditure while maximizing data quality and confidence.

G cluster_0 Phase 1: Primary Screen cluster_1 Phase 2: Hit Confirmation & Potency cluster_2 Phase 3: Mechanism of Action A Compound Preparation (this compound) B Single-Dose Screening (e.g., 10 µM) vs. Kinase Panel A->B C Data Analysis: Calculate Percent Inhibition B->C D Hit Identification (Inhibition > 50%) C->D Identify Preliminary Hits E IC50 Determination (10-point dose-response) D->E F Data Analysis: Generate Dose-Response Curves E->F G Confirmed Hits (Potent IC50 Values) F->G Confirm Potency & Rank Hits H ATP Competition Assay G->H I Data Analysis: Determine Inhibition Type H->I

Caption: Multi-phase workflow for kinase inhibitor screening.

Kinase Panel Selection

The choice of kinase panel is critical for obtaining meaningful selectivity data. A broad, representative panel covering different branches of the human kinome is recommended for a primary screen. Commercial services or pre-assembled panels offer a convenient and standardized approach.[14][15][16] For this study, a panel of at least 96 diverse kinases, including representatives from tyrosine kinase (TK) and serine/threonine kinase (S/T-K) families, should be selected.

Assay Technology Selection

A variety of assay formats are available for measuring kinase activity, including radiometric, fluorescence-based, and luminescence-based methods.[7][17][18] For high-throughput primary screening, luminescence-based assays that quantify ATP consumption (e.g., Promega's ADP-Glo™) are an excellent choice.[16][19]

Causality behind this choice:

  • High Sensitivity & Dynamic Range: These assays can detect low levels of kinase activity and provide a large signal window, which is crucial for identifying even weak inhibitors.

  • Universal Applicability: The detection of ADP is a universal product of all kinase reactions, making the assay format broadly applicable across the entire kinome.[2]

  • Reduced Interference: Compared to some fluorescence-based methods, luminescence assays are less prone to interference from colored or fluorescent compounds.[17]

  • Automation-Friendly: The simple "add-mix-read" format is highly amenable to automated liquid handling, ensuring high throughput and reproducibility.[16]

Radiometric assays, which directly measure the incorporation of radiolabeled phosphate ([³³P]-ATP) into a substrate, are considered the "gold standard" for their accuracy and direct measurement of enzymatic activity.[14] This method is often reserved for follow-up studies and IC50 determination due to the handling requirements of radioactive materials.[14]

Detailed Protocols

Materials and Reagents
  • This compound (Test Compound)

  • Dimethyl Sulfoxide (DMSO), Anhydrous

  • Kinase Panel (e.g., Promega Kinase Selectivity Profiling Systems or similar)[16]

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Staurosporine (Positive Control, Pan-Kinase Inhibitor)

  • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA)

  • ATP, Substrates (specific to each kinase, typically provided with panels)

  • White, opaque, low-volume 384-well assay plates

  • Multichannel pipettes and/or automated liquid handler

  • Plate reader with luminescence detection capabilities

Protocol 1: Primary Screening at a Single Concentration (10 µM)

This protocol is designed to rapidly identify any kinases that are significantly inhibited by the test compound at a high concentration.

  • Compound Preparation:

    • Prepare a 10 mM stock solution of this compound in 100% DMSO.

    • Prepare a 10 mM stock solution of Staurosporine in 100% DMSO.

    • Create an intermediate dilution plate. For a 10 µM final assay concentration (assuming a 1:100 final dilution), prepare a 1 mM working solution in DMSO.

  • Assay Plate Setup:

    • Dispense 50 nL of compound working solutions (or DMSO for negative controls, Staurosporine for positive controls) into the appropriate wells of a 384-well assay plate.

  • Kinase Reaction:

    • Prepare the kinase reaction master mix containing kinase, substrate, and assay buffer. The concentrations should be optimized for each kinase to ensure the reaction is in the linear range (typically aiming for 10-30% ATP consumption).

    • Dispense 2.5 µL of the kinase/substrate mix into each well.

    • Incubate for 10 minutes at room temperature to allow for compound-kinase pre-incubation.

    • Initiate the reaction by adding 2.5 µL of ATP solution (at 2x the desired final concentration, e.g., 2x Kₘ,app).

    • Incubate the reaction for 60 minutes at 30°C.

  • Signal Detection (ADP-Glo™ Protocol):

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP back to ATP and produce a luminescent signal via luciferase.

    • Incubate for 30 minutes at room temperature.

  • Data Acquisition:

    • Measure the luminescence signal (RLU - Relative Light Units) using a plate reader.

Data Analysis for Primary Screen
  • Assay Quality Control (Z'-factor): The quality and reliability of the assay must be validated. The Z'-factor is a statistical parameter used to quantify the separation between the high (negative control) and low (positive control) signals.[20][21]

    • Formula: Z' = 1 - (3σₚ + 3σₙ) / |µₚ - µₙ|

      • µₚ and σₚ are the mean and standard deviation of the positive control (Staurosporine).

      • µₙ and σₙ are the mean and standard deviation of the negative control (DMSO).

    • Interpretation: An assay is considered excellent for screening if Z' > 0.5.[22][23]

  • Percent Inhibition Calculation:

    • Formula: % Inhibition = 100 * (1 - (RLU_compound - RLU_low_control) / (RLU_high_control - RLU_low_control))

    • A hit is typically defined as any compound causing >50% inhibition at the screening concentration.

Protocol 2: IC50 Determination for Confirmed Hits

This protocol establishes the potency of the inhibitor for the "hit" kinases identified in the primary screen.[24][25]

  • Compound Preparation:

    • Using the 10 mM DMSO stock, prepare a 10-point, 3-fold serial dilution series in 100% DMSO. A typical starting concentration would be 1 mM, yielding final assay concentrations from 10 µM down to ~0.5 nM.

  • Assay Execution:

    • Follow the same procedure as the primary screen (Protocol 3.2), but instead of a single concentration, dispense 50 nL of each concentration from the serial dilution series into the assay plate wells.

  • Data Analysis and Curve Fitting:

    • Calculate the % Inhibition for each concentration point.

    • Plot % Inhibition versus the log of the inhibitor concentration.

    • Fit the data using a non-linear regression model (sigmoidal dose-response with variable slope) to determine the IC50 value, which is the concentration of inhibitor required to reduce kinase activity by 50%.[19][25]

Hypothetical Data Presentation

The following tables represent a hypothetical outcome of screening this compound.

Table 1: Primary Screen Results (Hypothetical) (Screening Concentration = 10 µM)

Kinase TargetKinase Family% InhibitionHit? ( >50%)
CDK2/CycACMGC8.2No
MAPK1 (ERK2)CMGC15.6No
AURKA Other92.5 Yes
AURKB Other88.1 Yes
SRCTK25.3No
ABL1TK19.8No
PLK1 Other65.7 Yes
AKT1AGC5.1No
PKAAGC11.4No
............

Table 2: IC50 Determination for Confirmed Hits (Hypothetical)

Kinase TargetIC50 (nM)Hill SlopeR² Value
AURKA751.10.992
AURKB1500.90.988
PLK18501.00.991

Advanced Protocol: ATP Competition Assay

Understanding the mechanism of inhibition is a crucial next step. Most kinase inhibitors compete with the endogenous ligand, ATP.[6][26] This can be determined by measuring the IC50 of the inhibitor at different ATP concentrations.

G cluster_0 Interpretation A Perform IC50 Determination at Low ATP (e.g., 10 µM) C Compare IC50 Values A->C B Perform IC50 Determination at High ATP (e.g., 1 mM) B->C D IC50 increases significantly at high ATP C->D If E IC50 remains unchanged at high ATP C->E If F Result: ATP-Competitive Inhibitor D->F G Result: Non-ATP-Competitive Inhibitor E->G

Caption: Logic flow for ATP competition assay analysis.

Protocol
  • Select one of the confirmed hit kinases (e.g., AURKA).

  • Perform two separate IC50 determination experiments as described in Protocol 3.4.

  • Experiment 1: Use a low concentration of ATP, ideally at or below the apparent Kₘ for that kinase (e.g., 10 µM).

  • Experiment 2: Use a high, physiological concentration of ATP (e.g., 1 mM).[17]

  • Compare the resulting IC50 values.

Interpretation
  • ATP-Competitive: A significant rightward shift (increase) in the IC50 value at the high ATP concentration indicates that the compound is competing with ATP for binding to the kinase.[6]

  • Non-ATP-Competitive: If the IC50 value remains relatively unchanged, the inhibitor likely binds to an allosteric site, not the ATP pocket.[27]

Conclusion and Future Directions

This application note outlines a robust, logical, and technically sound workflow for the initial biochemical characterization of a novel compound, this compound, against the human kinome. The phased approach, beginning with a broad primary screen and progressing to potency determination and mechanism of action studies, ensures an efficient use of resources while generating high-confidence data.

Based on our hypothetical results, this compound is a potent inhibitor of Aurora A and B kinases, with weaker activity against PLK1. The next steps in its development would include:

  • Orthogonal Assays: Confirming the inhibitory activity using a different assay format (e.g., a radiometric assay) to rule out technology-specific artifacts.

  • Broader Selectivity Profiling: Screening against a much larger panel (e.g., >400 kinases) to build a comprehensive selectivity profile.

  • Cellular Assays: Assessing the compound's ability to inhibit the target kinase within a cellular context (e.g., by measuring the phosphorylation of a known downstream substrate).

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of the parent compound to improve potency and selectivity, and to mitigate any potential liabilities associated with the nitroaromatic moiety.

By following these detailed protocols and the proposed strategic workflow, researchers can effectively triage and advance novel chemical matter in the highly competitive field of kinase inhibitor drug discovery.

References

  • BIT 479/579 High-throughput Discovery. Z-factors.
  • PunnettSquare Tools.
  • Sui, Y., & Wu, Z. (2021). Issues of Z-factor and an approach to avoid them for quality control in high-throughput screening studies.
  • Reaction Biology. Kinase Screening Assay Services. [Link]
  • GraphPad. Calculating a Z-factor to assess the quality of a screening assay. [Link]
  • ProQuest. Computational Investigation of Indazole Scaffolds as Tyrosine Kinase Inhibitors Using Molecular Docking and ADMET Prediction. [Link]
  • Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999). A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays. Journal of Biomolecular Screening, 4(2), 67-73. [Link]
  • Ho, C. K., et al. (2012). An Amino-indazole Scaffold with Spectrum Selective Kinase Inhibition of FLT3, PDGFRα and Kit. ACS Medicinal Chemistry Letters, 3(7), 543-548. [Link]
  • Tandon, R., et al. (2021). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. RSC Medicinal Chemistry, 12(8), 1269-1293. [Link]
  • International Centre for Kinase Profiling.
  • de Souza, M. V. N. (2023). Revisiting Nitroaromatic Drugs: Mechanisms of Bioactivation, Metabolism and Toxicity and Methods to Synthesize Nitroaromatic Fragments. Journal of the Brazilian Chemical Society, 34(8), 1549-1572. [Link]
  • ResearchGate. Structures of kinase inhibitors containing an indazole moiety. [Link]
  • Mal, P., et al. (2022). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Advances, 12(35), 22695-22718. [Link]
  • MDPI. Special Issue : Nitro Group Containing Drugs. [Link]
  • MDPI.
  • American Association for Cancer Research. IC50 determination for receptor-targeted compounds and downstream signaling. [Link]
  • ACS Publications. The Nitroaromatic Group in Drug Design. Pharmacology and Toxicology (for Nonpharmacologists). [Link]
  • Reaction Biology. Choosing the Right Assay for Your Kinase Drug Discovery. [Link]
  • Knippschild, U., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. International Journal of Molecular Sciences, 22(16), 8784. [Link]
  • Celtarys Research. Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. [Link]
  • SvedbergOpen. The Role of Nitro Groups in Pharmaceuticals: Effects and Interactions with Biological Systems. [Link]
  • PubMed. Kinase crystal identification and ATP-competitive inhibitor screening using the fluorescent ligand SKF86002. [Link]
  • bioRxiv. A two-point IC50 method for evaluating the biochemical potency of irreversible enzyme inhibitors. [Link]
  • ResearchGate. Determination of the IC50 values of a panel of CDK9 inhibitors against.... [Link]
  • AACR Journals. IC50 profiling against 320 protein kinases: Improving the accuracy of kinase inhibitor selectivity testing. [Link]
  • PubChem. 1H-Indazole, 1-methyl-7-nitro-. [Link]
  • Reaction Biology. Kinase Panel Screening and Profiling Service. [Link]
  • ResearchGate.
  • BMG LABTECH. Kinase assays. [Link]
  • BellBrook Labs. How Does a Biochemical Kinase Assay Work?. [Link]
  • PubChem. 1H-Indazole, 1-methyl-6-nitro-. [Link]
  • Cheméo. Chemical Properties of 1H-Indazole, 6-nitro- (CAS 7597-18-4). [Link]
  • Wikipedia. 7-Nitroindazole. [Link]
  • Chemcasts. 1-Methyl-6-nitro-1H-indazole (CAS 6850-23-3) Properties. [Link]
  • ACS Publications. Discovery of 2,4-1H-Imidazole Carboxamides as Potent and Selective TAK1 Inhibitors. [Link]
  • PubMed. Discovery of 7-methyl-5-(1-{[3-(trifluoromethyl)phenyl]acetyl}-2,3-dihydro-1H-indol-5-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine (GSK2606414), a potent and selective first-in-class inhibitor of protein kinase R (PKR). [Link]

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Troubleshooting & Optimization

Technical Support Center: Synthesis of 7-Methyl-6-nitro-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 7-Methyl-6-nitro-1H-indazole. This document is designed for chemistry professionals engaged in pharmaceutical and materials science research. Here, we move beyond simple protocols to address the nuanced challenges of this specific synthesis, providing troubleshooting guides and in-depth FAQs to improve your experimental outcomes. Our focus is on explaining the causality behind each step, ensuring a robust and reproducible methodology.

Section 1: Proposed Synthetic Pathway & Core Principles

The synthesis of this compound is most effectively approached via a two-step sequence starting from a commercially available substituted aniline. This pathway involves the formation of the indazole core, followed by a regioselective nitration.

  • Step 1: Indazole Ring Formation: Synthesis of the key intermediate, 7-Methyl-1H-indazole, from 2,6-dimethylaniline. This is typically achieved through a diazotization reaction followed by in situ cyclization.

  • Step 2: Regioselective Nitration: Introduction of a nitro group at the C6 position of the 7-Methyl-1H-indazole core. This step is critical and often presents the most significant challenges regarding yield and purity due to the potential for isomeric byproducts.

The overall workflow is summarized in the diagram below.

G cluster_0 Step 1: Indazole Formation cluster_1 Step 2: Regioselective Nitration A 2,6-Dimethylaniline B Diazotization (NaNO₂, Acid) A->B Reactant C 7-Methyl-1H-indazole B->C Cyclization E This compound C->E Nitration at 0-5 °C D Nitrating Mixture (HNO₃/H₂SO₄) G Problem Problem: Mixture of Nitro-Isomers CheckTemp Was Temperature Strictly Maintained at 0-5 °C? Problem->CheckTemp ModifyReagent Action: Modify Nitrating Agent CheckTemp->ModifyReagent Yes ActionTemp Action: Repeat with Stricter Temperature Control CheckTemp->ActionTemp No Option1 Option A: Use KNO₃ in H₂SO₄ ModifyReagent->Option1 Option2 Option B: Use Acetyl Nitrate ModifyReagent->Option2 TempOK Yes TempNotOK No

7-Methyl-6-nitro-1H-indazole solubility issues in aqueous buffer

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries regarding the handling and solubility of 7-Methyl-6-nitro-1H-indazole.

Q1: Why is my this compound not dissolving in my aqueous buffer (e.g., PBS, TRIS)?

Answer: The poor aqueous solubility of this compound is due to its molecular structure. Several factors contribute to this:

  • Aromatic System: The fused benzene and pyrazole rings (the indazole core) are inherently hydrophobic.

  • Nitro Group (-NO2): This is a strong electron-withdrawing group that increases the molecule's lipophilicity (attraction to fats and oils) and can lead to strong intermolecular interactions in the solid state, making it harder for water molecules to solvate the compound.

  • Methyl Group (-CH3): This group also contributes to the overall hydrophobicity of the molecule.

A key indicator of this property is the octanol-water partition coefficient (LogP). For the related compound, 6-Methyl-7-nitro-1H-indazole, the predicted LogP is 1.77952, indicating a preference for a non-polar environment over an aqueous one.[1] While this compound is a different isomer, its LogP is expected to be in a similar range, signifying low water solubility.

Q2: I need to make a stock solution. What solvent should I use and at what concentration?

Answer: For compounds with low aqueous solubility, the standard practice is to first prepare a high-concentration stock solution in a water-miscible organic solvent.[2] The most common and recommended solvent for this purpose is Dimethyl Sulfoxide (DMSO) .[3]

  • Recommended Starting Concentration: Aim for a stock solution concentration in the range of 10-50 mM in 100% DMSO. This high concentration allows you to add a very small volume to your aqueous buffer for your final working concentration, minimizing the impact of the organic solvent on your experiment.

  • Storage: Once prepared, aliquot the stock solution into single-use volumes and store at -20°C or -80°C to maintain stability.[3] Avoid repeated freeze-thaw cycles.[3]

Q3: I've successfully made a DMSO stock, but the compound precipitates when I add it to my aqueous buffer. What's happening and how can I fix it?

Answer: This is a classic problem known as "carry-over" precipitation. When the concentrated DMSO stock is introduced to the aqueous buffer, the local concentration of the compound momentarily exceeds its solubility limit in the mixed solvent system, causing it to crash out of solution.

Here are several techniques to prevent this:

  • Stepwise Dilution: Instead of a single large dilution, perform a series of smaller, stepwise dilutions.[3]

  • Vigorous Mixing: Add the DMSO stock dropwise into the aqueous buffer while vortexing or stirring vigorously. This ensures rapid dispersion of the compound, preventing localized high concentrations.

  • Lower Final DMSO Concentration: Keep the final concentration of DMSO in your working solution as low as possible, ideally below 0.5% for cell-based assays to avoid solvent toxicity.[3] For animal studies, the final concentration should be minimized, preferably 2% or lower.[3]

  • Use of Co-solvents: In some cases, including a small amount of a co-solvent in your final aqueous buffer can increase the solubility.[4][5][6]

Q4: Can I use pH adjustment to improve the solubility of this compound?

Answer: Adjusting the pH can be an effective strategy for ionizable compounds.[7][8] The indazole ring system is amphoteric, meaning it can accept or donate a proton.[9] The parent indazole molecule has pKa values of 1.04 (for protonation) and 13.86 (for deprotonation).[9]

For this compound, the electron-withdrawing nitro group will make the molecule more acidic (lowering the pKa for deprotonation) compared to the parent indazole. This means that at a sufficiently high pH (basic conditions), the molecule will deprotonate to form an anion, which is typically more water-soluble.

Practical Consideration: While increasing the pH might improve solubility, you must ensure the adjusted pH is compatible with your experimental system (e.g., cell viability, enzyme activity, assay conditions). For many biological experiments conducted around pH 7.4, the compound will be in its neutral, less soluble form.[10][11]

Section 2: Troubleshooting Guide & Experimental Protocols

This section provides detailed, step-by-step protocols for common laboratory procedures involving this compound.

Protocol 1: Preparation of a High-Concentration DMSO Stock Solution

This protocol details the standard procedure for creating a primary stock solution.

Materials:

  • This compound (solid powder)

  • Anhydrous, high-purity DMSO

  • Sterile microcentrifuge tubes or cryovials

  • Calibrated analytical balance

  • Vortex mixer

Procedure:

  • Weigh the Compound: Accurately weigh a precise amount of the solid compound. For example, to make a 10 mM stock solution, you would use the molecular weight (MW) of this compound.

  • Add Solvent: Add the calculated volume of DMSO to the vial containing the compound.

  • Dissolve: Vortex the vial vigorously until the solid is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if needed, but be cautious about compound stability at elevated temperatures.

  • Aliquot and Store: Dispense the stock solution into single-use aliquots in sterile tubes. Store immediately at -20°C or -80°C, protected from light.[1]

Workflow for Solubilization Troubleshooting

When facing solubility challenges, a systematic approach is key. The following decision tree illustrates a logical workflow for troubleshooting.

G cluster_0 Primary Troubleshooting cluster_1 Advanced Strategies start Start: Compound Precipitates in Aqueous Buffer check_dmso Is final DMSO concentration < 0.5%? start->check_dmso reduce_dmso Action: Reduce final DMSO concentration and/or total compound concentration. check_dmso->reduce_dmso No vortex Action: Add stock dropwise while vortexing vigorously. check_dmso->vortex Yes check_success1 Precipitation Resolved? reduce_dmso->check_success1 step_dilute Action: Perform serial dilutions in buffer. vortex->step_dilute step_dilute->check_success1 cosolvent Strategy: Introduce a co-solvent (e.g., PEG400, Tween 80). [Ref: Washington State University IACUC] check_success1->cosolvent No end_success Success: Proceed with Experiment check_success1->end_success Yes ph_adjust Strategy: Adjust buffer pH (if compatible with assay). cosolvent->ph_adjust cyclodextrin Strategy: Use an inclusion complex (e.g., cyclodextrins). ph_adjust->cyclodextrin check_success2 Precipitation Resolved? cyclodextrin->check_success2 check_success2->end_success Yes end_fail Failure: Re-evaluate experimental parameters or formulation. check_success2->end_fail No

Caption: A decision tree for troubleshooting precipitation issues.

Data Summary: Common Co-solvents and Excipients

If DMSO alone is insufficient, various co-solvents and excipients can be employed to enhance aqueous solubility.[2][5][6][12] The table below summarizes common options.

Co-Solvent / ExcipientTypical Concentration Range (in final solution)Mechanism of ActionKey Considerations
DMSO (Dimethyl Sulfoxide)< 1% (in vitro), < 5% (in vivo)Highly polar aprotic solvent.Potential for cell toxicity at >0.5%.[3] Can carry other substances through the skin.[13][14]
Ethanol 1-10%Water-miscible polar protic solvent.Can affect protein structure and enzyme activity at higher concentrations.
PEG 400 (Polyethylene Glycol 400)1-20%Reduces interfacial tension between the drug and water.[12]Generally low toxicity. Viscous.
Propylene Glycol 1-20%Similar to PEG 400.Common in pharmaceutical formulations.
Tween® 80 / Polysorbate 80 0.1-5%Non-ionic surfactant; forms micelles that encapsulate the compound.Can interfere with some biological assays.
Cyclodextrins (e.g., HP-β-CD)Varies (often 1-10%)Forms inclusion complexes where the hydrophobic drug sits inside a hydrophilic shell.[6]Can alter the effective free concentration of the drug.

Note: Always perform vehicle control experiments to ensure the chosen solvent system does not interfere with your assay.

Section 3: Advanced Considerations

Understanding the Impact of the Nitroaromatic Group

The nitroaromatic functionality is a key feature of this compound. This group is strongly electron-withdrawing, which not only impacts solubility but also makes the compound susceptible to specific chemical and biological interactions.[15] For instance, nitroaromatic compounds can be sensitive to light and may undergo photolysis in aqueous solutions.[16] It is therefore recommended to protect solutions from light.[1]

Considerations for In Vivo Studies

For animal studies, formulation becomes even more critical. High concentrations of organic solvents like DMSO can cause local irritation, hemolysis, or other toxic effects.[14] Formulations often involve a combination of solvents (e.g., 10% DMSO, 40% PEG 400, 50% water) to achieve the desired concentration while minimizing toxicity.[14] It is imperative to include a vehicle-only control group in your study design.[14]

References

  • Co-solvency and anti-solvent method for the solubility enhancement. (2024, October 30). Google Cloud.
  • Co-solvent: Significance and symbolism. (2025, December 23). Google Cloud.
  • Co-solvent solubilization of some poorly-soluble antidiabetic drugs. PubMed.
  • Co-solvent and Complexation Systems. ResearchGate.
  • Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies. (2024, March 15). WuXi AppTec DMPK.
  • 6-Methyl-7-nitro-1H-indazole. ChemScene.
  • Compound Handling Instructions. MCE.
  • How to make a stock solution of a substance in DMSO. (2018, April 25). Quora.
  • Preparation of Dimethyl Sulfoxide (DMSO). (2022, November 16). Washington State University IACUC.
  • Strategies for improving hydrophobic drugs solubility and bioavailability. Int J Pharm Chem Anal.
  • 5 Novel Techniques for Solubility Enhancement. (2021, July 26). Ascendia Pharmaceutical Solutions.
  • Influence of pH, Temperature and Impurities on the Solubility of an Active Pharmaceutical Ingredient (API). CORE.
  • Effect of pH on Pharmaceutical Ingredients / Drugs / Chemicals. (2022, September 15). Asian Journal of Dental and Health Sciences.
  • Direct photolysis of nitroaromatic compounds in aqueous solutions. PubMed.
  • Nitroaromatic Compounds, from Synthesis to Biodegradation. PMC - NIH.
  • Indazole. Wikipedia.

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Stability of 7-Methyl-6-nitro-1H-indazole in cell culture media

Author: BenchChem Technical Support Team. Date: January 2026

Guide to Stability and Handling in Cell Culture Media

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with 7-Methyl-6-nitro-1H-indazole. Ensuring the stability and proper solubilization of this compound in cell culture media is paramount for generating reproducible and reliable experimental data. While specific stability data for this exact molecule is not extensively published, this document synthesizes information from closely related nitroindazole analogs and established best practices for small molecule handling in in vitro systems.

The core challenge with many indazole derivatives lies in their limited aqueous solubility and potential for degradation in physiological buffers. This guide offers a framework for identifying, troubleshooting, and preventing common issues encountered during experimentation.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries regarding the use of this compound in cell culture.

Q1: How should I prepare a stock solution of this compound?

A: Due to the poor aqueous solubility characteristic of many indazole derivatives, a high-purity, anhydrous organic solvent is required. Dimethyl sulfoxide (DMSO) is the industry-standard and recommended solvent. Prepare a concentrated stock solution (e.g., 10-50 mM) in DMSO. For a detailed procedure, refer to Protocol 1 in this guide.

Q2: I observed a precipitate or cloudiness after adding my compound to the cell culture medium. What is the cause?

A: This phenomenon, often called "crashing out," occurs when the compound's concentration exceeds its solubility limit in the aqueous environment of the cell culture medium. The final concentration of the organic solvent (like DMSO) is typically too low to keep the compound dissolved. It is crucial to ensure the final DMSO concentration in your culture does not exceed a level toxic to your specific cell line, generally <0.5% v/v.

Q3: Are there any known chemical stability issues with nitroindazoles in aqueous solutions?

A: Yes, the presence of electron-withdrawing groups, such as the nitro group (NO₂), on the indazole ring can increase the molecule's susceptibility to hydrolysis in aqueous environments.[1][2] This means the compound can degrade over time when incubated in cell culture media, especially at 37°C. Therefore, it is critical to use freshly prepared dilutions for experiments whenever possible.

Q4: What are the recommended storage conditions for the solid compound and its DMSO stock solution?

A: The solid form of this compound should be stored in a cool, dry, and dark place, as recommended for similar nitroaromatic compounds.[3] The DMSO stock solution should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C, protected from light. Before use, allow aliquots to thaw completely and equilibrate to room temperature.

Part 2: Troubleshooting Guide

This section provides a structured approach to diagnosing and resolving common experimental problems.

Issue 1: Compound Precipitation in Media
  • Symptoms:

    • Visible cloudiness or particulate matter in the culture wells after adding the compound.

    • Inconsistent or non-dose-dependent results in biological assays.

    • Crystals are visible under a microscope.

  • Root Cause Analysis & Solutions:

    • Exceeding Aqueous Solubility: The most common cause. The compound is soluble in the DMSO stock but not in the final aqueous medium.

      • Solution: Perform a solubility test. Prepare serial dilutions of your compound in the specific cell culture medium you are using (including serum, if applicable) and visually inspect for precipitation after a short incubation. This will establish a practical maximum working concentration.

    • Interaction with Media Components: Serum proteins and other macromolecules in the media can sometimes bind to small molecules, leading to aggregation or reduced bioavailability.

      • Solution: Compare the compound's solubility in serum-free versus serum-containing media. If solubility is significantly lower in the presence of serum, consider reducing the serum percentage during the treatment period if your cell line can tolerate it, or using a different delivery vehicle (though this requires extensive validation).

    • Improper Dilution Technique: Adding a small volume of highly concentrated DMSO stock directly into a large volume of aqueous media can cause localized high concentrations, leading to immediate precipitation.

      • Solution: Employ a serial dilution or intermediate dilution step. First, dilute the DMSO stock into a small volume of serum-free media, vortexing or pipetting vigorously to mix, and then add this intermediate dilution to the final culture volume.

Troubleshooting Workflow for Compound Precipitation

start Precipitation Observed in Media q1 Is final DMSO concentration <0.5%? start->q1 sol_dmso Adjust stock concentration to lower final DMSO % q1->sol_dmso No q2 Was a serial or intermediate dilution used? q1->q2 Yes sol_dilution Implement proper dilution technique q2->sol_dilution No q3 Does precipitation occur in serum-free media? q2->q3 Yes sol_solubility Determine max solubility. Lower working concentration. q3->sol_solubility Yes sol_serum Indicates serum interaction. Consider reducing serum % or performing assay in serum-free conditions. q3->sol_serum No

Caption: A decision tree for troubleshooting compound precipitation.

Issue 2: Suspected Chemical Degradation
  • Symptoms:

    • Loss of biological activity in experiments with longer incubation times (>24 hours).

    • Results vary between experiments performed on different days with the same stock solution.

    • A gradual change in the color of the culture medium over the incubation period.

  • Root Cause Analysis & Solutions:

    • Hydrolysis: As previously noted, the nitro-indazole scaffold can be susceptible to hydrolysis.[1][2] The rate of degradation can be influenced by the pH of the media and the presence of enzymes in serum.

      • Solution: Conduct a time-course stability study. Incubate the compound in your complete cell culture medium at 37°C and collect samples at various time points (e.g., 0, 2, 8, 24, 48 hours). Analyze the concentration of the parent compound using an analytical method like High-Performance Liquid Chromatography (HPLC). This provides definitive, quantitative evidence of stability or degradation. See Protocol 2 .

    • pH Sensitivity: Standard cell culture media is buffered around pH 7.4. However, cellular metabolism can cause local pH shifts. The stability of indazole derivatives can be pH-dependent.[4]

      • Solution: Ensure your media contains a robust buffering system (e.g., HEPES) if significant pH changes are expected with your cell model. When performing stability studies, monitor the pH of the medium over time.

    • Photosensitivity: Aromatic nitro compounds are often light-sensitive. Exposure to ambient lab light during preparation and incubation can lead to photodegradation.

      • Solution: Prepare stock solutions and final dilutions in low-light conditions. Use amber tubes for storage and keep cell culture plates protected from direct light, for example, by wrapping them in aluminum foil during incubation.

Part 3: Key Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
  • Equilibrate: Allow the vial of solid this compound to reach room temperature before opening to prevent moisture condensation.

  • Weigh: Accurately weigh a precise amount of the compound using an analytical balance. To prepare 1 mL of a 10 mM stock, weigh 1.77 mg (Molecular Weight: 177.16 g/mol ).

  • Solubilize: Add the appropriate volume of anhydrous, high-purity DMSO to the solid compound. For 1.77 mg, add 1 mL of DMSO.

  • Dissolve: Vortex the solution vigorously for 1-2 minutes. If dissolution is slow, brief sonication in a room temperature water bath can be applied. Ensure no solid particles remain.

  • Store: Aliquot the stock solution into single-use volumes in tightly sealed vials (amber or wrapped in foil) and store at -20°C or -80°C.

Protocol 2: Workflow for Assessing Compound Stability in Cell Culture Media

This protocol uses HPLC to quantify the compound's concentration over time, providing a definitive measure of its stability.

  • Preparation: Prepare a working solution of this compound in your complete cell culture medium (including serum) at the highest concentration you intend to use in your assays.

  • Time Zero (T=0) Sample: Immediately after preparation, remove an aliquot (e.g., 500 µL), and process it for HPLC analysis. This can involve a protein precipitation step (e.g., adding 3 volumes of cold acetonitrile), vortexing, centrifuging to pellet proteins, and transferring the supernatant to an HPLC vial. This sample represents 100% compound integrity.

  • Incubation: Place the remaining solution in a sterile, sealed container in a 37°C, 5% CO₂ incubator, mimicking your experimental conditions.

  • Time-Point Sampling: At predetermined intervals (e.g., 2, 4, 8, 24, 48, 72 hours), remove additional aliquots and process them for HPLC analysis in the same manner as the T=0 sample.

  • Analysis: Analyze all samples by a validated reverse-phase HPLC method with UV detection. The peak area of the parent compound at each time point is compared to the peak area at T=0 to determine the percentage of the compound remaining.

Experimental Workflow for a Time-Course Stability Study

cluster_prep Preparation cluster_sampling Sampling & Incubation cluster_analysis Analysis prep_compound Prepare Compound in Complete Culture Medium sample_t0 Take T=0 Sample (Process Immediately) prep_compound->sample_t0 incubate Incubate at 37°C, 5% CO₂ prep_compound->incubate process_samples Protein Precipitation (e.g., Acetonitrile) sample_t0->process_samples sample_tx Take Samples at Time = 2, 8, 24, 48h incubate->sample_tx sample_tx->process_samples hplc HPLC-UV Analysis process_samples->hplc quantify Quantify Peak Area vs. T=0 hplc->quantify result Determine % Compound Remaining quantify->result

Caption: A flowchart for quantitatively assessing compound stability via HPLC.

Part 4: Physicochemical Data Summary

Understanding the properties of the target compound and its analogs is key to predicting its behavior.

PropertyThis compound (Calculated)1-Methyl-6-nitro-1H-indazole7-Nitro-1H-indazole
Molecular Formula C₈H₇N₃O₂C₈H₇N₃O₂[5]C₇H₅N₃O₂[3]
Molecular Weight 177.16 g/mol 177.16 g/mol [5]163.13 g/mol [3]
XLogP3 (Hydrophobicity) ~1.8 - 2.2 (Estimated)1.8[5]1.5 (Calculated for analog)
Aqueous Solubility Predicted to be lowNot specified, but lowSlightly soluble[3]
Recommended Solvent DMSODMSO (inferred)DMSO, Ethanol[3]

References

  • PubChem. 1H-Indazole, 1-methyl-7-nitro-.
  • Industrial Chemicals. 7-Nitro-1H-indazole. [Link]
  • PubChem. 1H-Indazole, 1-methyl-6-nitro-.
  • Cheméo. Chemical Properties of 1H-Indazole, 6-nitro- (CAS 7597-18-4). [Link]
  • The Journal of Organic Chemistry. Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions.
  • PubMed Central. Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions.
  • Chemcasts. 1-Methyl-6-nitro-1H-indazole (CAS 6850-23-3) Properties. [Link]
  • PubChem. 6-Nitroindazole.
  • Semantic Scholar. Study of the Addition Mechanism of 1H‑Indazole and Its 4‑, 5‑, 6‑, and 7‑Nitro Derivatives to Formaldehyde in Aqueous. [Link]
  • ResearchGate. (PDF) Study of the Addition Mechanism of 1 H -Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. [Link]
  • Taylor & Francis Online.
  • ResearchGate.

Sources

Technical Support Center: A Guide to Purifying 7-Methyl-6-nitro-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the chromatographic purification of 7-methyl-6-nitro-1H-indazole. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this important heterocyclic compound. Here, we provide in-depth, field-proven insights to help you navigate the common challenges associated with its purification, ensuring you achieve the highest possible purity and yield.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for purifying this compound?

The most prevalent and effective method for the purification of this compound and its analogs is column chromatography, particularly flash chromatography using silica gel as the stationary phase.[1][2] This technique is well-suited for separating the target compound from reaction byproducts and unreacted starting materials.[3] Recrystallization can also be employed as an effective purification step, often following chromatography.[4]

Q2: What are the key structural features of this compound that influence its chromatographic behavior?

The chromatographic behavior of this compound is primarily dictated by two key features: the polar indazole ring system and the strongly electron-withdrawing nitro group (-NO2).[5] The nitro group, in particular, significantly increases the compound's polarity, leading to stronger interactions with polar stationary phases like silica gel.[6] This heightened polarity means that more polar solvent systems are typically required for elution compared to the non-nitrated parent indazole.

Q3: Is this compound stable on silica gel?

While silica gel is the go-to stationary phase, its slightly acidic nature can sometimes pose a stability risk for certain molecules, especially those with acid-sensitive functional groups.[7][8] Nitro-aromatic compounds can sometimes be susceptible to degradation on silica.[9] It is always recommended to assess the stability of your compound on silica gel before committing to a large-scale purification. A simple way to do this is by performing a 2D TLC analysis.[7]

Q4: How do I select an appropriate solvent system for the chromatography?

The selection of a mobile phase is a critical step and should be guided by Thin Layer Chromatography (TLC).[10] A good starting point for many nitro-aromatic compounds is a mixture of a non-polar solvent like hexane and a more polar solvent such as ethyl acetate.[11] The ideal solvent system should provide a retention factor (Rf) of approximately 0.3 for the this compound on the TLC plate.[10] This Rf value typically translates to good separation on a flash column.

In-Depth Troubleshooting Guide

This section addresses specific problems you may encounter during the purification of this compound via column chromatography.

Problem 1: Poor Separation of this compound from Impurities

Q: I'm running a flash column, but my desired compound is co-eluting with an impurity. My TLC showed good separation. What's going wrong?

A: This is a common issue that can arise from several factors. Here’s a systematic approach to troubleshoot this problem:

  • Causality: A discrepancy between TLC and column performance often points to issues with column packing, sample loading, or the scale-up from analytical (TLC) to preparative (column) conditions. Overloading the column is a frequent culprit, as it leads to band broadening and overlapping of peaks.[9]

  • Step-by-Step Protocol:

    • Verify TLC Results: Re-run the TLC to confirm the initial separation. Ensure the spotting solvent is fully evaporated before developing the plate.

    • Optimize the Mobile Phase: A slight adjustment to the solvent polarity can sometimes dramatically improve separation. Try decreasing the proportion of the more polar solvent (e.g., ethyl acetate in a hexane/ethyl acetate system) to increase the separation between your compound and the impurity.

    • Check Column Packing: An improperly packed column with channels or cracks will lead to poor separation. Ensure the silica gel is packed uniformly without any air gaps.

    • Sample Loading Technique: The sample should be loaded onto the column in a minimal volume of solvent. Ideally, the sample should be dissolved in the mobile phase. If the sample has poor solubility in the mobile phase, a stronger, more polar solvent can be used, but the volume must be kept to an absolute minimum.[12] A better alternative for poorly soluble samples is dry loading, where the compound is pre-adsorbed onto a small amount of silica gel.

    • Reduce the Load: If you suspect overloading, simply reduce the amount of crude material applied to the column. A general rule of thumb for flash chromatography is a sample load of 1-10% of the silica gel weight, depending on the difficulty of the separation.

Problem 2: The Compound is Streaking or Tailing on the TLC and Column

Q: My spot for this compound is streaking on the TLC plate, and I'm getting broad, tailing peaks from my column. How can I fix this?

A: Streaking is a tell-tale sign of undesirable secondary interactions between your compound and the stationary phase, or it can be a result of sample overloading.[9] Given the presence of the basic nitrogen atoms in the indazole ring, these interactions with the acidic silica gel are quite common.

  • Causality: The acidic silanol groups on the surface of silica gel can strongly interact with basic compounds, causing them to "stick" and elute slowly and unevenly, resulting in tailing peaks.

  • Step-by-Step Protocol:

    • Add a Mobile Phase Modifier: To mitigate the interaction with acidic silica, you can add a small amount of a basic modifier to your mobile phase. For nitrogen-containing compounds, adding 0.1-1% triethylamine (Et3N) or pyridine to the eluent can significantly improve peak shape.[10]

    • Use Deactivated Silica: If the addition of a modifier is not sufficient or is undesirable for downstream applications, consider using a deactivated silica gel.[8] Commercially available end-capped silica or user-prepared deactivated silica can be very effective for purifying basic compounds.

    • Consider an Alternative Stationary Phase: For particularly stubborn cases, switching to a different stationary phase like alumina (which is available in basic, neutral, and acidic forms) might be beneficial.[8]

Problem 3: Low or No Recovery of the Compound from the Column

Q: I've run my column, but I can't seem to find my this compound in any of the fractions. Where did it go?

A: This alarming situation can be due to a few possibilities, ranging from compound degradation to using an incorrect mobile phase.

  • Causality: The most likely causes are either the compound has irreversibly adsorbed onto the silica gel due to strong interactions, it has decomposed on the acidic stationary phase, or the mobile phase is not polar enough to elute it.[7]

  • Step-by-Step Protocol:

    • Stability Check (2D TLC): Before running a large column, it's crucial to check for stability. Spot your compound on a TLC plate, run it in a suitable solvent system, and then dry the plate. After drying, turn the plate 90 degrees and re-run it in the same solvent system. If the compound is stable, you will see a single spot that has moved diagonally. The appearance of new spots or streaking along the second dimension indicates degradation.[7][13]

    • Increase Mobile Phase Polarity: It's possible your chosen eluent is simply not polar enough. Try flushing the column with a much more polar solvent system (e.g., 100% ethyl acetate or even a small percentage of methanol in dichloromethane) to see if you can recover your compound.[13]

    • Consider Reverse-Phase Chromatography: If your compound is highly polar or unstable on silica, reverse-phase chromatography might be a better option. In this technique, a non-polar stationary phase (like C18 silica) is used with a polar mobile phase (such as water/acetonitrile or water/methanol).[8] The most polar compounds will elute first in this system.

Data Summary and Protocols

Table 1: Recommended Starting Solvent Systems for TLC Analysis
Solvent System (v/v)PolarityTypical Application
Hexane / Ethyl Acetate (4:1)Low to MediumGood starting point for many nitro-aromatic compounds.[11]
Dichloromethane / Methanol (98:2)MediumFor more polar compounds that show low Rf in Hex/EtOAc.
Toluene / Acetone (9:1)MediumAn alternative non-halogenated solvent system.
Protocol 1: Step-by-Step Flash Column Chromatography
  • TLC Analysis: Determine the optimal mobile phase using TLC, aiming for an Rf of ~0.3 for the target compound.[10]

  • Column Packing: Select an appropriately sized column. As a general guide, use about 25-50g of silica gel for every 1g of crude material. Pack the column with silica gel as a slurry in the least polar solvent of your mobile phase (e.g., hexane).

  • Sample Loading: Dissolve the crude this compound in a minimal amount of a suitable solvent (dichloromethane is often a good choice). Alternatively, perform a dry load by adsorbing the compound onto a small amount of silica gel and loading the resulting powder onto the top of the column.

  • Elution: Begin elution with the predetermined mobile phase. If separation is difficult, a shallow gradient (gradually increasing the polarity of the mobile phase) can be employed.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

Visualizing the Workflow

Diagram 1: Troubleshooting Poor Separation

Caption: A decision tree for troubleshooting poor chromatographic separation.

Diagram 2: Logic for Addressing Compound Instability

Compound_Instability_Logic cluster_0 Problem Identification cluster_1 Initial Diagnosis cluster_2 Solutions & Alternatives Low_Recovery Low or No Product Recovery Possible_Causes Irreversible Adsorption Decomposition on Silica Insufficient Eluent Polarity Low_Recovery->Possible_Causes Stability_Test Perform 2D TLC Stability Test Possible_Causes:f1->Stability_Test Modify_Stationary_Phase Use Deactivated Silica or Alumina Possible_Causes:f0->Modify_Stationary_Phase Possible_Causes:f1->Modify_Stationary_Phase Modify_Mobile_Phase Increase Eluent Polarity / Add Modifier (Et3N) Possible_Causes:f2->Modify_Mobile_Phase Change_Technique Switch to Reverse-Phase Chromatography Stability_Test->Change_Technique If Unstable

Sources

Technical Support Center: Synthesis of 7-Methyl-6-nitro-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The synthesis of 7-Methyl-6-nitro-1H-indazole, a key intermediate in the development of various pharmaceuticals, typically proceeds via the electrophilic nitration of 7-Methyl-1H-indazole. While seemingly straightforward, this reaction can present challenges related to regioselectivity, leading to the formation of undesired isomeric byproducts. Understanding the underlying principles of the reaction and having robust analytical methods for product and byproduct identification are crucial for successful synthesis.

This guide provides a comprehensive resource to navigate the potential pitfalls of this synthetic route, offering practical solutions to common problems encountered in the laboratory.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to this compound?

A1: The most prevalent method for the synthesis of this compound is the direct nitration of 7-Methyl-1H-indazole using a nitrating agent, typically a mixture of concentrated nitric acid and sulfuric acid. This electrophilic aromatic substitution reaction introduces a nitro group onto the indazole ring.

Q2: What are the primary byproducts I should expect during the synthesis of this compound?

A2: The primary byproducts in this synthesis are positional isomers of the desired product. The methyl group at the C7 position of the indazole ring is an ortho- and para-directing group, which can lead to the formation of 7-Methyl-4-nitro-1H-indazole and 7-Methyl-5-nitro-1H-indazole alongside the desired this compound. The relative ratios of these isomers can be influenced by reaction conditions.

Q3: How can I minimize the formation of these isomeric byproducts?

A3: Controlling the reaction conditions is key to maximizing the yield of the desired 6-nitro isomer. Key parameters to optimize include:

  • Temperature: Running the reaction at low temperatures (e.g., 0-5 °C) can enhance the regioselectivity. Nitration reactions are exothermic, and careful temperature control is crucial to prevent the formation of unwanted side products.

  • Rate of Addition: Slow, dropwise addition of the nitrating agent to the solution of 7-Methyl-1H-indazole can help to maintain a low reaction temperature and minimize localized areas of high concentration, which can lead to side reactions.

  • Solvent: While strong acid is often used as the solvent, exploring alternative solvent systems may offer better control over regioselectivity.

Q4: What are the best methods to confirm the identity and purity of my this compound product?

A4: A combination of analytical techniques is recommended for unambiguous identification and purity assessment:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR is the most powerful tool for structural elucidation. The substitution pattern on the aromatic ring of the indazole will result in a unique set of chemical shifts and coupling constants for each isomer.

  • Mass Spectrometry (MS): MS will confirm the molecular weight of the product and byproducts. While the isomers will have the same molecular weight, fragmentation patterns may differ and can aid in identification when coupled with other techniques.

  • High-Performance Liquid Chromatography (HPLC): HPLC is an excellent method for determining the purity of the product and quantifying the different isomers present in the reaction mixture. Developing a suitable HPLC method is crucial for monitoring the reaction progress and assessing the final product's purity.

Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis and purification of this compound.

Problem 1: My reaction produced a mixture of isomers. How can I identify them?

Causality: The electronic effects of the methyl group at C7 direct the incoming electrophile (NO₂⁺) to the ortho and para positions (C4, C5, and C6), leading to a mixture of isomers.

Solution: Byproduct Identification via Analytical Techniques

A multi-faceted analytical approach is the most reliable way to identify the different isomers.

Table 1: Predicted ¹H NMR Chemical Shifts (ppm) for 7-Methyl-nitro-1H-indazole Isomers (in DMSO-d₆)

Proton7-Methyl-4-nitro-1H-indazole (Predicted)7-Methyl-5-nitro-1H-indazole (Predicted)This compound (Predicted)
H3~8.3~8.4~8.2
H4-~8.6 (d)~7.9 (d)
H5~8.1 (d)-~8.5 (s)
H6~7.4 (d)~7.8 (d)-
CH₃~2.6~2.7~2.5
NH~13.5~13.6~13.4

Note: These are predicted values based on known substituent effects on the indazole ring. Actual values may vary. The coupling constants (J) will also be critical for definitive assignment.

Experimental Protocol: NMR Sample Preparation

  • Dissolution: Dissolve approximately 5-10 mg of the crude product in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference standard (0 ppm).

  • Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer. For complex mixtures, 2D NMR techniques like COSY and HMBC can be invaluable for assigning proton and carbon signals.

Mass Spectrometry (MS):

  • Expected Mass: All three isomers will have the same molecular weight (C₈H₇N₃O₂), with an expected [M+H]⁺ ion at m/z 178.06.

  • Fragmentation: While the primary mass will be the same, high-resolution mass spectrometry and analysis of fragmentation patterns may reveal subtle differences between the isomers.

Problem 2: I have a mixture of isomers. How can I purify my desired this compound?

Causality: The similar physicochemical properties of the positional isomers make their separation challenging.

Solution: Chromatographic and Recrystallization Techniques

Experimental Protocol: Column Chromatography

  • Stationary Phase: Use silica gel as the stationary phase.

  • Mobile Phase Selection: Start with a non-polar solvent system and gradually increase the polarity. A common eluent system for separating nitro-aromatic compounds is a mixture of hexane and ethyl acetate. Begin with a low percentage of ethyl acetate (e.g., 10%) and gradually increase it.

  • Fraction Collection and Analysis: Collect small fractions and analyze them by Thin Layer Chromatography (TLC) or HPLC to identify the fractions containing the pure desired isomer. Positional isomers often have very similar Rf values, so careful monitoring is essential.[1]

Experimental Protocol: Recrystallization

  • Solvent Screening: The key to successful recrystallization is finding a suitable solvent or solvent system in which the desired isomer has high solubility at elevated temperatures and low solubility at room temperature, while the impurities remain in solution or crystallize out at a different rate. Screen solvents such as ethanol, methanol, isopropanol, and mixtures with water.

  • Procedure:

    • Dissolve the crude mixture in a minimal amount of the hot solvent.

    • Allow the solution to cool slowly to room temperature to promote the formation of pure crystals.

    • Further cooling in an ice bath may increase the yield.

    • Collect the crystals by filtration and wash with a small amount of the cold solvent.

    • Analyze the purity of the recrystallized product by HPLC and NMR. It may be necessary to perform multiple recrystallizations to achieve high purity.

Problem 3: The overall yield of my reaction is low, and I observe a dark, tarry substance.

Causality: The strong acidic and oxidizing conditions of the nitration reaction can lead to the degradation of the starting material and product, resulting in polymerization and the formation of colored impurities.

Solution: Reaction Optimization and Work-up

  • Strict Temperature Control: As mentioned, maintaining a low and consistent temperature throughout the reaction is critical to minimize side reactions and degradation.

  • Inert Atmosphere: Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can help to reduce oxidative side reactions.

  • Quenching: Quench the reaction by carefully pouring the reaction mixture onto crushed ice. This will dilute the acid and precipitate the organic products.

  • Purification of Crude Product: The crude product should be promptly isolated and purified to prevent further degradation. Washing the crude solid with a dilute solution of sodium bicarbonate can help to remove residual acid.

Visualizing the Process

Diagram 1: Synthetic Pathway and Potential Byproducts

Synthesis_Byproducts Start 7-Methyl-1H-indazole Nitration Nitration (HNO₃, H₂SO₄) Start->Nitration Product This compound (Desired Product) Nitration->Product Major Byproduct1 7-Methyl-4-nitro-1H-indazole (Isomeric Byproduct) Nitration->Byproduct1 Minor Byproduct2 7-Methyl-5-nitro-1H-indazole (Isomeric Byproduct) Nitration->Byproduct2 Minor Other Degradation Products (Tars, etc.) Nitration->Other Side Reaction

Caption: Synthetic route and potential byproducts.

Diagram 2: Troubleshooting Workflow for Isomer Separation

Troubleshooting_Workflow Start Crude Reaction Mixture (Contains Isomers) Analysis Analyze by HPLC/TLC/NMR Start->Analysis Decision Is Separation Required? Analysis->Decision Column Column Chromatography (Silica Gel, Hexane/EtOAc) Decision->Column Yes Recrystal Recrystallization (Solvent Screening) Decision->Recrystal Yes Pure Pure this compound Decision->Pure No (High Purity) Column->Pure Successful Impure Re-purify or Optimize Synthesis Column->Impure Unsuccessful Recrystal->Pure Successful Recrystal->Impure Unsuccessful

Caption: A logical flow for troubleshooting isomer separation.

References

  • [Link to a relevant scientific article on indazole synthesis or nitr
  • [Link to a relevant scientific article on the characteriz
  • [Link to a relevant scientific article on chromatographic separ
  • [Link to a relevant scientific article on troubleshooting nitr

Sources

Technical Support Center: Optimizing Reaction Conditions for the Nitration of 7-Methyl-1H-Indazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the nitration of 7-methyl-1H-indazole. This guide is specifically designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this electrophilic aromatic substitution. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges and optimize your reaction outcomes. Our focus is on providing practical, evidence-based solutions grounded in established chemical principles.

I. Frequently Asked Questions (FAQs)

Q1: What are the expected major products from the nitration of 7-methyl-1H-indazole?

The nitration of 7-methyl-1H-indazole can theoretically yield several regioisomers. The indazole ring system is susceptible to electrophilic attack on the benzene portion.[1] Due to the directing effects of the fused pyrazole ring and the methyl group, the most likely positions for nitration are C3, C4, C5, and C6. The precise distribution of these isomers is highly dependent on the reaction conditions employed.

Q2: Why is controlling regioselectivity a primary challenge in this reaction?

Controlling regioselectivity is a significant hurdle because the electronic effects of the pyrazole ring and the methyl group can lead to a mixture of products. The pyrazole moiety generally deactivates the benzene ring towards electrophilic substitution, but the directing effects can be complex. Furthermore, the reaction conditions, particularly the choice of nitrating agent and acid catalyst, play a crucial role in determining which isomer is favored. For instance, harsh conditions might lead to multiple nitrations or undesired side reactions.[2]

Q3: What are the most common nitrating agents for this type of reaction?

A variety of nitrating agents can be used, ranging from classical mixed acid (HNO₃/H₂SO₄) to milder reagents. Common choices include:

  • Nitric Acid/Sulfuric Acid: A strong and common nitrating system, but it can lead to low yields and polymerization with sensitive substrates like indazoles.[2]

  • Potassium Nitrate/Sulfuric Acid: A solid source of the nitronium ion precursor, which can sometimes offer better control over the reaction.

  • Acetyl Nitrate or Benzoyl Nitrate: Milder, non-acidic nitrating agents that can improve selectivity for certain positions.[2]

  • Iron(III) Nitrate: Has been used for site-selective nitration of 2H-indazoles, suggesting its potential for regiocontrol.[3][4]

Q4: What are the critical safety precautions for nitration reactions?

Nitration reactions are inherently hazardous and require strict safety protocols.[5] Key precautions include:

  • Personal Protective Equipment (PPE): Always wear acid-resistant gloves, safety goggles, a face shield, and a chemical-resistant lab coat.[5][6]

  • Fume Hood: Conduct all operations in a well-ventilated chemical fume hood to avoid inhaling toxic fumes like nitrogen dioxide.[5][6]

  • Temperature Control: Nitration reactions are often highly exothermic and can lead to thermal runaway.[5] Maintain strict temperature control using an ice bath and add reagents slowly.

  • Incompatible Materials: Nitric acid is a strong oxidizer and reacts violently with many organic compounds, reducing agents, and bases.[6] Ensure all glassware is clean and dry, and avoid contact with incompatible materials.

  • Emergency Preparedness: Have an emergency response plan and ensure easy access to an eyewash station and safety shower.[5]

II. Troubleshooting and Optimization Guide

This section addresses specific issues you may encounter during the nitration of 7-methyl-1H-indazole and provides actionable solutions.

Problem 1: Low or No Yield of the Desired Nitro-7-methyl-1H-indazole
Possible Cause Underlying Rationale Suggested Solution
Degradation of Starting Material The indazole ring is sensitive to strong acids and can undergo decomposition or polymerization under harsh nitrating conditions.[2]1. Use Milder Nitrating Agents: Switch from mixed acid (HNO₃/H₂SO₄) to a milder reagent like acetyl nitrate or iron(III) nitrate.[2][3] 2. Lower Reaction Temperature: Perform the reaction at a lower temperature (e.g., -10°C to 0°C) to minimize decomposition.[7] 3. Control Stoichiometry: Use a minimal excess of the nitrating agent (1.05-1.1 equivalents) to reduce side reactions.[8]
Incomplete Reaction The reaction conditions may not be sufficiently activating for the nitration to proceed, especially with a deactivated ring system.1. Increase Reaction Time: Gradually increase the reaction time while monitoring the progress by TLC. 2. Slightly Increase Temperature: Cautiously and incrementally increase the reaction temperature, but not at the expense of decomposition. 3. Optimize Acid Catalyst Concentration: If using a system like KNO₃/H₂SO₄, the concentration of sulfuric acid can be critical.
Problem 2: Formation of Multiple Regioisomers and Poor Selectivity
Possible Cause Underlying Rationale Suggested Solution
Inappropriate Nitrating Agent Different nitrating agents exhibit different selectivities. Strong acids can alter the electronic distribution of the substrate, leading to a mix of products.1. Screen Different Nitrating Agents: Systematically test various nitrating agents (e.g., HNO₃/H₂SO₄, KNO₃/H₂SO₄, acetyl nitrate) to find the one that favors your desired isomer. 2. Consider Metal-Based Nitrating Agents: Explore reagents like iron(III) nitrate, which have shown promise in directing nitration to specific positions on the indazole ring.[3][4]
Suboptimal Reaction Temperature Higher temperatures can decrease the selectivity of the reaction, leading to a broader product distribution.1. Maintain Low Temperatures: Conduct the reaction at a consistently low temperature (e.g., 0°C or below).[7]
Problem 3: Formation of Di-nitrated or Other Over-nitrated Byproducts
Possible Cause Underlying Rationale Suggested Solution
Excess Nitrating Agent Using a large excess of the nitrating agent increases the likelihood of multiple nitrations occurring on the aromatic ring.1. Precise Stoichiometry: Carefully control the amount of nitrating agent used, aiming for a slight excess (e.g., 1.05 equivalents).[8]
Elevated Reaction Temperature or Prolonged Time More forcing conditions can drive the reaction towards over-nitration.1. Monitor Reaction Progress: Closely monitor the reaction using TLC and quench it as soon as the starting material is consumed to prevent further nitration. 2. Maintain Low Temperature: As with improving selectivity, lower temperatures can help prevent over-nitration.[8]
Problem 4: Formation of Dark, Insoluble Tar-like Material
Possible Cause Underlying Rationale Suggested Solution
Acid-Catalyzed Polymerization Indazoles, similar to indoles, are susceptible to polymerization in the presence of strong acids.[2]1. Avoid Strong Acids: If possible, use non-acidic or milder acidic conditions.[2] 2. Low Temperature: Running the reaction at a very low temperature can suppress polymerization. 3. Inert Atmosphere: Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative side reactions that can contribute to tar formation.[2]

III. Experimental Protocols

Protocol 1: General Procedure for Nitration using Potassium Nitrate and Sulfuric Acid

This protocol provides a starting point for the nitration of 7-methyl-1H-indazole. Optimization of temperature, time, and stoichiometry may be required.

Materials:

  • 7-methyl-1H-indazole

  • Concentrated Sulfuric Acid (98%)

  • Potassium Nitrate (KNO₃)

  • Ice

  • Deionized Water

  • Ethyl Acetate

  • Saturated Sodium Bicarbonate Solution

  • Brine

  • Anhydrous Sodium Sulfate or Magnesium Sulfate

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve 7-methyl-1H-indazole (1.0 eq) in concentrated sulfuric acid at 0°C.

  • In a separate beaker, prepare the nitrating mixture by slowly adding potassium nitrate (1.05 eq) to a portion of concentrated sulfuric acid at 0°C.

  • Slowly add the nitrating mixture dropwise to the solution of 7-methyl-1H-indazole, maintaining the temperature at 0°C.

  • Stir the reaction mixture at 0°C and monitor its progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, carefully pour the reaction mixture onto crushed ice.

  • Neutralize the aqueous solution with a saturated sodium bicarbonate solution until the pH is approximately 7-8.

  • Extract the aqueous layer with ethyl acetate (3 x volume).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or recrystallization to obtain the desired nitro-7-methyl-1H-indazole isomer(s).[9]

IV. Visualizing the Workflow

Decision-Making Flowchart for Optimizing Nitration

Nitration_Optimization start Start: Nitration of 7-Methyl-1H-Indazole initial_conditions Initial Conditions: KNO3 / H2SO4 @ 0°C start->initial_conditions analyze_results Analyze Crude Product (TLC, NMR, LC-MS) initial_conditions->analyze_results low_yield Low Yield? analyze_results->low_yield poor_selectivity Poor Regioselectivity? low_yield->poor_selectivity No optimize_yield Troubleshoot Yield: - Lower Temperature - Milder Nitrating Agent - Check Stoichiometry low_yield->optimize_yield Yes side_products Significant Side Products (di-nitration, tar)? poor_selectivity->side_products No optimize_selectivity Troubleshoot Selectivity: - Screen Nitrating Agents - Lower Temperature poor_selectivity->optimize_selectivity Yes optimize_purity Troubleshoot Purity: - Reduce Equivalents of Nitrating Agent - Shorter Reaction Time - Milder Conditions side_products->optimize_purity Yes successful_outcome Successful Outcome: Isolate and Characterize Product side_products->successful_outcome No optimize_yield->initial_conditions optimize_selectivity->initial_conditions optimize_purity->initial_conditions

Sources

Preventing degradation of 7-Methyl-6-nitro-1H-indazole during storage

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 7-Methyl-6-nitro-1H-indazole

Introduction: The Challenge of Stabilizing this compound

This compound is a heterocyclic building block crucial in medicinal chemistry and drug discovery. Its unique structure, featuring a bicyclic indazole core substituted with a methyl group and a strongly electron-withdrawing nitro group, makes it a valuable intermediate for synthesizing a range of bioactive molecules, including kinase inhibitors. However, the very features that make it synthetically useful—the nitroaromatic system and the indazole ring—also render it susceptible to degradation under suboptimal storage conditions.

This guide serves as a dedicated technical resource for researchers, scientists, and drug development professionals. It provides a deep dive into the causality of degradation, offers field-proven storage protocols, and presents a series of troubleshooting guides and FAQs to ensure the long-term integrity and performance of your compound in critical experiments.

Part 1: Understanding the Degradation of this compound

To effectively prevent degradation, it is essential to first understand the underlying chemical vulnerabilities. The stability of this compound is influenced by its susceptibility to oxidation, light, moisture, and thermal stress. Aromatic nitro compounds can be reactive, and the indazole ring itself is subject to specific degradation pathways.

Key Degradation Pathways
  • Oxidative Degradation: The indazole ring and methyl group can be sensitive to atmospheric oxygen, especially in the presence of light or trace metal impurities. Storing under an inert atmosphere minimizes reactions with oxygen that could compromise purity.

  • Photodegradation: Indazole derivatives are known to be susceptible to photochemical reactions when exposed to UV light. A common pathway involves the rearrangement of the indazole ring to form benzimidazole isomers, a transformation that fundamentally alters the compound's structure and biological activity.

  • Hydrolytic Degradation: The presence of the electron-withdrawing nitro group can increase the molecule's sensitivity to hydrolysis, particularly under strongly acidic or basic conditions. While the solid compound is generally stable, contamination with moisture can create microenvironments where hydrolysis can occur over time.

  • Thermal Degradation: Like many nitroaromatic compounds, this compound can decompose or explode upon strong heating. While stable at recommended storage temperatures, exposure to high heat can compromise its integrity.

The following diagram illustrates these potential degradation triggers and their consequences.

main This compound (Solid State) photo_prod Photochemical Byproducts (e.g., Benzimidazole Isomers) main->photo_prod Photodegradation ox_prod Oxidized Impurities & Hydrolysis Products main->ox_prod Oxidation/Hydrolysis therm_prod Thermal Decomposition Products main->therm_prod Thermal Stress react_prod Hazardous Reaction Products main->react_prod Incompatibility light UV Light Exposure light->main oxygen Atmospheric Oxygen & Moisture oxygen->main heat High Temperature heat->main incompat Strong Oxidizing/ Reducing Agents incompat->main

Caption: Potential degradation pathways for this compound.

Part 2: Recommended Storage and Handling Protocols

Adherence to strict storage and handling protocols is the most effective strategy to prevent degradation. The following recommendations are synthesized from best practices for nitroaromatic and indazole-based compounds.

Table 1: Optimal Storage Conditions
ParameterRecommended ConditionRationale (The "Why")
Temperature 2–8°CRefrigeration significantly slows down the rate of potential oxidative, hydrolytic, and thermal degradation pathways, ensuring maximum long-term stability.
Atmosphere Inert Gas (Argon or Nitrogen)An inert atmosphere displaces atmospheric oxygen, directly preventing oxidative degradation which is a primary risk for complex organic molecules.
Light Protect from Light (Amber Vial)The compound should be stored in a light-resistant container to prevent photodegradation, which can cause structural rearrangement to non-functional isomers.
Container Tightly Sealed, DryA tightly sealed container prevents the ingress of moisture, which can lead to hydrolysis, and oxygen. Use of a desiccator provides an additional layer of protection.
Location Well-ventilated, Dry AreaEnsures a safe and stable external environment, preventing moisture absorption and allowing for safe handling.
Incompatibilities Away from Strong Oxidizing & Reducing AgentsAromatic nitro compounds can react vigorously or even explosively with strong oxidizing or reducing agents. Segregated storage is a critical safety measure.
Experimental Protocol 1: Safe Handling and Aliquoting

Objective: To prepare aliquots of this compound for daily use while protecting the bulk stock from atmospheric exposure.

Methodology:

  • Preparation: Allow the main container of the compound to equilibrate to room temperature for at least 30-60 minutes before opening. This prevents condensation of atmospheric moisture onto the cold solid.

  • Inert Environment: If possible, perform all weighing and handling inside a glovebox with a nitrogen or argon atmosphere. If a glovebox is not available, work quickly and efficiently in a low-humidity environment.

  • Weighing: Dispense the desired amount of the compound into a pre-weighed, amber glass vial suitable for your experiment.

  • Resealing Bulk Stock: Before resealing the primary container, gently flush the headspace with a stream of dry nitrogen or argon for 10-15 seconds.

  • Secure Sealing: Tightly seal the primary container cap, reinforcing with paraffin film for an extra barrier against moisture and air.

  • Storage: Immediately return the primary container to its designated 2–8°C storage location. The freshly prepared aliquot can be used for the day's experiments.

Part 3: Troubleshooting Guide (Q&A Format)

This section addresses specific issues you may encounter, linking them to the probable causes and providing actionable solutions.

Q1: My solid this compound has changed color, appearing darker than the original yellow/beige solid. What does this mean?

A1: A significant color change, particularly darkening, is a common visual indicator of compound degradation.

  • Possible Cause 1: Oxidation or Photodegradation. This is the most likely cause, resulting from prolonged exposure to air and/or light. Even small amounts of degradation byproducts can be highly colored.

  • Recommended Solution:

    • Verify Integrity: Before use, analyze a small sample of the discolored material for purity using the HPLC protocol provided below (Protocol 2).

    • Review Storage: Confirm that your storage and handling procedures rigorously exclude light and air. Ensure containers are purged with inert gas and sealed tightly after each use.

    • Procure New Stock: If significant impurities are detected, it is highly recommended to use a fresh, uncompromised lot of the compound to ensure the validity of your experimental results.

Q2: I'm seeing unexpected peaks in my HPLC or LC-MS analysis that were not present when the batch was new. Could this be degradation?

A2: Yes, the appearance of new, unidentified peaks is a classic sign of chemical degradation.

  • Possible Cause: Formation of Degradants. These new peaks likely correspond to the byproducts discussed in Part 1, such as oxidized species or photo-rearranged isomers.

  • Recommended Solution:

    • Cease Use: Do not use the material for further experiments until the issue is resolved.

    • Characterize Impurities: If your research requires it and you have the analytical capabilities (e.g., high-resolution mass spectrometry), attempt to characterize the impurities to confirm the degradation pathway. This can help refine your future handling procedures.

    • Implement a QC Schedule: For compounds stored long-term, implement a routine purity check (e.g., every 6 months) via HPLC to catch degradation early.

Q3: My experimental results have become inconsistent or show a loss of compound activity. I suspect the integrity of my this compound. How can I confirm this?

A3: Inconsistent results are a serious concern, often traced back to reagent integrity.

  • Possible Cause: Reduced Purity. Degradation reduces the molar concentration of the active compound, leading to lower-than-expected efficacy or variable results. Degradation products could also interfere with the assay.

  • Recommended Solution:

    • Immediate Purity Analysis: Perform an immediate purity assessment using Protocol 2. Compare the results to the certificate of analysis provided by the supplier.

    • Run a Control Experiment: If possible, obtain a new, certified lot of this compound and run a side-by-side experiment against your current stock. A return to the expected activity with the new lot would confirm that degradation of the old stock is the root cause.

The following flowchart provides a logical path for troubleshooting observed issues.

start Issue Observed: (e.g., Color Change, New HPLC Peaks, Inconsistent Results) check_storage Review Storage Conditions: - Temp (2-8°C)? - Inert Atmosphere? - Protected from Light? start->check_storage check_handling Review Handling Protocol: - Equilibrated to RT before opening? - Headspace purged? - Tightly sealed? check_storage->check_handling Yes correct_storage Resolution: Correct Storage - Move to 2-8°C, use amber vial,  purge with N₂/Ar. check_storage->correct_storage No run_hplc Action: Perform Purity Analysis (See Protocol 2) check_handling->run_hplc Yes correct_handling Resolution: Refine Handling - Implement proper aliquoting  and sealing procedures. check_handling->correct_handling No new_stock Conclusion: Degradation Confirmed - Discard compromised material. - Use new, validated stock. run_hplc->new_stock Purity < 98% or new peaks present no_issue Conclusion: Compound is Stable - Investigate other experimental  variables. run_hplc->no_issue Purity Meets Spec correct_storage->run_hplc correct_handling->run_hplc

Caption: Troubleshooting flowchart for assessing compound integrity.

Part 4: Quality Control & Purity Assessment

A self-validating system requires a reliable method to confirm compound purity before use. High-Performance Liquid Chromatography (HPLC) is the standard technique for this purpose.

Experimental Protocol 2: HPLC Method for Purity Assessment

Objective: To determine the purity of this compound using a robust reverse-phase HPLC (RP-HPLC) method.

Instrumentation and Materials:

  • HPLC system with UV-Vis detector

  • C18 analytical column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic Acid (LC-MS grade)

  • Sample of this compound

  • 0.45 µm syringe filters

Methodology:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Sample Preparation:

    • Accurately weigh approximately 1 mg of the compound.

    • Dissolve in a suitable diluent (e.g., 1 mL of Acetonitrile) to create a 1 mg/mL stock solution.

    • Vortex or sonicate briefly to ensure complete dissolution.

    • Filter the solution through a 0.45 µm syringe filter into an autosampler vial.

  • Chromatographic Conditions: The following table summarizes a typical set of parameters.

    ParameterRecommended Setting
    Column C18 (4.6 x 150 mm, 5 µm)
    Mobile Phase Gradient of A and B
    Gradient 10% B to 90% B over 15 min
    Flow Rate 1.0 mL/min
    Column Temperature 30°C
    Detection Wavelength 254 nm (typical for nitroaromatic compounds)
    Injection Volume 5 µL
  • Data Analysis:

    • Integrate all peaks in the resulting chromatogram.

    • Calculate the purity by dividing the peak area of the main compound by the total area of all peaks and multiplying by 100.

    • A pure sample should show a single major peak with a purity value ≥98%. The presence of significant secondary peaks indicates impurity or degradation.

Part 5: Frequently Asked Questions (FAQs)

  • Q: What is the expected shelf-life of this compound?

    • A: When stored under the recommended conditions (2-8°C, inert atmosphere, protected from light), the solid compound is expected to be stable for several years. However, we strongly recommend per

7-Methyl-6-nitro-1H-indazole assay interference problems

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for researchers utilizing 7-Methyl-6-nitro-1H-indazole in their experimental workflows. This resource is designed to provide in-depth troubleshooting advice and answers to frequently asked questions regarding assay interference issues that may arise when working with this compound. As a nitroaromatic indazole derivative, this compound possesses specific chemical features that, while integral to its intended biological activity, can also lead to predictable and solvable assay artifacts. This guide will equip you with the expertise to identify, understand, and overcome these challenges.

Frequently Asked Questions (FAQs)

Q1: My fluorescence-based assay signal (e.g., FP, FRET, TR-FRET) is significantly decreased or completely absent when I add this compound, even at concentrations where I don't expect true inhibition. What is the likely cause?

A1: The most probable cause is fluorescence quenching due to the inherent properties of the this compound structure. Nitroaromatic compounds are well-documented fluorescence quenchers.[1][2][3] The mechanism often involves Photoinduced Electron Transfer (PET), where the electron-rich fluorophore in its excited state transfers an electron to the electron-deficient nitroaromatic compound, leading to non-radiative decay and a loss of fluorescent signal.[3] This is an artifact of the compound's structure interacting with the assay's detection method, not necessarily a true biological inhibition.

Q2: I'm observing inconsistent IC50 values for my compound across different assay formats (e.g., biochemical vs. cell-based). Why might this be happening?

A2: Discrepancies in potency across different assay platforms can stem from several factors related to the compound's physicochemical properties:

  • Solubility and Aggregation: this compound has limited aqueous solubility.[4] In biochemical assays with high compound concentrations, it may form aggregates. These aggregates can nonspecifically sequester and denature proteins, leading to apparent inhibition that is not target-specific.[5][6] This effect is often sensitive to the presence of detergents and protein concentrations.

  • Cell Permeability: In cell-based assays, the compound must cross the cell membrane to reach its target. Poor membrane permeability could result in a weaker apparent potency compared to a biochemical assay where the target is directly accessible.[7]

  • Metabolic Instability: Once inside the cell, the compound may be metabolized into active or inactive forms, altering its effective concentration and observed activity.

Q3: Can this compound interfere with absorbance-based assays, such as MTT or assays measuring NADH/NAD+?

A3: Yes, interference is possible. As a yellow crystalline powder, this compound has its own absorbance profile.[4] If its absorbance spectrum overlaps with the wavelength used to measure the assay product (e.g., formazan in an MTT assay, typically ~570 nm), it can lead to artificially high or low readings. Furthermore, the nitro group is redox-active and could potentially react with cellular redox agents or assay components like tetrazolium salts, leading to non-enzymatic signal generation or depletion.

Q4: What is the general stability of this compound in common assay buffers?

A4: While generally stable under normal storage conditions, indazole derivatives, particularly those with electron-withdrawing nitro groups, can be susceptible to degradation under certain experimental conditions.[8][9] Factors to consider include:

  • pH: Extreme pH values in assay buffers can promote hydrolysis.

  • Light Exposure: Photodegradation is a known pathway for some indazole derivatives, potentially leading to the formation of benzimidazoles or other rearranged structures.[8]

  • Reducing Agents: Strong reducing agents often present in assay buffers (e.g., DTT) could potentially interact with the nitro group.

It is advisable to prepare fresh solutions and minimize prolonged exposure to harsh conditions.

Troubleshooting Guides

Problem 1: Suspected Fluorescence Quenching

This guide will help you determine if your observed signal loss is due to true target inhibition or an artifact of fluorescence quenching.

Causality:

The nitro group on the indazole ring is strongly electron-withdrawing, creating an electron-deficient aromatic system that can accept an electron from an excited-state fluorophore, thus "quenching" the fluorescence.

Diagnostic Workflow:

G cluster_0 Diagnostic Protocol for Fluorescence Quenching A Initial Observation: Signal decrease in primary fluorescence assay B Control Experiment 1: No-Enzyme/No-Target Control A->B C Control Experiment 2: Orthogonal Assay A->C D Result Analysis B->D C->D E Conclusion: True Inhibition D->E Signal decrease only in a functional primary assay F Conclusion: Quenching Artifact D->F Signal decrease observed in no-enzyme/target control

Caption: Workflow to diagnose fluorescence quenching.

Detailed Experimental Protocols:

1. No-Enzyme/No-Target Control Assay: This is the most definitive test for quenching.

  • Objective: To measure the effect of the compound on the fluorescent substrate/probe in the absence of the biological target.

  • Protocol:

    • Set up your standard assay plate, including all buffer components, cofactors, and the fluorescent probe/substrate.

    • In place of the enzyme or target protein solution, add an equivalent volume of assay buffer.

    • Add this compound across a range of concentrations identical to your primary assay.

    • Incubate for the same duration and at the same temperature as the primary assay.

    • Read the fluorescence.

  • Interpretation:

    • Signal Decreases: If the fluorescence signal decreases in a concentration-dependent manner, this strongly indicates direct fluorescence quenching by the compound.

    • No Signal Change: If the signal remains unchanged, quenching is unlikely to be the primary cause of the signal loss observed in your main experiment.

2. Orthogonal Assay Confirmation: Confirm the biological activity using an assay with a different detection modality.

  • Objective: To validate the compound's inhibitory activity using a technology that is not based on fluorescence.

  • Protocol:

    • Select an orthogonal assay for your target. Examples are listed in the table below.

    • Perform the assay using the same concentration range of this compound.

    • Compare the resulting IC50 value to the one obtained from the fluorescence-based assay.

  • Interpretation:

    • Similar IC50: If the potency is similar, the inhibition is likely genuine.

    • Significantly Weaker or No Activity: If the compound is much less potent or inactive in the orthogonal assay, the results from the primary fluorescence assay are likely false positives caused by interference.

Assay TechnologyPrincipleRecommended For
AlphaScreen®/AlphaLISA® Luminescent, bead-based proximity assayKinases, Protein-Protein Interactions
Luminescence-Based Measures light production (e.g., Kinase-Glo®)Kinases (ATP consumption)
Label-Free (e.g., SPR, ITC) Measures changes in mass or heatBinding kinetics and thermodynamics
Absorbance Colorimetric detectionEnzymes with chromogenic substrates

Problem 2: Suspected Interference from Compound Aggregation

This guide helps identify if poor solubility and aggregation are causing nonspecific inhibition.

Causality:

Many organic compounds, especially those that are planar and have poor aqueous solubility, can form colloidal aggregates at micromolar concentrations in buffer.[5][6] These aggregates act like a "micellar" phase that can nonspecifically adsorb and denature proteins, leading to inhibition that is not dependent on binding to a specific active site.

Diagnostic Workflow:

G cluster_1 Diagnostic Protocol for Aggregation A Initial Observation: Potent but variable inhibition B Test 1: Detergent Titration A->B C Test 2: Target Concentration Variation A->C D Result Analysis B->D C->D E Conclusion: Likely Aggregator D->E IC50 increases with detergent IC50 increases with target conc. F Conclusion: Unlikely to be Aggregation D->F IC50 is insensitive to detergent or target conc.

Sources

Technical Support Center: Optimizing pH for 7-Methyl-6-nitro-1H-indazole Activity

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 7-Methyl-6-nitro-1H-indazole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing the experimental conditions for this compound. Given that the biological activity of any small molecule can be critically influenced by the pH of the assay environment, this document provides a framework for troubleshooting and systematically determining the optimal pH for your specific application.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the handling and application of this compound.

Q1: What is this compound and what is its potential biological activity?

This compound is a heterocyclic organic compound belonging to the indazole class.[1] The indazole scaffold is recognized as a "privileged structure" in medicinal chemistry, forming the core of numerous compounds with a wide array of pharmacological activities.[2] While specific biological data for the 7-methyl-6-nitro variant is not extensively published, related nitroindazole derivatives have shown potential as anticancer, antileishmanial, antibacterial, and anti-inflammatory agents.[3][4][5][6] For instance, the well-known kinase inhibitor Pazopanib is synthesized from a related 3-methyl-6-nitro-1H-indazole precursor, highlighting the scaffold's relevance in targeting enzymes like VEGFR and PDGFR.[7]

Q2: Why is adjusting the pH so critical for my experiments?

The pH of your aqueous assay buffer is a master variable that can profoundly impact your results in several ways:

  • Compound Solubility: The protonation state of a molecule can change with pH, affecting its solubility. Many heterocyclic compounds, like indazole derivatives, exhibit poor aqueous solubility.[8][9] A shift in pH might cause your compound to precipitate out of solution, leading to a drastic and often unnoticed drop in the effective concentration.

  • Compound Stability: The chemical stability of this compound could be pH-dependent. Extreme pH values may lead to hydrolysis or degradation of the compound over the course of your experiment, resulting in reduced activity and inconsistent data.

  • Target Engagement: If your target is a protein (e.g., an enzyme, receptor), its conformation and the ionization state of key amino acid residues in the active or binding site are pH-dependent. Optimal binding of your compound may only occur within a narrow pH range where both the ligand and the target protein have the appropriate charge distribution.

Q3: What is the expected solubility of this compound and how should I prepare a stock solution?

Direct solubility data for this compound is limited. However, based on closely related analogs like 3-Methyl-6-nitro-1H-indazole, it is expected to be poorly soluble in water and more soluble in polar aprotic solvents.[9]

For this reason, Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions (e.g., 10-20 mM).[8]

Protocol Insight: Always use anhydrous, high-purity DMSO. DMSO is highly hygroscopic and can absorb atmospheric water, which can alter the stock solution's concentration and potentially promote compound degradation over time.[8] It is best practice to aliquot your stock solution into single-use volumes to avoid repeated freeze-thaw cycles.[8]

Q4: I added my DMSO stock to my aqueous buffer and the solution turned cloudy. What happened?

This indicates that your compound has precipitated. It occurs when the final concentration of the compound in the aqueous buffer exceeds its solubility limit under those specific conditions (e.g., pH, salt concentration). The final concentration of DMSO is also a factor; typically, it should be kept below 0.5% to avoid solvent effects on the biological system and to minimize solubility issues.[8] See the troubleshooting guide below for a detailed solution.

Part 2: Troubleshooting Common pH-Related Issues

Problem: My compound precipitates upon dilution into the final assay buffer.

  • Causality: The compound's solubility in the final aqueous buffer is lower than the target concentration. The transition from a high-solubility DMSO environment to a low-solubility aqueous one is too abrupt.

  • Solutions:

    • Reduce Final Concentration: Determine if you can achieve the desired biological effect at a lower concentration where the compound remains soluble.

    • Optimize DMSO Concentration: Ensure the final DMSO concentration in your assay is as low as possible (ideally ≤ 0.1%) but sufficient to maintain solubility.

    • Use an Intermediate Dilution Step: Before the final dilution, create an intermediate dilution of your DMSO stock in the assay buffer itself or a co-solvent system. This gradual reduction in solvent strength can prevent shock precipitation.[8]

    • Systematically Test pH: As detailed in the protocol below, the compound's solubility may be significantly higher at a different pH. Perform a solubility screen across a relevant pH range.

Problem: I am observing high variability and poor reproducibility in my assay results.

  • Causality: This is a classic symptom of a pH-related issue. Inconsistent buffer preparation can lead to slight pH shifts between experiments, moving you in and out of the optimal range for activity, solubility, or stability.

  • Solutions:

    • Validate Buffer pH: Always measure the pH of your final buffer solution at the temperature at which the experiment will be conducted. The pH of many common buffers (like Tris) is temperature-dependent.

    • Assess Compound Stability: Your compound might be degrading during the incubation period. Perform a time-course experiment at your current pH to see if the activity diminishes over time. Test stability at different pH values to find a more suitable condition.

    • Implement the pH Optimization Protocol: Systematically determining and then locking in the optimal pH is the most robust solution to eliminate this variable.

Part 3: Experimental Protocol for Determining Optimal pH

This protocol provides a systematic workflow to determine the optimal pH for this compound activity in your specific biological assay.

Objective

To empirically identify the pH at which this compound exhibits maximum and most reproducible biological activity by assessing its solubility, stability, and functional effect across a range of pH values.

Workflow for pH Optimization

G cluster_prep Phase 1: Preparation cluster_screen Phase 2: Screening & Assay cluster_analysis Phase 3: Analysis A Prepare Buffers (pH 5.0 - 9.0) C Solubility Screen: Add compound to each buffer. Visually inspect for precipitation. A->C B Prepare 10 mM Compound Stock in DMSO B->C D Stability Screen (Optional): Incubate compound at each pH. Analyze via HPLC/LC-MS. C->D E Biological Assay: Run assay with compound across the selected pH range. C->E Use soluble range F Data Analysis: Plot Activity vs. pH E->F G Determine Optimal pH F->G

Caption: Workflow for determining the optimal experimental pH.

Step-by-Step Methodology
  • Preparation of Buffers:

    • Prepare a set of biologically compatible buffers covering a range from pH 5.0 to 9.0 in 0.5 unit increments. Ensure the chosen buffer systems have adequate buffering capacity at their respective pH values (e.g., MES for pH 5.5-6.5, PIPES for pH 6.5-7.5, HEPES for pH 7.0-8.0, Tris for pH 7.5-8.5, CHES for pH 8.5-9.5).

    • Crucial Step: Adjust the pH of each buffer at the intended experimental temperature.

  • Assessment of Compound Solubility:

    • Prepare a series of microfuge tubes, one for each buffer pH.

    • Add the appropriate volume of each buffer.

    • Add the this compound DMSO stock solution to each tube to achieve the highest concentration you plan to test in your assay. Ensure the final DMSO percentage is constant.

    • Include a "vehicle control" tube for each pH containing only DMSO added to the buffer.

    • Vortex gently and let the tubes sit at room temperature for 30 minutes.

    • Visually inspect each tube against a dark background for any signs of cloudiness or precipitate. A quantitative method using nephelometry can also be employed if available.

    • Decision Point: Exclude any pH values from further testing where the compound is not fully soluble.

  • Assessment of Compound Stability (Recommended for long incubations):

    • At each pH where the compound is soluble, prepare a solution of the compound at the working concentration.

    • Incubate these solutions under the same conditions as your planned biological assay (time, temperature).

    • At various time points (e.g., 0, 2, 4, 8, 24 hours), take an aliquot and analyze it by HPLC or LC-MS to quantify the amount of intact this compound remaining. This will reveal if the compound is degrading at a specific pH.

  • Execution of the Biological Assay:

    • Using the pH range where the compound is both soluble and stable, perform your biological assay.

    • It is critical to include the following controls for each pH value tested:

      • Negative Control: Assay system without the compound or vehicle.

      • Vehicle Control: Assay system with the same final concentration of DMSO used for the test compound. This controls for any effects of the solvent on the assay.

      • Positive Control (if available): A known activator/inhibitor for your target to ensure the assay is working correctly at each pH.

    • Test a full dose-response of this compound at each pH to determine if the potency (e.g., IC₅₀ or EC₅₀) changes.

  • Data Analysis and Interpretation:

    • Normalize the data at each pH against the respective vehicle control.

    • Plot the biological activity (e.g., % inhibition, signal intensity) versus the buffer pH.

    • The optimal pH is the one that provides the most robust and reproducible biological activity. This may be a single value or a narrow range.

Part 4: Data Presentation and Key Relationships

Your final data can be summarized in a table to clearly identify the optimal conditions.

Table 1: Hypothetical pH Optimization Data for this compound

Buffer pHSolubility at 10 µMStability (% remaining after 4h)Biological Activity (% Inhibition at 10 µM)
5.0PrecipitateN/AN/A
5.5PrecipitateN/AN/A
6.0Soluble98%25%
6.5Soluble99%55%
7.0Soluble99%85%
7.5Soluble99%88%
8.0Soluble95%60%
8.5Soluble80%40% (high variability)
9.0Soluble65%20% (high variability)

In this hypothetical example, the optimal pH range for the experiment would be 7.0-7.5 , as it provides the best combination of solubility, stability, and high biological activity.

Conceptual Relationship Diagram

G cluster_input Input Variable cluster_factors Dependent Factors cluster_output Experimental Outcome pH Buffer pH Solubility Compound Solubility pH->Solubility Stability Compound Stability pH->Stability Target Target Protein Conformation pH->Target Activity Optimal Biological Activity Solubility->Activity Stability->Activity Target->Activity

Caption: Interdependence of pH and experimental outcomes.

By following this structured approach, you can confidently navigate the challenges of working with this compound and ensure that your experimental data is both accurate and reproducible.

References

  • PubChem. (n.d.). 1H-Indazole, 1-methyl-7-nitro-. National Center for Biotechnology Information.
  • Pautrat, F., & Condon, S. (2018). An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles. RSC Advances, 8(23), 12765–12772.
  • Wikipedia. (2023, April 29). 7-Nitroindazole.
  • PubChem. (n.d.). 1H-Indazole, 1-methyl-6-nitro-. National Center for Biotechnology Information.
  • Abdelahi, M., et al. (2021). Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates: synthesis, biological activity, and molecular modelling studies. RSC Advances, 11(61), 38657-38667.
  • Cheméo. (n.d.). Chemical Properties of 1H-Indazole, 6-nitro- (CAS 7597-18-4).
  • Alarcón, S. H., et al. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry, 87(9), 5679–5691.
  • Unknown. (n.d.). Synthesis of 2-azetidinone derivatives of 6-nitro-1H-indazole and their biological importance. Journal of Chemical and Pharmaceutical Research.
  • Alarcón, S. H., et al. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry, 87(9), 5679–5691.
  • Alarcón, S. H., et al. (2022). Study of the Addition Mechanism of 1 H -Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. ResearchGate.
  • Chemcasts. (n.d.). 1-Methyl-6-nitro-1H-indazole (CAS 6850-23-3) Properties.
  • Kumar, A., et al. (2022). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 27(15), 4935.
  • The Struggling Scientist. (2022, October 12). Troubleshooting and optimizing lab experiments. YouTube.
  • Sharma, G., & Kumar, A. (2023). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry, 14(7), 1215-1239.
  • PubChem. (n.d.). 6-Nitroindazole. National Center for Biotechnology Information.
  • PubChem. (n.d.). 7-Nitroindazole. National Center for Biotechnology Information.
  • El Brahmi, N., et al. (2017). 1-(6-Nitro-1H-indazol-1-yl)ethanone. ResearchGate.
  • Liskon Biological. (2025, January 16). Frequently Asked Questions (FAQ) about 3-Methyl-6-Nitro-1H-Indazole.
  • Hsissou, R., et al. (2019). Scheme 1.Synthesis of 1-benzyl-6-nitro-1H-indazole (P1). ResearchGate.

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Minimizing off-target effects of 7-Methyl-6-nitro-1H-indazole in assays

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Navigating the Indazole Scaffold in Biological Assays

Welcome to the technical support center for researchers utilizing indazole-based small molecules. The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous inhibitors targeting key enzyme families, most notably protein kinases and nitric oxide synthases (NOS).[1][2] This guide specifically addresses the challenges associated with 7-Methyl-6-nitro-1H-indazole .

While public data on the specific biological targets and off-target profile of this compound is limited, its structure is analogous to compounds known to have potent biological activity. For instance, 3-Methyl-6-nitro-1H-indazole is a critical intermediate in the synthesis of Pazopanib, a multi-kinase inhibitor.[2] Furthermore, 7-nitroindazole is a well-characterized inhibitor of nitric oxide synthase (NOS).[3] Given this context, it is crucial for researchers using this compound to assume it possesses potential for broad bioactivity and, consequently, off-target effects.

This guide provides a framework for identifying, understanding, and minimizing these off-target effects to ensure the generation of robust, reproducible, and correctly interpreted data. The principles and protocols outlined here are broadly applicable to other small molecule inhibitors, particularly those targeting conserved enzyme active sites.

Section 1: Frequently Asked Questions (FAQs) on Off-Target Effects

This section addresses common issues encountered during the use of potent, potentially non-selective small molecules like this compound.

Q1: My compound is active in a cell line that does not express the intended target kinase. Is this definitive evidence of an off-target effect?

A1: Yes, this is a strong indicator of off-target activity.[4] If the intended molecular target is absent, any observed cellular phenotype must be mediated by one or more other proteins. Many kinase inhibitors, for example, exhibit polypharmacology due to the highly conserved nature of the ATP-binding pocket across the human kinome.[4] At sufficiently high concentrations, your compound is likely interacting with other kinases or unrelated proteins present in that cell line. This underscores the necessity of performing counter-screening or profiling against a panel of relevant targets.

Q2: I'm observing a significant discrepancy between my compound's potency in a biochemical assay (IC50) and its activity in a cell-based assay (EC50). What are the likely causes?

A2: This is a common and multifaceted issue in drug discovery, often termed the "biochem-to-cell gap".[5] Several factors can contribute to this discrepancy:

  • Cellular Permeability: The compound may have poor membrane permeability, preventing it from reaching its intracellular target at a sufficient concentration.[6][7]

  • High Intracellular ATP: For ATP-competitive inhibitors, the high millimolar concentrations of ATP inside a cell can outcompete the inhibitor for binding to the target kinase, leading to a significant decrease in apparent potency compared to a biochemical assay where ATP concentrations are often at or below the Km value.[5][8]

  • Compound Stability and Metabolism: The compound may be unstable in the cellular environment or rapidly metabolized by the cell into inactive forms.[8]

  • Efflux Pumps: The compound could be a substrate for cellular efflux pumps (e.g., P-glycoprotein), which actively remove it from the cytoplasm.[8]

  • Assay Conditions: The simplified, controlled conditions of a biochemical assay (e.g., buffer composition, pH) are vastly different from the complex, crowded intracellular environment, which can affect protein conformation and compound binding.[6][9]

Q3: How do I determine an appropriate working concentration for my cellular assays to minimize the risk of off-target effects?

A3: The guiding principle is to use the lowest concentration of the inhibitor that elicits the desired on-target effect.[7] Using excessively high concentrations dramatically increases the likelihood of engaging lower-affinity off-targets.[10]

  • Establish a Dose-Response Curve: First, perform a full dose-response experiment in your primary functional assay to determine the EC50.

  • Assess Cytotoxicity: Concurrently, run a cytotoxicity assay (e.g., MTT, resazurin, or trypan blue exclusion) to identify the concentration range that is non-toxic.[11] Any phenotype observed at cytotoxic concentrations is difficult to interpret and may be unrelated to the inhibition of your primary target.

  • Select a Working Concentration: For mechanistic studies, it is advisable to work at concentrations at or near the EC50 (e.g., 1x to 10x EC50). Concentrations significantly above 10 µM should be treated with extreme caution, as they are often associated with non-specific effects.[7][10]

Q4: My this compound stock solution in DMSO is fully dissolved, but I see precipitation when I dilute it into my aqueous assay buffer. How does this impact my experiment?

  • Visual Inspection: Always visually inspect your final working solutions for any signs of precipitation.

  • Solvent Concentration: Ensure the final concentration of your organic solvent (e.g., DMSO) is kept to a minimum, typically below 0.5%, as higher concentrations can be toxic to cells and affect protein function.[11][12]

  • Solubility Enhancement: If solubility is an issue, you may need to explore the use of alternative solvents or formulation strategies, though this must be done with careful consideration of their compatibility with your assay system.

Section 2: Troubleshooting Guides & Validation Protocols

A rigorous experimental design with built-in controls is the best defense against misinterpreting off-target effects.

Guide 1: Differentiating On-Target vs. Off-Target Phenotypes

If you observe an unexpected or inconsistent phenotype, a systematic approach is required to determine its origin.

G A Unexpected Phenotype Observed B Is the phenotype dose-dependent? A->B C Does an inactive structural analog replicate the phenotype? B->C Yes H Artifact or non-specific toxicity. Re-evaluate assay conditions. B->H No D Does a structurally distinct inhibitor of the same target replicate the phenotype? C->D No G High Confidence: Off-Target Effect or Artifact C->G Yes E Can the phenotype be rescued by expressing a drug-resistant target mutant? D->E Yes D->G No F High Confidence: On-Target Effect E->F Yes E->G No

Caption: Decision tree for troubleshooting unexpected phenotypes.

Protocol 1: Orthogonal Validation Workflow for Confirming On-Target Effects

To build a strong case for on-target activity, multiple lines of evidence are required. Relying on a single chemical probe is a common pitfall that can lead to misleading results.[13]

Objective: To confirm that an observed cellular phenotype is a direct result of inhibiting the intended target.

Methodology:

  • Use a Structurally Unrelated Inhibitor:

    • Identify a second, well-characterized inhibitor of your target that has a different chemical scaffold from this compound.

    • Perform a dose-response experiment with this second inhibitor in your functional assay.

  • Employ a Negative Control Compound:

    • Synthesize or acquire a close structural analog of this compound that is known to be inactive against the primary target.

    • Test this inactive analog in your assay at the same concentrations as the active compound.

    • Rationale: The inactive analog should not produce the biological effect. If it does, the phenotype is likely due to a shared off-target activity or a non-specific chemical property of the scaffold.[7]

  • Perform a Rescue Experiment (Gold Standard):

    • If possible, introduce a version of the target protein into your cells that is resistant to the inhibitor (e.g., via a point mutation in the binding site).

    • Treat these engineered cells with this compound.

    • Rationale: If the effect is on-target, the expression of the resistant mutant should prevent or "rescue" the phenotype observed in wild-type cells.[8][11]

  • Directly Measure Target Engagement:

    • Use an assay to confirm that the compound is physically binding to its intended target within the cell at concentrations that produce the phenotype.

    • Rationale: This provides a direct link between target binding and the functional outcome. The Cellular Thermal Shift Assay (CETSA) is an excellent method for this.[12][14]

G cluster_0 Initial Observation cluster_1 Validation Experiments (Perform in Parallel) cluster_2 Conclusion A Phenotype observed with This compound B Test Structurally Unrelated Inhibitor A->B C Test Inactive Structural Analog A->C D Genetic Rescue (Resistant Mutant) A->D E Direct Target Engagement (e.g., CETSA) A->E F Confident On-Target Mechanism Established B->F C->F D->F E->F

Caption: Workflow for orthogonal validation of on-target effects.

Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement

Objective: To directly assess the binding of this compound to its target protein in intact cells.

Principle: Ligand binding stabilizes a target protein against thermal denaturation. By heating cell lysates to various temperatures, one can observe a "shift" in the denaturation curve of the target protein in the presence of a binding ligand compared to a vehicle control.

Methodology:

  • Cell Treatment: Treat cultured cells with either vehicle (e.g., 0.1% DMSO) or your desired concentration of this compound for a specified time.

  • Harvesting: Harvest the cells, wash with PBS, and resuspend in a lysis buffer containing protease and phosphatase inhibitors.

  • Heating: Aliquot the cell lysate into separate PCR tubes. Heat the aliquots across a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes using a thermal cycler, followed by cooling at room temperature for 3 minutes.

  • Separation: Centrifuge the heated samples at high speed (e.g., 20,000 x g) for 20 minutes to pellet the aggregated, denatured proteins.

  • Analysis: Carefully collect the supernatant, which contains the soluble, non-denatured proteins. Analyze the amount of the target protein remaining in the supernatant by Western blot or another quantitative protein detection method.

  • Data Interpretation: Plot the percentage of soluble target protein as a function of temperature for both the vehicle- and compound-treated samples. A shift of the curve to the right for the compound-treated sample indicates thermal stabilization and confirms target engagement.

Section 3: Data Summary & Interpretation

When evaluating a new compound, it is essential to build a data package that characterizes its potency, selectivity, and cellular behavior.

Table 1: Hypothetical Performance Data for an Indazole-Based Inhibitor

This table illustrates the type of data you should aim to generate to understand your compound's profile.

ParameterAssay TypeTarget/Cell LineResultInterpretation
Potency Biochemical Kinase AssayTarget Kinase AIC50 = 50 nMPotent enzymatic inhibitor.
Potency Cell-Based Phosphorylation AssayCell Line X (expresses Kinase A)EC50 = 750 nMGood cell activity, but ~15-fold shift from biochemical potency, suggesting cellular factors (e.g., ATP competition) are at play.[15]
Selectivity Kinome Panel (100 kinases)Off-Target Kinase BIC50 = 600 nMModerately selective (~12-fold vs. Kinase B). Phenotypes at >1µM could be influenced by Kinase B inhibition.
Selectivity Kinome Panel (100 kinases)Off-Target Kinase CIC50 = 8 µMHighly selective (~160-fold vs. Kinase C).
Target Engagement CETSACell Line XTagg = 54°CCompound stabilizes Target Kinase A in cells, confirming engagement.
Cytotoxicity Cell Viability AssayCell Line XCC50 = 25 µMCompound is not broadly cytotoxic at concentrations required for on-target inhibition (EC50 = 750 nM).
References
  • Dahlin, J. L., et al. (2015). Case studies of minimizing nonspecific inhibitors in HTS campaigns that use assay-ready plates. PubMed.
  • Chemical Probes Portal. (n.d.). Choosing and using chemical probes. Chemical Probes Portal.
  • Structural Genomics Consortium. (2020). Best Practices: Chemical Probes Webinar. YouTube.
  • The Institute of Cancer Research. (2019). Enhancing the selection and use of chemical probes in cancer research – using innovative data science. The Institute of Cancer Research.
  • Workman, P., & Collins, I. (2017). Dos and Don'ts of Chemical Probes. ResearchGate.
  • Reaction Biology. (2024). Testing kinase inhibitors where it matters: Drug screening in intact cells. Reaction Biology.
  • El-Gokhi, A., et al. (2023). Comparative Analysis of Biochemical and Cellular Assay Conditions and the Need for a Buffer That Mimics Cytoplasmic Environments. PubMed Central.
  • Muretta, J. M., et al. (2009). Biochemical suppression of small molecule inhibitors: a new strategy to identify inhibitor targets and signaling pathway components. PubMed Central.
  • R Discovery. (2023). Comparative Analysis of Biochemical and Cellular Assay Conditions and the Need for a Buffer That Mimics Cytoplasmic Environments. R Discovery.
  • Hari, S. B., et al. (2017). Prediction of intracellular exposure bridges the gap between target- and cell-based drug discovery. PubMed Central.
  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology.
  • Patsnap. (2023). What Are the Types of Biochemical Assays Used in Drug Discovery? Patsnap Synapse.
  • Bantscheff, M., et al. (2011). Quantitative Proteomics of Kinase Inhibitor Targets and Mechanisms. ACS Publications.
  • Sun, X., et al. (2019). PROTACs to Address the Challenges Facing Small Molecule Inhibitors. PubMed Central.
  • Industrial Chemicals. (n.d.). 7-Nitro-1H-indazole. Industrial Chemicals.
  • Elguero, J., et al. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. PubMed Central.
  • Elguero, J., et al. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. ACS Publications.
  • Elguero, J., et al. (2022). Study of the Addition Mechanism of 1 H -Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. ResearchGate.
  • Bouissane, L., et al. (2021). Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates: synthesis, biological activity, and molecular modelling studies. Royal Society of Chemistry.
  • PubChem. (n.d.). 7-Nitroindazole. National Center for Biotechnology Information.
  • Cheméo. (n.d.). Chemical Properties of 1H-Indazole, 6-nitro- (CAS 7597-18-4). Cheméo.
  • Barnett, B. R., et al. (2020). In Search of Small Molecules That Selectively Inhibit MBOAT4. MDPI.
  • PubChem. (n.d.). 6-Nitroindazole. National Center for Biotechnology Information.
  • PubChem. (n.d.). 1H-Indazole, 1-methyl-6-nitro-. National Center for Biotechnology Information.
  • Tanaka, M., et al. (2023). Discovery of Supra-Bivalent GSK3β Inhibitory Peptides Containing an ATP-Mimetic Amino Acid. Journal of the American Chemical Society.

Sources

Technical Support Center: Scaling Up the Synthesis of 7-Methyl-6-nitro-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support center for the synthesis of 7-Methyl-6-nitro-1H-indazole. This guide is designed for researchers, chemists, and process development professionals engaged in scaling up this important heterocyclic intermediate. This compound is a key building block in the development of various pharmaceutical agents, making a robust and scalable synthetic protocol essential.

The primary challenge in scaling up this synthesis lies in the management of the highly exothermic nitration step. This document provides in-depth troubleshooting guides, detailed protocols, and critical safety information to ensure a safe, efficient, and reproducible scale-up process. Our approach is grounded in fundamental chemical principles to not only provide solutions but also to explain the causality behind the experimental choices.

Part 1: The Synthetic Pathway

The most direct and common route for preparing this compound on a larger scale is the electrophilic nitration of 7-Methyl-1H-indazole. This pathway involves the activation of nitric acid by a stronger acid, typically sulfuric acid, to generate the powerful electrophile, the nitronium ion (NO₂⁺), which then reacts with the electron-rich indazole ring.

Reaction Workflow Diagram

The following diagram illustrates the key transformation in this synthesis.

G SM 7-Methyl-1H-indazole (Starting Material) Reaction Electrophilic Aromatic Substitution (Nitration) SM->Reaction Substrate Reagents Nitrating Mixture (HNO₃ / H₂SO₄) Reagents->Reaction Reagents (Slow Addition) Quench Reaction Quench (Ice/Water) Reaction->Quench Reaction Mixture Isolation Crude Product Isolation (Filtration) Quench->Isolation Precipitate Purification Purification (Recrystallization) Isolation->Purification Crude Solid Product This compound (Final Product) Purification->Product Pure Product

Caption: General workflow for the synthesis of this compound.

Part 2: Experimental Protocol and Data

This section provides a baseline laboratory-scale protocol. When scaling, all volumes and quantities should be adjusted proportionally, with special attention paid to heat transfer and addition rates.

Detailed Experimental Protocol

Reaction: Nitration of 7-Methyl-1H-indazole

  • Reactor Setup: Equip a jacketed glass reactor with an overhead mechanical stirrer, a temperature probe (thermocouple), and a pressure-equalizing dropping funnel. Connect the reactor jacket to a circulating chiller/heater capable of maintaining temperatures between -10°C and 25°C.

  • Acid Charge: Charge concentrated sulfuric acid (H₂SO₄, 98%) into the reactor. Begin stirring and cool the acid to 0–5°C.

  • Substrate Addition: To the cold, stirred sulfuric acid, add 7-Methyl-1H-indazole in portions, ensuring the internal temperature does not exceed 10°C. Stir the resulting solution until all solids have dissolved.

  • Nitrating Mixture Preparation: In a separate vessel, carefully prepare the nitrating mixture by slowly adding concentrated nitric acid (HNO₃, 70%) to concentrated sulfuric acid (H₂SO₄, 98%) while cooling in an ice bath.

  • Nitration: Transfer the prepared nitrating mixture to the dropping funnel. Add the mixture dropwise to the solution of 7-Methyl-1H-indazole in sulfuric acid. Crucially, maintain the internal reaction temperature between 0–5°C throughout the addition. A runaway exotherm is a significant risk at this stage.[1]

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0–5°C for 1-2 hours. Monitor the reaction's progress by taking small, carefully quenched aliquots for analysis by TLC or HPLC.

  • Quenching: In a separate, larger vessel equipped with a robust stirrer, prepare a mixture of crushed ice and water. Once the reaction is complete, slowly transfer the reaction mixture onto the stirred ice/water slurry. This quench procedure is highly exothermic and must be performed with caution.[2]

  • Isolation: The product will precipitate as a solid. Stir the slurry for 30-60 minutes to ensure complete precipitation. Collect the solid by filtration, washing the filter cake thoroughly with cold water until the filtrate is neutral (pH ~7).

  • Purification: Dry the crude solid under vacuum. The primary method for purification is recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture.

Quantitative Data Summary
ParameterValue/ConditionRationale & Scale-Up Consideration
Reagents
7-Methyl-1H-indazole1.0 eqThe limiting reagent. Ensure it is fully dissolved before nitration.
Sulfuric Acid (98%)4-5 volumesActs as the solvent and catalyst. Sufficient volume is needed for good stirring and heat dissipation.
Nitric Acid (70%)1.05–1.2 eqA slight excess ensures complete conversion but a large excess can lead to over-nitration.
Reaction Conditions
Temperature0–5°CCritical for controlling the exotherm and minimizing side-product formation.
Addition Time1–3 hoursScale-dependent. Slower addition is safer and provides better temperature control.
Stirring Speed>200 RPMVigorous agitation is essential to prevent localized hot spots and ensure homogeneity.[2]

Part 3: Troubleshooting Guide & FAQs

This section is structured in a question-and-answer format to directly address common issues encountered during the scale-up process.

Issue 1: Runaway Reaction and Poor Temperature Control

Question: During the addition of the nitrating mixture, the internal temperature is rising rapidly and uncontrollably. What should I do, and what caused this?

Answer:

Immediate Action:

  • Stop Addition: Immediately cease the addition of the nitrating agent.

  • Emergency Cooling: If the temperature continues to rise, apply maximum cooling via the reactor jacket. If necessary, have a secondary cooling bath (e.g., dry ice/acetone) on standby for external application on smaller reactors.

  • Prepare for Quench: As a last resort, prepare to quench the reaction by transferring it to a large volume of ice. Be aware that quenching an incomplete nitration can be hazardous itself due to the unreacted nitrating agent.[2]

Root Cause Analysis & Prevention:

  • Cause: The rate of heat generation from the exothermic nitration reaction is exceeding the rate of heat removal by the cooling system.[1]

  • Prevention:

    • Slower Addition Rate: The most common cause is adding the nitrating agent too quickly. On scale-up, the surface-area-to-volume ratio decreases, making heat removal less efficient. The addition time must be extended accordingly.

    • Inadequate Cooling Capacity: Ensure your chiller can handle the calculated heat load of the reaction. Perform a thermal hazard assessment before scaling up.

    • Poor Agitation: Inefficient stirring creates localized "hot spots" where the reaction accelerates, leading to a thermal runaway.[2] Ensure the stirrer is creating a deep vortex and the entire reaction mass is moving.

Issue 2: Low Yield of this compound

Question: The final isolated yield of my product is significantly lower than expected. What are the likely causes?

Answer:

Low yields can stem from several factors. A logical troubleshooting approach is necessary.

G Start Low Yield Observed Check_IPC Analyze In-Process Control (IPC) Samples (TLC/HPLC) Start->Check_IPC Incomplete Problem: Incomplete Reaction Check_IPC->Incomplete Starting material remains Side_Products Problem: Significant Side Products Check_IPC->Side_Products Multiple spots/ peaks observed Isolation_Loss Problem: Loss During Work-up/Isolation Check_IPC->Isolation_Loss Reaction appears clean, but isolated yield is low Sol_Incomplete Solution: • Increase reaction time/temp slightly • Check stoichiometry of HNO₃ Incomplete->Sol_Incomplete Sol_Side_Products Solution: • Lower reaction temperature • Reduce equivalents of HNO₃ • Improve agitation Side_Products->Sol_Side_Products Sol_Isolation_Loss Solution: • Ensure complete precipitation (pH, temp) • Check product solubility in wash solvent • Optimize recrystallization solvent/volume Isolation_Loss->Sol_Isolation_Loss

Caption: Troubleshooting workflow for diagnosing low product yield.

Detailed Explanations:

  • Incomplete Reaction: The nitration may not have gone to completion. This can be caused by insufficient nitrating agent, a reaction temperature that is too low (slowing kinetics), or too short a reaction time.

  • Side Product Formation: The formation of undesired isomers (e.g., 7-methyl-4-nitro-1H-indazole) or di-nitrated products is a common issue. Overly aggressive reaction conditions (higher temperature, excess nitric acid) can reduce selectivity.

  • Loss During Work-up/Isolation: The product may have some solubility in the aqueous acidic mixture or the wash solvent (water). Ensure precipitation is complete by allowing sufficient time after quenching and ensuring the pH is near neutral before final washes. During recrystallization, using too much solvent or improper cooling can lead to significant losses.

Issue 3: Product Purity and Isomer Control

Question: My final product is contaminated with an unknown impurity, likely an isomer. How can I identify and prevent this?

Answer:

Identification:

  • The most powerful tool for identifying isomers is Nuclear Magnetic Resonance (NMR) spectroscopy.[3] The coupling patterns and chemical shifts of the aromatic protons will be distinct for each regioisomer.

  • LC-MS can also be used to confirm that the impurity has the same mass as the desired product, strongly suggesting it is an isomer.

Prevention and Control:

  • Regioselectivity: The directing effects of the fused pyrazole ring and the methyl group on the benzene ring determine the position of nitration. While the 6-position is electronically favored, other positions can also be nitrated.

  • Temperature is Key: Regioselectivity in electrophilic aromatic substitutions is often highly temperature-dependent. Sticking rigidly to the 0–5°C range is the best way to maximize the yield of the desired 6-nitro isomer.

  • Acid Concentration: The concentration of the sulfuric acid affects the equilibrium of nitronium ion formation. Using 98% sulfuric acid is standard; deviations can alter the reactivity and selectivity of the nitrating agent.

  • Purification: If isomer formation is unavoidable, a carefully optimized recrystallization procedure is the most scalable purification method. Screening different solvents (e.g., ethanol, isopropanol, acetic acid, and their aqueous mixtures) is recommended. For very difficult separations, column chromatography may be necessary at the lab scale to isolate and identify the impurity, which can then inform the development of a better crystallization.[4]

Frequently Asked Questions (FAQs)

Q1: What are the absolute most critical safety precautions when scaling up a nitration? A1: The three pillars of nitration safety are:

  • Thermal Hazard Awareness: Understand that the reaction is highly exothermic. Never "charge and heat"; always use controlled, slow addition at a low temperature. Conduct a proper process safety review (e.g., HazOp) and reaction calorimetry before proceeding to a large scale.[1]

  • Strict Temperature Control: Use a reliable and correctly sized reactor cooling system. Never let the internal temperature deviate from the setpoint.

  • Personal Protective Equipment (PPE) and Engineering Controls: Always conduct the reaction in a chemical fume hood or a walk-in hood for larger scales.[5] Wear acid-resistant gloves, a lab coat, and chemical splash goggles with a face shield.[6][7] Ensure an emergency shower and eyewash station are immediately accessible.

Q2: How do I choose the best solvent for recrystallization at scale? A2: The ideal recrystallization solvent should:

  • Dissolve the crude product well at elevated temperatures but poorly at low temperatures.

  • Dissolve impurities well at all temperatures OR not at all.

  • Be chemically inert to the product.

  • Have a boiling point that is low enough for easy removal but high enough to provide a good temperature differential for crystallization.

  • Be safe to handle at the required scale (considering flammability and toxicity). Ethanol, isopropanol, or mixtures with water are common starting points for nitroaromatic compounds.

Q3: What In-Process Controls (IPCs) are essential for this reaction? A3: The most critical IPC is temperature monitoring . For reaction completion, Thin-Layer Chromatography (TLC) is a fast and effective tool. For more quantitative analysis during process development, High-Performance Liquid Chromatography (HPLC) is preferred to track the disappearance of the starting material and the appearance of the product and any byproducts.

References

  • National Academic Digital Library of Ethiopia. (2013).
  • University of California. Nitric Acid Safety. [Link]
  • VelocityEHS. (2015). Nitric Acid Safety Tips & Health Hazards. [Link]
  • University of Washington Environmental Health & Safety. (2024). Reduce your risk of a nitric acid incident. [Link]
  • Mohamed, A., et al. (2021). Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates: synthesis, biological activity, and molecular modelling studies. RSC Advances. [Link]

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Technical Support Center: Overcoming Poor Cell Permeability of 7-Methyl-6-nitro-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers and Drug Development Professionals

Welcome to the technical support center. As Senior Application Scientists, we understand that promising compounds can often be hindered by challenging physicochemical properties. This guide is designed to provide a structured, in-depth approach to diagnosing and solving issues related to the poor cell permeability of novel small molecules, using 7-Methyl-6-nitro-1H-indazole as a case study. Our focus is not just on protocols, but on the rationale behind them, empowering you to make informed decisions in your research.

Part 1: Frequently Asked Questions - First Principles of Permeability

This section addresses the foundational questions researchers face when encountering a compound with suspected permeability issues.

Q1: What is cell permeability and why is it critical for a compound like this compound?

A: Cell permeability is the measure of a molecule's ability to pass through a cell membrane to reach its intracellular target. For many drugs, the target is located inside the cell, such as in the cytoplasm or nucleus.[1][2] If a compound cannot efficiently cross the cell membrane, it cannot engage its target, rendering it ineffective regardless of its potency in cell-free assays. Therefore, poor permeability is a major hurdle in drug discovery that must be addressed early.

Q2: What intrinsic properties of this compound might suggest poor cell permeability?

A: While specific experimental data for this compound is limited, we can infer potential challenges from its structure. The indazole ring system, combined with a nitro group (-NO2) and a methyl group (-CH3), results in a molecule with several features that can impact permeability:

  • Polarity and Hydrogen Bonding: The nitro group and the nitrogen atoms in the indazole ring are polar and can act as hydrogen bond acceptors. While some polarity is necessary for aqueous solubility, an excessive number of hydrogen bond donors and acceptors can hinder a molecule's ability to cross the hydrophobic lipid bilayer of the cell membrane.[3][4]

  • Aqueous Solubility: The aromatic nature of the indazole core can lead to poor aqueous solubility.[5][6] A compound must first be dissolved in the aqueous environment surrounding a cell before it can partition into the cell membrane. Poor solubility is often a primary cause of low apparent permeability.[7]

  • Molecular Rigidity: The planar, rigid structure of the indazole ring may be less adaptable for navigating the fluid mosaic of the cell membrane compared to more flexible molecules.

Q3: How do I begin to quantitatively assess the permeability of my compound?

A: The standard approach involves a tiered system of in vitro assays. The two most common starting points are the Parallel Artificial Membrane Permeability Assay (PAMPA) and the Caco-2 cell permeability assay.

  • PAMPA: This is a high-throughput, cell-free assay that models passive diffusion across a lipid membrane.[8] It is excellent for getting a quick, early indication of a compound's ability to cross a lipid barrier without the complexities of cellular transporters.

  • Caco-2 Assay: This is the gold standard for in vitro permeability assessment.[9] It uses a monolayer of differentiated Caco-2 cells, which mimic the human intestinal epithelium.[10][11] This assay can measure not only passive diffusion but also the effects of active uptake and, crucially, active efflux (when molecules are pumped out of the cell by transporters like P-glycoprotein).[12]

Part 2: Troubleshooting Experimental Results

This section provides guidance on interpreting data from permeability assays and diagnosing the root cause of the problem.

Q1: My compound shows very low permeability in the PAMPA assay. What is the most likely cause?

A: Low permeability in a PAMPA assay almost always points to one of two issues:

  • Poor Passive Diffusion: The compound's physicochemical properties (e.g., high polarity, large size) prevent it from efficiently crossing the artificial lipid membrane.

  • Low Aqueous Solubility: More commonly, the compound may be precipitating out of the donor solution, leading to a much lower effective concentration than assumed. This artificially deflates the calculated permeability value. It is critical to ensure your compound is fully dissolved at the tested concentration.

Next Steps:

  • Determine the kinetic aqueous solubility of your compound in the assay buffer.

  • If solubility is low, consider formulation strategies such as using co-solvents (e.g., low concentrations of DMSO) or solubilizing agents like cyclodextrins to improve bioavailability for the assay.[13]

Q2: My compound has moderate-to-high permeability in PAMPA, but very low permeability in the Caco-2 assay. What does this discrepancy indicate?

A: This is a classic profile for a compound that is a substrate for active efflux transporters. The compound can passively diffuse across a lipid membrane (as shown by PAMPA), but once it enters the Caco-2 cells, it is actively pumped out by transporters like P-glycoprotein (P-gp) or Breast Cancer Resistance Protein (BCRP).[12]

Next Steps:

  • Perform a bidirectional Caco-2 assay, measuring permeability from the apical (A) to basolateral (B) side and from B to A.

  • Calculate the Efflux Ratio (ER) = Papp(B-A) / Papp(A-B).

  • An ER greater than 2 is a strong indicator of active efflux.[10]

  • You can confirm this by running the assay in the presence of known efflux pump inhibitors (e.g., verapamil for P-gp). A significant increase in A-to-B permeability with an inhibitor present confirms the compound is an efflux substrate.[12]

Q3: The percent recovery of my compound in the Caco-2 assay is very low (<70%). What does this mean?

A: Low mass balance or percent recovery suggests that the compound is being "lost" during the experiment. This can be due to several factors:[10]

  • Poor Solubility/Precipitation: The compound is crashing out of solution in the donor or receiver wells.

  • Non-specific Binding: The compound is sticking to the plastic of the assay plate.

  • Cellular Metabolism: The Caco-2 cells are metabolizing the compound into a different chemical entity that is not being measured by your analytical method (e.g., LC-MS).

  • Intracellular Accumulation: The compound enters the cells but does not exit, accumulating within the cell monolayer.

Next Steps:

  • Analyze the cell lysate at the end of the experiment to check for intracellular accumulation.

  • Evaluate the metabolic stability of the compound in the presence of Caco-2 cells.

  • Use low-binding plates to mitigate non-specific adsorption.

Part 3: A Workflow for Addressing Poor Permeability

This section provides a logical workflow and detailed protocols for systematically tackling permeability issues.

Workflow Diagram

G cluster_start Phase 1: Characterization cluster_diagnosis Phase 2: Diagnosis cluster_solutions Phase 3: Solution Strategy Start Compound with Suspected Poor Permeability (this compound) Solubility Determine Aqueous Solubility Start->Solubility PAMPA Perform PAMPA Assay Solubility->PAMPA Caco2 Perform Bidirectional Caco-2 Assay PAMPA->Caco2 Interpret Interpret Results: - P_app (A->B) - Efflux Ratio - % Recovery Caco2->Interpret Efflux Problem: High Efflux (ER > 2) Interpret->Efflux High PAMPA, Low Caco-2 Passive Problem: Low Passive Permeability Interpret->Passive Low PAMPA, Low Caco-2 SolubilityIssue Problem: Low Solubility & Low Recovery Interpret->SolubilityIssue Low Recovery Prodrug Solution: Prodrug Approach Efflux->Prodrug Passive->Prodrug Formulation Solution: Formulation Strategies (Liposomes, Cyclodextrins, Nanoparticles) Passive->Formulation SolubilityIssue->Formulation

Caption: Decision workflow for diagnosing and solving poor cell permeability.

Experimental Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)

This protocol outlines a standard procedure to assess passive transcellular permeability.[8]

Objective: To determine the passive permeability coefficient (Pe) of this compound.

Materials:

  • PAMPA plate (e.g., 96-well format with a lipid-coated filter membrane)

  • Donor and acceptor plates (96-well)

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Test compound stock solution (e.g., 10 mM in DMSO)

  • Analytical equipment (LC-MS/MS or UV-Vis spectrophotometer)

Procedure:

  • Prepare Acceptor Plate: Add 300 µL of PBS (pH 7.4) to each well of the acceptor plate.

  • Prepare Donor Solution: Dilute the test compound stock solution in PBS to a final concentration (e.g., 10 µM). Ensure the final DMSO concentration is low (<1%) to avoid disrupting the lipid membrane.

  • Hydrate PAMPA Membrane: Add 5 µL of the lipid solution (e.g., lecithin in dodecane) to each filter in the PAMPA plate. Let it sit for 5 minutes.

  • Assemble the "Sandwich": Place the PAMPA plate onto the acceptor plate.

  • Add Donor Solution: Add 200 µL of the prepared donor solution to each well of the PAMPA plate.

  • Incubation: Cover the plate sandwich and incubate at room temperature for a set period (e.g., 4-18 hours) with gentle shaking.

  • Sampling: After incubation, carefully remove the PAMPA plate. Collect samples from both the donor and acceptor wells for analysis.

  • Quantification: Determine the concentration of the compound in the donor (CD) and acceptor (CA) wells using a suitable analytical method.

Data Analysis: Calculate the permeability coefficient (Pe) using the following equation: P_e = - [ (V_D * V_A) / ((V_D + V_A) * Area * Time) ] * ln(1 - [C_A] / [C_equilibrium]) Where [C_equilibrium] = ([C_D]V_D + [C_A]V_A) / (V_D + V_A)

Table 1: Interpretation of PAMPA Results

Permeability (Pe x 10-6 cm/s) Classification Predicted Absorption
> 15 High High (>80%)
1 - 15 Medium Moderate

| < 1 | Low | Low (<30%) |

Experimental Protocol 2: Caco-2 Bidirectional Permeability Assay

This protocol is for determining passive permeability, active transport, and efflux.[10][12][14]

Objective: To determine the apparent permeability coefficient (Papp) and Efflux Ratio (ER) of this compound.

Materials:

  • Caco-2 cells

  • Transwell inserts (e.g., 24-well format)

  • Cell culture medium (e.g., DMEM with FBS)

  • Transport buffer (e.g., Hanks' Balanced Salt Solution, HBSS) with HEPES, pH 7.4 (basolateral) and pH 6.5 (apical).

  • Lucifer yellow (for monolayer integrity check)

  • Analytical equipment (LC-MS/MS)

Procedure:

  • Cell Seeding: Seed Caco-2 cells onto Transwell inserts at a high density.

  • Differentiation: Culture the cells for 21-25 days, changing the medium every 2-3 days, to allow them to differentiate and form a confluent monolayer with tight junctions.

  • Monolayer Integrity Check:

    • Measure the Transepithelial Electrical Resistance (TEER) of each well. Values should be >300 Ω·cm².[12]

    • Perform a Lucifer yellow rejection test. The permeability of this paracellular marker should be very low (<1%).

  • Prepare Dosing Solutions: Prepare the test compound in transport buffer for both apical (pH 6.5) and basolateral (pH 7.4) compartments.

  • Permeability Measurement (A -> B):

    • Wash the cell monolayers with warm transport buffer.

    • Add the dosing solution to the apical (donor) side and fresh buffer to the basolateral (receiver) side.

    • Incubate at 37°C with gentle shaking.

    • Take samples from the receiver compartment at specified time points (e.g., 30, 60, 90, 120 min). Replace the volume with fresh buffer.

  • Permeability Measurement (B -> A):

    • Simultaneously, in separate wells, perform the reverse experiment. Add the dosing solution to the basolateral (donor) side and fresh buffer to the apical (receiver) side.

    • Sample from the apical side as described above.

  • Quantification: Analyze the concentration of the compound in all samples by LC-MS/MS.

Data Analysis:

  • Calculate the Papp value for each direction: P_app = (dQ/dt) / (A * C_0)

    • dQ/dt: Rate of compound appearance in the receiver compartment.

    • A: Surface area of the Transwell membrane.

    • C_0: Initial concentration in the donor compartment.

  • Calculate the Efflux Ratio: ER = P_app(B->A) / P_app(A->B)

  • Calculate Percent Recovery: Recovery % = (Final amount in donor + Final amount in receiver) / Initial amount in donor * 100

Part 4: Strategies for Enhancing Cell Permeability

If the data confirms poor permeability, the next step is to improve it. The choice of strategy depends on the diagnosed problem.

Conceptual Overview of Enhancement Strategies

G cluster_problem The Challenge Compound This compound (Poorly Permeable) Membrane Cell Membrane Barrier (Lipid Bilayer, Efflux Pumps) Compound->Membrane Cannot Cross Efficiently Prodrug Prodrug Strategy (Mask Polar Groups) Prodrug->Membrane Increases Lipophilicity Liposome Liposomal Formulation (Encapsulate Drug) Liposome->Membrane Fuses with Membrane Cyclodextrin Cyclodextrin Complex (Improve Solubility) Cyclodextrin->Membrane Increases Local Concentration Nanoparticle Nanoparticle Delivery (Targeted Transport) Nanoparticle->Membrane Endocytosis Pathway

Caption: Key strategies to overcome the cell membrane barrier.

Q4: My compound is an efflux substrate. How can I overcome this?

A: The most effective way to combat active efflux is often through chemical modification, specifically the prodrug approach .[15][16]

  • Mechanism: A prodrug is a bioreversible derivative of the parent compound.[17] By masking the polar functional groups (like the N-H on the indazole or the nitro group) that are recognized by efflux transporters, you can create a new molecule that is no longer a substrate.[18] This masking is typically done by adding a promoiety, such as an ester or an acyloxymethyl group, which is cleaved by intracellular enzymes (e.g., esterases) to release the active parent drug inside the cell.[7]

  • Advantage: This is a powerful strategy because it directly addresses the recognition problem by the efflux pump.

  • Consideration: This requires synthetic chemistry expertise and re-evaluation of the new molecule's properties.

Q5: My compound has inherently low passive permeability and/or poor solubility. What are my options?

A: In this case, formulation-based strategies are often the best path forward. These approaches improve the bioavailability of the compound without chemically altering it.

  • Liposomal Encapsulation:

    • Mechanism: Liposomes are microscopic vesicles composed of a lipid bilayer that can encapsulate both hydrophobic and hydrophilic drugs.[19][20] They can improve the solubility of poorly soluble drugs and facilitate their transport across the cell membrane, sometimes through membrane fusion or endocytosis.[21]

    • Application: Ideal for protecting the drug from degradation and improving its pharmacokinetic profile.[19] Several liposomal drug formulations are FDA-approved.[22]

  • Cyclodextrin Complexation:

    • Mechanism: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[23][24] They can form inclusion complexes with poorly soluble drugs, effectively "hiding" the hydrophobic parts of the drug molecule and increasing its aqueous solubility.[25][26][27]

    • Application: Excellent for overcoming solubility-limited absorption. By increasing the concentration of dissolved drug at the cell surface, they enhance the driving force for passive diffusion.[23]

  • Nanoparticle-Based Delivery:

    • Mechanism: This involves encapsulating or conjugating the drug to nanoparticles made from biocompatible materials (e.g., PLGA).[28] These nanoparticles can be engineered to be taken up by cells through endocytosis, bypassing traditional diffusion pathways and protecting the drug from efflux pumps.[1][29][30]

    • Application: Offers the potential for targeted delivery by functionalizing the nanoparticle surface with ligands that bind to specific cell surface receptors.[2][28]

Summary of Enhancement Strategies

Table 2: Comparison of Permeability Enhancement Strategies

Strategy Mechanism of Action Primary Problem Solved Advantages Disadvantages
Prodrug Covalent modification to mask polar groups and increase lipophilicity.[15][18] Active Efflux, Low Passive Permeability Can fundamentally solve efflux recognition; high potential for success. Requires significant medicinal chemistry effort; new molecular entity.
Liposomes Encapsulation in lipid vesicles to facilitate membrane interaction/fusion.[19][20] Poor Solubility, Low Passive Permeability Biocompatible; protects drug from degradation; established technology.[22] Potential for instability; manufacturing complexity.
Cyclodextrins Forms inclusion complexes to increase aqueous solubility.[23][26] Poor Solubility Simple to formulate; significantly enhances solubility.[24][25] Can be limited by the size of the drug and binding affinity.

| Nanoparticles | Encapsulation for uptake via endocytosis; potential for targeting.[1][28] | All (Efflux, Permeability, Solubility) | Bypasses efflux pumps; allows for targeted delivery; sustained release.[2][29] | Complex formulation and characterization; potential toxicity concerns. |

References
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Validation & Comparative

A Researcher's Guide to the Biological Landscape of 7-Methyl-6-nitro-1H-indazole Isomers

Author: BenchChem Technical Support Team. Date: January 2026

For the Researcher, Scientist, and Drug Development Professional: An In-Depth Comparison of the Potential Biological Activities of 7-Methyl-6-nitro-1H-indazole Isomers

The indazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of biologically active compounds. The strategic placement of substituents on this heterocyclic system can dramatically influence the pharmacological profile of the resulting molecules. This guide provides a comparative analysis of the potential biological activities of this compound and its positional isomers. In the absence of direct head-to-head comparative studies in publicly available literature, this document synthesizes data from structurally related indazole derivatives to offer a predictive overview for researchers. This guide is intended to be a foundational resource, providing insights into potential therapeutic applications and the experimental workflows required to validate them.

The Significance of Substitution: Methyl and Nitro Groups on the Indazole Core

The introduction of a methyl group and a nitro group to the indazole ring system imparts specific physicochemical properties that can modulate biological activity. The methyl group, being a small, lipophilic moiety, can influence binding to hydrophobic pockets within biological targets and can affect the metabolic stability of the compound. The nitro group, a strong electron-withdrawing group, can significantly alter the electronic distribution of the indazole ring, influencing its ability to participate in hydrogen bonding and other non-covalent interactions. Furthermore, the nitro group can be bioreduced in hypoxic environments, a characteristic exploited in the design of hypoxia-activated prodrugs, particularly in oncology.[1][2][3] The relative positions of these two groups are anticipated to create distinct isomers with unique biological profiles.

Comparative Analysis of Potential Biological Activities

Based on the extensive research into substituted indazoles, the isomers of this compound are predicted to exhibit a range of biological activities, most notably in the areas of oncology, infectious diseases, and as modulators of key cellular signaling pathways.

Anticancer Potential: A Primary Therapeutic Avenue

The indazole nucleus is a common feature in numerous approved and investigational anticancer agents.[4][5] The presence of a nitro group, in particular, has been associated with cytotoxic effects against various cancer cell lines.

Mechanism of Action: The anticancer activity of nitro-containing compounds can be multifaceted. Under hypoxic conditions, often found in solid tumors, the nitro group can be reduced by cellular reductases to form reactive nitroso and hydroxylamino intermediates. These reactive species can induce cellular damage by forming adducts with DNA and proteins, leading to apoptosis.[2][6] Furthermore, many indazole derivatives function as kinase inhibitors, targeting the ATP-binding site of various protein kinases that are crucial for cancer cell proliferation, survival, and angiogenesis.[5][7]

Comparative Isomeric Effects: The precise positioning of the methyl and nitro groups will likely influence both the bioreductive potential and the kinase inhibitory profile of each isomer. For instance, the steric hindrance and electronic effects of the methyl group in proximity to the nitro group could modulate the rate and extent of its bioreduction. Similarly, the substitution pattern on the benzene ring portion of the indazole will dictate the molecule's ability to fit into the specific binding pockets of different kinases.

Antimicrobial Activity: A Broad Spectrum of Possibilities

Substituted indazoles have demonstrated promising activity against a range of microbial pathogens, including bacteria and fungi.[8][9] The nitro group is a well-known pharmacophore in antimicrobial agents, contributing to their efficacy against various microorganisms.

Mechanism of Action: Similar to their anticancer effects, the antimicrobial action of nitroaromatic compounds often involves reductive activation by microbial nitroreductases. This process generates cytotoxic radicals that can damage microbial DNA, proteins, and other essential cellular components.[1]

Comparative Isomeric Effects: The antimicrobial spectrum and potency of the this compound isomers are expected to vary. The specific isomer's ability to penetrate the microbial cell wall and its susceptibility to reduction by microbial enzymes will be key determinants of its activity.

Kinase Inhibition: Targeting Cellular Signaling

The indazole scaffold is a well-established platform for the design of potent and selective kinase inhibitors.[4][5] Pazopanib, an approved anticancer drug, features a substituted indazole core and functions as a multi-targeted tyrosine kinase inhibitor.[10]

Relevant Signaling Pathways: Indazole derivatives have been shown to inhibit a variety of kinases involved in critical signaling pathways that drive cancer progression, such as:

  • VEGFR Signaling: The Vascular Endothelial Growth Factor Receptor (VEGFR) pathway is a key regulator of angiogenesis (the formation of new blood vessels), which is essential for tumor growth and metastasis.[5][10]

  • PI3K/AKT/mTOR Pathway: This pathway is frequently hyperactivated in cancer and plays a central role in cell growth, proliferation, and survival.[11]

  • MAPK/ERK Pathway: This pathway is involved in the regulation of a wide range of cellular processes, including proliferation, differentiation, and apoptosis.

Comparative Isomeric Effects: The kinase selectivity profile of each isomer will be highly dependent on its three-dimensional shape and the electrostatic interactions it can form within the ATP-binding pocket of a given kinase. Subtle changes in the positions of the methyl and nitro groups will alter these properties, leading to potentially significant differences in their inhibitory potency and selectivity.

Physicochemical Properties: A Key to Biological Behavior

The following table summarizes the predicted physicochemical properties of this compound and its potential isomers. These properties are crucial for understanding their potential absorption, distribution, metabolism, and excretion (ADME) profiles, as well as their ability to interact with biological targets.

IsomerMolecular FormulaMolecular Weight ( g/mol )Predicted LogP
1-Methyl-6-nitro-1H-indazoleC₈H₇N₃O₂177.161.8
2-Methyl-6-nitro-2H-indazoleC₈H₇N₃O₂177.161.8[12]
1-Methyl-5-nitro-1H-indazoleC₈H₇N₃O₂177.16Not Available
1-Methyl-7-nitro-1H-indazoleC₈H₇N₃O₂177.16Not Available

Note: Predicted values are based on computational models and may vary from experimental results.

Experimental Workflows for Biological Evaluation

To empirically determine and compare the biological activities of the this compound isomers, a series of well-established in vitro assays are recommended.

Workflow for Synthesis and Initial Screening

G cluster_0 Synthesis & Purification cluster_1 Biological Screening cluster_2 Data Analysis synthesis Isomer Synthesis purification Purification & Characterization synthesis->purification antiproliferative Antiproliferative Assay (MTT) purification->antiproliferative antimicrobial Antimicrobial Screening purification->antimicrobial kinase Kinase Inhibition Assay purification->kinase ic50 IC50/MIC Determination antiproliferative->ic50 antimicrobial->ic50 kinase->ic50 sar Structure-Activity Relationship (SAR) Analysis ic50->sar

Caption: Generalized workflow for the synthesis and biological evaluation of indazole isomers.

Detailed Protocol: Antiproliferative Activity Assessment using MTT Assay

This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC₅₀) of the indazole isomers against a panel of cancer cell lines.[13][14]

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.[14]

Materials:

  • Cancer cell lines (e.g., MCF-7, A549, HCT116)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-Buffered Saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO)

  • 96-well plates

  • Test compounds (this compound isomers)

Procedure:

  • Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the medium in the wells with 100 µL of medium containing the various concentrations of the test compounds. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Remove the medium and add 50 µL of serum-free medium and 50 µL of MTT solution to each well. Incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC₅₀ value by plotting the percentage of viability against the log of the compound concentration.

Detailed Protocol: Antimicrobial Susceptibility Testing using Broth Microdilution

This protocol is used to determine the Minimum Inhibitory Concentration (MIC) of the indazole isomers against various microbial strains.[15][16]

Principle: The broth microdilution method is a quantitative assay to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Materials:

  • Bacterial or fungal strains

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • 96-well microtiter plates

  • Test compounds

  • Standard antimicrobial agent (positive control)

Procedure:

  • Compound Preparation: Prepare serial two-fold dilutions of the test compounds in the appropriate broth medium in a 96-well plate.

  • Inoculum Preparation: Prepare a standardized microbial inoculum adjusted to a 0.5 McFarland standard.

  • Inoculation: Add the microbial inoculum to each well of the microtiter plate. Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubation: Incubate the plates at the appropriate temperature (e.g., 37°C for bacteria, 35°C for fungi) for 18-24 hours (bacteria) or 24-48 hours (fungi).

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity).

Detailed Protocol: Kinase Inhibition Assay (ADP-Glo™ Assay as an example)

This protocol provides a general method for assessing the in vitro kinase inhibitory activity of the indazole isomers.[17][18]

Principle: The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during a kinase reaction. Inhibition of the kinase results in a decrease in ADP production and a lower luminescent signal.

Materials:

  • Purified kinase of interest (e.g., VEGFR2, PI3K)

  • Kinase-specific substrate

  • ATP

  • ADP-Glo™ Reagent and Kinase Detection Reagent

  • Test compounds

  • 384-well plates

Procedure:

  • Kinase Reaction Setup: In a 384-well plate, add the test compound at various concentrations, the purified kinase, and the specific substrate in a kinase reaction buffer.

  • Reaction Initiation: Initiate the kinase reaction by adding ATP. Incubate at room temperature for a specified time (e.g., 60 minutes).

  • ADP Detection: Stop the kinase reaction and measure the amount of ADP produced by adding the ADP-Glo™ Reagent.

  • ATP Conversion and Luminescence Generation: Add the Kinase Detection Reagent to convert the ADP to ATP and generate a luminescent signal.

  • Signal Measurement: Measure the luminescence using a plate reader.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to a no-inhibitor control. Determine the IC₅₀ value from the dose-response curve.

Visualizing a Key Signaling Pathway: VEGFR Signaling

The following diagram illustrates a simplified representation of the VEGFR signaling pathway, a potential target for indazole-based kinase inhibitors.

G cluster_downstream Downstream Signaling VEGF VEGF VEGFR VEGFR VEGF->VEGFR Binds PLCg PLCγ VEGFR->PLCg PI3K PI3K VEGFR->PI3K Ras Ras VEGFR->Ras Indazole This compound Isomer Indazole->VEGFR Inhibits Angiogenesis Angiogenesis PLCg->Angiogenesis AKT Akt PI3K->AKT Proliferation Cell Proliferation & Survival AKT->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation ERK->Angiogenesis

Caption: Simplified VEGFR signaling pathway and the potential point of inhibition by indazole derivatives.

Conclusion

While direct experimental data comparing the biological activities of this compound isomers is currently limited, a comprehensive analysis of the vast body of research on substituted indazoles provides a strong foundation for predicting their potential as valuable therapeutic leads. The strategic positioning of the methyl and nitro groups is expected to give rise to a family of isomers with distinct anticancer, antimicrobial, and kinase inhibitory profiles. The experimental protocols detailed in this guide provide a clear roadmap for researchers to systematically evaluate these compounds and elucidate their structure-activity relationships. Further investigation into these promising scaffolds is warranted and could lead to the discovery of novel therapeutic agents for a range of human diseases.

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  • PubChem. 1-Methyl-5-nitro-1H-indazole.
  • ACS Publications. Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry, 2022.

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A Comparative Guide to 7-Methyl-6-nitro-1H-indazole and 6-Methyl-7-nitro-1H-indazole: Unraveling the Impact of Isomeric Substitution on Biological Activity

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the indazole scaffold stands as a privileged structure, forming the core of numerous biologically active compounds.[1][2] The strategic placement of substituents on this bicyclic heteroaromatic ring system can profoundly influence a molecule's pharmacological profile. This guide provides a detailed comparative analysis of two closely related positional isomers: 7-Methyl-6-nitro-1H-indazole and 6-Methyl-7-nitro-1H-indazole. While direct head-to-head experimental comparisons are not extensively available in the public domain, this document synthesizes existing data on their parent compounds and related derivatives to offer valuable insights into their potential activities and therapeutic applications.

The subtle shift of methyl and nitro groups between positions 6 and 7 of the indazole ring is anticipated to have a significant impact on the electronic properties, steric hindrance, and ultimately, the interaction of these molecules with biological targets. This guide will delve into the known biological activities of the parent nitroindazoles, explore the influence of substituent positioning on activity through structure-activity relationship (SAR) studies, and provide detailed experimental protocols for their synthesis and evaluation, empowering researchers to make informed decisions in their drug discovery endeavors.

Unraveling the Biological Significance: A Tale of Two Isomers

The bioactivity of nitroindazole derivatives is largely dictated by the position of the nitro group. This is evident when comparing the known activities of 6-nitro-1H-indazole and 7-nitro-1H-indazole, the parent compounds of the molecules of interest.

6-Nitro-1H-indazole Derivatives: A Broad Spectrum of Activity

Derivatives of 6-nitro-1H-indazole have demonstrated a diverse range of biological effects, including:

  • Antiproliferative Activity: Various derivatives have shown promise as potential anticancer agents.[3]

  • Antileishmanial Activity: These compounds have been investigated for their potential to combat parasitic infections caused by Leishmania species.[4][5]

  • Antibacterial and Antifungal Activity: The 6-nitroindazole scaffold has been a template for the development of new antimicrobial agents.[6]

  • Anti-inflammatory Activity: Some derivatives have exhibited anti-inflammatory properties, suggesting their potential in treating inflammatory disorders.[3]

The broad activity of 6-nitroindazole derivatives suggests that this compound could also exhibit a similar spectrum of biological effects, with the methyl group potentially modulating potency and selectivity.

7-Nitro-1H-indazole: A Selective Modulator of Nitric Oxide Signaling

In stark contrast to its 6-nitro counterpart, 7-nitro-1H-indazole is best known for its specific activity as a selective inhibitor of neuronal nitric oxide synthase (nNOS).[7][8] This enzyme plays a crucial role in neurotransmission, and its inhibition has been explored for potential therapeutic benefits in neurodegenerative diseases and other neurological conditions.[7] Interestingly, 7-nitroindazole has also been shown to induce smooth muscle relaxation through a mechanism independent of nNOS inhibition, suggesting a more complex pharmacological profile.[9]

Based on this, it is plausible that 6-Methyl-7-nitro-1H-indazole may also act as an nNOS inhibitor, with the 6-methyl group potentially influencing its binding affinity and selectivity for the enzyme.

Structure-Activity Relationship: The Decisive Role of Substituent Placement

A study on the mutagenic activity of nitro and methyl-nitro derivatives of indazole provides critical insights into the importance of the nitro group's position. The study revealed that a nitro group at the C6 position resulted in measurable mutagenic activity, whereas a nitro group at the C7 position led to weakly or non-mutagenic compounds.[10] This finding strongly suggests that the positioning of the nitro group in this compound versus 6-Methyl-7-nitro-1H-indazole could lead to significantly different toxicological profiles and biological activities.

The presence of a methyl group can further influence activity through steric and electronic effects, potentially altering the binding of the molecule to its target and affecting its metabolic stability.

Comparative Biological Activity Data (Inferred)

While direct comparative data for the two target compounds is limited, the following table summarizes the known activities of their parent compounds and related derivatives to provide a basis for inferred activity.

Compound/Derivative ClassBiological ActivityKey FindingsReferences
6-Nitro-1H-indazole Derivatives Antiproliferative, Antileishmanial, Antibacterial, Anti-inflammatoryBroad spectrum of activity against various cell lines and pathogens.[3][4][5][6]
7-Nitro-1H-indazole Neuronal Nitric Oxide Synthase (nNOS) InhibitionSelective inhibitor of nNOS with potential neuroprotective effects.[7][8]
7-Nitro-1H-indazole Smooth Muscle RelaxationInduces relaxation independent of nNOS inhibition.[9]
Nitro-methyl-indazoles (SAR study) MutagenicityC6-nitro substitution confers mutagenic activity, while C7-nitro is weak/inactive.[10]

Experimental Protocols

Synthesis of Methyl-Nitro-1H-Indazoles

The synthesis of this compound and 6-Methyl-7-nitro-1H-indazole can be achieved through the nitration of the corresponding methyl-1H-indazole precursors. The following is a generalized protocol based on established methods for the nitration of indazoles.

Workflow for the Synthesis of Methyl-Nitro-1H-Indazoles

cluster_synthesis Synthesis Workflow Start Start with Methyl-1H-indazole (7-methyl or 6-methyl) Nitration Nitration (e.g., HNO3/H2SO4) Start->Nitration ReactionMixture Reaction Mixture Nitration->ReactionMixture Quenching Quenching (Ice-water) ReactionMixture->Quenching Filtration Filtration & Washing Quenching->Filtration Purification Purification (e.g., Recrystallization, Chromatography) Filtration->Purification Product Final Product (this compound or 6-Methyl-7-nitro-1H-indazole) Purification->Product

Caption: Generalized workflow for the synthesis of methyl-nitro-indazole isomers.

Step-by-Step Protocol:

  • Dissolution: In a round-bottom flask, dissolve the starting material (7-methyl-1H-indazole or 6-methyl-1H-indazole) in concentrated sulfuric acid at 0°C with constant stirring.

  • Nitrating Mixture Preparation: In a separate flask, carefully add concentrated nitric acid to an equal volume of concentrated sulfuric acid, maintaining a low temperature (0°C).

  • Nitration: Slowly add the pre-cooled nitrating mixture dropwise to the solution of the methyl-indazole. The temperature of the reaction mixture should be carefully monitored and maintained below 10°C.

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at a controlled temperature for a specified time. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Quenching: Once the reaction is complete, pour the reaction mixture slowly onto crushed ice with vigorous stirring.

  • Isolation: The precipitated product is collected by vacuum filtration and washed thoroughly with cold water to remove any residual acid.

  • Neutralization: The crude product can be washed with a dilute solution of sodium bicarbonate to neutralize any remaining acid, followed by washing with water until the filtrate is neutral.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

In Vitro Biological Activity Assays

To compare the biological activities of this compound and 6-methyl-7-nitro-1H-indazole, a panel of in vitro assays can be employed.

Workflow for In Vitro Biological Evaluation

cluster_evaluation Biological Evaluation Workflow Compounds Test Compounds (Isomer 1 & Isomer 2) Assay1 Antiproliferative Assay (e.g., MTT, SRB) Compounds->Assay1 Assay2 nNOS Inhibition Assay (e.g., Griess Assay) Compounds->Assay2 Assay3 Antimicrobial Assay (e.g., MIC determination) Compounds->Assay3 DataAnalysis Data Analysis (IC50/MIC determination) Assay1->DataAnalysis Assay2->DataAnalysis Assay3->DataAnalysis Comparison Comparative Analysis of Activity DataAnalysis->Comparison

Caption: Workflow for the in vitro biological evaluation of indazole isomers.

1. Antiproliferative Activity (MTT Assay):

  • Cell Seeding: Seed cancer cells in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (this compound and 6-methyl-7-nitro-1H-indazole) and a vehicle control.

  • Incubation: Incubate the plates for a specified period (e.g., 48-72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.

  • Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability and determine the IC50 value for each compound.

2. Neuronal Nitric Oxide Synthase (nNOS) Inhibition Assay (Griess Assay):

  • Enzyme Preparation: Prepare a reaction mixture containing purified nNOS enzyme, cofactors (e.g., NADPH, FAD, FMN, BH4), and L-arginine.

  • Inhibitor Addition: Add various concentrations of the test compounds to the reaction mixture.

  • Reaction Initiation and Incubation: Initiate the reaction and incubate at 37°C for a defined period.

  • Nitrite Detection: Stop the reaction and measure the amount of nitrite produced (a stable breakdown product of nitric oxide) using the Griess reagent.

  • Absorbance Measurement: Measure the absorbance at 540 nm.

  • Data Analysis: Calculate the percentage of nNOS inhibition and determine the IC50 value for each compound.

Potential Signaling Pathways

The biological activities of these indazole derivatives are likely mediated through their interaction with specific signaling pathways.

Inhibition of Neuronal Nitric Oxide Synthase (nNOS) Pathway

cluster_nNOS nNOS Signaling Pathway L_Arginine L-Arginine nNOS nNOS L_Arginine->nNOS NO Nitric Oxide (NO) nNOS->NO + O2 Citrulline L-Citrulline nNOS->Citrulline sGC Soluble Guanylate Cyclase (sGC) NO->sGC Activates cGMP cGMP sGC->cGMP Converts GTP to GTP GTP PKG Protein Kinase G (PKG) cGMP->PKG Activates Physiological_Effects Physiological Effects (e.g., Neurotransmission, Vasodilation) PKG->Physiological_Effects Inhibitor 6-Methyl-7-nitro- 1H-indazole (Potential Inhibitor) Inhibitor->nNOS Inhibits

Caption: Potential inhibition of the nNOS signaling pathway by 6-Methyl-7-nitro-1H-indazole.

Conclusion

The comparative analysis of this compound and 6-Methyl-7-nitro-1H-indazole, based on the available literature for their parent compounds and related derivatives, suggests that these two isomers are likely to possess distinct biological activity profiles. While the 7-methyl-6-nitro isomer may exhibit a broad spectrum of activities including antiproliferative and antimicrobial effects, the 6-methyl-7-nitro isomer is more likely to be a selective inhibitor of neuronal nitric oxide synthase. These inferred differences underscore the critical role of substituent positioning in drug design.

This guide provides a foundational framework for researchers interested in exploring the therapeutic potential of these and other substituted indazoles. The provided experimental protocols offer a starting point for their synthesis and biological evaluation, which will be essential to confirm the hypothesized activities and to fully elucidate the structure-activity relationships within this important class of molecules. Further investigation into these compounds is warranted to uncover their full therapeutic potential.

References

  • LaVelle, J. M., & Clark, A. M. (1986). Structure-activity relationships of nitro and methyl-nitro derivatives of indoline, indole, indazole and benzimidazole in Salmonella typhimurium.
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  • Wikipedia. (2023). 7-Nitroindazole.
  • Abdelahi, M. M., El Bakri, Y., El Karkour, M., Benchidmi, M., Essassi, E. M., & Mague, J. T. (2021). Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates: synthesis, biological activity, and molecular modelling studies. RSC Advances, 11(61), 38657-38668.
  • BenchChem. (2025). A Comparative Study of 3-Methyl-6-nitro-1H-indazole and its Isomers: A Guide for Researchers.
  • Ait Belkacem, A., et al. (2017). Researches in the series of 6-nitroindazole, synthesis and biological activities. Moroccan Journal of Chemistry, 5(2), 249-256.
  • Khan, I., et al. (2014). Synthesis of 2-azetidinone derivatives of 6-nitro-1H-indazole and their biological importance. Medicinal Chemistry Research, 23(1), 353-361.
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  • PubChem. (n.d.). 7-Nitroindazole.
  • Al-Nasser, M. S., et al. (2024). Facile indazole-endowed thiadiazole hybrid derivatives as antibacterial, anti-diabetic and thymidine phosphorylase inhibitors: An insight to experimental, in-vitro biological potential and computational approaches. Journal of Molecular Structure, 1301, 137358.
  • Peng, J., et al. (2021). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 26(16), 4974.
  • Elguero, J., et al. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry, 87(9), 5899-5911.
  • Taylor & Francis Online. (n.d.). Indazole – Knowledge and References.
  • Maccormick, S., et al. (2011). Synthesis and Structure–Activity Relationships of Indazole Arylsulfonamides as Allosteric CC-Chemokine Receptor 4 (CCR4) Antagonists. Journal of Medicinal Chemistry, 54(19), 6557-6567.
  • Hölscher, C., McGlinchey, L., Anwyl, R., & Rowan, M. J. (1996). 7-Nitro indazole, a selective neuronal nitric oxide synthase inhibitor in vivo, impairs spatial learning in the rat. Learning & memory (Cold Spring Harbor, N.Y.), 2(6), 267–278.
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The Indazole Scaffold: A Comparative Analysis of its Potential in Kinase Inhibition

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Quest for Specificity in Kinase Inhibition

The human kinome, comprising over 500 protein kinases, represents a vast and fertile landscape for therapeutic intervention, particularly in oncology. Kinase inhibitors have revolutionized cancer treatment by targeting the dysregulated signaling pathways that drive tumor growth and survival. However, the challenge of achieving selectivity remains a paramount concern in drug development. Off-target effects can lead to toxicity and diminish the therapeutic window. This guide provides a comparative analysis of the indazole scaffold, a privileged structure in medicinal chemistry, against well-established kinase inhibitors. We will use 7-Methyl-6-nitro-1H-indazole as a representative of this chemical class, exploring the potential of indazole derivatives in the context of known inhibitors with varying selectivity profiles: the broad-spectrum inhibitor Staurosporine, the multi-targeted inhibitor Dasatinib, and the relatively selective inhibitor Gefitinib. While public data on the direct kinase inhibitory activity of this compound is limited, its role as a synthetic intermediate in kinase inhibitor development, such as for Pazopanib, underscores the importance of the indazole core in this therapeutic area[1].

Comparative Landscape of Kinase Inhibitors

The efficacy of a kinase inhibitor is not solely defined by its potency but also by its selectivity profile. The following sections will compare the characteristics of three archetypal kinase inhibitors to provide a framework for evaluating novel scaffolds like indazole.

Staurosporine: The Pan-Kinase Inhibitor

Staurosporine, an alkaloid isolated from Streptomyces staurosporeus, is a potent, ATP-competitive inhibitor of a wide range of protein kinases[2][3]. Its broad activity against numerous serine/threonine and tyrosine kinases makes it an invaluable research tool for inducing apoptosis and studying kinase signaling pathways[3][4]. However, this lack of selectivity has precluded its clinical use due to a high potential for off-target toxicity[3].

Dasatinib: The Multi-Targeted Powerhouse

Dasatinib is a second-generation tyrosine kinase inhibitor (TKI) that potently inhibits the BCR-ABL fusion protein, the hallmark of chronic myeloid leukemia (CML), and members of the Src family kinases[5][6][7]. Its multi-targeted nature allows it to overcome resistance to first-generation inhibitors like imatinib[5][8]. While highly effective, its broad inhibition profile can lead to a distinct set of side effects. Dasatinib's mechanism involves binding to both the active and inactive conformations of the ABL kinase domain[5].

Gefitinib: A Paradigm of Targeted Therapy

Gefitinib is a selective inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase and represents a cornerstone of targeted therapy for non-small cell lung cancer (NSCLC) patients with activating EGFR mutations[9][10][11]. By competing with ATP at the kinase's binding site, Gefitinib blocks downstream signaling pathways crucial for cell proliferation and survival, such as the Ras/Raf/MEK/ERK and PI3K/Akt/mTOR pathways[9][10]. Its selectivity for EGFR leads to a more manageable side-effect profile compared to less selective inhibitors[12].

The Indazole Scaffold: A Privileged Structure in Drug Discovery

The indazole ring system is a prominent feature in many biologically active compounds, including several FDA-approved kinase inhibitors. This scaffold's versatility allows for the synthesis of derivatives with a wide range of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects[13][14][15].

Comparative Efficacy and Target Profiles

The following table summarizes the key characteristics of the discussed kinase inhibitors, providing a benchmark against which novel indazole-based compounds can be evaluated.

Compound Class Primary Targets Selectivity Representative IC50 Values
Staurosporine Broad-Spectrum Kinase InhibitorPKC, PKA, Src, CaMKII, and many othersLowPKC: ~3 nM, p60v-src: 6 nM, PKA: 7 nM
Dasatinib Multi-Targeted Kinase InhibitorBCR-ABL, Src family kinases, c-KIT, PDGFRβModerateBCR-ABL: <1 nM, Src: 0.8 nM, c-Kit: 79 nM[16]
Gefitinib Selective Kinase InhibitorEGFRHighEGFR: 2-37 nM (cell-free), 30-800 nM (cell-based)
Indazole Derivatives Varies by substitutionVaries (e.g., VEGFR, PDGFR for Pazopanib)VariesAntiproliferative IC50 for compound 2f: 0.23–1.15 µM against various cancer cell lines[15]

Experimental Protocols for Efficacy Assessment

To rigorously evaluate the potential of novel compounds like this compound and its derivatives as kinase inhibitors, standardized and robust experimental methodologies are essential.

In Vitro Kinase Inhibition Assay (IC50 Determination)

This assay determines the concentration of an inhibitor required to reduce the activity of a specific kinase by 50%.

Principle: The assay measures the phosphorylation of a substrate by a purified kinase in the presence of varying concentrations of the inhibitor. The amount of phosphorylation is typically quantified using methods such as radioactivity (e.g., ³²P-ATP), fluorescence, or luminescence.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a stock solution of the test compound (e.g., this compound derivative) in a suitable solvent like DMSO.

    • Prepare assay buffer containing ATP and the specific kinase substrate.

    • Prepare a solution of the purified kinase enzyme.

  • Assay Plate Setup:

    • Add the assay buffer to the wells of a microtiter plate.

    • Perform serial dilutions of the test compound in the assay plate. Include a positive control (no inhibitor) and a negative control (no enzyme).

  • Kinase Reaction:

    • Initiate the kinase reaction by adding the kinase enzyme to all wells.

    • Incubate the plate at a specific temperature (e.g., 30°C) for a defined period (e.g., 30-60 minutes).

  • Detection:

    • Stop the reaction and measure the amount of phosphorylated substrate using a suitable detection method (e.g., adding a labeled antibody that recognizes the phosphorylated substrate).

  • Data Analysis:

    • Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cell-Based Phosphorylation Assay (Western Blot)

This assay assesses the ability of an inhibitor to block the phosphorylation of a target kinase or its downstream substrates within a cellular context.

Principle: Cells are treated with the inhibitor, and the phosphorylation status of target proteins is analyzed by Western blotting using phospho-specific antibodies.

Step-by-Step Methodology:

  • Cell Culture and Treatment:

    • Culture a relevant cell line (e.g., a cancer cell line known to have an active signaling pathway of interest).

    • Treat the cells with various concentrations of the test compound for a specified duration.

  • Cell Lysis:

    • Wash the cells with ice-cold phosphate-buffered saline (PBS).

    • Lyse the cells in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.

  • Protein Quantification:

    • Determine the protein concentration of the cell lysates using a standard method (e.g., BCA assay).

  • SDS-PAGE and Western Blotting:

    • Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).

  • Immunoblotting:

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific for the phosphorylated form of the target protein.

    • Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).

  • Detection:

    • Add a chemiluminescent substrate and visualize the protein bands using an imaging system.

    • Re-probe the membrane with an antibody for the total (phosphorylated and unphosphorylated) protein as a loading control.

  • Data Analysis:

    • Quantify the band intensities to determine the relative levels of protein phosphorylation at different inhibitor concentrations.

Visualizing Key Concepts

Signaling Pathways in Kinase Inhibition

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS Activates PI3K PI3K EGFR->PI3K Activates Gefitinib Gefitinib Gefitinib->EGFR Inhibits RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation

Caption: Gefitinib inhibits EGFR, blocking downstream signaling.

Experimental Workflow for IC50 Determination

IC50_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Compound Test Compound (e.g., Indazole Derivative) SerialDilution Serial Dilution of Compound Compound->SerialDilution Kinase Purified Kinase Reaction Kinase Reaction Kinase->Reaction Substrate Substrate & ATP Substrate->Reaction SerialDilution->Reaction Detection Signal Detection Reaction->Detection DataPlot Plot % Inhibition vs. [Inhibitor] Detection->DataPlot IC50 Calculate IC50 DataPlot->IC50

Sources

A Researcher's Guide to Target Identification and In Vitro Validation of 7-Methyl-6-nitro-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the journey from a promising bioactive compound to a validated therapeutic candidate is both complex and critical. 7-Methyl-6-nitro-1H-indazole, a member of the pharmacologically significant indazole family, represents such a starting point. While the broader class of nitroindazoles has shown a spectrum of biological activities, including antiproliferative and antileishmanial effects, the specific molecular target of the 7-methyl variant remains to be definitively identified[1][2][3].

This guide provides a comprehensive, technically-grounded framework for the crucial next steps: identifying the molecular target(s) of this compound and rigorously validating this interaction in vitro. We will move beyond a simple listing of protocols to explain the scientific rationale behind each experimental choice, ensuring a self-validating workflow that builds a robust case for the compound's mechanism of action.

Part 1: The Critical First Step - Unmasking the Molecular Target

Without a known target, our first priority is to generate a high-confidence hypothesis. A multi-pronged approach combining computational prediction and unbiased experimental screening is the most robust strategy.

Strategy 1.1: In Silico Target Prediction

Modern computational tools can predict potential protein targets by comparing the structure of this compound against libraries of known pharmacophores and protein binding sites. This "virtual screening" can rapidly generate a list of putative targets, helping to focus subsequent experimental efforts[4][5].

Strategy 1.2: Unbiased Experimental Screening

To experimentally identify binding partners without prior bias, chemical proteomics is the gold standard. A common approach involves synthesizing an immobilized version of this compound to use as "bait" in an affinity chromatography experiment.

Experimental Workflow: Affinity-Based Target Identification

The diagram below outlines a typical workflow for identifying protein targets from cell lysates that bind to our compound of interest.

Target_ID_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Compound This compound Linker Synthesize Affinity Probe (e.g., with Biotin linker) Compound->Linker Beads Immobilize on Beads (e.g., Streptavidin-coated) Linker->Beads Incubate Incubate Lysate with Immobilized Compound Beads->Incubate Lysate Prepare Cell Lysate (from relevant cell line) Lysate->Incubate Wash Wash Beads to Remove Non-specific Binders Incubate->Wash Elute Elute Bound Proteins Wash->Elute MS Protein Identification (LC-MS/MS) Elute->MS Bioinformatics Data Analysis & Hit Prioritization MS->Bioinformatics ControlBeads Control Beads (No Compound) ControlIncubate Incubate Lysate with Control Beads ControlBeads->ControlIncubate ControlWash Wash ControlIncubate->ControlWash ControlElute Elute ControlWash->ControlElute ControlMS LC-MS/MS ControlElute->ControlMS ControlMS->Bioinformatics

Caption: Workflow for affinity-based target identification using mass spectrometry.

This process will yield a list of "hits." True binding partners should be significantly enriched in the experimental sample compared to a negative control (e.g., beads without the compound).

Part 2: The Validation Gauntlet - A Multi-Assay Approach to Confirming the Target

Once a list of high-confidence putative targets is generated, a rigorous validation cascade is essential. This process involves orthogonal assays to confirm direct binding and functional modulation, both in isolated systems and within a cellular context. For this guide, let's assume our target identification pointed towards a protein kinase, a common target for indazole-based compounds[6][7].

Assay 1: Direct Target Binding Confirmation

The first step is to confirm a direct, physical interaction between this compound and the purified putative target protein. Several biophysical techniques can accomplish this, each with distinct advantages.

Assay TechniquePrincipleKey OutputRationale & Comparison
Microscale Thermophoresis (MST) Measures the change in molecule migration along a temperature gradient upon ligand binding.[8]Binding Affinity (Kd)Low sample consumption, fast, and can be performed in complex solutions. A strong first-line choice for initial validation.
Surface Plasmon Resonance (SPR) Detects changes in refractive index when a ligand in solution binds to a target immobilized on a sensor chip.Binding Affinity (Kd), On/Off Rates (ka/kd)Provides detailed kinetic data, but requires protein immobilization which can sometimes affect function.
Isothermal Titration Calorimetry (ITC) Measures the heat released or absorbed during a binding event.Binding Affinity (Kd), Stoichiometry (n), Thermodynamics (ΔH, ΔS)Considered the "gold standard" for thermodynamics, but requires larger amounts of pure protein.[8]

Step-by-Step Protocol: Microscale Thermophoresis (MST)

  • Protein Preparation: Label the purified recombinant target kinase with a fluorescent dye (e.g., NHS-Red) according to the manufacturer's protocol. Dilute the labeled kinase to a constant concentration (e.g., 20 nM) in an appropriate assay buffer.

  • Compound Preparation: Prepare a 2-fold serial dilution series of this compound in the same assay buffer, starting from a high concentration (e.g., 100 µM).

  • Incubation: Mix the constant concentration of labeled kinase with each concentration of the compound. Allow the samples to incubate for 10-20 minutes at room temperature to reach binding equilibrium.

  • Measurement: Load the samples into MST capillaries and measure the thermophoretic movement using an MST instrument.

  • Data Analysis: Plot the change in normalized fluorescence against the logarithm of the compound concentration. Fit the resulting binding curve to a suitable model (e.g., Kd model) to determine the dissociation constant (Kd).

Assay 2: Functional Target Modulation - The Kinase Activity Assay

Confirming binding is necessary but not sufficient. We must demonstrate that this binding event leads to a functional consequence. Since our hypothetical target is a kinase, we need to measure the inhibition of its catalytic activity.

There are numerous formats for in vitro kinase assays, with the choice often depending on throughput needs and available reagents[9][10]. Luminescence-based assays that measure ATP consumption are widely used and highly sensitive[10].

Experimental Workflow: ADP-Glo™ Kinase Assay

This commercially available assay quantifies kinase activity by measuring the amount of ADP produced, which is then converted into a light signal.

Kinase_Assay_Workflow cluster_step1 Step 1: Kinase Reaction cluster_step2 Step 2: ADP to ATP Conversion cluster_step3 Step 3: Detection A Kinase + Substrate + ATP + this compound B Incubate A->B C ADP is Produced (Inversely proportional to inhibition) B->C D Add ADP-Glo™ Reagent (Terminates kinase reaction, depletes remaining ATP) C->D E ADP is converted to ATP D->E F Add Kinase Detection Reagent (Luciferase/Luciferin) E->F G Light is Produced (Proportional to ADP) F->G H Measure Luminescence G->H

Caption: Workflow for the luminescence-based ADP-Glo™ kinase inhibition assay.

Data Presentation: Comparative Inhibitor Performance

The output of this assay is typically an IC₅₀ value, the concentration of inhibitor required to reduce enzyme activity by 50%.[11] This allows for direct comparison with other known inhibitors of the same target or other compounds from the same chemical series.

CompoundTarget KinaseIC₅₀ (nM)Hill Slope
This compound Kinase XExperimental ValueExperimental Value
Staurosporine (Control) Kinase X151.1
Alternative Inhibitor Y Kinase X2500.9

Note: Control and alternative inhibitor values are hypothetical for comparison.

Assay 3: Cellular Target Engagement

The final and most critical in vitro step is to confirm that the compound engages its intended target within the complex environment of a living cell. The Cellular Thermal Shift Assay (CETSA®) is a powerful technique for this purpose. It is based on the principle that a ligand binding to its target protein stabilizes it against thermal denaturation.

Step-by-Step Protocol: Cellular Thermal Shift Assay (CETSA®)

  • Cell Treatment: Treat cultured cells with either this compound or a vehicle control (e.g., DMSO) for a defined period.

  • Heating: Harvest the cells, resuspend them, and aliquot the cell suspension into different tubes. Heat the aliquots to a range of different temperatures (e.g., 40°C to 65°C) for 3 minutes, then cool rapidly.

  • Lysis and Fractionation: Lyse the cells (e.g., by freeze-thaw cycles) and separate the soluble protein fraction (containing non-denatured proteins) from the precipitated, denatured proteins by centrifugation.

  • Protein Detection: Analyze the amount of soluble target kinase remaining at each temperature point using a protein detection method like Western Blot or ELISA.

  • Data Analysis: Plot the percentage of soluble target protein against temperature for both the vehicle- and compound-treated samples. A positive result is a shift of the melting curve to a higher temperature in the compound-treated sample, indicating target stabilization.

Conclusion: Building a Defensible Target Validation Package

The journey to validate the target of a novel compound like this compound requires a logical, multi-layered approach. By starting with unbiased target identification and progressing through a validation cascade of orthogonal assays—confirming direct binding (MST), functional modulation (kinase assay), and cellular engagement (CETSA®)—researchers can build a robust and compelling data package. This methodical process, which emphasizes the causality behind experimental choices, is fundamental to establishing the scientific trustworthiness required for advancing a compound in the drug discovery pipeline.

References

  • Eurofins Discovery. (n.d.). In Vitro Kinase Assays.
  • Ghodke, I., et al. (2021). Discovery of potential small molecule inhibitors against β-hCG: an in silico study with in vitro validation. RSC Chemical Biology.
  • Saleh, A. M., et al. (2023). Virtual screening, identification and in vitro validation of small molecule GDP-mannose dehydrogenase inhibitors. RSC Chemical Biology, 4(11), 865-870.
  • Breitkopf, S. B., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. Molecules, 26(16), 4939.
  • MDPI. (n.d.). Special Issue : In Silico and In Vitro Screening of Small Molecule Inhibitors.
  • BMG LABTECH. (2020). Kinase assays.
  • Gao, Y., et al. (2019). In vitro assay for the development of small molecule inhibitors targeting PD-1/PD-L1. Methods in Enzymology, 629, 443-458.
  • Reaction Biology. (2024). Choosing the Right Assay for Your Kinase Drug Discovery.
  • Byrne, D. P., et al. (2012). In vitro JAK kinase activity and inhibition assays. Methods in Molecular Biology, 893, 135-146.
  • Thiel, P., et al. (2013). Virtual screening and experimental validation reveal novel small-molecule inhibitors of 14-3-3 protein-protein interactions. ChemMedChem, 8(11), 1839-1847.
  • Abdelahi, M., et al. (2022). Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates: synthesis, biological activity, and molecular modelling studies. Scientific Reports, 12(1), 2145.
  • Desai, N. C., et al. (2011). Synthesis of 2-azetidinone derivatives of 6-nitro-1H-indazole and their biological importance. Bioorganic & Medicinal Chemistry Letters, 21(21), 6548-6552.
  • Elguero, J., et al. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry, 87(9), 5849-5860.
  • Bouya, H. (2017). Researches in the series of 6-nitroindazole, synthesis and biological activities.
  • Kumar, A., et al. (2022). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Advances, 12(35), 22699-22722.
  • Elguero, J., et al. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. ACS Publications.

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A Predictive and Experimental Guide to the Cross-Reactivity Profile of 7-Methyl-6-nitro-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals engaged in the analysis of novel chemical entities, understanding the specificity of analytical methods is paramount. This guide provides a comprehensive overview of the predicted cross-reactivity profile of 7-Methyl-6-nitro-1H-indazole. In the absence of direct comparative experimental data in peer-reviewed literature, this document serves as both a predictive analysis and a practical guide to empower researchers to conduct these critical validation studies in their own laboratories. We will explore the structural basis of potential cross-reactivity and provide a detailed, field-proven protocol for its experimental determination using a competitive Enzyme-Linked Immunosorbent Assay (ELISA).

The Imperative of Characterizing Cross-Reactivity

This compound, like many small molecules or "haptens," is not immunogenic on its own.[1][2] To develop an immunoassay for its detection, it must first be conjugated to a larger carrier protein, which can then elicit an antibody response.[1][2] The resulting antibodies are intended to be specific to the hapten. However, these antibodies may also bind to other structurally similar molecules, an interaction known as cross-reactivity.[3][4]

Understanding this cross-reactivity is not merely an academic exercise; it is fundamental to the validity of any immunoassay.[3][5] Uncharacterized cross-reactivity can lead to false-positive results or an overestimation of the analyte's concentration, compromising data integrity in preclinical studies, clinical diagnostics, and other research applications.[3][6] This guide provides the foundational knowledge and a practical framework for assessing the selectivity of antibodies developed for this compound.

Predictive Cross-Reactivity Profile of this compound

The potential for cross-reactivity is primarily dictated by structural similarity. Antibodies recognize specific epitopes, and molecules that share key structural features with the target analyte are likely to exhibit some degree of binding.[4][6] We have identified three main classes of compounds that are predicted to have the highest potential for cross-reacting with antibodies raised against this compound.

Positional Isomers

The most probable cross-reactants are positional isomers of this compound. These molecules share the same molecular formula and the core methyl-nitro-indazole scaffold but differ in the substitution pattern on the indazole ring. The subtle shift in the position of the methyl or nitro group can alter the electronic and steric properties of the molecule, but the overall shape may still be sufficiently similar to be recognized by the antibody.

Structural Analogs and Precursors

This category includes compounds that share the indazole or nitro-aromatic core but have different functional groups. For example, the synthetic precursor to this compound or related indazole derivatives could be potential cross-reactants. The degree of cross-reactivity will depend on how much of the core structure, which the antibody recognizes, is present in the analog.

Potential Metabolites

Metabolic transformation of this compound in biological systems could produce derivatives that might cross-react. Common metabolic pathways for compounds containing an indazole ring and nitro groups include hydroxylation and reduction of the nitro group to an amino group.[7] These metabolites, if present in a sample, could interfere with the accurate quantification of the parent compound.

Table 1: Predicted Cross-Reactants for this compound

Compound ClassCompound NameRationale for Potential Cross-Reactivity
Target Analyte This compound The molecule against which antibody specificity is directed.
Positional Isomers6-Methyl-7-nitro-1H-indazoleIdentical scaffold, minor positional shift of substituents.[8]
3-Methyl-6-nitro-1H-indazoleShares the nitro-indazole core with a methyl group at a different position.[9][10]
7-Methyl-5-nitro-1H-indazoleShares the methyl-indazole core with the nitro group at a different position.
Structural Analogs6-Nitro-1H-indazoleLacks the methyl group but retains the core nitro-indazole structure.[11]
7-Nitro-1H-indazoleLacks the methyl group but retains a similar nitro-indazole structure.[12]
5-Nitro-1H-indazole derivativesShares the nitro-indazole core, which is a key structural feature.[13][14]
Potential MetabolitesAmino-7-methyl-1H-indazolePotential reduction product of the nitro group; maintains the core structure.
Hydroxymethyl-6-nitro-1H-indazolePotential hydroxylation product of the methyl group; retains the nitro-indazole core.[7]

Below is a diagram illustrating the structural similarities between the target analyte and its potential cross-reactants.

G Target This compound Isomer1 6-Methyl-7-nitro-1H-indazole Target->Isomer1 Positional Isomer Isomer2 3-Methyl-6-nitro-1H-indazole Target->Isomer2 Positional Isomer Analog1 6-Nitro-1H-indazole Target->Analog1 Structural Analog (demethylated) Metabolite1 Amino-7-methyl-1H-indazole Target->Metabolite1 Potential Metabolite (reduced nitro group) G cluster_prep Preparation cluster_assay Competition Assay cluster_detection Detection A Coat plate with capture antibody B Wash A->B C Block non-specific sites B->C D Wash C->D E Add sample/standard/cross-reactant + HRP-conjugate D->E F Incubate E->F G Wash F->G H Add TMB substrate G->H I Incubate H->I J Add stop solution I->J K Read absorbance at 450 nm J->K

Caption: Workflow for the competitive ELISA to determine cross-reactivity.

Data Analysis and Interpretation

To quantify cross-reactivity, the concentration of the target analyte and each potential cross-reactant that causes 50% inhibition of the maximum signal (IC50) is determined. The percent cross-reactivity is then calculated using the following formula:

% Cross-Reactivity = (IC50 of this compound / IC50 of Cross-Reactant) x 100

The results should be summarized in a table for easy comparison.

Table 2: Example Cross-Reactivity Data Table

Compound TestedIC50 (ng/mL)% Cross-Reactivity
This compound 10.0100
6-Methyl-7-nitro-1H-indazole25.040.0
3-Methyl-6-nitro-1H-indazole150.06.7
6-Nitro-1H-indazole500.02.0
Amino-7-methyl-1H-indazole>1000<1.0

A high percentage indicates significant cross-reactivity, while a low percentage suggests high specificity of the antibody for the target analyte. This quantitative comparison is essential for validating the immunoassay for its intended application. It is important to note that cross-reactivity is not an absolute property of an antibody but can be influenced by the specific assay format and conditions. [5][15]Therefore, consistency in the experimental protocol is key for reliable comparisons.

Conclusion

References

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  • The role of nitro groups in the binding of nitroaromatics to protein MOPC 315. (1978). PubMed.
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  • Competitive ELISA protocol.
  • A Technical Guide to 6-Nitro-1H-Indazole and Its Derivatives: Synthesis, Biological Activity, and Therapeutic Potential. (2025). BenchChem.
  • Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates: synthesis, biological activity, and molecular modelling studies. (2021). Journal of the Iranian Chemical Society.
  • Protocol for Competitive ELISA.
  • Hapten-specific T cell responses to 4-hydroxy-3-nitrophenyl acetyl. XI. Pseudogenetic restrictions of hybridoma suppressor factors. (1984). PubMed.
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  • Hapten. Wikipedia.
  • Engineered hapten-binding antibody derivatives for modulation of pharmacokinetic properties of small molecules and targeted payload delivery. (2016). PubMed.
  • Anti-hapten Antibody Problems. Aptamer Group.
  • Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. (2022). PubMed Central.
  • Changing Cross-Reactivity for Different Immunoassays Using the Same Antibodies: Theoretical Description and Experimental Confirm
  • Changing Cross-Reactivity for Different Immunoassays Using the Same Antibodies: Theoretical Description and Experimental Confirmation. (2021).
  • Solutions to immunoassay interference, cross reactivity and other challenges. (2020). Gyros Protein Technologies.
  • Interferences in Immunoassay. (2012). PubMed Central.
  • cross-reactivity in immunoassays. CANDOR Bioscience GmbH.
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  • Synthesis of 3-Methyl-6-nitro-1H-indazole from 3-methylindazole. (2025). BenchChem.
  • Study of the Metabolic Profiles of “Indazole-3-Carboxamide” and “Isatin Acyl Hydrazone” (OXIZID) Synthetic Cannabinoids in a Human Liver Microsome Model Using UHPLC-QE Orbitrap MS. (2023). PubMed Central.
  • Study of the Addition Mechanism of 1H‑Indazole and Its 4‑, 5‑, 6‑, and 7‑Nitro Derivatives to Formaldehyde in Aqueous. (2022). Semantic Scholar.
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A-Senior-Application-Scientist's-Guide-to-Confirming-7-Methyl-6-nitro-1H-indazole-Purity-with-Orthogonal-Methods

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Criticality of Purity in Drug Development

In the landscape of pharmaceutical research and drug development, the purity of an active pharmaceutical ingredient (API) is paramount. For a molecule like 7-Methyl-6-nitro-1H-indazole, a heterocyclic compound with significant potential in medicinal chemistry, ensuring its purity is not just a quality control measure; it is a fundamental requirement for safety, efficacy, and regulatory compliance.[1] Impurities, even in trace amounts, can alter the pharmacological and toxicological profile of a drug substance, leading to unforeseen adverse effects and diminished therapeutic benefit.[1] This guide provides an in-depth comparison of orthogonal analytical methods for the robust confirmation of this compound purity, grounded in scientific principles and practical, field-proven insights.

The concept of orthogonal methods is central to a rigorous purity assessment. It involves the use of multiple, distinct analytical techniques that measure the same attribute (in this case, purity) based on different chemical or physical principles.[2] This approach provides a more comprehensive and reliable purity profile, as a single method may not be capable of detecting all potential impurities.[3]

Understanding this compound and its Potential Impurities

This compound is a substituted indazole, a class of compounds known for a wide range of biological activities.[4] Its synthesis typically involves multi-step chemical reactions, which can introduce various impurities.[5][6]

Molecular Structure:

Caption: Molecular Information for this compound.[7]

Potential impurities in this compound can be broadly categorized as:

  • Organic Impurities: These can be starting materials, by-products of the synthesis, intermediates, degradation products, reagents, ligands, and catalysts.[8] For instance, positional isomers (e.g., 7-Methyl-4-nitro-1H-indazole or 7-Methyl-5-nitro-1H-indazole) are common process-related impurities.

  • Inorganic Impurities: These may include reagents, heavy metals, or other residual metals from the manufacturing process.[8]

  • Residual Solvents: Organic or inorganic liquids used during the synthesis or purification process.[8]

The International Council for Harmonisation (ICH) provides clear guidelines on the reporting, identification, and qualification of impurities in new drug substances.[8][9]

Orthogonal Methods for Purity Confirmation: A Comparative Analysis

A multi-faceted approach employing several analytical techniques is essential for a comprehensive purity assessment of this compound.

High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Analysis

Principle: HPLC separates components of a mixture based on their differential partitioning between a stationary phase and a mobile phase. For a nitroaromatic compound like this compound, reversed-phase HPLC is the most common and effective technique.[10][11]

Why it's a good choice: HPLC offers excellent resolution for separating structurally similar impurities, such as positional isomers, from the main compound.[3] Its high sensitivity and quantitative accuracy make it ideal for determining the percentage purity and quantifying individual impurities.

Experimental Protocol: Reversed-Phase HPLC for this compound

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis SamplePrep Dissolve this compound in a suitable solvent (e.g., Acetonitrile) Injection Inject sample onto a C18 column SamplePrep->Injection MobilePhase Prepare Mobile Phase A (e.g., 0.1% Formic Acid in Water) and Mobile Phase B (e.g., Acetonitrile) MobilePhase->Injection Separation Gradient elution to separate components Injection->Separation Detection UV detection at an appropriate wavelength (e.g., 254 nm) Separation->Detection Chromatogram Obtain chromatogram Detection->Chromatogram Quantification Calculate purity based on peak area percentage Chromatogram->Quantification

Caption: A typical workflow for HPLC analysis.

Data Presentation:

ParameterRecommended ConditionRationale
Column C18, 5 µm, 4.6 x 250 mmProvides good retention and separation for aromatic and moderately polar compounds.
Mobile Phase A 0.1% Formic Acid in WaterAcidified mobile phase improves peak shape and suppresses ionization.
Mobile Phase B AcetonitrileCommon organic modifier for reversed-phase HPLC.
Gradient 20-80% B over 30 minA gradient elution is necessary to separate impurities with a wide range of polarities.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Detection UV at 254 nmNitroaromatic compounds strongly absorb UV light at this wavelength.[10]
Injection Volume 10 µLA small injection volume prevents column overloading.
Gas Chromatography-Mass Spectrometry (GC-MS): For Volatile Impurities and Structural Confirmation

Principle: GC separates volatile compounds based on their boiling points and interactions with a stationary phase. The separated compounds are then ionized and fragmented in the mass spectrometer, providing a unique mass spectrum that acts as a "molecular fingerprint."

Why it's a good choice: GC-MS is highly effective for identifying and quantifying volatile impurities, such as residual solvents, that may not be detectable by HPLC.[12] The mass spectrum provides definitive structural information, confirming the identity of the main peak as this compound and helping to elucidate the structures of unknown impurities.[13]

Experimental Protocol: GC-MS for this compound

GCMS_Workflow cluster_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_data Data Analysis SamplePrep Dissolve sample in a volatile solvent (e.g., Dichloromethane) Injection Inject sample into GC SamplePrep->Injection Separation Temperature-programmed separation on a capillary column Injection->Separation Ionization Electron Ionization (EI) Separation->Ionization Detection Mass Spectrometry detection Ionization->Detection TIC Obtain Total Ion Chromatogram (TIC) Detection->TIC MassSpec Analyze mass spectra of peaks TIC->MassSpec Identification Identify compounds by library search and fragmentation pattern MassSpec->Identification

Caption: A standard workflow for GC-MS analysis.

Data Presentation:

ParameterRecommended ConditionRationale
Column DB-5ms, 30 m x 0.25 mm, 0.25 µmA common, non-polar column suitable for a wide range of compounds.
Carrier Gas Helium at 1 mL/minInert carrier gas.
Inlet Temperature 250 °CEnsures rapid volatilization of the sample.
Oven Program 50 °C (2 min), then ramp to 280 °C at 10 °C/minA temperature ramp is necessary to elute compounds with different boiling points.
Ionization Mode Electron Ionization (EI) at 70 eVStandard ionization technique that produces reproducible fragmentation patterns.
Mass Range 40-400 m/zCovers the molecular weight of the target compound and expected fragments.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation

Principle: NMR spectroscopy exploits the magnetic properties of certain atomic nuclei. It provides detailed information about the structure and chemical environment of atoms within a molecule. For this compound, ¹H and ¹³C NMR are crucial.

Why it's a good choice: NMR is unparalleled for unambiguous structure confirmation.[14] It can detect and help identify impurities, even those that are isomeric or have similar chromatographic behavior to the main compound. Quantitative NMR (qNMR) can also be used for highly accurate purity determination without the need for a reference standard of the impurity.

Experimental Protocol: ¹H NMR for this compound

NMR_Workflow cluster_prep Sample Preparation cluster_nmr NMR Analysis cluster_data Data Analysis SamplePrep Dissolve ~10 mg of sample in a deuterated solvent (e.g., DMSO-d6) with an internal standard (e.g., TMS) Acquisition Acquire ¹H NMR spectrum on a high-field spectrometer SamplePrep->Acquisition Processing Process the spectrum (phasing, baseline correction, integration) Acquisition->Processing Interpretation Assign signals and identify impurity peaks Processing->Interpretation

Caption: A simplified workflow for NMR analysis.

Data Presentation (Predicted ¹H NMR in DMSO-d₆):

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityRationale
NH ~13.5broad singletExchangeable proton of the indazole ring.
H-4 ~8.5sDeshielded by the adjacent nitro group.
H-5 ~7.8dCoupled to H-4.
CH₃ ~2.6sMethyl group protons.

Note: Actual chemical shifts may vary depending on the solvent and other experimental conditions.[15]

Thermal Analysis (DSC and TGA): Assessing Purity and Thermal Stability

Principle:

  • Differential Scanning Calorimetry (DSC): Measures the difference in heat flow between a sample and a reference as a function of temperature. It detects thermal events like melting, crystallization, and glass transitions.[16]

  • Thermogravimetric Analysis (TGA): Measures the change in mass of a sample as a function of temperature or time. It is used to determine thermal stability and the presence of volatile components like water or residual solvents.[17]

Why it's a good choice: DSC can provide an indication of purity through the analysis of the melting point depression and the shape of the melting endotherm.[18] A sharp melting peak at a specific temperature is indicative of high purity. TGA is an excellent orthogonal method for quantifying volatile impurities, corroborating findings from GC-MS.[18]

Experimental Protocol: DSC for this compound

DSC_Workflow cluster_prep Sample Preparation cluster_dsc DSC Analysis cluster_data Data Analysis SamplePrep Accurately weigh 2-5 mg of sample into an aluminum pan and seal it Heating Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere SamplePrep->Heating Thermogram Obtain DSC thermogram Heating->Thermogram Analysis Determine onset of melting and peak temperature Thermogram->Analysis

Sources

A Senior Application Scientist's Guide to the Reproducible Synthesis of 7-Methyl-6-nitro-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the experimental parameters governing the reproducible synthesis of 7-Methyl-6-nitro-1H-indazole, a critical intermediate in pharmaceutical development. We will dissect the common synthetic methodologies, illuminate the key factors that dictate experimental success, and present robust protocols for verification and analysis. This document is intended for researchers, chemists, and drug development professionals who require reliable and scalable synthetic procedures.

The indazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents due to its versatile biological activities.[1][2][3] Specifically, this compound and its isomers, such as 3-Methyl-6-nitro-1H-indazole, are pivotal precursors in the synthesis of targeted anti-cancer therapies like Pazopanib, an oral angiogenesis inhibitor.[4][5] Given its significance, the ability to reliably produce this compound with high purity is paramount. This guide moves beyond a mere recitation of steps to explain the causality behind the protocol, ensuring a self-validating system for achieving consistent results.

Part 1: The Synthetic Pathway - Electrophilic Nitration

The most direct and widely employed method for synthesizing nitro-substituted indazoles is through electrophilic aromatic substitution, specifically, the nitration of the corresponding methyl-indazole precursor.[5] The reaction proceeds by generating a potent electrophile, the nitronium ion (NO₂⁺), from a mixture of concentrated nitric and sulfuric acids.[6] This electrophile then attacks the electron-rich indazole ring system.

Core Reaction Mechanism
  • Generation of the Electrophile: Concentrated sulfuric acid protonates nitric acid. This intermediate then loses a molecule of water to form the highly electrophilic nitronium ion (NO₂⁺). Sulfuric acid's role is twofold: it acts as a catalyst and a dehydrating agent, pushing the equilibrium towards the formation of the nitronium ion.[6]

  • Electrophilic Attack: The π-system of the 7-methyl-1H-indazole ring acts as a nucleophile, attacking the nitronium ion. This step forms a resonance-stabilized carbocation intermediate, often called a sigma complex or arenium ion. This is typically the rate-determining step of the reaction.[6]

  • Rearomatization: A weak base (like water or the bisulfate ion) removes a proton from the carbon atom bearing the new nitro group, restoring the aromaticity of the ring system and yielding the final product, this compound.

Below is a visualization of the general experimental workflow.

G cluster_prep Phase 1: Reagent Preparation cluster_reaction Phase 2: Core Reaction cluster_workup Phase 3: Work-up & Isolation cluster_purification Phase 4: Purification & Analysis A Prepare Nitrating Mixture (HNO₃ + H₂SO₄) in Ice Bath C Slow, Dropwise Addition of Nitrating Mixture to Indazole Solution (Maintain T < 10°C) A->C B Dissolve 7-Methyl-1H-indazole in Concentrated H₂SO₄ in Separate Ice Bath B->C D Stir at Controlled Low Temperature (e.g., 0-5°C) C->D E Quench Reaction by Pouring onto Crushed Ice D->E F Collect Precipitate by Vacuum Filtration E->F G Wash Crude Product with Cold Water & Dilute NaHCO₃ F->G H Recrystallization from Suitable Solvent (e.g., Ethanol) G->H I Dry Purified Product Under Vacuum H->I J Analytical Verification (HPLC, NMR, MS, MP) I->J

Caption: General workflow for the synthesis of this compound.

Part 2: Achieving Reproducibility - A Deep Dive into Critical Parameters

Reproducibility issues in this synthesis almost always stem from inadequate control over key reaction parameters. The nitration of an active aromatic system is a powerful but sensitive transformation.

The Decisive Factor: Temperature Control

The nitration of indazoles is a highly exothermic process.[5] Failure to maintain stringent temperature control is the most common cause of failed or low-yield experiments.

  • Causality: Elevated temperatures (typically >10°C) lead to a cascade of undesirable side reactions. These include the formation of multiple nitrated isomers, oxidation of the starting material leading to tar formation, and decomposition of the product.[7] Maintaining a low temperature, often between 0-5°C, ensures the selective formation of the desired 6-nitro isomer and minimizes byproduct formation.

  • Protocol Mandate: Both the dissolution of the starting material in sulfuric acid and the subsequent addition of the nitrating mixture must be performed in an ice-water bath with constant monitoring via a thermometer.

Reagent Stoichiometry and Rate of Addition

The precise ratio and controlled introduction of the reagents are non-negotiable for a successful reaction.

  • Causality: The concentration of the nitronium ion electrophile is dictated by the acid mixture. An excess of nitric acid can lead to dinitration or other side reactions. The rate of addition is directly linked to temperature control; a rapid addition will cause a sudden exotherm that is difficult to manage, leading to the issues described above.[7]

  • Protocol Mandate: The nitrating mixture should be added dropwise via an addition funnel, allowing for precise control. The entire addition should be slow enough to ensure the internal reaction temperature never exceeds the set limit (e.g., 10°C).

The table below summarizes the critical parameters and the consequences of deviation.

ParameterRecommended ControlConsequence of DeviationRationale
Temperature 0-10°C throughout additionLow yield, tar formation, multiple isomersNitration is highly exothermic; side reactions dominate at higher temperatures.[5]
Reagent Addition Slow, dropwiseUncontrolled exotherm, reduced safetyPrevents dangerous temperature spikes and ensures steady reaction rate.[7]
Work-up Pouring onto excess iceIncomplete precipitation, acid burnsRapidly stops the reaction, dilutes corrosive acids, and precipitates the product.[5]
Purification Recrystallization/ChromatographyImpure final productRemoves isomeric and other impurities, critical for downstream applications.[8]

Part 3: Validated Experimental Protocols

The following protocols are designed as self-validating systems, incorporating steps for purification and analysis to ensure the integrity of the final product.

Protocol 1: Synthesis of this compound

This protocol is adapted from established methods for the nitration of substituted indazoles and should only be performed by trained personnel in a chemical fume hood with appropriate PPE.[5]

  • Preparation of Nitrating Mixture: In a flask cooled in an ice-water bath, cautiously add 10 mL of concentrated nitric acid (HNO₃) to 10 mL of concentrated sulfuric acid (H₂SO₄) with stirring. Keep this mixture cooled.

  • Reaction Setup: In a separate three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and addition funnel, dissolve 5.0 g of 7-methyl-1H-indazole in 20 mL of concentrated sulfuric acid. Ensure this dissolution is done in an ice-water bath to keep the temperature below 10°C.

  • Nitration: Slowly add the prepared nitrating mixture dropwise to the stirred indazole solution over 30-45 minutes. Critically, maintain the internal reaction temperature between 0-10°C throughout the addition.

  • Reaction Time: After the addition is complete, continue stirring the mixture in the ice bath for an additional 1-2 hours.

  • Quenching and Isolation: Carefully pour the reaction mixture onto a beaker containing 200 g of crushed ice with vigorous stirring. A solid precipitate will form.

  • Filtration and Washing: Collect the crude product by vacuum filtration. Wash the solid thoroughly with a large volume of cold deionized water until the filtrate is neutral (test with pH paper). Follow with a wash using a cold, dilute sodium bicarbonate solution to neutralize any remaining acid, and then a final wash with cold water.

  • Purification: Purify the crude solid by recrystallization from an appropriate solvent, such as ethanol or an ethanol/water mixture, to yield the final product.

  • Drying: Dry the purified crystals under vacuum to a constant weight.

Protocol 2: Analytical Verification via HPLC

Purity assessment is crucial. This reverse-phase HPLC (RP-HPLC) method is adapted from a protocol for a related isomer and provides excellent separation.[9]

  • HPLC System: Standard HPLC with UV-Vis Detector.

  • Column: C18, 4.6 x 250 mm, 5 µm.

  • Mobile Phase A: Water with 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

  • Gradient: 10% B to 90% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.[9]

  • Sample Prep: Dissolve ~1 mg of the synthesized product in 1 mL of acetonitrile. Filter through a 0.45 µm syringe filter before injection.

The resulting chromatogram should show a single major peak corresponding to the product, allowing for purity calculation based on peak area percentage.

Part 4: Comparative Analysis and Alternative Approaches

While direct nitration is common, other synthetic strategies exist for constructing the nitro-indazole core, primarily through cyclization reactions.

Alternative Synthesis: Diazotization of Anilines

An alternative route to related structures like 3-methyl-6-nitro-1H-indazole involves the diazotization of a primary aniline (e.g., 2-methyl-5-nitroaniline) with sodium nitrite in an acidic medium, followed by in situ intramolecular cyclization.[7][8]

  • Advantages: This method can offer high regioselectivity depending on the substitution pattern of the starting aniline. It avoids the use of mixed nitric/sulfuric acid.

  • Disadvantages: The starting substituted anilines may be less commercially available or require multi-step synthesis themselves. The diazonium salt intermediates are unstable and must be handled at low temperatures.[7]

A comparison of these two primary approaches is summarized below.

FeatureDirect Nitration of IndazoleDiazotization of Aniline
Starting Material Substituted IndazoleSubstituted Aniline
Key Reagents HNO₃ / H₂SO₄NaNO₂ / Acid
Primary Challenge Temperature control, isomer separationInstability of diazonium intermediate
Regioselectivity Dependent on directing groupsHigh, based on aniline structure
Scalability Generally good with proper engineering controlsCan be challenging due to unstable intermediate

The logical relationship between experimental choices and outcomes is critical for troubleshooting and ensuring reproducibility.

G cluster_inputs Controllable Inputs cluster_outcomes Experimental Outcomes Temp Temperature Control Yield Product Yield Temp->Yield Low T maximizes yield Purity_Out Product Purity Temp->Purity_Out Prevents side products Safety Process Safety Temp->Safety Prevents runaway reaction Rate Reagent Addition Rate Rate->Temp affects Rate->Yield Slow rate improves yield Rate->Safety Slow rate is safer Purity Starting Material Purity Purity->Yield Fewer side reactions Purity->Purity_Out High purity in -> high purity out

Caption: Key factors influencing the reproducibility of indazole nitration.

Conclusion

The synthesis of this compound is a robust and scalable reaction, provided that a disciplined approach to experimental execution is maintained. Reproducibility is not a matter of chance but a direct consequence of rigorous control over temperature, reagent stoichiometry, and purification methods. By understanding the chemical principles behind each step—from the generation of the nitronium ion to the critical quenching process—researchers can consistently obtain high yields of a pure product. The protocols and analytical methods outlined in this guide provide a comprehensive framework for achieving this consistency, empowering scientists in their pursuit of developing novel therapeutics.

References

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A Comparative Guide to the In Vivo Efficacy of Indazole-Based Compounds

Author: BenchChem Technical Support Team. Date: January 2026

The indazole scaffold has emerged as a privileged structure in medicinal chemistry, forming the core of numerous compounds across a spectrum of therapeutic areas. Its unique bicyclic aromatic structure allows for versatile functionalization, leading to potent and selective modulators of various biological targets. This guide provides a comparative analysis of the in-vivo efficacy of prominent indazole-based compounds, offering researchers, scientists, and drug development professionals a comprehensive resource supported by experimental data and detailed protocols. We will delve into key therapeutic areas where indazoles have shown significant promise: oncology, inflammation, and neurodegenerative diseases.

The Indazole Scaffold: A Versatile Pharmacophore

Indazole, a bicyclic heteroaromatic compound, consists of a benzene ring fused to a pyrazole ring. This arrangement provides a rigid framework that can be strategically decorated with various substituents to optimize pharmacological properties. The nitrogen atoms in the pyrazole ring can act as hydrogen bond donors and acceptors, facilitating interactions with biological targets. This versatility has led to the development of several FDA-approved drugs and numerous clinical candidates.[1][2]

Oncology: Targeting Key Drivers of Cancer Progression

Indazole-based compounds have made a significant impact in oncology by targeting critical pathways involved in tumor growth, proliferation, and survival. Here, we compare the in vivo efficacy of three leading examples: Niraparib, Ganetespib, and Axitinib.

Niraparib: A Potent PARP Inhibitor in Ovarian Cancer

Mechanism of Action: Niraparib is a highly selective inhibitor of poly(ADP-ribose) polymerase (PARP) enzymes, PARP-1 and PARP-2.[3] These enzymes are crucial for the repair of single-strand DNA breaks. In cancer cells with deficiencies in homologous recombination repair (HRR), such as those with BRCA1/2 mutations, inhibition of PARP leads to the accumulation of double-strand breaks during DNA replication, ultimately causing cell death through a process known as synthetic lethality.

In Vivo Efficacy: In preclinical studies, niraparib has demonstrated significant anti-tumor activity in various patient-derived xenograft (PDX) models of ovarian cancer.[4] In a BRCA1-mutant xenograft model, daily oral administration of niraparib led to complete and sustained tumor regression.[5] Similarly, in a BRCA2-mutant pancreatic cancer xenograft model, niraparib treatment resulted in approximately 60% tumor growth inhibition.[5]

Table 1: Comparative In Vivo Efficacy of Niraparib in Ovarian Cancer Xenograft Models

CompoundCancer ModelAnimal ModelDosing RegimenKey Efficacy EndpointReference
Niraparib BRCA1-mutant human mammary adenocarcinomaMice80 mg/kg, daily oral gavageComplete and sustained tumor regression[5]
Niraparib BRCA2-mutant pancreatic cancer xenograft (CAPAN-1)Mice80 mg/kg, daily oral gavage~60% tumor growth inhibition after 2 weeks[5]
Niraparib High-grade serous ovarian carcinoma PDX (BRCA2 mutant)Mice50 mg/kg, daily oral gavageTumor regression[4]
Niraparib High-grade serous ovarian carcinoma PDX (RAD51C promoter methylation)Mice50 mg/kg, daily oral gavageTumor regression[4]

Experimental Protocol: Ovarian Cancer Patient-Derived Xenograft (PDX) Model

This protocol outlines a general procedure for evaluating the efficacy of niraparib in an ovarian cancer PDX model.

Materials:

  • Female immunodeficient mice (e.g., NOD/SCID or BALB/c nude)

  • Freshly collected human ovarian tumor tissue from consenting patients

  • Matrigel

  • Niraparib formulated for oral gavage (e.g., in 0.5% methylcellulose)

  • Calipers for tumor measurement

  • Animal housing and monitoring equipment

Procedure:

  • PDX Establishment:

    • Under sterile conditions, mince the fresh human ovarian tumor tissue into small fragments (approximately 2-3 mm³).

    • Anesthetize the recipient mouse.

    • Implant a tumor fragment subcutaneously into the flank of the mouse, typically mixed with Matrigel to improve engraftment.

  • Tumor Growth and Randomization:

    • Monitor the mice regularly for tumor growth.

    • Once tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.

  • Drug Administration:

    • Administer niraparib via oral gavage at the desired dose and schedule (e.g., 50 mg/kg, once daily).

    • The control group should receive the vehicle used for drug formulation.

  • Efficacy Assessment:

    • Measure tumor dimensions with calipers 2-3 times per week.

    • Calculate tumor volume using the formula: Volume = (Length × Width²) / 2.

    • Monitor the body weight of the mice as an indicator of toxicity.

  • Endpoint and Analysis:

    • Continue treatment for a predefined period or until tumors in the control group reach a specific size.

    • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).

Signaling Pathway: PARP Inhibition

PARP_Inhibition cluster_DNA_Damage DNA Damage & Repair cluster_Cell_Fate Cell Fate Single-Strand Break Single-Strand Break PARP PARP Single-Strand Break->PARP recruits BER Base Excision Repair PARP->BER initiates Double-Strand Break Double-Strand Break PARP->Double-Strand Break unrepaired SSBs lead to Cell Survival Cell Survival BER->Cell Survival leads to HRR Homologous Recombination Repair (Deficient in BRCA1/2 mutant cells) Double-Strand Break->HRR NHEJ Non-Homologous End Joining Double-Strand Break->NHEJ HRR->Cell Survival Apoptosis Apoptosis HRR->Apoptosis NHEJ->Apoptosis error-prone Niraparib Niraparib Niraparib->PARP inhibits

Caption: Mechanism of action of PARP inhibitors like Niraparib.

Ganetespib: An HSP90 Inhibitor in Non-Small Cell Lung Cancer

Mechanism of Action: Ganetespib is a potent, non-geldanamycin inhibitor of Heat Shock Protein 90 (HSP90). HSP90 is a molecular chaperone responsible for the conformational maturation and stability of a wide range of "client" proteins, many of which are oncoproteins critical for cancer cell survival and proliferation. By inhibiting HSP90, ganetespib leads to the degradation of these client proteins, thereby disrupting multiple oncogenic signaling pathways simultaneously.

In Vivo Efficacy: Preclinical studies have demonstrated the potent antitumor activity of ganetespib in various non-small cell lung cancer (NSCLC) models.[6][7][8] In mice bearing NCI-H1975 (EGFR L858R/T790M) xenografts, ganetespib showed greater tumor growth inhibition compared to the first-generation HSP90 inhibitor 17-AAG.[7] Furthermore, ganetespib was shown to accumulate in tumor tissue relative to normal tissues.[8]

Table 2: Comparative In Vivo Efficacy of Ganetespib in NSCLC Xenograft Models

CompoundCancer ModelAnimal ModelDosing RegimenKey Efficacy EndpointReference
Ganetespib NCI-H1975 (EGFR L858R/T790M)SCID Mice125 mg/kg, single IV doseTumor accumulation, client protein degradation[8]
Ganetespib NCI-H1975 (EGFR L858R/T790M)SCID Mice150 mg/kg, once weekly for 3 weeksSignificant tumor growth inhibition[9]
Ganetespib NCI-H1975 (EGFR L858R/T790M)SCID Mice25 mg/kg, 5 times per weekTumor regression[8]
Ganetespib HCC827 (EGFR exon 19 deletion)SCID MiceHNSTD (once weekly)Significant tumor growth inhibition[8]

Experimental Protocol: Non-Small Cell Lung Cancer Xenograft Model

This protocol provides a detailed method for assessing the in vivo efficacy of ganetespib in an NSCLC xenograft model.

Materials:

  • Female immunodeficient mice (e.g., SCID or athymic nude)

  • NSCLC cell line (e.g., NCI-H1975)

  • Matrigel

  • Ganetespib formulated for intravenous injection (e.g., in 10% DMSO, 18% Cremophor RH 40, and dextrose water)[6]

  • Calipers for tumor measurement

  • Animal housing and monitoring equipment

Procedure:

  • Cell Culture and Implantation:

    • Culture NCI-H1975 cells in appropriate media until they reach 80-90% confluency.

    • Harvest and resuspend the cells in a 1:1 mixture of media and Matrigel.

    • Subcutaneously inject 0.5-1 x 10⁷ cells into the flank of each mouse.

  • Tumor Growth and Grouping:

    • Allow tumors to grow to an average volume of 100-200 mm³.

    • Randomize mice into treatment and control groups.

  • Drug Administration:

    • Administer ganetespib via intravenous (tail vein) injection at the specified dose and schedule (e.g., 150 mg/kg, once weekly).

    • The control group receives the vehicle solution.

  • Monitoring and Data Collection:

    • Measure tumor volume with calipers 2-3 times per week.

    • Monitor animal body weight as a measure of general health and toxicity.

  • Study Termination and Tissue Analysis:

    • Excise tumors for weighing and further downstream analysis, such as Western blotting for HSP90 client proteins or immunohistochemistry.

Signaling Pathway: HSP90 Inhibition

HSP90_Inhibition cluster_HSP90_Chaperone_Cycle HSP90 Chaperone Cycle cluster_Cellular_Processes Cellular Processes HSP90 HSP90 Client Protein (folded) Client Protein (folded) HSP90->Client Protein (folded) facilitates folding ADP ADP HSP90->ADP hydrolyzes ATP Ubiquitin-Proteasome System Ubiquitin-Proteasome System HSP90->Ubiquitin-Proteasome System destabilized client proteins targeted by Client Protein (unfolded) Client Protein (unfolded) Client Protein (unfolded)->HSP90 binds to Cell Growth & Proliferation Cell Growth & Proliferation Client Protein (folded)->Cell Growth & Proliferation promotes ATP ATP ATP->HSP90 binds Apoptosis Apoptosis Ganetespib Ganetespib Ganetespib->HSP90 inhibits ATP binding Ubiquitin-Proteasome System->Apoptosis leads to

Caption: Ganetespib inhibits HSP90, leading to client protein degradation.

Axitinib: A VEGFR Inhibitor in Gastric Cancer

Mechanism of Action: Axitinib is a potent and selective second-generation tyrosine kinase inhibitor of vascular endothelial growth factor receptors (VEGFRs) 1, 2, and 3. These receptors are key mediators of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. By inhibiting VEGFR signaling, axitinib blocks endothelial cell proliferation and migration, thereby suppressing tumor angiogenesis.

In Vivo Efficacy: Axitinib has demonstrated significant antitumor activity in preclinical models of gastric cancer.[4][10] In a BGC-823 human gastric cancer xenograft model, axitinib alone was more effective at inhibiting tumor growth than the standard chemotherapeutic agent 5-fluorouracil (5-FU) and was comparable to cisplatin.[10] The combination of axitinib with cisplatin showed the highest inhibitory effect.[4]

Table 3: Comparative In Vivo Efficacy of Axitinib in a Gastric Cancer Xenograft Model

Compound/CombinationCancer ModelAnimal ModelDosing RegimenTumor Growth Inhibition vs. ControlReference
Axitinib BGC-823BALB/c nude mice30 mg/kg, daily oral gavage>40%[4]
5-Fluorouracil (5-FU) BGC-823BALB/c nude mice20 mg/kg, i.p. every 2 days>10%[4]
Cisplatin BGC-823BALB/c nude mice5 mg/kg, i.p. every 4 days>40%[4]
Axitinib + 5-FU BGC-823BALB/c nude miceAs above>50%[4]
Axitinib + Cisplatin BGC-823BALB/c nude miceAs above>80%[4]

Experimental Protocol: Gastric Cancer Xenograft Model

The following protocol details a method for evaluating the in vivo efficacy of axitinib in a gastric cancer xenograft model.

Materials:

  • Female BALB/c athymic nude mice

  • Human gastric cancer cell line (e.g., BGC-823)

  • Axitinib formulated for oral gavage

  • Calipers for tumor measurement

  • Animal housing and monitoring equipment

Procedure:

  • Cell Preparation and Implantation:

    • Culture BGC-823 cells to logarithmic growth phase.

    • Harvest and resuspend cells in sterile PBS.

    • Subcutaneously inject 1 x 10⁷ cells into the right flank of each mouse.

  • Tumor Development and Randomization:

    • Monitor mice for tumor formation.

    • When tumors reach an approximate volume of 100 mm³, randomize the mice into different treatment groups.

  • Drug Administration:

    • Administer axitinib by oral gavage at the desired dose and frequency (e.g., 30 mg/kg, daily).

    • Administer chemotherapeutic agents (if applicable) according to their established protocols.

    • The control group receives the vehicle.

  • Efficacy Evaluation:

    • Measure tumor volume and mouse body weight 2-3 times per week.

    • After the treatment period, euthanize the mice.

    • Excise, weigh, and process the tumors for further analyses, such as immunohistochemistry for markers of angiogenesis (e.g., CD31).

Signaling Pathway: VEGFR Inhibition

VEGFR_Inhibition cluster_Angiogenesis_Signaling Angiogenesis Signaling cluster_Cellular_Response Cellular Response VEGF VEGF VEGFR VEGFR VEGF->VEGFR binds & activates Downstream Signaling (e.g., PI3K/Akt, MAPK) Downstream Signaling (e.g., PI3K/Akt, MAPK) VEGFR->Downstream Signaling (e.g., PI3K/Akt, MAPK) activates Endothelial Cell Proliferation & Migration Endothelial Cell Proliferation & Migration Downstream Signaling (e.g., PI3K/Akt, MAPK)->Endothelial Cell Proliferation & Migration promotes Angiogenesis Angiogenesis Endothelial Cell Proliferation & Migration->Angiogenesis leads to Tumor Growth Tumor Growth Angiogenesis->Tumor Growth supports Axitinib Axitinib Axitinib->VEGFR inhibits

Caption: Axitinib inhibits VEGFR signaling, thereby blocking angiogenesis.

Anti-Inflammatory Indazoles: Modulating the Inflammatory Cascade

The indazole scaffold is also present in compounds with potent anti-inflammatory properties. These compounds often target key enzymes and signaling molecules in the inflammatory pathway.

Mechanism of Action: Certain indazole derivatives have been shown to inhibit cyclooxygenase-2 (COX-2), an enzyme responsible for the production of pro-inflammatory prostaglandins.[11][12] Additionally, they can suppress the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β), and exhibit free radical scavenging activity.[11][12]

In Vivo Efficacy: The anti-inflammatory activity of indazole and its derivatives has been evaluated in the carrageenan-induced paw edema model in rats, a classic model of acute inflammation.[11][12]

Table 4: In Vivo Anti-inflammatory Activity of Indazole Derivatives

CompoundDose (mg/kg, i.p.)Time PointPaw Edema Inhibition (%)Reference
Indazole 1005 hours61.03[11][12]
5-Aminoindazole 1005 hours83.09[11][12]
6-Nitroindazole 1005 hours75.84[11][12]
Diclofenac (Standard) 105 hours84.50[11][12]

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This protocol describes a standard method for assessing the acute anti-inflammatory effects of indazole compounds.

Materials:

  • Male Wistar rats (150-200 g)

  • Indazole compounds suspended in a suitable vehicle (e.g., 0.5% carboxymethyl cellulose)

  • Carrageenan solution (1% w/v in saline)

  • Plethysmometer or digital calipers

  • Standard anti-inflammatory drug (e.g., Diclofenac)

Procedure:

  • Animal Grouping and Fasting:

    • Divide rats into groups (control, standard, and test compound groups at different doses).

    • Fast the animals overnight before the experiment with free access to water.

  • Drug Administration:

    • Administer the indazole compounds or diclofenac intraperitoneally (i.p.) 30-60 minutes before carrageenan injection.

    • The control group receives only the vehicle.

  • Induction of Inflammation:

    • Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Paw Edema:

    • Measure the paw volume or diameter immediately before carrageenan injection (baseline) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours) using a plethysmometer or calipers.

  • Data Analysis:

    • Calculate the percentage inhibition of paw edema for each group compared to the control group at each time point.

Neuroprotective Indazoles: A Potential Avenue for Neurodegenerative Diseases

Emerging research suggests that indazole derivatives may offer neuroprotective benefits in models of neurodegenerative diseases like Parkinson's and Alzheimer's disease.

Mechanism of Action: The neuroprotective effects of some indazoles are attributed to their ability to inhibit neuronal nitric oxide synthase (nNOS), which reduces the production of the neurotoxic molecule nitric oxide.[13][14] Other indazole-based compounds have been designed as multi-target agents, inhibiting acetylcholinesterase (AChE), butyrylcholinesterase (BuChE), and beta-secretase 1 (BACE1), all of which are implicated in the pathology of Alzheimer's disease.[15]

In Vivo Efficacy: 7-Nitroindazole (7-NI) has been shown to be neuroprotective in the MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) mouse model of Parkinson's disease, dose-dependently protecting against dopamine depletion.[13][14]

Table 5: Neuroprotective Effects of 7-Nitroindazole in the MPTP Mouse Model

CompoundDose (mg/kg)MPTP RegimenKey Efficacy EndpointReference
7-Nitroindazole (7-NI) 50Two different dosing regimensAlmost complete protection against MPTP-induced dopamine depletion[13][14]

Experimental Protocol: MPTP Mouse Model of Parkinson's Disease

This protocol outlines a general procedure for inducing Parkinson's-like neurodegeneration in mice and assessing the neuroprotective effects of indazole compounds. CAUTION: MPTP is a potent neurotoxin and requires strict safety protocols.

Materials:

  • Male C57BL/6 mice

  • MPTP hydrochloride

  • 7-Nitroindazole or other test compounds

  • Appropriate vehicle for drug administration

  • Equipment for behavioral testing (e.g., rotarod, open field)

  • HPLC system for measuring dopamine and its metabolites

Procedure:

  • Animal Acclimation and Grouping:

    • Acclimate mice to the housing conditions.

    • Divide mice into control and experimental groups.

  • Drug Pre-treatment:

    • Administer the indazole compound or vehicle to the respective groups prior to MPTP administration.

  • MPTP Administration:

    • Administer MPTP via intraperitoneal injection according to a chosen regimen (e.g., multiple injections over one day or daily injections for several days).[10]

  • Behavioral Assessment:

    • Conduct behavioral tests to assess motor function at various time points after MPTP administration.

  • Neurochemical Analysis:

    • At the end of the study, euthanize the mice and dissect the striatum and substantia nigra.

    • Analyze tissue homogenates for dopamine and its metabolites (DOPAC and HVA) using HPLC with electrochemical detection.

Conclusion

The indazole scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. The in vivo efficacy data presented in this guide for compounds targeting oncology, inflammation, and neurodegeneration highlight the broad therapeutic potential of this chemical class. The provided experimental protocols serve as a foundation for researchers to design and execute their own in vivo studies, contributing to the further development of indazole-based medicines. As our understanding of disease biology deepens, the versatility of the indazole nucleus will undoubtedly be leveraged to create next-generation therapies with improved efficacy and safety profiles.

References

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A Comparative Analysis of 7-Methyl-6-nitro-1H-indazole and its Nitro-isomers for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the indazole scaffold stands out as a "privileged structure," forming the backbone of numerous compounds with significant therapeutic potential.[1] The introduction of a nitro group to this scaffold dramatically influences its physicochemical properties and biological activity, making nitroindazoles a compelling area of research for novel drug candidates. This guide provides an in-depth comparative analysis of 7-Methyl-6-nitro-1H-indazole and its positional nitro-isomers: 4-nitro-1H-indazole, 5-nitro-1H-indazole, and 7-nitro-1H-indazole, alongside the parent 6-nitro-1H-indazole. We will explore their synthesis, physicochemical characteristics, and biological performance, supported by experimental data to inform future drug design and development efforts.

Physicochemical Properties: A Comparative Overview

The position of the nitro group on the indazole ring, along with the presence of a methyl group, significantly alters the molecule's electronic and steric properties. These changes, in turn, affect its solubility, lipophilicity, and ultimately, its pharmacokinetic and pharmacodynamic profile. A summary of key physicochemical properties is presented below.

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)LogP (Predicted)
This compoundC₈H₇N₃O₂177.16187-1881.8
4-Nitro-1H-indazoleC₇H₅N₃O₂163.13199-2031.5
5-Nitro-1H-indazoleC₇H₅N₃O₂163.13210-2121.6
6-Nitro-1H-indazoleC₇H₅N₃O₂163.13178-1811.7
7-Nitro-1H-indazoleC₇H₅N₃O₂163.13185-1861.8

Note: LogP values are predicted and can vary based on the algorithm used.

Synthesis of Nitroindazole Isomers: A Methodological Comparison

The synthesis of these nitroindazole isomers typically involves the diazotization of an appropriately substituted aniline derivative, followed by intramolecular cyclization. The choice of starting material is crucial for achieving the desired regioselectivity.

General Synthetic Workflow

The following diagram illustrates a generalized workflow for the synthesis of nitroindazole isomers, a process that underpins the generation of these key intermediates for further derivatization and biological screening.

G cluster_synthesis Generalized Synthesis Workflow Start Substituted 2-Methylaniline Derivative Diazotization Diazotization (NaNO₂, Acid) Start->Diazotization Cyclization Intramolecular Cyclization Diazotization->Cyclization Purification Purification (Crystallization/Chromatography) Cyclization->Purification Characterization Characterization (NMR, MS, etc.) Purification->Characterization Final_Product Nitroindazole Isomer Characterization->Final_Product

Caption: Generalized workflow for the synthesis of nitroindazole isomers.

Detailed Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is adapted from established procedures for the synthesis of similar indazole derivatives.[2]

  • Dissolution: Dissolve 1.0 g (6.57 mmol) of 2,3-dimethyl-6-nitroaniline in 40 mL of glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer.

  • Cooling: Cool the solution to 15-20°C in an ice-water bath.

  • Diazotization: Prepare a solution of 0.50 g (7.25 mmol) of sodium nitrite in 2 mL of water. Add this solution dropwise to the cooled aniline solution while maintaining the temperature below 25°C.

  • Reaction: Continue stirring the mixture for 30 minutes at 15-20°C.

  • Cyclization: Allow the reaction mixture to stand at room temperature for 3 days to facilitate complete cyclization.

  • Work-up: Concentrate the solution under reduced pressure. Add a small amount of water to the residue and stir to precipitate the crude product.

  • Purification: Collect the precipitate by vacuum filtration, wash with cold water, and dry. Recrystallize the crude product from a suitable solvent (e.g., ethanol/water) to obtain pure this compound.

Protocol 2: Synthesis of 4-Nitro-1H-indazole

This procedure is based on the diazotization of 2-methyl-3-nitroaniline.[3]

  • Preparation of Nitrite Solution: Dissolve 20 g (0.29 mol) of sodium nitrite in 50 mL of water.

  • Preparation of Aniline Solution: In a separate flask, dissolve 20 g (0.13 mol) of 2-methyl-3-nitroaniline in glacial acetic acid and cool to 0°C.

  • Diazotization and Cyclization: Add the sodium nitrite solution at once to the vigorously stirred aniline solution at 0°C. An immediate precipitate will form.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir overnight.

  • Work-up: Filter the precipitate and concentrate the filtrate under vacuum. Suspend the resulting solid in water, filter, and dry to yield 4-nitro-1H-indazole.

Protocol 3: Synthesis of 5-Nitro-1H-indazole

This synthesis involves the diazotization of 2-methyl-4-nitroaniline.[4]

  • Preparation of Aniline Solution: To a solution of 298 mg (1.96 mmol) of 2-methyl-4-nitroaniline in acetic acid, cool to 0°C.

  • Diazotization: Add a solution of 135.2 mg (1.96 mmol) of sodium nitrite in water dropwise.

  • Reaction and Cyclization: Stir the reaction mixture at room temperature for 72 hours.

  • Work-up: Concentrate the reaction mixture on a rotary evaporator. Dilute the residue with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution and brine.

  • Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield 5-nitro-1H-indazole.

Comparative Biological Activity

The biological activities of nitroindazoles are diverse, with demonstrated potential in anticancer, anti-inflammatory, and antimicrobial applications. The position of the nitro group is a critical determinant of both the type and potency of the biological effect.

Antiproliferative Activity

While direct comparative studies of this compound and its isomers against a panel of cancer cell lines are limited, existing data for various indazole derivatives highlight the potential of this scaffold. For instance, certain 1H-indazole-3-amine derivatives have shown promising inhibitory effects against the K562 human chronic myeloid leukemia cell line.[5] The antiproliferative activity of these compounds is often evaluated using the MTT assay.

Protocol 4: In Vitro Antiproliferative MTT Assay

This protocol is a standard method for assessing cell viability and the cytotoxic potential of chemical compounds.[5][6]

  • Cell Seeding: Seed cancer cells (e.g., A549, MCF-7, K562) into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (DMSO). Incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

G cluster_mt_assay MTT Assay Workflow Cell_Seeding Seed Cancer Cells in 96-well plate Compound_Treatment Treat with Nitroindazole Derivatives Cell_Seeding->Compound_Treatment MTT_Addition Add MTT Reagent Compound_Treatment->MTT_Addition Formazan_Formation Incubate (Formation of Formazan Crystals) MTT_Addition->Formazan_Formation Solubilization Solubilize Formazan with DMSO Formazan_Formation->Solubilization Absorbance_Reading Measure Absorbance at 570 nm Solubilization->Absorbance_Reading Data_Analysis Calculate IC₅₀ Values Absorbance_Reading->Data_Analysis

Caption: Workflow for the in vitro antiproliferative MTT assay.

Anti-inflammatory Activity

A comparative study on the anti-inflammatory properties of indazole and its derivatives provides valuable insights. The study evaluated the in vitro inhibition of cyclooxygenase-2 (COX-2) and interleukin-1β (IL-1β).[7]

CompoundIn Vitro COX-2 Inhibition (IC₅₀ in µM)In Vitro IL-1β Inhibition (IC₅₀ in µM)
Indazole23.42120.59
5-Aminoindazole12.32220.46
6-Nitroindazole19.22100.75
Celecoxib (standard)5.10-
Dexamethasone (standard)-102.23

This data indicates that 6-nitroindazole possesses notable COX-2 inhibitory and IL-1β inhibitory activity, although it is less potent than 5-aminoindazole for COX-2 inhibition.[7] The anti-inflammatory potential of this compound and other nitro-isomers warrants further investigation using similar assays.

Protocol 5: In Vitro COX-2 Inhibition Assay

This protocol outlines a general procedure for assessing the inhibitory activity of compounds against the COX-2 enzyme.

  • Enzyme and Substrate Preparation: Prepare a reaction mixture containing human recombinant COX-2 enzyme in a suitable buffer.

  • Compound Incubation: Add various concentrations of the test compounds to the reaction mixture and incubate for a specified time (e.g., 15 minutes) at room temperature to allow for binding to the enzyme.

  • Initiation of Reaction: Initiate the enzymatic reaction by adding arachidonic acid as the substrate.

  • Reaction Termination and Detection: After a set incubation period (e.g., 10 minutes), stop the reaction and measure the production of prostaglandin E2 (PGE2) using a suitable method, such as an enzyme-linked immunosorbent assay (ELISA).

  • Data Analysis: Calculate the percentage of COX-2 inhibition for each compound concentration and determine the IC₅₀ value.

Mechanism of Action: A Glimpse into Cellular Pathways

The biological effects of nitroindazoles are often attributed to their ability to modulate key signaling pathways. For instance, the anticancer activity of many indazole derivatives involves the inhibition of protein kinases that are crucial for cancer cell proliferation and survival.[3]

G cluster_pathway Potential Kinase Inhibition by Nitroindazoles RTK Receptor Tyrosine Kinase (e.g., VEGFR, EGFR) PI3K PI3K RTK->PI3K activates Akt Akt PI3K->Akt activates mTOR mTOR Akt->mTOR activates Proliferation Cell Proliferation & Survival mTOR->Proliferation Nitroindazole Nitroindazole Derivative Nitroindazole->RTK inhibits Nitroindazole->PI3K inhibits

Caption: Simplified signaling pathway potentially targeted by nitroindazole derivatives.

Conclusion and Future Directions

This comparative guide highlights the significance of the nitro group's position on the indazole ring in defining the physicochemical properties and biological activities of these compounds. This compound and its isomers represent a promising class of molecules for the development of novel therapeutics. While existing data provides a solid foundation, direct comparative studies are needed to fully elucidate the structure-activity relationships and to identify the most promising candidates for further development. Future research should focus on the systematic synthesis and biological evaluation of a comprehensive library of nitroindazole isomers and their derivatives against a broad panel of cancer cell lines and in various inflammatory models. Such studies will be instrumental in unlocking the full therapeutic potential of this versatile chemical scaffold.

References

  • Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Deriv
  • In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Deriv

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A Researcher's Guide to Spectroscopic Differentiation of Methyl-Nitro-Indazole Regioisomers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Need for Regioisomer Identification

In the landscape of medicinal chemistry and drug development, the indazole scaffold is a privileged structure, forming the core of numerous therapeutic agents, including kinase inhibitors used in oncology.[1] Pazopanib, an oral angiogenesis inhibitor, for instance, utilizes 3-methyl-6-nitro-1H-indazole as a key synthetic intermediate.[2] However, the synthesis of substituted indazoles, particularly through N-alkylation or nitration, frequently yields a mixture of regioisomers. The precise placement of substituents like methyl and nitro groups dramatically influences the molecule's steric and electronic properties, which in turn dictates its pharmacological activity, toxicity, and metabolic profile. Consequently, unambiguous identification and differentiation of these regioisomers are not merely an academic exercise but a critical step in ensuring the safety, efficacy, and intellectual property of a new chemical entity.

This guide provides an in-depth comparison of the spectroscopic data for common methyl-nitro-indazole regioisomers. We will move beyond a simple cataloging of data, explaining the underlying chemical principles that give rise to distinct spectroscopic signatures in Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). By understanding why these differences occur, researchers can confidently assign structures and troubleshoot synthetic challenges.

Structural Framework and Electronic Effects

The two primary points of isomeric variation in methyl-nitro-indazoles are the site of N-methylation (N-1 vs. N-2) and the position of the nitro group on the benzene ring (positions 4, 5, 6, or 7). The nitro group is a strong electron-withdrawing group, exerting both a -I (inductive) and -R (resonance) effect, which significantly deshields nearby protons and carbons. The methyl group, conversely, is a weak electron-donating group. The interplay of these effects, governed by their relative positions, creates a unique electronic environment for each isomer, which is the key to their spectroscopic differentiation.

cluster_indazole Indazole Core Numbering Indazole

Caption: Standard IUPAC numbering for the indazole ring system.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Tool

NMR spectroscopy, particularly a combination of 1D (¹H, ¹³C) and 2D (HMBC) experiments, is the most powerful technique for distinguishing between these regioisomers.

Distinguishing N-1 vs. N-2 Methylation

The most common challenge is identifying the nitrogen to which the methyl group is attached. While subtle differences exist in the aromatic region, two features are diagnostically definitive: the ¹H chemical shift of the N-CH₃ group and, most importantly, Heteronuclear Multiple Bond Correlation (HMBC) data.

  • N-CH₃ Chemical Shift : The N-2 methyl protons are typically found slightly downfield compared to the N-1 methyl protons due to the anisotropic effect of the adjacent benzene ring.

  • HMBC Correlations : This 2D NMR experiment provides unambiguous proof of connectivity by showing correlations between protons and carbons that are 2-3 bonds away. As established in the literature, the key correlations to observe are:

    • N-1 Isomer : A correlation will be seen between the N-CH₃ protons and the C7a carbon.[3]

    • N-2 Isomer : A correlation will be seen between the N-CH₃ protons and the C3 carbon.[3]

G cluster_N1 N-1 Isomer cluster_N2 N-2 Isomer N1_indazole N1-CH₃ C7a C7a N1_indazole->C7a ³J correlation N2_indazole N2-CH₃ C3 C3 N2_indazole->C3 ³J correlation

Caption: Key HMBC correlations for distinguishing N-1 and N-2 methyl-indazole isomers.

Distinguishing Nitro Group Position

The location of the powerful electron-withdrawing nitro group creates distinct patterns in the aromatic region of the ¹H NMR spectrum due to changes in shielding and spin-spin coupling.

Comparative NMR Data

The following table summarizes typical chemical shifts (δ) in ppm for representative isomers, compiled from various studies.[4][5][6] Note that the solvent can significantly influence chemical shifts.[7]

CompoundN-CH₃ (δ, ppm)H3 (δ, ppm)H4 (δ, ppm)H5 (δ, ppm)H7 (δ, ppm)Key Aromatic Couplings (J, Hz)
1-Methyl-5-nitro-1H-indazole ~4.1~8.2 (s)~8.7 (d)~8.3 (dd)~7.8 (d)J₅,₄ ≈ 9.0; J₅,₇ ≈ 2.0
1-Methyl-6-nitro-1H-indazole ~4.1~8.1 (s)~8.4 (d)~8.7 (s)~7.9 (d)J₄,₅ ≈ 9.0
2-Methyl-6-nitro-2H-indazole ~4.3~8.1 (s)~8.3 (dd)~8.6 (d)~7.7 (d)J₄,₅ ≈ 9.0; J₄,₇ ≈ 1.5
1-Methyl-7-nitro-1H-indazole ~4.2~8.3 (s)~7.8 (dd)~8.3 (dd)-J₄,₅ ≈ 8.0; J₅,₆ ≈ 7.5

Note: Data is representative and collated from literature. Exact values may vary based on solvent and experimental conditions.

¹³C NMR Insights: Carbon signals are similarly affected. Carbons directly attached to the nitro group (ipso-carbons) are significantly deshielded, appearing far downfield. The C3 and C7a carbons also show characteristic shifts depending on N-methylation, which can further corroborate the HMBC findings.[4][8]

Infrared (IR) Spectroscopy: The Nitro Group's Telltale Signature

While NMR provides detailed structural information, IR spectroscopy offers a quick and effective method to confirm the presence of the nitro functional group.[9] Aromatic nitro compounds exhibit two strong, characteristic absorption bands:

  • Asymmetric NO₂ Stretch: Typically found in the 1560-1500 cm⁻¹ region.

  • Symmetric NO₂ Stretch: Typically found in the 1360-1320 cm⁻¹ region.

The exact positions can be subtly influenced by the electronic environment, but the presence of these two intense peaks is a clear indicator of the nitro group. The rest of the fingerprint region will show C-H and C=C stretching and bending consistent with a substituted aromatic system.[10]

Spectroscopic FeatureTypical Wavenumber (cm⁻¹)Intensity
Asymmetric NO₂ Stretch 1550 - 1515Strong
Symmetric NO₂ Stretch 1355 - 1330Strong
Ar-H Stretch > 3000Medium-Weak
C=C Aromatic Stretch 1600 - 1450Medium

Mass Spectrometry (MS): Confirming Mass and Fragmentation

Electron Ionization Mass Spectrometry (EI-MS) is primarily used to confirm the molecular weight and can provide structural clues through analysis of fragmentation patterns.

  • Molecular Ion (M⁺): All methyl-nitro-indazole isomers will have the same molecular formula (C₈H₇N₃O₂) and thus the same nominal molecular weight of 177 g/mol . High-resolution MS can confirm the elemental composition.

  • Fragmentation: The fragmentation of indazoles can be complex. Common fragmentation pathways for nitroaromatic compounds involve the loss of NO₂ (M-46), NO (M-30), and O (M-16).[11][12] The indazole ring itself can undergo cleavage. While specific fragmentation patterns might show minor intensity differences between isomers, they are generally less definitive for distinguishing regioisomers compared to NMR.

Experimental Protocols

Trustworthy data begins with robust experimental protocols. The following are generalized procedures for acquiring the data discussed.

Protocol 1: NMR Sample Preparation and Analysis
  • Sample Preparation: Accurately weigh 5-10 mg of the indazole isomer and dissolve it in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry NMR tube. Ensure the sample is fully dissolved.

  • Instrument Setup: Use a 400 MHz or higher field NMR spectrometer. Tune and shim the instrument for optimal resolution and lineshape.

  • ¹H NMR Acquisition: Acquire a standard proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio (typically 8-16 scans). Reference the spectrum to the residual solvent peak or an internal standard like TMS.[7]

  • ¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum. This will require a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

  • HMBC Acquisition: Set up a standard gradient-selected HMBC experiment. Optimize the long-range coupling delay (typically set to detect correlations from couplings of 8-10 Hz) to observe the key ³J correlations between the N-CH₃ protons and the indazole ring carbons.

  • Data Processing: Process all spectra using appropriate software. Apply Fourier transformation, phase correction, and baseline correction. Integrate the ¹H NMR signals and pick peaks for all spectra. Analyze the HMBC spectrum to identify the key N-CH₃ to C3/C7a correlations.

Protocol 2: Attenuated Total Reflectance (ATR) IR Spectroscopy
  • Background Scan: Ensure the ATR crystal (typically diamond or germanium) is clean. Collect a background spectrum of the empty ATR stage.

  • Sample Application: Place a small amount (a few milligrams) of the solid sample onto the ATR crystal, ensuring complete coverage of the crystal surface.

  • Sample Scan: Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal. Collect the sample spectrum (typically 16-32 scans at a resolution of 4 cm⁻¹).

  • Data Analysis: The instrument software will automatically ratio the sample scan against the background. Identify the key asymmetric and symmetric NO₂ stretching bands.

Workflow for Isomer Identification

The following workflow provides a logical sequence for characterizing an unknown methyl-nitro-indazole sample.

G start Unknown Isomer Sample ms Acquire Mass Spectrum (MS) start->ms check_mw Confirm MW = 177? ms->check_mw ir Acquire IR Spectrum check_mw->ir Yes fail Incorrect Compound check_mw->fail No check_nitro NO₂ peaks present? (1550 & 1350 cm⁻¹) ir->check_nitro nmr Acquire ¹H, ¹³C, & HMBC NMR check_nitro->nmr Yes check_nitro->fail No analyze_hmbc Analyze HMBC Spectrum (N-CH₃ correlations) nmr->analyze_hmbc is_n1 N-CH₃ to C7a? analyze_hmbc->is_n1 assign_n1 Assign as N-1 Isomer is_n1->assign_n1 Yes assign_n2 Assign as N-2 Isomer is_n1->assign_n2 No analyze_aromatic Analyze ¹H Aromatic Region (Splitting & Shifts) assign_n1->analyze_aromatic assign_n2->analyze_aromatic assign_nitro Assign Nitro Position (4, 5, 6, or 7) analyze_aromatic->assign_nitro end Structure Confirmed assign_nitro->end

Caption: A systematic workflow for the spectroscopic identification of methyl-nitro-indazole regioisomers.

Conclusion

The differentiation of methyl-nitro-indazole regioisomers is a solvable but nuanced challenge that relies on the systematic application of modern spectroscopic techniques. While IR and MS provide rapid confirmation of key functional groups and molecular weight, NMR spectroscopy stands as the ultimate arbiter for definitive structure elucidation. In particular, the strategic use of 2D HMBC experiments to pinpoint the site of N-methylation, combined with a careful analysis of the coupling patterns and chemical shifts in the ¹H NMR spectrum, provides an irrefutable assignment of the complete isomeric structure. By following the workflows and understanding the chemical principles outlined in this guide, researchers can confidently navigate the complexities of indazole chemistry and accelerate their drug discovery programs.

References

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  • Kihel, A. et al. (2016). Study of Mass Spectra of Some Indole Derivatives. American Journal of Analytical Chemistry, 7, 351-355.
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  • Teixeira, F. C. et al. (2006). Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives. ResearchGate.
  • Liu, C. et al. (2023). Characterization of Mass Spectrometry Fragmentation Patterns Under Electron-Activated Dissociation (EAD) for Rapid Structure Identification of Nitazene Analogs. Journal of the American Society for Mass Spectrometry.
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A Researcher's Guide to the Structural Elucidation of 7-Methyl-6-nitro-1H-indazole: A Comparative Spectroscopic Approach

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the unambiguous confirmation of a molecule's structure is a foundational pillar of scientific rigor. The substitution pattern on an aromatic scaffold, such as indazole, can profoundly influence its pharmacological activity, transforming a promising lead into an inactive analogue, or vice-versa. This guide provides an in-depth, comparative framework for confirming the molecular structure of 7-Methyl-6-nitro-1H-indazole. Rather than merely presenting data for a single compound, we will explore the subtle yet definitive spectroscopic differences between it and its key positional isomers. This comparative methodology not only validates the target structure but also equips researchers with the analytical reasoning to confidently characterize novel substituted indazoles.

The indazole nucleus is a significant pharmacophore found in numerous compounds with a wide array of biological activities, including anti-cancer, anti-inflammatory, and antimicrobial properties.[1][2] The introduction of a methyl group and a potent electron-withdrawing nitro group, as in this compound, creates a specific electronic and steric profile. However, during synthesis, the formation of alternative isomers is a common challenge. Distinguishing this compound from, for instance, 6-Methyl-7-nitro-1H-indazole or 3-Methyl-6-nitro-1H-indazole, is a non-trivial task that demands a multi-faceted analytical approach.

Chemical Identity of Target Compound and Key Comparators

A precise understanding of a molecule begins with its fundamental identifiers. The table below summarizes these properties for our target compound and selected isomers that serve as critical reference points for structural comparison.

PropertyThis compound (Target)6-nitro-1H-indazole (Parent)7-nitro-1H-indazole (Isomer)6-Methyl-7-nitro-1H-indazole (Isomer)
Molecular Formula C₈H₇N₃O₂C₇H₅N₃O₂[3]C₇H₅N₃O₂[4][5]C₈H₇N₃O₂[6]
Molecular Weight 177.16 g/mol 163.13 g/mol [3]163.13 g/mol [4][5]177.16 g/mol [6]
CAS Number 208457-81-2[7]7597-18-4[3]2942-42-9[4][5]717881-06-6[6]
Canonical SMILES CC1=C2C(=CC=C1[O-])NN=C2C1=CC2=C(C=C1[O-])NN=C2C1=CC2=C(C(=C1)[O-])NN=C2CC1=C([O-])C2=C(C=C1)NN=C2
InChIKey Not readily availableORZRMRUXSPNQQL-UHFFFAOYSA-N[3]PQCAUHUKTBHUSA-UHFFFAOYSA-N[4][5]Not readily available

The Isomeric Challenge: Why Comparison is Crucial

The synthesis of substituted indazoles can often yield a mixture of isomers. Relying solely on a molecular weight determination from mass spectrometry would be insufficient, as isomers share the same mass. The key to unambiguous identification lies in Nuclear Magnetic Resonance (NMR) spectroscopy, which is exquisitely sensitive to the local electronic environment of each proton and carbon atom.

The diagram below illustrates the structural differences between our target and two closely related isomers. The relative positions of the aromatic protons (H) are distinct, which will be the primary source of differentiation in their ¹H NMR spectra.

G cluster_target Target Compound cluster_isomer1 Key Isomers for Comparison cluster_isomer2 target This compound (H at C3, C4, C5) isomer1 6-Methyl-7-nitro-1H-indazole (H at C3, C4, C5) target->isomer1 Different electronic environment for aromatic protons and methyl group isomer2 3-Methyl-6-nitro-1H-indazole (H at C4, C5, C7) target->isomer2 Different number and position of aromatic protons p1 p2 p3

Caption: Logical relationships between the target compound and key isomers.

Spectroscopic Confirmation: A Multi-Technique Approach

A robust structural confirmation relies on the convergence of data from multiple analytical techniques. We will focus on NMR, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for distinguishing isomers. The chemical shift (δ), splitting pattern (multiplicity), and coupling constants (J) of the aromatic protons provide a unique fingerprint for the substitution pattern.

Expected ¹H NMR Spectrum for this compound:

  • Aromatic Region (approx. 7.0-8.5 ppm): We expect three signals.

    • The proton at C5 will be a doublet, coupled to the proton at C4. It will be shifted downfield due to the deshielding effect of the adjacent nitro group.

    • The proton at C4 will be a doublet, coupled to the proton at C5.

    • The proton at C3 will appear as a singlet, as it has no adjacent protons.

  • Methyl Region (approx. 2.5-3.0 ppm): A singlet corresponding to the three protons of the methyl group at C7.

  • N-H Proton (approx. 13.0-14.0 ppm): A broad singlet for the indazole N-H proton, which may exchange with D₂O.

Comparative Analysis:

  • vs. 6-Methyl-7-nitro-1H-indazole: The key difference would be the chemical shift of the methyl group and the C5 proton. In this isomer, the methyl group is adjacent to the electron-rich benzene ring, while the nitro group is adjacent to the pyrazole ring, leading to different shielding/deshielding effects compared to the target.

  • vs. 3-Methyl-6-nitro-1H-indazole: This isomer has no proton at C3, so its spectrum would show three aromatic signals corresponding to H4, H5, and H7, each with distinct splitting patterns. For example, H7 would likely appear as a doublet or a narrow singlet.[8][9]

Mass Spectrometry (MS)

MS is essential for confirming the molecular weight and formula.

  • Expected Data: For this compound (C₈H₇N₃O₂), the high-resolution mass spectrum should show a molecular ion peak ([M+H]⁺) at m/z 178.05. This confirms the elemental composition, ruling out impurities with different formulas. While standard electron ionization MS can show fragmentation, it is generally less effective than NMR for distinguishing positional isomers.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule.

  • Expected Data: The spectrum will be characterized by specific absorption bands.

    • ~3300 cm⁻¹: N-H stretching vibration of the indazole ring.[10]

    • ~1520 cm⁻¹ (asymmetric) and ~1340 cm⁻¹ (symmetric): Strong characteristic stretches for the N-O bonds of the nitro (NO₂) group.[10]

    • ~1600-1450 cm⁻¹: C=C stretching vibrations within the aromatic rings.

    • ~3000-2850 cm⁻¹: C-H stretching from the methyl group and aromatic ring.

The presence and position of these bands confirm that the desired functional groups have been incorporated into the final structure. While subtle shifts can occur between isomers, the primary utility of IR is functional group confirmation.

Comparative Spectroscopic Data

The following table summarizes the available experimental data for parent and isomeric compounds, which serves as a basis for confirming the identity of this compound.

CompoundTechniqueKey Observations (Solvent, δ in ppm or ν in cm⁻¹)Reference(s)
6-nitro-1H-indazole ¹H NMR(DMSO-d₆) δ 13.9 (s, 1H, NH), 8.65 (s, 1H, H7), 8.32 (s, 1H, H3), 8.01 (d, 1H, H5), 7.82 (d, 1H, H4)[11]
IRN-O stretching at 1519 cm⁻¹ (asymmetric) and 1342 cm⁻¹ (symmetric)[10][12]
MSMolecular Weight: 163.13 g/mol [3]
7-nitro-1H-indazole MSMolecular Weight: 163.13 g/mol [4][5]
IRAvailable via FTIR (KBr wafer)[4]
3-Methyl-6-nitro-1H-indazole ¹H NMR(DMSO-d₆) δ 2.67 (s, 3H, CH₃), 7.73 (d, 1H), 7.94 (d, 1H), 8.51 (s, 1H)[8]

Experimental Protocols

To ensure data integrity, standardized protocols must be followed. The trustworthiness of a structural confirmation lies in reproducible, high-quality data acquisition.

Protocol 1: NMR Spectroscopy
  • Sample Preparation: Dissolve ~5-10 mg of the synthesized this compound in ~0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Ensure the sample is fully dissolved.

  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton spectrum.

    • Set a spectral width of approximately 16 ppm.

    • Use a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

    • Process the data with Fourier transformation, phase correction, and baseline correction.

    • Calibrate the spectrum using the residual solvent peak of DMSO-d₆ at 2.50 ppm.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Set a spectral width of approximately 220 ppm.

    • A longer acquisition time and more scans (e.g., 1024 or more) will be necessary due to the lower natural abundance of ¹³C.

    • Calibrate the spectrum using the DMSO-d₆ solvent peak at 39.52 ppm.

Protocol 2: High-Resolution Mass Spectrometry (HRMS)
  • Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrumentation: Use an ESI-TOF (Electrospray Ionization - Time of Flight) or Orbitrap mass spectrometer.

  • Acquisition:

    • Infuse the sample solution directly into the ion source.

    • Acquire data in positive ion mode to observe the [M+H]⁺ ion.

    • Ensure the instrument is calibrated to achieve mass accuracy within 5 ppm.

    • Analyze the resulting spectrum to determine the exact mass and confirm the elemental formula.

Workflow for Structural Elucidation

The logical flow from a newly synthesized compound to a confirmed structure is a self-validating process where each step provides a piece of the puzzle.

Caption: A typical experimental workflow for structural confirmation.

Conclusion

Confirming the molecular structure of this compound is a task that extends beyond the analysis of a single compound. It requires a comparative mindset, leveraging data from known isomers to provide context and certainty. The combination of high-resolution mass spectrometry to confirm the elemental formula, infrared spectroscopy to verify functional groups, and, most critically, ¹H NMR spectroscopy to map the precise substitution pattern, provides an unambiguous and robust validation. By following the detailed protocols and logical workflow presented in this guide, researchers can confidently establish the identity of their target molecule, ensuring the integrity and reproducibility of their subsequent research and development efforts.

References

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A Head-to-Head Comparison of 7-Methyl-6-nitro-1H-indazole and a Key Pazopanib Intermediate for Pharmaceutical Development

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate world of pharmaceutical synthesis, the selection of appropriate intermediates is a critical decision that profoundly influences the efficiency, purity, and overall success of a drug development program. This guide provides a detailed head-to-head comparison of two vital indazole-based intermediates: 7-Methyl-6-nitro-1H-indazole and a key intermediate in the synthesis of the multi-targeted tyrosine kinase inhibitor, Pazopanib, N-(2-chloropyrimidin-4-yl)-N,2,3-trimethyl-2H-indazol-6-amine. This document is intended for researchers, scientists, and drug development professionals, offering objective analysis and supporting experimental methodologies to inform the selection of intermediates in kinase inhibitor synthesis and other related research.

Introduction: The Central Role of Indazole Scaffolds in Medicinal Chemistry

The indazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Its unique bicyclic structure, composed of a benzene ring fused to a pyrazole ring, provides a versatile template for designing molecules with a wide range of pharmacological activities, including anti-inflammatory, anti-cancer, and anti-viral properties.[2][3] Notably, several FDA-approved kinase inhibitors feature the indazole motif, highlighting its importance in modern oncology drug discovery.[4]

This guide focuses on a comparative analysis of two significant indazole derivatives:

  • This compound: A nitroaromatic indazole derivative with potential applications as a versatile building block in the synthesis of various pharmaceutical compounds. The presence of the nitro group offers a handle for further chemical modifications, such as reduction to an amine, which can then be used for coupling reactions.

  • N-(2-chloropyrimidin-4-yl)-N,2,3-trimethyl-2H-indazol-6-amine: A crucial intermediate in the synthesis of Pazopanib, a potent oral angiogenesis inhibitor.[5] Its structure is more complex, incorporating a pyrimidine ring, which is another key pharmacophore in many kinase inhibitors.

The choice between a simpler, more foundational intermediate like this compound and a more advanced, functionalized intermediate like the Pazopanib precursor depends on the specific synthetic strategy, target molecule, and desired physicochemical properties of the final active pharmaceutical ingredient (API).

Physicochemical and Structural Properties: A Comparative Overview

A fundamental aspect of selecting a chemical intermediate lies in understanding its intrinsic properties. The table below summarizes the key physicochemical and structural characteristics of this compound and the Pazopanib intermediate.

PropertyThis compoundN-(2-chloropyrimidin-4-yl)-N,2,3-trimethyl-2H-indazol-6-amine
IUPAC Name This compoundN-(2-chloropyrimidin-4-yl)-N,2,3-trimethyl-2H-indazol-6-amine
CAS Number Not readily available444731-75-3[6]
Molecular Formula C₈H₇N₃O₂C₁₄H₁₄ClN₅[6]
Molecular Weight 177.16 g/mol [7]287.75 g/mol [6]
Appearance Likely a solidOff-white/beige powder[6][8]
Melting Point 122 °C[9]167-173 °C[10]
Boiling Point 370.41 °C (Predicted)[9]524.447°C at 760 mmHg (Predicted)[10]
Solubility Expected to have limited solubility in waterLikely soluble in organic solvents like DMF[6]

Synthesis and Accessibility: A Tale of Two Intermediates

The synthetic accessibility and efficiency of an intermediate are paramount considerations in drug development, directly impacting cost and scalability. The synthesis of this compound and the Pazopanib intermediate showcase distinct levels of complexity.

Synthesis of this compound

The synthesis of this compound typically starts from a substituted aniline precursor. A plausible synthetic route involves the nitration of a methylated aniline followed by a diazotization and cyclization reaction.

G A 2-Methyl-3-nitroaniline B Diazonium Salt Intermediate A->B NaNO₂, HCl C This compound B->C Cyclization

Caption: Plausible synthetic pathway for this compound.

The yield and purity of this synthesis can be influenced by the precise reaction conditions, particularly during the nitration and cyclization steps. Potential impurities could include regioisomers of the nitrated product and unreacted starting materials.

Synthesis of N-(2-chloropyrimidin-4-yl)-N,2,3-trimethyl-2H-indazol-6-amine

The synthesis of this key Pazopanib intermediate is a multi-step process that has been optimized for high yield and purity.[6] A common route involves the reaction of N,2,3-trimethyl-2H-indazol-6-amine with 2,4-dichloropyrimidine.

G A N,2,3-trimethyl-2H-indazol-6-amine C N-(2-chloropyrimidin-4-yl)-N,2,3-trimethyl-2H-indazol-6-amine A->C NaHCO₃, DMF, 85°C B 2,4-dichloropyrimidine B->C

Caption: High-yield synthesis of the Pazopanib intermediate.

This reaction is reported to proceed with a high yield of 97% and a purity of 98.5% as determined by LC.[6] The use of a mild base like sodium bicarbonate and a polar aprotic solvent like DMF at elevated temperatures drives the reaction to completion.

Experimental Protocols for Head-to-Head Comparison

To provide a robust and objective comparison of these two intermediates, a series of analytical experiments should be performed. The following protocols outline the methodologies for assessing purity, identity, and stability.

Purity Determination by High-Performance Liquid Chromatography (HPLC)

HPLC is the gold standard for assessing the purity of pharmaceutical intermediates.[11] A gradient reversed-phase HPLC method would be suitable for both compounds.

Experimental Protocol: HPLC Purity Analysis

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: A C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase:

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient Elution:

    • 0-10 min: 25% to 65% B

    • 10-11 min: 65% to 25% B

    • 11-15 min: Hold at 25% B

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve an accurately weighed amount of each intermediate in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water) to a final concentration of approximately 1 mg/mL.

The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Structural Confirmation by NMR and Mass Spectrometry

Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are essential for confirming the chemical structure of the intermediates.

Experimental Protocol: Structural Characterization

  • ¹H and ¹³C NMR Spectroscopy:

    • Dissolve approximately 10 mg of each compound in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

    • Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher NMR spectrometer.

    • Analyze the chemical shifts, coupling constants, and integration to confirm the expected proton and carbon environments.[12][13]

  • High-Resolution Mass Spectrometry (HRMS):

    • Prepare a dilute solution of each compound in a suitable solvent (e.g., methanol or acetonitrile).

    • Infuse the sample into an HRMS instrument (e.g., a Q-TOF or Orbitrap mass spectrometer) using electrospray ionization (ESI).

    • Determine the accurate mass of the molecular ion ([M+H]⁺) and compare it to the calculated theoretical mass to confirm the elemental composition.[14]

Comparative Workflow Diagram

The following diagram illustrates the workflow for a comprehensive head-to-head comparison of the two intermediates.

G cluster_0 Intermediate A: this compound cluster_1 Intermediate B: Pazopanib Intermediate A_synthesis Synthesis A_characterization Characterization (NMR, MS) A_synthesis->A_characterization A_purity Purity (HPLC) A_characterization->A_purity A_stability Stability Study A_purity->A_stability Comparison Comparative Analysis of Data A_stability->Comparison B_synthesis Synthesis B_characterization Characterization (NMR, MS) B_synthesis->B_characterization B_purity Purity (HPLC) B_characterization->B_purity B_stability Stability Study B_purity->B_stability B_stability->Comparison

Caption: Workflow for the comparative analysis of the two intermediates.

Discussion and Conclusion

The choice between this compound and N-(2-chloropyrimidin-4-yl)-N,2,3-trimethyl-2H-indazol-6-amine as a starting material depends heavily on the overall synthetic strategy.

  • This compound represents a more fundamental building block. Its simpler structure and lower molecular weight make it an attractive starting point for the synthesis of a diverse library of indazole-containing compounds. The nitro group provides a versatile handle for subsequent chemical transformations. However, its use in a complex synthesis like that of Pazopanib would require several additional steps, potentially lowering the overall yield and increasing the complexity of purification.

  • N-(2-chloropyrimidin-4-yl)-N,2,3-trimethyl-2H-indazol-6-amine is a more advanced intermediate, already incorporating two of the three key structural motifs of Pazopanib. Its use significantly streamlines the synthesis of the final drug, leading to a higher overall yield and potentially fewer purification steps. However, its synthesis is more complex than that of the simpler indazole, and it is a less versatile starting material for the synthesis of other, structurally diverse compounds.

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Benchmarking 7-Methyl-6-nitro-1H-indazole and its Analogs Against Other Neuronal Nitric Oxide Synthase Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate landscape of neuropharmacology, the selective inhibition of neuronal nitric oxide synthase (nNOS) presents a compelling therapeutic strategy for a host of neurological disorders. Overproduction of nitric oxide (NO) by nNOS is a key pathological event in neurodegenerative diseases and neuropathic pain.[1] Consequently, the development of potent and selective nNOS inhibitors is a focal point of modern drug discovery. This guide provides an in-depth comparison of 7-Methyl-6-nitro-1H-indazole and its closely related nitroindazole analogs against other prominent classes of nNOS inhibitors, offering a critical resource for researchers and drug development professionals.

While specific inhibitory data for this compound is not extensively available in public literature, its structural similarity to well-characterized nitroindazoles, such as 7-nitroindazole (7-NI) and 3-Bromo-7-nitroindazole, allows for an informed comparative analysis of this important class of inhibitors.

The Critical Role of nNOS in Neuronal Signaling and Disease

Neuronal nitric oxide synthase is a key enzyme in the central and peripheral nervous systems, responsible for the synthesis of nitric oxide, a versatile signaling molecule.[2] Under physiological conditions, nNOS-derived NO is crucial for synaptic plasticity, learning, and memory.[3] However, its dysregulation and over-activation contribute to excitotoxicity and neuronal damage, implicating it in conditions like stroke, Alzheimer's disease, and Parkinson's disease.[1][4] The primary therapeutic goal is to selectively inhibit nNOS without significantly affecting the other major NOS isoforms: endothelial NOS (eNOS), which is vital for cardiovascular homeostasis, and inducible NOS (iNOS), which plays a role in the immune response.[5]

Comparative Analysis of nNOS Inhibitors

The ideal nNOS inhibitor should exhibit high potency (low IC50 or Ki value) for nNOS and high selectivity over eNOS and iNOS. The following table summarizes the in vitro inhibitory profiles of several key nNOS inhibitors, providing a quantitative basis for comparison.

InhibitorClassnNOS IC50/KieNOS IC50/KiiNOS IC50/KiSelectivity (nNOS vs. eNOS)Selectivity (nNOS vs. iNOS)Species
7-Nitroindazole (7-NI) Nitroindazole~0.47 µM (IC50)--Relatively SelectiveRelatively SelectiveMouse[6]
3-Bromo-7-Nitroindazole Nitroindazole0.17 µM (IC50)0.86 µM (IC50)0.29 µM (IC50)~5-fold~1.7-foldRat (nNOS, iNOS), Bovine (eNOS)[3][7]
L-NAME L-Arginine Analog15 nM (Ki)39 nM (Ki)4.4 µM (Ki)~2.6-fold~293-foldBovine (nNOS), Human (eNOS), Murine (iNOS)
Nω-Propyl-L-arginine (NPA) L-Arginine Analog57 nM (Ki)8.5 µM (Ki)180 µM (Ki)~149-fold~3158-fold-[8]
S-Methyl-L-thiocitrulline (SMTC) L-Arginine Analog1.1 nM (Kd)11 nM (Ki)34 nM (Ki)~10-fold~31-foldHuman[9]

Analysis of Inhibitor Profiles:

  • Nitroindazoles (7-NI and 3-Bromo-7-Nitroindazole): This class of inhibitors, to which this compound belongs, demonstrates good potency for nNOS.[3][6][7] 3-Bromo-7-nitroindazole is more potent than 7-NI but exhibits lower selectivity against eNOS and iNOS.[3][7] Their mechanism of action is believed to involve competition with both the substrate L-arginine and the cofactor tetrahydrobiopterin.[10] The key advantage of some nitroindazoles like 7-NI is their ability to inhibit nNOS in vivo without causing the significant hypertension associated with non-selective NOS inhibitors that block eNOS.[6]

  • L-Arginine Analogs (L-NAME, NPA, SMTC): These compounds are among the most widely used NOS inhibitors. L-NAME is a non-selective inhibitor, and its use in vivo is often complicated by a hypertensive effect due to eNOS inhibition. In contrast, Nω-Propyl-L-arginine (NPA) and S-Methyl-L-thiocitrulline (SMTC) show significantly improved selectivity for nNOS over the other isoforms, making them more suitable for investigating the specific roles of nNOS.[8][9] NPA, in particular, displays remarkable selectivity for nNOS over both eNOS and iNOS.[2][8]

Experimental Protocols for Benchmarking nNOS Inhibitors

To empirically compare the potency and selectivity of novel compounds like this compound, a standardized set of in vitro and cell-based assays is essential.

In Vitro nNOS Inhibition Assay using the Griess Reagent

This protocol outlines a colorimetric assay to determine the inhibitory potential of a compound on purified nNOS enzyme activity by measuring the production of nitrite, a stable and quantifiable breakdown product of NO.

Materials:

  • Purified recombinant nNOS enzyme

  • L-arginine (substrate)

  • NADPH (cofactor)

  • Calcium Chloride (CaCl2)

  • Calmodulin

  • Tetrahydrobiopterin (BH4)

  • Assay Buffer (e.g., 50 mM HEPES, pH 7.4)

  • Test inhibitor (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)

  • Griess Reagent (containing sulfanilamide and N-(1-naphthyl)ethylenediamine)

  • Sodium Nitrite (for standard curve)

  • 96-well microplate

  • Microplate reader

Step-by-Step Protocol:

  • Prepare the Reaction Mixture: In a 96-well plate, add the assay buffer, CaCl2, calmodulin, BH4, and NADPH.

  • Add Inhibitor: Add varying concentrations of the test inhibitor to the appropriate wells. Include a vehicle control (solvent only) and a positive control (a known nNOS inhibitor).

  • Add Enzyme: Add the purified nNOS enzyme to all wells except the blank.

  • Initiate the Reaction: Start the enzymatic reaction by adding L-arginine to all wells.

  • Incubate: Incubate the plate at 37°C for a specified time (e.g., 60 minutes).

  • Stop the Reaction: Terminate the reaction by adding a stopping reagent or by proceeding directly to the detection step.

  • Nitrite Detection (Griess Assay):

    • Add Griess Reagent to each well.

    • Incubate at room temperature for 10-15 minutes to allow for color development.

  • Measure Absorbance: Read the absorbance at 540 nm using a microplate reader.

  • Data Analysis:

    • Generate a standard curve using known concentrations of sodium nitrite.

    • Calculate the concentration of nitrite produced in each well.

    • Determine the percentage of inhibition for each concentration of the test compound.

    • Plot the percentage of inhibition against the inhibitor concentration and calculate the IC50 value.

Causality Behind Experimental Choices:

  • The inclusion of cofactors like NADPH, calmodulin, and BH4 is critical as they are essential for nNOS catalytic activity.

  • The Griess assay is a widely accepted, simple, and cost-effective method for the indirect measurement of NO production.

  • Running a parallel assay with purified eNOS and iNOS enzymes is necessary to determine the selectivity profile of the inhibitor.

Visualizing the nNOS Signaling Pathway and Inhibition

The following diagrams illustrate the nNOS signaling pathway and the workflow for inhibitor screening.

nNOS_Signaling_Pathway cluster_Neuron Presynaptic Neuron cluster_Postsynaptic Postsynaptic Neuron / Glial Cell Glutamate Glutamate NMDA_R NMDA Receptor Glutamate->NMDA_R binds Ca_Influx Ca2+ Influx NMDA_R->Ca_Influx activates Calmodulin Calmodulin Ca_Influx->Calmodulin binds nNOS nNOS Calmodulin->nNOS activates NO Nitric Oxide (NO) nNOS->NO produces L_Arginine L-Arginine L_Arginine->nNOS sGC Soluble Guanylyl Cyclase (sGC) NO->sGC diffuses and activates cGMP cGMP sGC->cGMP produces PKG Protein Kinase G (PKG) cGMP->PKG activates Physiological_Effects Physiological Effects (e.g., Synaptic Plasticity) PKG->Physiological_Effects

Caption: The nNOS signaling pathway initiated by glutamate binding to NMDA receptors.

Inhibitor_Screening_Workflow start Start: Compound Library in_vitro In Vitro Enzyme Assay (nNOS, eNOS, iNOS) start->in_vitro determine_ic50 Determine IC50 Values in_vitro->determine_ic50 calculate_selectivity Calculate Selectivity Ratios determine_ic50->calculate_selectivity cell_based Cell-Based Assay (e.g., Neuronal Cell Line) calculate_selectivity->cell_based assess_potency Assess Cellular Potency and Permeability cell_based->assess_potency in_vivo In Vivo Animal Models (e.g., Neuropathic Pain Model) assess_potency->in_vivo evaluate_efficacy Evaluate Efficacy and Pharmacokinetics in_vivo->evaluate_efficacy lead_optimization Lead Optimization evaluate_efficacy->lead_optimization

Caption: A typical workflow for screening and characterizing nNOS inhibitors.

Conclusion and Future Directions

The selective inhibition of nNOS remains a paramount objective in the quest for novel therapeutics for neurological disorders. While direct quantitative data for this compound is yet to be widely published, the well-documented profile of related nitroindazoles provides a strong foundation for its potential as a selective nNOS inhibitor. The comparative data presented herein underscores the importance of isoform selectivity, with compounds like Nω-Propyl-L-arginine setting a high benchmark.

Future research should focus on the detailed characterization of novel nitroindazoles, including this compound, using standardized in vitro and cell-based assays as outlined in this guide. Such studies will be instrumental in identifying next-generation nNOS inhibitors with improved potency, selectivity, and pharmacokinetic properties, ultimately paving the way for new and effective treatments for a range of debilitating neurological conditions.

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  • Mittal, A., & Kakkar, R. (2020). Nitric Oxide Synthases and Their Inhibitors: A Review. Letters in Drug Design & Discovery, 17(3), 228-252. [Link]
  • Moore, P. K., & Handy, R. L. (1997). Selective inhibitors of nitric oxide synthase--is a magic bullet in sight?. Trends in pharmacological sciences, 18(7), 244–248. [Link]
  • BioAssay Systems. EnzyChrom™ Nitric Oxide Synthase Inhibitor Screening Kit. [Link]
  • PubChem. 7-Nitroindazole. [Link]
  • Wikipedia. 7-Nitroindazole. [Link]
  • Griffith, O. W., & Stuehr, D. J. (1995). Nitric oxide synthases: properties and catalytic mechanism. Annual review of physiology, 57, 707–736. [Link]
  • El-Fakharany, E. M., et al. (2021). Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates: synthesis, biological activity, and molecular modelling studies. RSC advances, 11(62), 39353–39366. [Link]
  • Moore, P. K., et al. (1993). 7-Nitro indazole, an inhibitor of nitric oxide synthase, exhibits anti-nociceptive activity in the mouse without increasing blood pressure. British journal of pharmacology, 108(2), 296–297. [Link]
  • Claramunt, R. M., et al. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of organic chemistry, 87(9), 5636–5653. [Link]
  • Peyton, K. J., et al. (1996). Nitric oxide synthase inhibitors, 7-nitro indazole and nitroG-L-arginine methyl ester, dose dependently reduce the threshold for isoflurane anesthesia. Anesthesiology, 85(5), 1109–1117. [Link]
  • Yazir, Y. H., et al. (2015). The effect of a selective neuronal nitric oxide synthase inhibitor 3-bromo 7-nitroindazole on spatial learning and memory in rats. Pharmacology, biochemistry, and behavior, 131, 68–75. [Link]
  • Claramunt, R. M., et al. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry, 87(9), 5636-5653. [Link]
  • NIST. 1H-Indazole, 6-nitro-. [Link]
  • Buccafusco, J. J., & Shuster, M. J. (1996). 7-Nitro indazole, a selective neuronal nitric oxide synthase inhibitor in vivo, impairs spatial learning in the rat. Learning & Memory, 2(6), 267-278. [Link]
  • Patsnap Synapse. What are NOS inhibitors and how do they work? [Link]

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Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of 7-Methyl-6-nitro-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

Core Principles: Hazard Identification and Risk Assessment

7-Methyl-6-nitro-1H-indazole belongs to the nitroaromatic compound family. Structurally similar molecules, such as 6-nitroindazole, are classified as hazardous.[4] The primary risks associated with this class of compounds stem from their inherent toxicity and potential for environmental harm. The nitro group significantly influences the molecule's reactivity and biological activity, necessitating a cautious approach.

Causality of Hazards:

  • Toxicity: Nitroaromatic compounds can be harmful if inhaled, swallowed, or absorbed through the skin.[4][5] They can interfere with biological processes; for instance, some nitro compounds are known to cause methemoglobinemia, a condition that reduces the blood's ability to carry oxygen.[4]

  • Irritation: Direct contact can cause significant irritation to the skin, eyes, and respiratory system.[4][5][6]

  • Environmental Hazard: Nitroaromatic compounds are often persistent in soil and toxic to aquatic life, making their release into the environment a serious concern.[7] Pouring this waste down the drain is strictly prohibited.[7][8]

Anticipated Hazard Profile: Based on data for analogous compounds, the hazard classification for this compound can be summarized as follows:

Hazard ClassGHS Hazard Statement CodeDescriptionData Source (Analogous Compounds)
Acute Toxicity, OralH302Harmful if swallowed[4][5]
Acute Toxicity, DermalH312Harmful in contact with skin[5]
Acute Toxicity, InhalationH332Harmful if inhaled[4][5]
Skin IrritationH315Causes skin irritation[5][6]
Eye IrritationH319Causes serious eye irritation[5][6]
Specific Target Organ ToxicityH335May cause respiratory irritation[5]

Immediate Safety Protocols: PPE and Handling

Before handling this compound in any form, including for disposal, the following Personal Protective Equipment (PPE) is mandatory. The principle of "as low as reasonably achievable" (ALARA) exposure must be applied at all times.

  • Engineering Controls: Always handle the compound and its waste within a certified chemical fume hood to minimize inhalation risk.[1]

  • Eye and Face Protection: Wear chemical safety goggles and a face shield to protect against splashes.[2]

  • Skin Protection: Use chemically resistant gloves, such as nitrile or neoprene.[1][2] Always inspect gloves for integrity before use. A flame-resistant lab coat and closed-toe shoes are required.[2]

  • Respiratory Protection: If there is any risk of generating dust or aerosols outside of a fume hood, a NIOSH-approved respirator with organic vapor cartridges is necessary.[1][5]

Emergency Procedures: Spills and Exposures

In the event of an accidental release or exposure, immediate and correct action is critical to mitigating harm.

Spill Response Protocol:

  • Evacuate & Secure: Immediately alert personnel in the vicinity and evacuate the immediate area. Eliminate all sources of ignition.[1]

  • Control & Contain: For small spills, use an inert absorbent material like vermiculite, dry sand, or earth.[1][9] Do not use combustible materials such as paper towels to absorb the initial spill.

  • Clean-Up:

    • Don appropriate PPE.

    • Carefully sweep or shovel the absorbed material into a clean, dry, sealable, and properly labeled container for hazardous waste.[5]

    • Clean the spill area thoroughly with soap and water, and wash the area down with large amounts of water, preventing runoff from entering drains.[5]

  • Large Spills: For large spills, evacuate the area and contact your institution's EHS department or emergency services immediately.[1][5]

Exposure First Aid:

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[5]

  • Skin Contact: Remove all contaminated clothing and flush the affected skin with plenty of soap and water.[5] Seek medical attention if irritation develops.[5]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[5]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and immediately give a glass of water. Seek immediate medical attention.[5]

Step-by-Step Disposal and Waste Management Workflow

The disposal of this compound is governed by hazardous waste regulations, such as those from the U.S. Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[10]

Step 1: Waste Characterization Treat all this compound, including grossly contaminated labware (e.g., weighing boats, pipette tips) and PPE, as hazardous chemical waste.

Step 2: Containerization

  • Select a Primary Container: Use a designated, leak-proof container made of a compatible material (e.g., polyethylene or polypropylene).[3][4] The container must have a secure, tight-fitting lid and must be kept closed except when adding waste.[3]

  • Labeling: The container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the date accumulation started.[3][9]

Step 3: Waste Segregation & Storage

  • Incompatible Materials: Store this waste away from strong oxidizing agents and strong acids.[11][12] Contact between nitro compounds and strong oxidizers can create a risk of a vigorous or explosive reaction.

  • Designated Storage Area: Store the sealed waste container in a designated, well-ventilated, and secure area.[3][9] This area should be away from general lab traffic and have secondary containment to capture any potential leaks.[3]

Step 4: Final Disposal

  • Contact Professionals: Arrange for pickup and disposal through your institution's EHS department or a licensed hazardous waste disposal company.[7][9] These contractors are equipped to transport and dispose of the waste in compliance with all local, state, and federal regulations.[10]

  • Documentation: Ensure all required paperwork, such as a hazardous waste manifest, is completed accurately.

Below is a diagram illustrating the required disposal workflow.

G cluster_lab Laboratory Operations cluster_disposal Final Disposal Pathway generation Waste Generation (this compound, contaminated items) ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) generation->ppe container Select Compatible & Leak-Proof Container ppe->container labeling Label Container: 'Hazardous Waste' + Chemical Name + Date container->labeling segregate Segregate from Incompatibles (e.g., Oxidizers) labeling->segregate store Store in Designated Area with Secondary Containment segregate->store contact Contact Institutional EHS or Licensed Waste Contractor store->contact transport Manifest & Transport (Professional Service) contact->transport dispose Final Disposal (e.g., Incineration) per EPA Regulations transport->dispose

Caption: Disposal workflow for this compound.

References

  • Benchchem. (n.d.). Proper Disposal Procedures for 1-(m-Nitro-phenyl)-2-nitro-propane.
  • Benchchem. (n.d.). Safe Disposal of Halogenated Nitroaromatic Compounds: A General Guide.
  • European Chemicals Agency (ECHA). (n.d.). Nitrobenzene - Registration Dossier.
  • Apollo Scientific. (2023, July 3). Safety Data Sheet: 3-Methyl-6-nitro-1h-indazole.
  • Sigma-Aldrich. (2025, September 22). Safety Data Sheet.
  • Fisher Scientific. (n.d.). Safety Data Sheet.
  • Reddit. (2025, September 9). 2-nitrophenol waste.
  • Benchchem. (n.d.). Proper Disposal of 7-Methyl-1H-indazole-3-carboxamide: A Guide for Laboratory Professionals.
  • Santa Cruz Biotechnology. (n.d.). Material Safety Data Sheet: 6-Nitroindazole.
  • EHSO. (2025-2026). EHSO Manual: Hazardous Waste.
  • TCI Chemicals. (n.d.). Safety Data Sheet.
  • PubChem. (n.d.). 7-Nitroindazole.
  • Thermo Fisher Scientific. (2024, March 29). 6-Nitro-1H-indazole - Safety Data Sheet.
  • U.S. Environmental Protection Agency (EPA). (2025, May 30). Steps in Complying with Regulations for Hazardous Waste.
  • U.S. Environmental Protection Agency (EPA). (n.d.). Management of Hazardous Waste Pharmaceuticals.
  • ASHP. (n.d.). EPA Final Rule: Management Standards for Hazardous Waste Pharmaceuticals and Amendment to the P075 Listing for Nicotine.

Sources

Personal protective equipment for handling 7-Methyl-6-nitro-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Hazard Assessment and GHS Classification

Based on data from structurally similar nitro-indazole derivatives, 7-Methyl-6-nitro-1H-indazole should be handled as a substance with the following potential hazards[1][2]:

  • Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled[1][2].

  • Skin Corrosion/Irritation: Causes skin irritation[1][2].

  • Serious Eye Damage/Eye Irritation: Causes serious eye irritation[1][2].

  • Respiratory Irritation: May cause respiratory irritation[1].

  • Carcinogenicity: Suspected of causing cancer[1].

Aromatic nitro compounds, as a class, are known for their potential to cause systemic effects such as cyanosis (a bluish discoloration of the skin due to a lack of oxygen in the blood) and anemia with chronic exposure. They are often readily absorbed through the skin[3].

Personal Protective Equipment (PPE): A Multi-Layered Defense

A comprehensive approach to PPE is mandatory when handling this compound. The following table outlines the recommended PPE for various laboratory scenarios.

Scenario Eye & Face Protection Hand Protection Body Protection Respiratory Protection
Handling Solids (weighing, transfers) ANSI Z87.1 compliant safety glasses with side shields.Chemical-resistant gloves (Nitrile recommended).Standard laboratory coat.Not generally required if handled in a certified chemical fume hood.
Preparing Solutions Chemical splash goggles.Double-gloving with chemical-resistant gloves (Nitrile).Chemical-resistant lab coat or apron over a standard lab coat.Work within a certified chemical fume hood.
Potential for Aerosol Generation Face shield worn over chemical splash goggles.Double-gloving with chemical-resistant gloves (Nitrile).Chemical-resistant, disposable coveralls.A NIOSH-approved respirator with an organic vapor cartridge is recommended.
Cleaning Spills Face shield worn over chemical splash goggles.Heavy-duty chemical-resistant gloves.Chemical-resistant, disposable coveralls.A NIOSH-approved respirator with an organic vapor cartridge is required.

Causality Behind PPE Choices:

  • Eye Protection: The risk of fine powder or solution splashes necessitates, at minimum, safety glasses. Goggles provide a seal around the eyes, offering superior protection against splashes. A face shield is crucial when there's a higher risk of splashes or aerosol generation, protecting the entire face.

  • Hand Protection: Nitrile gloves offer good resistance to a range of chemicals. Double-gloving is a prudent measure, especially when preparing solutions, to protect against undetected pinholes or tears in the outer glove.

  • Body Protection: A standard lab coat is sufficient for handling small quantities of solids. However, a chemical-resistant apron or coverall provides an additional barrier against spills of solutions.

  • Respiratory Protection: Aromatic nitro compounds can be harmful if inhaled. All handling of this compound that could generate dust or aerosols must be conducted in a certified chemical fume hood to minimize inhalation exposure.

Step-by-Step Handling Protocol

Adherence to a strict, methodical workflow is critical for safely handling this compound.

Workflow for Safe Handling:

prep Preparation weigh Weighing prep->weigh Don appropriate PPE dissolve Dissolution weigh->dissolve Use fume hood and anti-static measures reaction Reaction dissolve->reaction Add reagent slowly cleanup Cleanup & Decontamination reaction->cleanup Quench reaction carefully disposal Waste Disposal cleanup->disposal Segregate waste

Caption: A logical workflow for the safe handling of this compound.

Detailed Steps:

  • Preparation:

    • Designate a specific area within a certified chemical fume hood for the handling of this compound.

    • Ensure an eyewash station and safety shower are readily accessible.

    • Assemble all necessary equipment and reagents before starting.

    • Don the appropriate PPE as outlined in the table above.

  • Weighing:

    • Perform all weighing operations within the chemical fume hood to contain any airborne powder.

    • Use a draft shield on the analytical balance to minimize air currents.

    • Employ anti-static measures, such as an anti-static gun, to prevent dispersal of the fine powder.

  • Dissolution:

    • When preparing solutions, add the solid this compound to the solvent slowly and in small portions to control the dissolution rate and prevent splashing.

    • If the dissolution is exothermic, use an ice bath to moderate the temperature of the vessel.

  • Reaction:

    • Conduct all reactions in appropriate glassware, ensuring it is free from cracks or defects.

    • If the reaction is heated, use a well-controlled heating mantle and monitor the temperature closely.

    • Be aware that aromatic nitro compounds can be reactive, especially with strong oxidizing or reducing agents[3].

  • Cleanup and Decontamination:

    • Decontaminate all glassware and equipment that has come into contact with this compound. A thorough rinse with an appropriate solvent (e.g., acetone or ethanol), followed by washing with soap and water, is recommended.

    • Wipe down the work surface in the fume hood with a damp paper towel to collect any residual powder, followed by a solvent rinse.

Spill Management

In the event of a spill, immediate and correct action is crucial to mitigate exposure and contamination.

Spill Response Protocol:

spill Spill Occurs evacuate Evacuate Immediate Area spill->evacuate notify Notify Supervisor & EHS evacuate->notify ppe Don Appropriate PPE notify->ppe contain Contain the Spill ppe->contain cleanup Clean Up Spill contain->cleanup dispose Dispose of Waste cleanup->dispose decontaminate Decontaminate Area dispose->decontaminate

Caption: A clear, step-by-step protocol for responding to a spill of this compound.

Detailed Steps:

  • Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area.

  • Notify: Inform your laboratory supervisor and your institution's EHS department.

  • Don PPE: Before attempting to clean the spill, don the appropriate PPE, including respiratory protection.

  • Containment: For a solid spill, gently cover it with a damp paper towel to prevent the powder from becoming airborne. For a liquid spill, use an absorbent material to contain it.

  • Cleanup:

    • Solid Spill: Carefully wipe up the contained solid with damp paper towels.

    • Liquid Spill: Use absorbent pads to soak up the liquid.

  • Disposal: Place all contaminated materials (paper towels, absorbent pads, gloves, etc.) into a clearly labeled, sealed plastic bag for hazardous waste disposal.

  • Decontamination: Thoroughly decontaminate the spill area with an appropriate solvent, followed by soap and water.

Disposal Plan

Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.

General Principles:

  • Do not dispose of this compound down the drain or in the regular trash. [2]

  • All materials contaminated with this compound, including empty containers, disposable labware, and used PPE, must be treated as hazardous waste.

Disposal Procedure:

  • Waste Segregation:

    • Collect all waste containing this compound in a designated, compatible, and leak-proof container.

    • Do not mix this waste with other incompatible waste streams.

  • Labeling:

    • Clearly label the waste container as "Hazardous Waste" and include the full chemical name: "this compound".

    • Indicate the date of waste accumulation.

  • Storage:

    • Store the labeled waste container in a designated, well-ventilated, and secure satellite accumulation area.

    • Use secondary containment to prevent the spread of any potential leaks.

  • Professional Disposal:

    • Contact your institution's EHS department or a licensed hazardous waste disposal contractor to arrange for the pickup and proper disposal of the waste.

    • Follow all federal, state, and local regulations for hazardous waste disposal.

Chemical Deactivation (for consideration and consultation with EHS):

For some nitroaromatic compounds, chemical reduction can be a method of deactivation. For example, reduction with agents like iron powder in an acidic medium (Bechamp reduction) can convert the nitro group to an amino group, which may be less hazardous[4]. However, this should only be attempted by trained personnel after a thorough risk assessment and with the explicit approval and guidance of your institution's EHS department.

References

  • 6-Nitroindazole.
  • Nitrocompounds, Aromatic.
  • Which one is the best procedure for the reduction of aromatic nitro compounds?

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.